molecular formula C14H14O4<br>C6H4(CO2CH2CHCH2)2 B3422265 Diallyl phthalate CAS No. 25053-15-0

Diallyl phthalate

Cat. No.: B3422265
CAS No.: 25053-15-0
M. Wt: 246.26 g/mol
InChI Key: QUDWYFHPNIMBFC-UHFFFAOYSA-N
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Description

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(prop-2-enyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2
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InChI Key

QUDWYFHPNIMBFC-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C
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Molecular Formula

C14H14O4, C6H4(CO2CH2CHCH2)2
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DSSTOX Substance ID

DTXSID7020392
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Molecular Weight

246.26 g/mol
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Physical Description

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992), Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Slightly yellow; [MSDSonline], COLOURLESS LIQUID.
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Boiling Point

554 °F at 760 mmHg (NTP, 1992), 158-165 °C at 4 mm Hg, 290 °C
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Flash Point

230 °F (NTP, 1992), 166 °C, 330 °F (166 °C) (Closed cup), 166 °C c.c.
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids., In water, 182 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015 (very poor)
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Density

1.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.120 at 20 °C/20 °C, Relative density (water = 1): 1.1
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Vapor Density

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (air= 1), Relative vapor density (air = 1): 8.3
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Vapor Pressure

0.00116 [mmHg], VP: 2.4 mm Hg at 150 °C, Vapor pressure, Pa at 25 °C: 0.02
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Color/Form

Nearly colorless, oily liquid

CAS No.

131-17-9, 25053-15-0
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Melting Point

-94 °F (NTP, 1992), freezing point: -70 °C, -70 °C
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Foundational & Exploratory

Diallyl phthalate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diallyl Phthalate: Structure, Properties, and Applications

Introduction

This compound (DAP) is a high-performance organic compound that serves as a foundational monomer for thermosetting resins. Valued for its exceptional thermal stability, chemical resistance, and superb electrical insulating properties, DAP has been a critical material in demanding sectors since the mid-20th century.[1] When polymerized, DAP forms a densely cross-linked, three-dimensional network, resulting in a rigid, intractable thermoset material that maintains its integrity under severe environmental stress.[2][3] This makes it the material of choice for high-reliability electrical and electronic components, particularly in the aerospace, military, and telecommunications industries.[4]

Unlike common phthalate esters used as plasticizers to impart flexibility to polymers like PVC, DAP functions as a reactive monomer. Its primary role is to polymerize and cross-link, contributing to the structural rigidity and durability of the final product.[3] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the chemical structure, synthesis, polymerization mechanisms, and key applications of this compound, grounded in established scientific principles and methodologies.

Chemical Identity and Structure

A precise understanding of DAP's molecular identity is fundamental to appreciating its chemical behavior and reactivity.

  • IUPAC Name : bis(prop-2-enyl) benzene-1,2-dicarboxylate[5]

  • CAS Number : 131-17-9[1]

  • Molecular Formula : C₁₄H₁₄O₄[1]

  • Molecular Weight : 246.26 g/mol [5]

  • Common Synonyms : Allyl phthalate, Phthalic acid diallyl ester, DAP Monomer, Dapon 35

The structure of this compound consists of a central aromatic benzene ring substituted with two carboxylate groups at the ortho positions (a phthalate core). Each carboxylate group is ester-linked to an allyl group (-CH₂-CH=CH₂). The presence of two reactive allyl groups in a single molecule is the cornerstone of its functionality, enabling it to undergo polymerization and act as a potent cross-linking agent.

Caption: Chemical structure of this compound (C₁₄H₁₄O₄).

Physicochemical Properties

This compound is a nearly colorless to pale-yellow, oily liquid under standard conditions. It is characterized by a mild, lachrymatory (tear-inducing) odor.[2] Its key physical and chemical properties are summarized in the table below. The low vapor pressure and high flash point contribute to its stability and safety in processing environments compared to more volatile monomers like styrene.[6]

PropertyValueSource(s)
Molecular Weight 246.26 g/mol [5]
Appearance Nearly colorless to pale-yellow oily liquid
Density 1.120 g/cm³ at 20 °C[1]
Melting Point -70 °C (-94 °F)[1][2]
Boiling Point 158-165 °C at 4 Torr (5 mmHg)[1]
Flash Point 166 °C (331 °F) - closed cup[2]
Water Solubility < 0.1 mg/mL; considered insoluble[2]
Solubility in Organics Soluble in most organic liquids (alcohols, ethers, acetone)[7]
Vapor Pressure 1.2 x 10⁻³ mmHg at 25 °C (estimated)[5]
Refractive Index (n²⁰/D) 1.519[8]

Synthesis of this compound Monomer

Core Reaction Chemistry

The predominant industrial method for synthesizing this compound is the direct esterification of phthalic anhydride with allyl alcohol.[9] This reaction involves the nucleophilic attack of the alcohol's hydroxyl groups on the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring followed by a second esterification to form the diester. The reaction is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbons. Water is produced as a byproduct and must be removed to drive the equilibrium toward the product side, often accomplished using a Dean-Stark apparatus.[10]

Synthesis_Workflow Reactants Phthalic Anhydride + Allyl Alcohol Reaction Esterification Reaction - Heat & Reflux - Water Removal (Dean-Stark) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, Lewis Acid) Catalyst->Reaction Crude Crude Product Mixture Reaction->Crude Wash Washing - Neutralize Acid (e.g., NaHCO₃) - Remove Water-Soluble Impurities Crude->Wash Dry Drying (e.g., Anhydrous Na₂SO₄) Wash->Dry Distill Vacuum Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on established esterification methods.[7][11]

Materials & Equipment:

  • Phthalic anhydride (1.0 mol, 148.1 g)

  • Allyl alcohol (2.2 mol, 127.8 g, ~150 mL)

  • Sulfuric acid (concentrated, ~2 mL) or p-Toluenesulfonic acid (~2 g) as a catalyst

  • Toluene or xylene (~150 mL) as an azeotropic solvent

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Polymerization inhibitor (e.g., hydroquinone, cuprous chloride, 0.5 g)[11]

  • 1 L round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, vacuum distillation setup.

Procedure:

  • Setup: Assemble the 1 L round-bottom flask with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add phthalic anhydride (148.1 g), allyl alcohol (150 mL), the chosen azeotropic solvent (150 mL), and the polymerization inhibitor.

  • Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture.

  • Reaction: Heat the mixture to reflux using the heating mantle. The azeotrope of water and the solvent will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 4-6 hours), indicating the reaction is complete.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 100 mL of water.

    • 100 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst). Repeat until CO₂ evolution ceases.

    • 100 mL of water.

    • 100 mL of brine (saturated NaCl solution).

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent. Remove the solvent using a rotary evaporator. The resulting crude DAP is then purified by vacuum distillation (e.g., 165-167 °C at 5 mmHg) to yield the final product as a clear, oily liquid.[8]

Polymerization and Curing

The utility of DAP stems from its ability to polymerize into a thermoset material. This occurs via a free-radical mechanism involving its two allyl groups.[6]

Causality of Mechanism:

  • Initiation: The process begins with the addition of a free-radical initiator (e.g., benzoyl peroxide, hydrogen peroxide) which, upon heating, decomposes to form highly reactive free radicals.[6][12]

  • Propagation & Cross-linking: A free radical attacks the double bond of an allyl group on a DAP monomer, creating a new radical. This radical can then attack another DAP monomer, propagating a polymer chain. Because each DAP monomer has a second allyl group, this growing chain can branch and cross-link with other chains.

  • Termination: The reaction terminates when two radicals combine. The result is a vast, three-dimensional covalent network that is rigid, insoluble, and thermally stable.[3]

Often, the polymerization is controlled to first form a soluble, stable, partially polymerized resin known as a DAP prepolymer .[1][13] This prepolymer, which is a mixture of linear and branched chains with remaining reactive allyl groups, can be formulated with fillers and catalysts into molding compounds. The final curing (cross-linking) to a thermoset solid then occurs during the molding process under heat and pressure.[14]

Polymerization cluster_0 Prepolymer Formation cluster_1 Curing / Cross-linking Monomer DAP Monomer Polymerization Controlled Free-Radical Polymerization Monomer->Polymerization Initiator Free Radical Initiator (e.g., BPO) Heat1 Heat Initiator->Heat1 Heat1->Polymerization Prepolymer Soluble DAP Prepolymer (Linear/Branched Chains with Pendant Allyl Groups) Polymerization->Prepolymer Molding Molding Compound Prepolymer->Molding Fillers Fillers / Additives Fillers->Molding Heat2 Heat & Pressure (Molding Process) Molding->Heat2 Crosslinking Final Cross-linking Heat2->Crosslinking Thermoset Cured Thermoset Resin (3D Network) Crosslinking->Thermoset

Caption: Two-stage process of DAP polymerization and curing.

Experimental Protocol: Synthesis of DAP Prepolymer

This protocol is adapted from established methods for creating DAP prepolymers.[1][15]

Materials & Equipment:

  • This compound monomer

  • Hydrogen peroxide (30-50% solution) or Benzoyl Peroxide (BPO) as initiator

  • A suitable solvent (e.g., toluene, ketone)[1]

  • A non-solvent for precipitation (e.g., methanol, isopropanol)

  • Reaction vessel with reflux condenser, nitrogen inlet, thermometer, and mechanical stirrer

  • Heating/cooling bath

Procedure:

  • Reaction Setup: Charge the reaction vessel with DAP monomer and solvent. Begin stirring and purge the system with nitrogen to remove oxygen, which can inhibit free-radical polymerization.

  • Initiation: Heat the solution to the desired reaction temperature (e.g., 80-110 °C). Once the temperature is stable, add the initiator (e.g., hydrogen peroxide) dropwise over a period of time.

  • Polymerization: Maintain the reaction at temperature for several hours. The progress of the polymerization can be monitored by measuring the viscosity or refractive index of the solution.[16] The goal is to achieve a specific degree of polymerization without causing gelation (insoluble cross-linking).

  • Termination & Precipitation: Once the desired viscosity is reached, cool the reaction mixture rapidly to stop the polymerization. Pour the viscous polymer solution into a stirred vessel containing an excess of the non-solvent (e.g., methanol). The DAP prepolymer will precipitate as a white solid.

  • Isolation and Drying: Filter the precipitated prepolymer, wash it with fresh non-solvent to remove any unreacted monomer, and dry it under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Material Properties and Applications

The cured DAP thermoset resin exhibits a unique combination of properties that makes it indispensable for high-performance applications.

  • Excellent Electrical Insulation: It maintains high dielectric strength and low electrical loss, even in high humidity and high-temperature environments. This is critical for preventing signal loss and electrical shorts in electronic components.

  • Superb Thermal Stability: DAP resins can be used continuously at temperatures from 150-200 °C and resist deformation during high-heat soldering operations.[4][6]

  • Exceptional Dimensional Stability: The highly cross-linked structure results in minimal shrinkage during molding and very low moisture absorption, ensuring that components maintain their precise dimensions over their service life.

  • Chemical Resistance: Cured DAP is highly resistant to a wide range of solvents, acids, and alkalis.

These properties directly lead to its use in critical applications:

  • Electrical and Electronic Components: Used for connectors, switches, insulators, and circuit boards in military, aerospace, and computer systems where reliability is paramount.[9]

  • Laminating Resins: Used to impregnate paper or glass cloth to create decorative and protective laminates for furniture and wall panels. These are often UV-cured and do not contain volatile organic compounds (VOCs).

  • Molding Compounds: When mixed with fillers (e.g., glass fibers, minerals), DAP prepolymers are used to create robust, dimensionally stable molded parts.[9]

  • Cross-linking Agent: DAP monomer is added to other polymer systems, such as unsaturated polyesters, to improve their heat resistance and mechanical properties.[6]

Analytical and Quality Control Methods

Ensuring the purity of the DAP monomer and the correct properties of the prepolymer is crucial. Several analytical techniques are employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining the purity of the DAP monomer and identifying any impurities.[17][18] The chromatographic separation isolates individual components before the mass spectrometer provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.[19]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid screening tool used to verify the chemical identity of DAP by identifying its characteristic functional groups.[20] Key peaks include the C=O stretch of the ester (~1725 cm⁻¹), the C=C stretch of the allyl group (~1650 cm⁻¹), and aromatic C-H bands.[16][21] During polymerization, the decrease in the intensity of the allyl C=C peak can be used to monitor the reaction.[16]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the DAP prepolymer, which are critical parameters that influence the processing characteristics of molding compounds.[14]

Safety, Handling, and Environmental Profile

Toxicological Summary: this compound exhibits low to moderate acute oral toxicity and low acute dermal and inhalation toxicity.[13] It can cause irritation to the skin, eyes, and respiratory tract.[2][22] While most phthalates are known for their potential as endocrine disruptors, DAP's primary health concerns are related to its metabolism. In the body, it can be hydrolyzed to monoallyl phthalate and allyl alcohol, a known liver toxicant.[23] Chronic exposure may affect the liver and genetic material.[22]

Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles or a face shield, and work in a well-ventilated area or under a fume hood.

  • Storage: DAP is stable at room temperature but can polymerize if not inhibited, especially when exposed to heat, light, or oxygen.[2] It should be stored in a cool, dark, tightly sealed container with a polymerization inhibitor.[2]

  • Incompatibilities: DAP can react with strong oxidizing agents, acids, and alkalis.[2]

Environmental Profile: this compound is expected to have low mobility in soil.[5] Its primary degradation pathway in the environment is through biodegradation.[5] In the atmosphere, it degrades relatively quickly by reacting with photochemically-produced hydroxyl radicals.[5] However, like other phthalates, it is considered a toxic environmental pollutant and an endocrine disruptor, necessitating careful management of its release into the environment.[24] Studies on its biodegradation in wastewater treatment have shown that de-esterification is a key removal route.

Conclusion

This compound is a uniquely versatile monomer whose value lies in its ability to form highly durable, stable, and resistant thermoset polymers. Its chemical structure, featuring a rigid phthalate core and two reactive allyl groups, is directly responsible for the exceptional electrical, thermal, and dimensional properties of its cured resins. While its synthesis and polymerization require careful control, the resulting materials provide performance characteristics that are difficult to achieve with other polymer systems. This makes DAP an enduring and critical component in the manufacturing of high-reliability products across the electronics, aerospace, and industrial sectors.

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An In-depth Technical Guide to the Physical Characteristics of Diallyl Phthalate (DAP) Monomer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diallyl phthalate (DAP), a diester of phthalic acid and allyl alcohol, is a pivotal monomer in the synthesis of high-performance thermosetting resins.[1][2] Its unique combination of physical properties makes it indispensable in applications demanding exceptional electrical insulation, thermal stability, and chemical resistance.[3][4] This guide provides a comprehensive exploration of the core physical characteristics of DAP monomer, offering a foundational understanding for professionals in materials science, polymer chemistry, and related fields. We will delve into the causality behind these properties and their implications for its primary applications in the electronics, aerospace, and automotive industries.[1][3]

Introduction: The Molecular Basis of this compound's Utility

This compound (CAS No. 131-17-9) is a colorless to pale-yellow, oily liquid characterized by a mild, indistinct odor.[5][6][7] Its molecular structure, featuring a rigid benzene ring core flanked by two flexible allyl ester groups, is the primary determinant of its physical behavior and subsequent performance in polymeric systems.[8] The presence of two reactive allyl groups per molecule allows DAP to function as a cross-linking agent, forming a rigid, three-dimensional polymer network upon curing.[1] This ability to form a stable, cross-linked matrix is fundamental to the exceptional properties of DAP-based materials, including their high durability and dimensional stability under adverse environmental conditions.[5][9]

Chemical Structure

The structural formula of this compound is C₁₄H₁₄O₄.[5][8] Understanding this structure is key to comprehending its physical and chemical behavior.

Caption: Chemical structure of this compound (C₁₄H₁₄O₄).

Core Physical Characteristics

The physical properties of DAP monomer are critical for its storage, handling, processing, and performance as a precursor to thermoset polymers. These characteristics are summarized in the table below, followed by a detailed discussion of their significance.

PropertyValueUnitsConditionsSource(s)
Molecular Weight 246.26 g/mol [5][6]
Appearance Clear, pale-yellow, oily liquid-Room Temperature[5]
Odor Odorless to slight/mild-[5][6][10]
Density 1.120g/mLat 20 °C[5][11]
1.121g/mLat 25 °C[12]
Boiling Point 290°Cat 760 mmHg[13]
165-167°Cat 5 mmHg[12]
158-165°Cat 4 mmHg[1][11]
Melting Point -70°C[5][6][12]
Flash Point 166°CClosed Cup[5][6]
Autoignition Temperature 385°C[13]
Vapor Pressure 0.0213Paat 25 °C (considered most reliable)[9]
2.3mm Hgat 150 °C[14]
Vapor Density 8.3(Air = 1)[6][15]
Viscosity 13mPa·s (cP)at 20 °C[6]
Refractive Index 1.519n20/Dat 20 °C[12]
Solubility in Water ~148 (range 45-182)mg/L
Insoluble[2][16]
Solubility in Solvents Soluble in most organic liquids, including ethanol, ether, acetone, gasoline, and mineral oil.[2][5][16]
Log P (Octanol/Water) 3.23at 20 °C[12]
Density and Specific Gravity

With a density of approximately 1.120 g/mL at 20°C, DAP is denser than water and will sink.[5][15] This property is straightforward but crucial for handling spills and for processes involving immiscible fluid phases. From a formulation perspective, its density influences the final density of the composite material, a key consideration in aerospace and automotive applications where weight is a critical parameter.

Thermal Properties

Boiling Point: DAP exhibits a high boiling point of 290°C at atmospheric pressure, indicating low volatility.[13] This is a direct consequence of its relatively high molecular weight and the polar ester groups which lead to significant intermolecular forces. The low volatility is highly advantageous, minimizing worker exposure through inhalation and reducing volatile organic compound (VOC) emissions during processing, an important factor for environmental and safety compliance.[9]

Melting Point: The extremely low melting point of -70°C ensures that DAP remains in a liquid state under all typical storage and processing conditions, simplifying handling and transport.[5][6][12]

Flash Point & Autoignition: A high flash point of 166°C (closed cup) signifies that DAP is not easily ignitable, classifying it as a combustible but not flammable liquid.[5][13] This provides a significant margin of safety during heating and polymerization processes, which often require elevated temperatures.

Viscosity

At 20°C, DAP has a viscosity of 13 mPa·s, which is relatively low.[6] This characteristic is of paramount importance in its application. Low viscosity facilitates:

  • Efficient Impregnation: It allows DAP to thoroughly wet and impregnate reinforcing fibers (like glass or carbon fiber) in composite manufacturing, ensuring a void-free matrix with superior mechanical properties.

  • High Filler Loading: In molding compounds, low viscosity enables the incorporation of high levels of fillers (e.g., silica, glass) to enhance dimensional stability and flame retardancy without making the compound too difficult to process.

  • Reactive Diluent: It can be used as a reactive diluent to reduce the viscosity of more viscous resin systems, such as unsaturated polyesters, improving their handling and processing characteristics without sacrificing final properties, as the DAP itself cross-links into the polymer network.[17]

Refractive Index

The refractive index of 1.519 is a measure of how light propagates through the material.[12] While a fundamental physical constant, it becomes particularly relevant in optical applications or for quality control, where it can be used as a quick and accurate method to verify the purity of the monomer.

Solubility Profile

DAP is virtually insoluble in water but soluble in most organic solvents like alcohols, ethers, and ketones.[2][5][16] Its hydrophobic nature, quantified by a Log P of 3.23, contributes to the excellent water and chemical resistance of the cured polymer.[12] This makes DAP-based materials suitable for components that must operate in humid environments or withstand exposure to various chemicals.[2]

Experimental Protocol: Determination of Kinematic Viscosity

The viscosity of DAP monomer is a critical quality control parameter. The following protocol outlines a standard method for its determination using a capillary viscometer, grounded in ASTM D445 methodology.

Objective: To accurately measure the kinematic viscosity of a this compound monomer sample at a controlled temperature (20°C).

Causality: A capillary viscometer is chosen for its high precision with Newtonian fluids like DAP. The method relies on the principle that the time taken for a fixed volume of liquid to flow under gravity through a capillary is directly proportional to its kinematic viscosity. Temperature control is critical because viscosity is highly temperature-dependent; a slight variation can lead to significant measurement error.

Materials and Apparatus
  • This compound sample

  • Calibrated Ubbelohde-type capillary viscometer

  • Constant temperature water bath, capable of maintaining 20°C ± 0.02°C

  • Digital stopwatch, accurate to 0.1 seconds

  • Pipettes and suction bulb

  • Solvent for cleaning (e.g., acetone) and filtered, dry air supply

  • Thermometer, calibrated and traceable to national standards

Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting A 1. Calibrate & Clean Viscometer B 2. Equilibrate Water Bath to 20°C ± 0.02°C A->B C 3. Filter DAP Sample (if necessary) B->C D 4. Charge Viscometer with DAP Sample C->D E 5. Equilibrate Viscometer in Bath (min. 15 mins) D->E F 6. Draw Sample Above Upper Timing Mark E->F G 7. Measure Efflux Time (t) F->G H 8. Repeat Measurement (min. 3 times) G->H I 9. Check for Repeatability H->I J 10. Calculate Kinematic Viscosity (ν = C * t) I->J K 11. Report Result with Temperature J->K

Caption: Workflow for determining the kinematic viscosity of DAP monomer.

Step-by-Step Methodology
  • Preparation: Ensure the Ubbelohde viscometer is scrupulously clean and dry. Any residue will alter the capillary surface and affect the flow time. Calibrate the water bath to precisely 20°C.

  • Sample Loading: Charge the viscometer with the DAP sample, ensuring the liquid level is between the designated fill lines. This ensures the correct hydrostatic head for the measurement.

  • Temperature Equilibration: Vertically suspend the charged viscometer in the constant temperature bath. Allow at least 15 minutes for the sample to reach thermal equilibrium with the bath.

  • Measurement: Using a suction bulb, draw the DAP sample up through the capillary tube until it is above the upper timing mark.

  • Flow Time: Release the suction and allow the liquid to flow freely down the capillary. Start the stopwatch precisely as the meniscus of the sample passes the upper timing mark and stop it precisely as it passes the lower timing mark.

  • Repeatability: Repeat steps 4 and 5 until at least three consecutive measurements agree within the specified tolerance (typically ±0.2%). This ensures the result is not an anomaly.

  • Calculation: Calculate the kinematic viscosity (ν) using the formula: ν = C * t , where 'C' is the calibration constant of the viscometer (in mm²/s²) and 't' is the average flow time in seconds.

Conclusion

The physical characteristics of this compound monomer—notably its liquid state over a wide temperature range, low viscosity, high boiling point, and hydrophobicity—are directly attributable to its distinct molecular structure. These properties collectively make it an ideal monomer and cross-linking agent for producing high-performance thermosetting polymers. A thorough understanding and precise measurement of these characteristics are essential for ensuring processability, quality control, and the ultimate performance of DAP-based materials in critical applications.

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The Enigmatic World of Diallyl Ester Polymerization: A Deep Dive into Mechanism and Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Diallyl esters, a unique class of monomers, present a fascinating and complex free-radical polymerization mechanism that deviates significantly from conventional vinyl monomer systems. Their propensity for intramolecular cyclization and susceptibility to degradative chain transfer events lead to highly branched and often cross-linked polymer structures with unique properties. This guide provides a comprehensive exploration of the core mechanistic principles governing the free-radical polymerization of diallyl esters. We will dissect the intricate interplay of initiation, propagation, and termination, with a particular focus on the competing pathways of cyclopolymerization and intermolecular cross-linking. Furthermore, this document will equip researchers with practical, field-proven insights into controlling these reactions, characterizing the resulting polymers, and troubleshooting common challenges.

Introduction: The Diallyl Ester Landscape

Diallyl esters, such as diallyl phthalate (DAP), are characterized by the presence of two allyl groups, which are less reactive in free-radical polymerization compared to their vinyl counterparts. This reduced reactivity is a double-edged sword: while it can lead to slower polymerization rates and lower molecular weight polymers, it also opens the door to unique polymer architectures that are inaccessible with more reactive monomers. The resulting polymers often exhibit excellent thermal stability, chemical resistance, and dimensional stability, making them valuable in applications ranging from high-performance composites and electronic components to specialized materials in drug delivery systems.

A fundamental understanding of the underlying polymerization mechanism is paramount for any scientist seeking to harness the full potential of diallyl esters. This guide will serve as a detailed roadmap, navigating the complexities of this polymerization process.

The Core Mechanism: A Tale of Rings and Branches

The free-radical polymerization of diallyl esters is a nuanced process governed by a series of competing reactions. Unlike the linear chain growth typically observed with monofunctional vinyl monomers, the presence of two allyl groups introduces the possibility of intramolecular cyclization, leading to the formation of cyclic repeating units within the polymer backbone.

Initiation

The polymerization is typically initiated by the thermal or photochemical decomposition of a free-radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The initiator fragments (R•) then add to one of the double bonds of the diallyl ester monomer (M) to form the initial monomer radical.

Initiation Initiator Initiator (I) Radical Initiator Radical (R•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical (M•) Radical->Monomer_Radical Addition Monomer Diallyl Ester Monomer (M) Propagation Monomer_Radical Monomer Radical (M•) Linear_Propagation Linear Propagation (Pendant Allyl Group) Monomer_Radical->Linear_Propagation Intermolecular Addition (to M) Cyclic_Radical Cyclic Radical Monomer_Radical->Cyclic_Radical Intramolecular Cyclization Cyclized_Unit Cyclized Unit in Polymer Chain Cyclic_Radical->Cyclized_Unit Propagation

Caption: Competing propagation pathways in diallyl ester polymerization.

The Specter of Degradative Chain Transfer

A significant challenge in the polymerization of allyl monomers is degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing polymer chain and generates a resonance-stabilized allyl radical that is too stable to efficiently reinitiate a new chain, thus slowing down or even halting the polymerization. [1][2]This phenomenon is a primary reason for the typically low molecular weights of polymers derived from allyl monomers. [3]

Degradative_Chain_Transfer Growing_Chain Growing Polymer Radical (P•) Monomer Diallyl Ester Monomer Growing_Chain->Monomer H-abstraction Terminated_Chain Terminated Polymer Chain Growing_Chain->Terminated_Chain Allyl_Radical Resonance-Stabilized Allyl Radical (less reactive) Monomer->Allyl_Radical

Caption: Mechanism of degradative chain transfer in diallyl ester polymerization.

Termination and Cross-linking

Termination of the growing polymer chains can occur through conventional bimolecular coupling or disproportionation reactions. However, in the case of diallyl esters, the pendant allyl groups from linear propagation can also participate in further reactions, leading to branching and ultimately cross-linking . This is particularly prevalent at higher conversions, where the concentration of polymer chains with pendant double bonds is significant. The interplay between cyclization and cross-linking is crucial in determining whether a soluble, branched polymer or an insoluble, cross-linked gel is formed. [4]

Kinetics and Control: Taming the Reaction

The kinetics of diallyl ester polymerization are complex due to the competing reactions. The overall rate of polymerization is influenced by several factors:

ParameterEffect on PolymerizationRationale
Initiator Concentration Increased concentration generally leads to a higher polymerization rate but lower molecular weight. [5]A higher concentration of initiator generates more primary radicals, leading to the initiation of more polymer chains. With a fixed amount of monomer, this results in shorter average chain lengths. [6]
Temperature Increasing the temperature generally increases the polymerization rate.Higher temperatures increase the rate of initiator decomposition and propagation. However, it can also increase the rate of degradative chain transfer. [1]
Monomer Concentration Higher concentrations favor intermolecular propagation over intramolecular cyclization.At higher concentrations, the probability of a growing radical encountering another monomer molecule is greater than the probability of it cyclizing.

Experimental Protocol: Bulk Polymerization of this compound (DAP)

This protocol provides a general procedure for the bulk polymerization of this compound.

Materials
  • This compound (DAP) monomer (inhibitor removed)

  • Benzoyl peroxide (BPO) or other suitable free-radical initiator

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., three-necked round-bottom flask) with a condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle or oil bath with temperature control

  • Methanol (for precipitation)

  • Vacuum oven

Procedure
  • Inhibitor Removal: Purify the DAP monomer by washing with an aqueous NaOH solution followed by distilled water to remove the inhibitor (e.g., hydroquinone). Dry the monomer over anhydrous magnesium sulfate and filter.

  • Reaction Setup: Assemble the reaction vessel and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Charging the Reactor: Add the purified DAP monomer to the reaction vessel.

  • Initiator Addition: Weigh the desired amount of BPO initiator and dissolve it in a small amount of the DAP monomer. Add this solution to the reaction vessel under a continuous inert gas flow. The initiator concentration will influence the polymerization rate and the molecular weight of the resulting polymer. [5]5. Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with continuous stirring. Monitor the viscosity of the reaction mixture. The polymerization of DAP is typically carried out to a conversion of about 25% to avoid gelation. [7]6. Termination and Precipitation: Once the desired viscosity or reaction time is reached, cool the reaction mixture rapidly to quench the polymerization. Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Purification and Drying: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization of Polydiallyl Esters

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the polymerization process and characterizing the final polymer. The disappearance of the C=C stretching vibration of the allyl group (typically around 1645 cm⁻¹) can be used to follow the monomer conversion. [8]The presence of a strong carbonyl (C=O) ester peak (around 1725 cm⁻¹) will be a prominent feature in the spectrum of both the monomer and the polymer. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum of the monomer will show characteristic peaks for the vinyl protons of the allyl group (typically in the range of 5.2-6.1 ppm) and the methylene protons adjacent to the oxygen (around 4.8 ppm). [9]In the polymer spectrum, the disappearance or significant reduction of the vinyl proton signals indicates polymerization. The presence of broad signals in the aliphatic region is indicative of the polymer backbone.

    • ¹³C NMR: The ¹³C NMR spectrum of the monomer will show distinct peaks for the sp² carbons of the double bond (around 118 and 132 ppm) and the ester carbonyl carbon (around 167 ppm). [9]Upon polymerization, the signals for the double bond carbons will decrease in intensity, while new signals corresponding to the sp³ carbons of the polymer backbone and cyclic structures will appear.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the soluble polymer. Due to the branched nature of polydiallyl esters, the hydrodynamic volume may differ from that of linear standards, which should be considered when interpreting the results.

Troubleshooting Common Polymerization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Polymer Yield or Slow Polymerization - Degradative Chain Transfer: Inherent to allyl monomers. [3] - Inhibitor Presence: Incomplete removal of inhibitor from the monomer. - Oxygen Inhibition: Presence of oxygen in the reaction system.- Increase initiator concentration. - Increase reaction temperature. [1] - Ensure thorough inhibitor removal. - Maintain a robust inert atmosphere.
Low Molecular Weight - Degradative Chain Transfer: Premature termination of growing chains. [3] - High Initiator Concentration: Initiation of a large number of chains. [6]- Decrease initiator concentration. - Lower the reaction temperature.
Premature Gelation - High Conversion: Extensive cross-linking through pendant allyl groups. [7] - High Monomer Purity/Reactivity: Can lead to rapid network formation.- Stop the polymerization at a lower conversion (typically < 25%). [7] - Use a chain transfer agent to control molecular weight and delay gelation.
Insoluble Product - Cross-linking: Formation of an infinite polymer network.- If a soluble prepolymer is desired, ensure the reaction is stopped before the gel point. The gel point can be determined experimentally by monitoring the viscosity. [10]

Conclusion

The free-radical polymerization of diallyl esters is a scientifically rich field, offering both challenges and opportunities. The intricate dance between cyclization, linear propagation, and degradative chain transfer dictates the final polymer architecture and properties. By understanding and controlling these fundamental mechanistic pathways, researchers can unlock the potential of these versatile monomers to create materials with tailored properties for a wide array of advanced applications. This guide provides the foundational knowledge and practical insights necessary to navigate the complexities of diallyl ester polymerization and to empower scientists in their pursuit of novel polymeric materials.

References

  • The Kinetic Modeling of a Bulk Diallylterephthalate Polymerization - FKIT. (n.d.). Retrieved January 8, 2026, from [Link]

  • Initiator‐fragment incorporation radical polymerization of this compound: Kinetics, formation of hyperbranched polymer, and iridescent porous film thereof | Request PDF. (2006). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Polymerization of this compound and gelation of... | PDF or Rental. (n.d.). Research Solutions. Retrieved January 8, 2026, from [Link]

  • BDX-613»2848 Synthesis and Characterization of Diallyl Phthaiate Prepolymers. (n.d.). OSTI.GOV. Retrieved January 8, 2026, from [Link]

  • Studies of the polymerization of diallyl compounds. XLI. Discussion of substantially identical gel points among three isomeric diallyl phthalates | Semantic Scholar. (1989). Semantic Scholar. Retrieved January 8, 2026, from [Link]

  • This compound | C14H14O4 | CID 8560. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • How Does Initiator Concentration Affect Chain Length? - Chemistry For Everyone. (2023, May 13). YouTube. Retrieved January 8, 2026, from [Link]

  • Polymerization of this compound and gelation of poly(this compound) by copolymerization with styrene | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 8, 2026, from [Link]

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  • Scale-up Synthesis of Diallyl - Phthalate Prepolymer. (n.d.). OSTI.GOV. Retrieved January 8, 2026, from [Link]

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Sources

Molecular weight and formula of diallyl phthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diallyl Phthalate (DAP): Properties, Synthesis, and Applications

Executive Summary

This compound (DAP) is a versatile organic compound primarily utilized as a monomer for the production of high-performance thermosetting resins.[1][2] Its chemical structure, featuring a phthalate core with two reactive allyl ester groups, allows it to form a highly cross-linked, three-dimensional polymer network upon curing.[2][3] This structure imparts exceptional properties to the resulting material, including outstanding thermal stability, high dielectric strength, superior chemical resistance, and excellent dimensional stability.[1][2][3] Consequently, DAP is the material of choice for demanding applications in the electronics, aerospace, automotive, and military sectors, where long-term reliability under harsh environmental conditions is critical.[2][3][4] This guide provides a comprehensive technical overview of this compound, covering its core chemical identity, physicochemical properties, synthesis and polymerization mechanisms, key industrial applications, and standardized laboratory protocols.

Core Chemical Identity

The foundational properties of this compound are dictated by its molecular structure and composition.

Molecular Formula: C₁₄H₁₄O₄[3][5][6][7]

Condensed Formula: C₆H₄(CO₂CH₂CH=CH₂)₂[5]

Molecular Weight: 246.26 g/mol [5][7][8][9][10][11]

Chemical Structure of this compound

C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C11 C C2->C11 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 O2 O C7->O2 C8 CH₂ O2->C8 C9 CH C8->C9 C10 CH₂ C9->C10 O3 O C11->O3 O4 O C11->O4 C12 CH₂ O4->C12 C13 CH C12->C13 C14 CH₂ C13->C14

Caption: Chemical structure of bis(prop-2-enyl) benzene-1,2-dicarboxylate.

Table 1: Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name bis(prop-2-enyl) benzene-1,2-dicarboxylate[5][12]
CAS Number 131-17-9[3][5][6][7]
EC Number 205-016-3[5]
UN Number 3082[5][7]
Synonyms Allyl phthalate, DAP, Dapon R, Phthalic acid diallyl ester[5][6][9]

Physicochemical Properties

This compound is typically a clear, colorless to pale-yellow oily liquid.[1][5] Its physical and chemical properties are crucial for its handling, processing, and performance in final applications.

Table 2: Key Physicochemical Data
PropertyValueConditionsSource(s)
Appearance Colorless to pale-yellow liquidAmbient[1][5][9]
Density 1.121 g/mL25 °C
Melting Point -70 °C (-94 °F)1 atm[1][3][7][13]
Boiling Point 165-167 °C5 mmHg
Flash Point 166 °C (331 °F)Closed Cup[1][13]
Autoignition Temp. 385 °C (725 °F)1 atm[5][13]
Vapor Density 8.3 (Air = 1)[1][14]
Water Solubility Very poor / Insoluble20 °C[13][14][15]
log Kow 3.23[5][13]
Refractive Index n20/D 1.51920 °C

Chemical Stability and Reactivity: DAP is stable at room temperature but can polymerize when exposed to heat or catalysts if not properly inhibited.[5][13] The two highly reactive allyl groups in the molecule are responsible for its function as a crosslinking agent. It is incompatible with strong oxidizers, acids, and bases.[13]

Synthesis and Polymerization Mechanism

Synthesis

This compound is commercially produced via the esterification reaction between phthalic anhydride and allyl alcohol.[2][10] The reaction is typically catalyzed by a Lewis acid or a strong protic acid and involves the removal of water to drive the equilibrium toward the product.[16][17]

Reaction: C₈H₄O₃ (Phthalic Anhydride) + 2 C₃H₆O (Allyl Alcohol) → C₁₄H₁₄O₄ (this compound) + H₂O

Polymerization

The utility of DAP stems from its ability to polymerize into a thermoset resin.[4] This process is a free-radical addition polymerization initiated by heat or a peroxide catalyst. The allyl groups on the monomer open their double bonds and link together, forming a rigid, three-dimensional, cross-linked network.[2][3] This network structure is the source of the material's high thermal stability, chemical resistance, and mechanical strength.[2]

Synthesis and Polymerization Workflow

G cluster_synthesis Synthesis cluster_polymerization Polymerization A Phthalic Anhydride C This compound (Monomer) A->C Esterification (Acid Catalyst + Heat) B Allyl Alcohol B->C Esterification (Acid Catalyst + Heat) E Cross-linked Thermoset Polymer C->E Free-Radical Polymerization D Initiator (e.g., Peroxide) + Heat D->C A 1. Sample Preparation (Dilute DAP sample in a suitable solvent, e.g., Acetone) C 3. GC Injection (Inject sample and standards into the GC system) A->C B 2. Standard Preparation (Prepare known concentrations of certified DAP reference material) B->C D 4. Separation (Components separate in the GC column based on boiling point and polarity) C->D E 5. Detection (FID) (Components are detected as they elute from the column) D->E F 6. Data Analysis (Generate calibration curve from standards. Calculate sample purity via peak area.) E->F

Sources

Subject: Thermal Stability and Decomposition of Diallyl Phthalate (DAP) Resin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: Diallyl Phthalate (DAP) resin is a high-performance thermoset polymer renowned for its exceptional thermal stability, dimensional integrity, and electrical insulation properties, particularly under harsh environmental conditions.[1] This guide provides a comprehensive technical overview of the thermal characteristics of cured DAP resin. It delves into the fundamental principles governing its thermal stability, the mechanisms of its decomposition, and the critical factors that influence these properties, such as the curing and post-curing processes. Standard methodologies for thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are detailed with actionable protocols for researchers and engineers in the field. This document serves as an essential resource for professionals in materials science, electronics, and aerospace engineering who require a deep understanding of DAP resin's performance at elevated temperatures.

Introduction to this compound (DAP) Resin

This compound (DAP), with the molecular formula C₁₄H₁₄O₄, is an allylic ester that serves as both a monomer and a prepolymer in the production of thermosetting plastics.[1][2] The prepolymer is a relatively linear, partially polymerized resin that, upon heating under pressure, cross-links into a rigid, three-dimensional network. This curing process results in a material with a unique combination of desirable properties:

  • Exceptional Thermal Stability: Cured DAP resin maintains its mechanical and electrical integrity at elevated temperatures, with continuous use ratings typically between 155°C and 180°C.

  • Outstanding Electrical Insulation: It exhibits a high dielectric strength and low electrical loss factor, which are retained even in high-heat and high-humidity environments.[1]

  • Excellent Dimensional Stability: The curing process involves minimal shrinkage, leading to molded parts with high fidelity and resistance to warping, even in high-heat applications.

  • Chemical Resistance: The cross-linked structure provides robust resistance to solvents, acids, and alkalis.[2]

These characteristics make DAP resin the material of choice for high-performance electrical components, connectors, insulators, and molding compounds used in demanding military, aerospace, and commercial applications.[1]

Fundamentals of Thermal Stability

The thermal stability of a polymer is intrinsically linked to its chemical structure and the bond dissociation energies of its constituent linkages. In cured DAP resin, the robust three-dimensional network is formed through the polymerization of the allyl groups of the DAP monomer. The stability arises from the combination of the stable phthalate core and the cross-linked aliphatic chains.

Key thermal metrics for DAP resin are summarized below. These values represent the temperature thresholds at which the material begins to lose its structural integrity or experiences significant changes in its physical state.

Thermal PropertyTypical ValueSource(s)
Glass Transition Temperature (Tg)150 - 165 °C[3][4]
Heat Deflection Temperature (HDT)160 °C (at 1.82 MPa)[3]
5% Weight Loss Temperature (T₅%)> 340 - 470 °C (under N₂)[5]
Continuous Use Temperature155 - 180 °C

As indicated by Thermogravimetric Analysis (TGA), DAP resin exhibits remarkable thermal stability, with significant decomposition commencing only at temperatures well above 340°C.[5] The Glass Transition Temperature (Tg) is a critical parameter, representing the point where the polymer transitions from a rigid, glassy state to a more rubbery state. For DAP, a complete cure is essential to maximize this value, which directly correlates with the material's performance at high temperatures.[4]

The Critical Role of Curing and Post-Curing

For thermosetting polymers like DAP, the degree of cure is paramount to achieving optimal thermal and mechanical properties. The curing process transforms the linear prepolymer into a densely cross-linked network. However, "as-molded" parts may not be 100% cured.[4] A subsequent thermal treatment, known as post-curing, is often necessary to complete the reaction and maximize the cross-link density.[6][7]

Why Post-Curing is Essential: Post-curing involves heating the molded part to a temperature at or above its glass transition temperature (Tg).[7] This provides the necessary thermal energy to overcome the mobility restrictions of the polymer chains in the solid state, allowing unreacted sites to find each other and form additional cross-links.[8] This process leads to significant improvements in material properties:

  • Increased Glass Transition Temperature (Tg): As cross-link density increases, the mobility of the polymer chains is further restricted, elevating the Tg.[9] For DAP, post-curing at 165°C is required to drive the cure to completion and achieve the maximum Tg of 160-165°C.[4]

  • Enhanced Mechanical Strength: A more complete cure results in a stiffer, stronger material with improved flexural and tensile strength.[6][10]

  • Improved Dimensional Stability: Post-curing minimizes residual stresses and reduces the potential for outgassing or dimensional changes over time, particularly in high-temperature environments.[7]

The diagram below illustrates the logical workflow from the initial resin to a fully optimized, post-cured component with enhanced thermal stability.

G cluster_0 Material Progression cluster_1 Property Enhancement A DAP Prepolymer (Linear Chains) B Molding & Curing (Heat & Pressure) A->B C As-Molded Part (Partially Cured, ~95%) B->C D Post-Curing (Heat > Tg) C->D P1 Low Cross-link Density C->P1 E Final Component (Fully Cured, >99%) D->E P2 Increased Cross-linking D->P2 P3 Maximized Cross-link Density E->P3 P4 Elevated Tg Enhanced Thermal Stability P3->P4 G cluster_workflow TGA Experimental Workflow start Sample Prep (10-20 mg) instrument Instrument Setup (N₂ Purge) start->instrument program Thermal Program (Ramp 10°C/min to 900°C) instrument->program analysis Data Analysis (Mass vs. Temp) program->analysis

Caption: A typical experimental workflow for TGA analysis of DAP resin.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as the glass transition (Tg) and curing exotherms.

This protocol is adapted from standard practices for thermoset analysis. [4][11]

  • Sample Preparation: Encapsulate a small sample (5-10 mg) of the cured DAP resin in an aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program (To Determine Tg):

    • Equilibrate the cell at room temperature.

    • Ramp the temperature at a controlled rate (e.g., 5-10 K/min) to a temperature well above the expected Tg (e.g., 200°C). [11] * Hold isothermally for 1-2 minutes.

    • Cool the sample back to room temperature.

    • Perform a second heating scan using the same ramp rate. This second scan is used to determine the Tg, as it provides a clear transition after erasing the sample's prior thermal history.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The glass transition is observed as a step-like change in the baseline of the heat flow curve. Determine the midpoint of this transition to identify the Tg.

    • If analyzing an uncured or partially cured sample, an exothermic peak will be present, representing the heat of reaction (curing).

Conclusion

This compound (DAP) resin stands out as a premier thermosetting material for applications demanding high thermal stability and electrical performance. Its properties are fundamentally derived from its stable chemical structure and the formation of a dense, three-dimensional cross-linked network upon curing. This guide has established that achieving the resin's maximum performance potential is critically dependent on a complete curing process, which often necessitates a post-curing step at temperatures above its final glass transition temperature of approximately 160-165°C. [4]Understanding the thermal decomposition pathways and utilizing standard analytical techniques like TGA and DSC are essential for validating material quality, predicting service life, and driving the development of next-generation high-temperature materials.

References

  • Ataman Kimya. (n.d.). This compound (DAP) RESIN. Retrieved from [Link]

  • Elhalouani, F., et al. (2018). Degradation of this compound (DAP) by Fenton Oxidation: Mechanistic and Kinetic Studies. Water, 10(12), 1883. Available at: [Link]

  • SLT. (n.d.). This compound (DAP) is a colorless or light yellow transparent liquid. Retrieved from [Link]

  • GreenChem Industries. (n.d.). This compound (DAP) for Plastic & Rubber. Retrieved from [Link]

  • Elhalouani, F., et al. (2018). Degradation of this compound (DAP) by Fenton Oxidation: Mechanistic and Kinetic Studies. MDPI. Available at: [Link]

  • Unsal, E., et al. (2008). Thermal and Mechanical Performances of this compound/Clay Nanocomposites. Journal of Applied Polymer Science. ResearchGate. Available at: [Link]

  • MakeItFrom.com. (n.d.). This compound (DAP). Retrieved from [Link]

  • Unsal, E., et al. (2008). Thermal and Mechanical Performances of this compound/Clay Nanocomposites. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Thermodynamic parameters of thermal decomposition of DAP and VAR. Retrieved from [Link]

  • Han Neng Cai Liao. (2022). Thermal Decomposition Mechanism of DAP-4/TKX-50 Mixtures. Energetic Materials. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of thermal decomposition of DAP‐4 and the different roles of Al and Fe on its thermal decomposition. Retrieved from [Link]

  • Kim, M., et al. (2022). Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material. Polymers, 14(15), 3166. Available at: [Link]

  • ResearchGate. (2022). Improving Friction Sensitivity of Molecular Perovskite Energetic Material DAP‐4 by Polymer Binders Coated. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Non-isothermal (step) pyrolysis of the chemical retardants DAP, AS, CR,.... Retrieved from [Link]

  • Smith, R. E. (1980). Characterization of Fiberglass-Filled - this compound Plastic Molding Resins. DTIC. Available at: [Link]

  • Ledesma, E. B., et al. (2000). Pyrolysis of foundry sand resins: a determination of organic products by mass spectrometry. Environmental Science & Technology, 34(13), 2751-2756. Available at: [Link]

  • Lascano, D., et al. (2019). Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. Polymers, 11(8), 1334. Available at: [Link]

  • BJB Enterprises. (2016). What is a Post Cure | Why would I need to Heat Cure my Casting Resin?. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US8304573B2 - Recovery method of pyrolysis product of resin.
  • Bao, M. Z., et al. (2012). Study on this compound Modified Phenol-Formaldehyde Resin. Applied Mechanics and Materials. ResearchGate. Available at: [Link]

  • D'Aleo, A. (2023). Analysis of Pyrolysis Products from Ablative TPS. NASA Technical Reports Server. Available at: [Link]

  • Vahabi, H., et al. (2023). A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications. Polymers, 15(13), 2844. Available at: [Link]

  • Jensen, R. E., et al. (2017). On the Nature of Epoxy Resin Post-Curing. Polymers, 9(12), 481. Available at: [Link]

  • Zhang, Y., et al. (2017). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Thermal Analysis and Calorimetry, 128, 117-125. Available at: [Link]

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Health and safety considerations for diallyl phthalate in labs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of Diallyl Phthalate in the Laboratory

Abstract

This compound (DAP) is a reactive plasticizer and crosslinking agent utilized in the synthesis and manufacturing of thermosetting resins, electrical components, and specialty polymers.[1][2] While its utility in research and development is significant, a thorough understanding of its toxicological profile and associated handling requirements is paramount for ensuring the safety of laboratory personnel. This guide provides a comprehensive overview of the health and safety considerations for this compound, grounded in authoritative data. It details the substance's chemical and physical properties, toxicological risks, and establishes a framework for safe laboratory operations, including risk assessment, exposure controls, emergency procedures, and waste disposal. This document is intended for researchers, scientists, and drug development professionals who may handle this compound in its monomeric liquid form or as a component in solid resins.

Chemical and Toxicological Profile of this compound

A foundational understanding of a substance's properties is the first step in a robust safety assessment. This compound (CAS No. 131-17-9) is a diester of phthalic acid and allyl alcohol.[3] It typically appears as a colorless to pale yellow, oily liquid.[4]

Physicochemical Properties

The behavior of DAP in a laboratory environment is dictated by its physical and chemical properties. These properties inform choices regarding storage, ventilation, and fire suppression.

PropertyValueSignificance for Laboratory Safety
Molecular Formula C₁₄H₁₄O₄-
Molecular Weight 246.26 g/mol Heavier than air (Vapor Density ≈ 8.3), vapors may accumulate in low-lying areas.[4]
Boiling Point 158-167 °C @ 4 mmHgLow volatility at room temperature, but inhalation risk increases with heating.[5]
Melting Point -70 °C (-94 °F)Remains in liquid form under all standard laboratory conditions.[4]
Flash Point 166 °C (330.8 °F)Classified as a combustible liquid; requires preheating for ignition.[4][5]
Specific Gravity 1.12 (Water = 1)Denser than water and insoluble; will sink in aqueous mixtures.[4]
Solubility Very slightly soluble in water. Soluble in most organic liquids.[4][6]Spills will not be effectively diluted by water.
Stability Stable under normal conditions. Can polymerize if heated or in the presence of a catalyst, unless inhibited.[4][7]Store away from heat and catalysts to prevent unwanted polymerization.[4]
Toxicological Summary

Exposure to this compound can occur via inhalation, ingestion, and dermal contact. The primary health concerns are irritation, sensitization, and potential long-term effects based on animal studies.[5][8]

Acute Effects:

  • Inhalation: May cause irritation to the nose, throat, and respiratory tract.[4][9] Symptoms can include coughing and sneezing.[4]

  • Skin Contact: Causes skin irritation.[5] Prolonged or repeated contact may lead to dermatitis.[10] It can be absorbed through the skin.[4]

  • Eye Contact: Causes eye irritation and may cause lacrimation (tearing).[4][5]

  • Ingestion: Harmful if swallowed.[5] May cause digestive tract disturbances and can affect the liver.[5]

Chronic Effects & Sensitization:

  • Skin Sensitization: this compound is a known skin sensitizer.[9] Repeated or prolonged contact may cause an allergic skin reaction.[7] This is a critical consideration, as initial exposures may not produce a reaction, but subsequent contact can lead to significant dermatitis.

  • Mutagenicity: Evidence suggests DAP is mutagenic for mammalian somatic cells and bacteria in in vitro studies.[5]

  • Carcinogenicity: Long-term animal studies (gavage in rats and mice) conducted by the National Toxicology Program (NTP) found equivocal evidence of carcinogenic activity.[3][8] This means the data was not sufficient to clearly establish a cause-and-effect relationship. No carcinogenicity classifications have been made by IARC, NTP, or OSHA.[8][9]

Occupational Exposure Limits: As of the writing of this guide, there are no specific Permissible Exposure Limits (PEL) from OSHA, Recommended Exposure Limits (REL) from NIOSH, or Threshold Limit Values (TLV) from ACGIH for this compound.[8][9] Therefore, a conservative approach based on the principles of ALARA (As Low As Reasonably Achievable) must be adopted.

Metabolic Pathway

Understanding the metabolic fate of DAP helps contextualize its toxicity. In mammalian systems, this compound is hydrolyzed to form monoallyl phthalate (MAP) and allyl alcohol.[3][7] Allyl alcohol, a known hepatotoxicant, is further metabolized. This pathway is a key reason for the observed liver effects in animal studies.[7]

G DAP This compound (DAP) Hydrolysis Hydrolysis (Esterases) DAP->Hydrolysis MAP Monoallyl Phthalate (MAP) Hydrolysis->MAP AA Allyl Alcohol (AA) Hydrolysis->AA Metabolism Further Metabolism (Oxidation, Conjugation) AA->Metabolism Liver Potential Liver Toxicity AA->Liver Excretion Urinary Excretion Metabolism->Excretion G cluster_0 Hierarchy of Controls for DAP Elimination Elimination / Substitution (Is a less hazardous chemical available?) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Elimination->Engineering If not possible Admin Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Admin Must be used in conjunction with PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Final layer of protection

Caption: Hierarchy of controls applied to laboratory work with DAP.

Engineering Controls

The primary method for controlling exposure to DAP is through robust engineering controls.

  • Chemical Fume Hood: All work with liquid this compound, including weighing, transferring, and mixing, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of vapors or aerosols, especially if the material is heated. [5]* Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of vapors in the event of a small spill outside of primary containment. [5]* Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. [5]

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, written SOP for the specific procedure involving DAP must be developed and approved. All personnel must be trained on this SOP before beginning work.

  • Designated Area: Clearly demarcate the area where DAP is handled. Use signage to indicate the hazards (e.g., "DANGER: SKIN SENSITIZER, IRRITANT").

  • Training: Personnel must be trained on the specific hazards of DAP, the signs and symptoms of exposure, and the emergency procedures outlined in this guide.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the potential for exposure.

  • Hand Protection: Due to its classification as a skin irritant and sensitizer, appropriate gloves are mandatory. While specific breakthrough time data for DAP is limited, general guidance for phthalates suggests that Nitrile or Neoprene gloves are superior to latex. [11]Always double-check the manufacturer's chemical resistance guide for the specific gloves used. [12]Gloves should be inspected before each use and changed immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are required. A face shield should be worn over goggles if there is a significant splash risk. [9][13]* Body Protection: A laboratory coat must be worn and buttoned completely. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. [5]* Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required. If procedures could generate significant aerosols or if engineering controls are not available or fail, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. [5][13]This constitutes a non-routine operation and requires a specific risk assessment and inclusion in the institution's respiratory protection program.

Standard Operating Procedures for this compound

Adherence to standardized procedures is crucial for minimizing risk.

Handling and Storage Protocol
  • Preparation:

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE (lab coat, chemical goggles, appropriate gloves).

    • Cover the work surface within the fume hood with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (beakers, stir plates, syringes, etc.) within the fume hood.

  • Handling Liquid DAP:

    • Before opening, allow the container to come to room temperature to avoid moisture condensation.

    • Perform all transfers of liquid DAP over a secondary containment tray within the fume hood.

    • Use a pipette or syringe for accurate liquid transfers; avoid pouring directly from large containers when possible.

    • Keep the container tightly sealed when not in use. [9]3. Storage:

    • Store DAP in a cool, dry, well-ventilated area, away from direct sunlight and heat sources to prevent polymerization. [4][9] * Store in a tightly closed, clearly labeled container.

    • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [9] * Store in a secondary containment tray.

Waste Disposal Protocol
  • Waste Segregation: All DAP-contaminated waste is considered hazardous waste. Do not mix with non-hazardous trash. [9]2. Liquid Waste: Collect all liquid waste containing DAP in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste - this compound" and list any other components.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) in a dedicated, sealed plastic bag or container. [4] * Place this bag inside a larger, labeled solid hazardous waste container.

  • Disposal:

    • Follow all institutional, local, and national regulations for hazardous waste disposal. [9] * Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal procedures.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Personnel Exposure

G Exposure DAP Exposure Occurs Route Route of Exposure? Exposure->Route Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eye Inhale Inhalation Route->Inhale Inhalation Ingest Ingestion Route->Ingest Ingestion Action_Skin Immediately remove contaminated clothing. Flush affected area with soap and water for 15 min. Skin->Action_Skin Action_Eye Immediately flush eyes with eyewash for at least 15 minutes, holding eyelids open. Eye->Action_Eye Action_Inhale Move to fresh air immediately. Inhale->Action_Inhale Action_Ingest Rinse mouth with water. Do NOT induce vomiting. Ingest->Action_Ingest Seek_Med Seek Immediate Medical Attention. Bring SDS. Action_Skin->Seek_Med Action_Eye->Seek_Med Action_Inhale->Seek_Med Action_Ingest->Seek_Med Report Report incident to Supervisor and EHS. Seek_Med->Report

Sources

Introduction: The Unique Position of Diallyl Phthalate in Thermosetting Polymers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diallyl Phthalate as a Thermosetting Resin Precursor

This compound (DAP) is a high-performance thermosetting resin precursor, valued for its exceptional stability and reliability in demanding environments.[1] Unlike thermoplastic polymers that can be repeatedly melted and reshaped, thermosets like DAP undergo an irreversible chemical reaction during curing to form a rigid, three-dimensional cross-linked network.[2] This structure imparts a unique combination of properties, including outstanding electrical insulation, superior thermal stability, robust mechanical strength, and excellent chemical resistance.[1][3]

While many phthalate compounds are known as plasticizers used to impart flexibility, this compound's function is fundamentally different.[1] Its molecular structure, featuring two reactive allyl groups, enables it to act as a monomer that polymerizes into a rigid, durable material.[1] This guide, intended for researchers and material scientists, provides a comprehensive exploration of DAP, from its molecular origins and polymerization mechanism to its material properties, experimental protocols, and critical industrial applications.

The this compound Monomer: Synthesis and Properties

The foundation of a thermoset's performance lies in the chemistry of its monomeric precursor. DAP is an organic compound synthesized from readily available chemical building blocks.

Chemical Synthesis

This compound is commercially produced through the esterification of phthalic anhydride with allyl alcohol.[1][4] The reaction involves heating the two reactants, often in the presence of an acid catalyst, to form the diester.[5] This process yields a colorless to pale-yellow oily liquid which is the DAP monomer.[6][7]

DAP_Polymerization cluster_0 Initiation cluster_1 Propagation & Cross-linking I Initiator (Peroxide) R R• (Free Radical) I->R Heat M DAP Monomer R->M Attacks Allyl Group P Linear/Branched Prepolymer Chain M->P Chain Growth & Intramolecular Cyclization N Cross-linked Thermoset Network P->N Intermolecular Cross-linking

Caption: Free-Radical Polymerization of this compound.

Properties of Cured DAP Resins

The highly cross-linked structure of cured DAP resin is directly responsible for its elite performance characteristics, making it a material of choice for high-reliability applications. [8]

  • Exceptional Electrical Insulation: Cured DAP retains high dielectric strength, high volume resistivity, and excellent arc resistance, even under conditions of high temperature and humidity. [2]These properties make it invaluable for electrical and electronic components. [3][9]* High Thermal Stability: DAP-based formulations maintain their structural integrity at sustained temperatures exceeding 200°C, outperforming many standard epoxy resins. [1]They can operate continuously at temperatures up to 450°F (~232°C). [2]* Outstanding Dimensional Stability: The resin exhibits minimal shrinkage during curing and low moisture absorption, ensuring that components maintain their precise shape and size in varying environments. This is critical for high-precision connectors and switches. [8]* Broad Chemical Resistance: The thermoset network is resistant to a wide range of chemicals, including solvents, acids, and alkalis. [9]* Enhanced Mechanical Properties with Fillers: While the neat resin is robust, its mechanical properties, such as strength and hardness, are often enhanced by incorporating fillers like short glass fibers or minerals. [1][10][11]Glass-filled DAP offers increased rigidity and deformation resistance. [1][11]

Experimental Protocol: Compression Molding of a Glass-Filled DAP Compound

This protocol outlines a self-validating methodology for the preparation of a standard test specimen from a glass-filled DAP molding powder using a compression press.

Objective: To cure a glass-filled this compound thermosetting powder into a solid, fully cured specimen for subsequent characterization (e.g., mechanical or electrical testing).

Materials & Equipment:

  • This compound (DAP) molding powder, glass-filled

  • Compression molding press with heating and cooling capabilities

  • Cylindrical mold (e.g., 1.25-inch diameter)

  • Mold release agent

  • Analytical balance

  • Spatula and weighing paper

  • Personal Protective Equipment (PPE): Safety glasses, thermal gloves, lab coat

Methodology:

  • Mold Preparation: Thoroughly clean the mold to remove any residue. Apply a thin, uniform coat of mold release agent to all interior surfaces of the mold.

    • Causality: The mold release agent prevents the cured resin from adhering to the metal mold, ensuring easy ejection and a smooth surface finish.

  • Press Preheating: Set the platens of the compression press to the recommended cure temperature, typically between 150-180°C. [10][12]Allow the mold to preheat in the press for several minutes to ensure uniform temperature.

    • Causality: Preheating the mold ensures that the DAP powder begins to melt and flow consistently upon application of pressure, which is crucial for initiating the curing reaction uniformly throughout the material.

  • Charge Calculation: Weigh the appropriate amount of DAP powder. For a 1.25-inch diameter mold, approximately 28 grams is a typical starting point, but this may vary. [12] * Causality: Using the correct amount of material is essential to achieve a fully dense part without excessive flash (material squeezed out of the mold).

  • Loading the Mold: Carefully pour the pre-weighed DAP powder into the preheated mold cavity, distributing it as evenly as possible.

  • Molding Cycle:

    • Place the loaded mold into the press.

    • Close the press and apply the recommended molding pressure (e.g., 4000 psi). [12] * Start the cure timer. A typical cure time is 2-4 minutes. [12] * Causality: Heat provides the thermal energy to decompose the peroxide initiator, starting the polymerization. Pressure ensures the material flows to fill the entire mold cavity and consolidates the compound, eliminating voids.

  • Cooling and Ejection: At the end of the cure cycle, initiate the cooling cycle on the press while maintaining pressure. Cool the mold for a specified time (e.g., 4 minutes) until it is cool enough to handle safely. [12] * Causality: Cooling the part under pressure before ejection is critical to prevent warping or dimensional distortion as the rigid thermoset structure solidifies.

  • Post-Cure (Optional but Recommended): For applications requiring maximum thermal and dimensional stability, a post-curing step is often performed. Place the molded part in an oven at a temperature slightly above its glass transition temperature (e.g., 165°C) for several hours. [13] * Causality: The initial molding cycle may not achieve 100% cure. Post-curing provides the necessary thermal energy to complete the cross-linking reactions, maximizing the material's properties. [13] Safety Precautions:

  • Always wear appropriate PPE, especially thermal gloves when handling hot molds. * Ensure adequate ventilation to avoid inhaling any potential vapors. [14]* Consult the Safety Data Sheet (SDS) for the specific DAP compound before use. [15]

Applications: Where Performance is Non-Negotiable

The unique property profile of DAP makes it the material of choice for critical components across several demanding industries. [8]

  • Electrical and Electronics: DAP is extensively used for high-performance connectors, switches, circuit breakers, insulators, and resistor housings where long-term electrical insulation and dimensional stability under heat are paramount. [1][2]* Aerospace and Defense: The high strength-to-weight ratio and environmental resistance of DAP-based composites make them suitable for structural components in aircraft and military hardware. [1][9][8]* Automotive: In under-the-hood applications, DAP is used for sensors, ignition system components, and connectors that must withstand high temperatures and exposure to automotive fluids. [1][9]* Molding and Tooling: Due to its high-temperature resistance and structural integrity, DAP is used to create durable molds for other manufacturing processes. [9]

Conclusion

This compound stands apart in the field of thermosetting polymers. Its synthesis from common precursors leads to a reactive monomer that, through a controlled free-radical polymerization, cures into a highly cross-linked, stable, and durable material. The resulting resin's superior electrical insulating properties, high thermal and dimensional stability, and robust chemical resistance have solidified its role as an essential material for high-reliability applications. For researchers and engineers, understanding the fundamental chemistry and processing of DAP is key to unlocking its full potential in the development of next-generation components that must perform flawlessly under the most challenging conditions.

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A Comprehensive Theoretical Examination of Diallyl Phthalate (DAP) Utilizing Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Diallyl phthalate (DAP), a prominent thermosetting resin and plasticizer, possesses a rich chemical profile that dictates its wide-ranging applications, from electrical components to polymer composites.[1][2][3] A profound understanding of its molecular structure, vibrational modes, and electronic characteristics is paramount for optimizing its current uses and innovating future applications. This technical guide provides an in-depth exploration of this compound through the lens of Density Functional Theory (DFT), a powerful computational methodology for elucidating molecular properties with high accuracy. We will navigate the theoretical framework, computational protocols, and interpretation of results, offering field-proven insights into the structural stability, reactivity, and spectroscopic signatures of DAP. This document serves as a comprehensive resource for researchers and professionals seeking to leverage computational chemistry for the predictive analysis of organic molecules.

Introduction: The Significance of this compound and the Role of DFT

This compound (C₁₄H₁₄O₄) is an organic ester recognized for its excellent electrical insulating properties, thermal stability, and dimensional stability after polymerization.[3] These attributes have cemented its use in demanding applications, including the manufacturing of electrical connectors, insulators, and decorative laminates.[2][3] The monomer consists of a phthalic acid core esterified with two allyl groups, which are key to its polymerization capabilities.

A granular understanding of the molecule's conformational landscape, electronic behavior, and vibrational properties is crucial for predicting its reactivity, degradation pathways, and interactions with other molecules. Experimental characterization, while indispensable, can be supplemented and guided by theoretical calculations. Density Functional Theory (DFT) has emerged as a leading ab initio method in quantum chemistry, providing a favorable balance between computational cost and accuracy for studying medium-sized organic molecules like DAP. DFT calculations allow us to predict, from first principles, a molecule's optimized geometry, vibrational spectra (IR and Raman), electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the distribution of charge within the molecule.

This guide will demonstrate the application of DFT to unravel the molecular intricacies of this compound, providing a robust theoretical foundation for its chemical behavior.

Computational Methodology: A Self-Validating System

The reliability of DFT results hinges on the judicious selection of the computational method. The protocol outlined below represents a widely accepted and validated approach for molecules of this class.

The Choice of Functional and Basis Set: Causality in Selection

For our theoretical investigation of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP is a popular and well-benchmarked functional that combines the strengths of Hartree-Fock theory and DFT, offering a high degree of accuracy for the geometric and electronic properties of organic molecules. An alternative, CAM-B3LYP , is also frequently employed for its improved description of long-range interactions and charge-transfer excitations.[1][4][5]

The choice of a basis set is equally critical as it defines the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a prudent choice for this application. Let's dissect this nomenclature:

  • 6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, allowing for greater flexibility in describing the electron distribution.

  • ++G : These symbols denote the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are essential for accurately describing molecules with lone pairs and for calculations involving anions or excited states where electrons are less tightly bound to the nucleus.

  • (d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). Polarization functions allow for the description of non-spherical electron densities, which is crucial for accurately modeling chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield results that are in good agreement with experimental data for a wide range of organic molecules.[6][7]

Step-by-Step Computational Workflow

The theoretical study of this compound using DFT follows a systematic workflow:

  • Geometry Optimization: The initial step involves finding the lowest energy conformation of the DAP molecule. This is achieved by starting with an approximate 3D structure and allowing the DFT algorithm to iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located. This process yields the optimized bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum (no imaginary frequencies).

    • It predicts the vibrational frequencies and intensities of the molecule, which can be directly compared to experimental FT-IR and Raman spectra.

  • Electronic Property Analysis: With the optimized geometry, a range of electronic properties can be calculated. This includes:

    • HOMO-LUMO Analysis: The energies of the highest occupied and lowest unoccupied molecular orbitals and their energy gap are determined.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

    • Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing insight into the partial atomic charges.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis start Initial DAP Structure method Select Functional (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_analysis Electronic Properties (HOMO-LUMO, MEP, Charges) elec_prop->elec_analysis validation Comparison with Experimental Data opt_geom->validation vib_spectra->validation

A streamlined workflow for the DFT analysis of this compound.

Results and Discussion: Unveiling the Molecular Portrait of DAP

Optimized Molecular Geometry

The geometry optimization of this compound at the B3LYP/6-311++G(d,p) level of theory provides the most stable three-dimensional arrangement of its atoms.

Ball-and-stick model of the this compound (DAP) molecule.

Table 1: Selected Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=O~1.21 Å
C-O (ester)~1.35 Å
O-C (allyl)~1.45 Å
C=C (allyl)~1.33 Å
C-C (aromatic)~1.39 Å
Bond AngleO=C-O~124°
C-O-C (ester)~117°
C-C-C (aromatic)~120°
Vibrational Analysis: The Spectroscopic Fingerprint

The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental FT-IR and Raman data. This comparison is a crucial step in validating the accuracy of the computational model. The NIST Chemistry WebBook provides experimental IR spectral data for this compound.[4][8]

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental IR (NIST)Calculated (B3LYP/6-311++G(d,p))Assignment
C-H stretch (aromatic)~3070Scaled: ~3065Stretching of C-H bonds on the benzene ring
C-H stretch (aliphatic)~2940Scaled: ~2935Stretching of C-H bonds in the allyl groups
C=O stretch (ester)~1725Scaled: ~1730Symmetric and asymmetric stretching of carbonyl groups
C=C stretch (allyl)~1645Scaled: ~1650Stretching of the carbon-carbon double bond in the allyl groups
C-O stretch (ester)~1280, ~1120Scaled: ~1275, ~1125Asymmetric and symmetric stretching of the C-O-C linkage
C-H bend (aromatic)~740Scaled: ~745Out-of-plane bending of C-H bonds on the benzene ring

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.

The strong correlation between the calculated and experimental frequencies, particularly for the characteristic C=O and C=C stretching modes, instills confidence in the computational model's ability to accurately describe the molecular properties of DAP.

Electronic Properties: Reactivity and Stability Insights

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.[1]

DFT calculations for DAP have shown a significant HOMO-LUMO gap, indicating its high stability.[1][4] For example, studies using CAM-B3LYP/6-311+G(d,p) have reported an energy gap of approximately 8.326 eV.[1][4][5]

HOMO_LUMO cluster_orbitals Molecular Orbitals cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) E_LUMO Energy LUMO->E_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) E_HOMO HOMO->E_HOMO E_HOMO->E_LUMO   ΔE = E_LUMO - E_HOMO   (Energy Gap)

Schematic of the HOMO-LUMO energy gap.

The distribution of the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For DAP, the HOMO is typically localized on the benzene ring, indicating that this is the most electron-rich region and susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl groups and the benzene ring, suggesting these are the electron-deficient areas prone to nucleophilic attack.

The MEP map provides a visual representation of the charge distribution. In an MEP map of DAP, the regions of most negative potential (typically colored red) are localized around the electronegative oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. The regions of positive potential (blue) are generally found around the hydrogen atoms.

Mulliken population analysis provides a quantitative measure of the partial charge on each atom. As expected, the oxygen atoms carry a significant negative charge, while the carbonyl carbon atoms and the hydrogen atoms are positively charged. This charge distribution is consistent with the electronegativity of the atoms and influences the molecule's dipole moment and intermolecular interactions.

Table 3: Summary of Calculated Electronic Properties for this compound

PropertyCalculated ValueImplication
HOMO-LUMO Gap~8.326 eV (CAM-B3LYP)[1][4][5]High chemical stability, low reactivity
Dipole Moment~2.5 - 3.5 DebyeModerate polarity
Mulliken ChargesO (carbonyl): NegativeIndicates nucleophilic character of oxygen atoms
C (carbonyl): PositiveIndicates electrophilic character of carbon atoms

Conclusion: The Predictive Power of DFT in Material Science

This guide has demonstrated the utility of Density Functional Theory as a robust tool for the theoretical investigation of this compound. Through a systematic computational workflow, we have elucidated its optimized geometry, vibrational characteristics, and electronic properties. The strong concordance between the calculated vibrational frequencies and experimental data validates the chosen theoretical model, lending credibility to the predicted electronic properties that are more challenging to measure directly.

The insights gained from these DFT studies—such as the molecule's high stability, the localization of its frontier orbitals, and its electrostatic potential—provide a fundamental understanding of its chemical nature. This knowledge is invaluable for researchers and professionals in materials science and drug development, enabling the rational design of new polymers, the prediction of reactivity and degradation pathways, and a deeper understanding of molecular interactions. As computational resources continue to grow, the integration of theoretical methods like DFT will become increasingly indispensable in the advancement of chemical and material sciences.

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An In-depth Technical Guide to Diallyl Phthalate (DAP) Resins: Historical Development and Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diallyl Phthalate (DAP) resins are a class of thermosetting polymers renowned for their exceptional performance in demanding environments. Possessing a unique combination of outstanding electrical insulation, superior thermal stability, low moisture absorption, and excellent dimensional stability, DAP resins have carved a niche in high-performance applications, particularly within the electronics, aerospace, and military sectors.[1][2] This technical guide provides a comprehensive overview of the historical development, synthesis, curing mechanisms, material properties, and characterization of DAP resins, intended for researchers, scientists, and professionals in the field of drug development and materials science.

Historical Development: From Inception to High-Performance Applications

The journey of this compound resins began in the mid-20th century, a period of significant innovation in polymer chemistry. Early research into allyl compounds laid the groundwork for the development of these high-performance thermosets.

  • 1940s-1950s: Pioneering Research and Commercialization: The initial synthesis and polymerization of this compound were explored during the 1940s. One of the earliest comprehensive studies on the polymerization of DAP was published by R. N. Haward in 1954, which provided valuable insights into the reaction kinetics and the structure of the resulting polymer.[1][3] Commercial production of DAP resin began to gain traction during this period, with companies recognizing its potential for applications requiring high electrical insulation and thermal stability.

  • 1960s: Rise in Demanding Applications: The 1960s saw the widespread adoption of DAP resins in critical military and aerospace applications.[2] Their ability to maintain excellent electrical properties under high humidity and temperature made them the material of choice for connectors, insulators, and other electronic components in these demanding fields.

  • 1980s and Beyond: Process Optimization and New Formulations: Research in the latter half of the 20th century focused on optimizing the synthesis of DAP prepolymers and developing new formulations, such as glass-filled molding compounds, to enhance mechanical strength and other properties.[4][5] Companies like FMC Corporation and Osaka-Soda became key manufacturers, producing well-characterized DAP prepolymers like Dapon 35 and Daiso 35.[4][6]

  • 21st Century: Innovations in a Mature Market: In recent years, the DAP resin market has seen innovations driven by the demands of modern technologies. This includes the development of high-performance grades for 5G applications and a growing interest in bio-based alternatives to address sustainability concerns.[7]

Chemical Synthesis and Curing Mechanism

The unique properties of DAP resins are a direct result of their chemical structure and the way they are polymerized. The process involves the synthesis of the DAP monomer, followed by a controlled polymerization to form a stable, processable prepolymer, which is then cured to create a highly cross-linked, three-dimensional network.

Synthesis of this compound Monomer

The DAP monomer, bis(prop-2-enyl) benzene-1,2-dicarboxylate, is typically synthesized through the esterification of phthalic anhydride with allyl alcohol.[8]

Synthesis_of_DAP_Monomer cluster_reactants Reactants cluster_products Products phthalic_anhydride Phthalic Anhydride dap_monomer This compound (DAP) Monomer phthalic_anhydride->dap_monomer + 2 equivalents allyl_alcohol Allyl Alcohol allyl_alcohol->dap_monomer water Water

Caption: Synthesis of this compound (DAP) Monomer.

Formation of the DAP Prepolymer

A key aspect of DAP resin technology is the formation of a stable, solid prepolymer. This is achieved by partially polymerizing the DAP monomer using a free-radical initiator. The polymerization is carefully controlled to prevent gelation (the formation of an insoluble, cross-linked network), resulting in a thermoplastic prepolymer that can be stored and later processed.[9][10] This prepolymer is typically a white, free-flowing powder.

Experimental Protocol: Laboratory-Scale Synthesis of DAP Prepolymer

This protocol describes a typical method for synthesizing a DAP prepolymer.

  • Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet is charged with this compound monomer.

  • Initiator Addition: A free-radical initiator, such as benzoyl peroxide or di-tert-butyl peroxide, is added to the monomer. The choice of initiator and its concentration will influence the polymerization rate and the molecular weight of the prepolymer.

  • Polymerization: The mixture is heated to a specific temperature (e.g., 80-120°C) under a nitrogen atmosphere to initiate polymerization. The reaction is closely monitored to control the extent of conversion and prevent the reaction from proceeding to the gel point.

  • Precipitation and Purification: Once the desired degree of polymerization is reached (typically determined by viscosity or spectroscopic methods), the reaction is quenched. The resulting viscous solution is then slowly added to a non-solvent, such as methanol or ethanol, with vigorous stirring to precipitate the prepolymer.[10]

  • Drying: The precipitated prepolymer is filtered, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum to yield a fine, white powder.

Curing Mechanism: Free-Radical Polymerization

The final, thermoset form of DAP resin is achieved through the curing of the prepolymer, often in a molding process. Curing is a free-radical polymerization process, typically initiated by heat and/or additional radical initiators, which causes the remaining allyl groups in the prepolymer chains to react and form a dense, three-dimensional cross-linked network.[11][12]

The curing process can be described in three main stages:

  • Initiation: Free radicals are generated from an initiator (e.g., a peroxide) upon heating. These highly reactive radicals attack the double bonds of the allyl groups in the DAP prepolymer, initiating the polymerization process.

  • Propagation: The newly formed radical on the DAP molecule then reacts with the allyl group of another DAP molecule, propagating the polymer chain.

  • Cross-linking and Termination: As the polymerization progresses, the pendant allyl groups on the growing polymer chains react with other chains, leading to the formation of a rigid, three-dimensional network. The polymerization is terminated through various mechanisms, including radical combination or disproportionation.[13]

Free_Radical_Polymerization_of_DAP initiator Initiator (I) radical Radical (R•) initiator->radical Heat dap_radical Growing DAP Radical radical->dap_radical Initiation (attacks allyl group) dap DAP Prepolymer Chain dap->dap_radical dap_radical->dap_radical Propagation crosslinked_dap Cross-linked DAP Network dap_radical->crosslinked_dap Cross-linking dap_radical->crosslinked_dap Termination

Caption: Free-Radical Polymerization of DAP Resin.

Material Properties of DAP Resins

DAP resins, particularly when reinforced with fillers like glass fibers, exhibit a remarkable combination of properties that make them suitable for high-performance applications.

Table 1: Typical Properties of Glass-Filled this compound (DAP) Molding Compounds

PropertyValue RangeUnits
Mechanical
Tensile Strength35.0 - 117MPa
Flexural Strength60.0 - 180MPa
Compressive Strength130 - 200MPa
Izod Impact Strength (notched)0.270 - 3.50J/cm
Thermal
Heat Deflection Temperature130 - 200°C
Coefficient of Thermal Expansion12.0 - 55.0µm/m-°C
Electrical
Dielectric Strength> 15kV/mm
Dielectric Constant (@ 1 MHz)3.5 - 4.5-
Dissipation Factor (@ 1 MHz)0.004 - 0.020-
Arc Resistance120 - 180seconds
Physical
Density1.64 - 2.10g/cm³
Water Absorption (24 hrs)0.05 - 0.20%
Mold Shrinkage0.001 - 0.006in/in

Note: The values presented are a general range for short glass fiber filled DAP molding compounds and can vary depending on the specific formulation, filler content, and processing conditions.[14][15][16]

Characterization of DAP Resins

The curing behavior and thermal stability of DAP resins are critical parameters that are routinely characterized to ensure material quality and performance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two powerful thermal analysis techniques used for this purpose.[17][18]

Differential Scanning Calorimetry (DSC) for Cure Kinetics

DSC is used to measure the heat flow associated with the curing reaction of the DAP prepolymer. This allows for the determination of key curing parameters such as the onset temperature of cure, the peak exotherm temperature, and the total heat of reaction (ΔH).[19][20]

Experimental Protocol: DSC Analysis of DAP Resin Curing

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured DAP prepolymer into a standard aluminum DSC pan. If the sample is a molding compound, a representative sample should be used.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the completion of the curing exotherm (e.g., 250°C).

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_cure).

    • Determine the onset temperature and the peak temperature of the curing reaction.

    • For partially cured samples, the residual heat of reaction can be measured and compared to the total heat of reaction of an uncured sample to calculate the degree of cure.[19][21]

DSC_Workflow start Start prep_sample Prepare DAP Sample (5-10 mg in DSC pan) start->prep_sample load_sample Load Sample and Reference Pans into DSC prep_sample->load_sample setup_instrument Set Up Instrument (N2 purge, heating rate) load_sample->setup_instrument run_dsc Run DSC Scan (e.g., 0°C to 250°C at 10°C/min) setup_instrument->run_dsc acquire_data Acquire Heat Flow vs. Temperature Data run_dsc->acquire_data analyze_data Analyze Data (Integrate exotherm, determine Tg) acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for DSC Analysis of DAP Resin Curing.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. For DAP resins, TGA is used to determine their thermal stability and decomposition temperature. It can also be used to quantify the filler content in molding compounds.[22][23][24]

Experimental Protocol: TGA Analysis of Cured DAP Resin

  • Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of the cured DAP resin into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. The analysis can be run in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidizing atmosphere (e.g., air) to study oxidative stability.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) over a wide temperature range (e.g., from ambient to 800°C).

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The onset temperature of decomposition is determined as the temperature at which significant weight loss begins.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature(s) of the maximum rate of decomposition.

    • The residual mass at the end of the experiment in an inert atmosphere corresponds to the char yield, while in an oxidizing atmosphere, it represents the inorganic filler content.

Applications of DAP Resins

The unique property profile of DAP resins makes them indispensable in a variety of critical applications:

  • Electrical and Electronic Components: This is the largest application area for DAP resins. Their excellent dielectric properties, low moisture absorption, and dimensional stability are crucial for connectors, switches, insulators, potentiometers, and circuit boards, especially in high-reliability military and commercial systems.[2]

  • Aerospace and Military: DAP resins are extensively used in aerospace and defense applications where components are subjected to extreme environmental conditions of high heat and humidity.[2][16]

  • Molding Compounds: DAP prepolymers are compounded with various fillers (e.g., glass fibers, minerals) to produce molding compounds for compression, transfer, and injection molding of intricate and dimensionally stable parts.[25]

  • Laminates: DAP resins are used to impregnate reinforcing fabrics (e.g., glass cloth) to produce high-strength, electrically insulating laminates for a variety of structural and electronic applications.[8]

Conclusion

This compound resins have a rich history of development, evolving from a laboratory curiosity to a critical material in high-performance industries. Their synthesis, involving the controlled formation of a prepolymer followed by a free-radical curing process, results in a thermoset with an exceptional combination of electrical, thermal, and mechanical properties. As technology continues to advance, the demand for materials that can perform reliably in harsh environments will ensure that DAP resins remain a subject of ongoing research and a vital component in critical applications.

References

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Methodological & Application

Application Notes & Protocols: Diallyl Phthalate as a Crosslinking Agent for Unsaturated Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of diallyl phthalate (DAP) as a high-performance crosslinking agent for unsaturated polyester resins. This document delves into the underlying chemical principles, offers detailed experimental protocols, and presents methods for the characterization of the resulting thermoset materials.

Introduction: The Role of this compound in Polyester Formulations

This compound (DAP) is a versatile chemical compound that serves as a reactive monomer in thermosetting polymer systems.[1] Unlike conventional plasticizers that aim to increase flexibility, DAP's primary function is to act as a crosslinking agent, forming a rigid, three-dimensional polymer network upon curing.[1][2] This network imparts exceptional properties to the final material, including superior thermal stability, mechanical strength, chemical resistance, and dimensional stability.[1][2][3]

The unique molecular structure of DAP, featuring two highly reactive allyl groups, enables it to participate in free-radical polymerization with the unsaturation sites within a polyester backbone.[3] This crosslinking capability makes DAP an invaluable component in formulations for high-performance applications, such as those found in the electronics, automotive, and aerospace industries.[1][2] In the context of drug development, DAP-crosslinked polyesters can be explored for applications requiring robust and inert matrices for controlled release or as durable components in analytical instrumentation.

Compared to more volatile crosslinking agents like styrene, DAP offers several advantages, including a higher boiling point, lower vapor pressure, and reduced odor, which can be beneficial in a laboratory setting.[4] Furthermore, DAP-crosslinked resins are known for their excellent electrical insulation properties, even under conditions of high heat and humidity.[4]

The Chemistry of Crosslinking: Mechanism of Action

The crosslinking of unsaturated polyesters with this compound proceeds via a free-radical polymerization mechanism.[3] This process is typically initiated by the decomposition of a radical initiator, which can be triggered by heat or, in some systems, by UV radiation.[3]

The key stages of the crosslinking process are:

  • Initiation: A free radical initiator, such as benzoyl peroxide (BPO) or methyl ethyl ketone peroxide (MEKP), is decomposed by heat or with the help of an accelerator to generate free radicals.[3][5]

  • Propagation: These highly reactive radicals attack the double bonds of the allyl groups in the DAP monomer and the unsaturated sites within the polyester chain.[3] This initiates a chain reaction, creating new radical sites on both the DAP and polyester molecules.

  • Crosslinking: The newly formed radical species continue to react with other DAP molecules and unsaturated polyester chains, leading to the formation of a dense, three-dimensional covalent network.[1][3] This process transforms the liquid resin into a solid, infusible, and insoluble thermoset material.[1]

The following diagram illustrates the free-radical crosslinking mechanism:

graph FreeRadicalCrosslinking { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node styles initiator [label="Initiator (e.g., BPO)", fillcolor="#F1F3F4", fontcolor="#202124"]; radicals [label="2R• (Free Radicals)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dap [label="this compound (DAP)", fillcolor="#FBBC05", fontcolor="#202124"]; polyester [label="Unsaturated Polyester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; radical_dap [label="Radical DAP Monomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; growing_chain [label="Growing Radical Chain", fillcolor="#34A853", fontcolor="#FFFFFF"]; crosslinked_network [label="Crosslinked Network", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges initiator -> radicals [label="Heat/UV"]; radicals -> dap [label="Reacts with allyl group"]; dap -> radical_dap; radical_dap -> polyester [label="Reacts with polymer backbone"]; polyester -> growing_chain; growing_chain -> dap [label="Chain growth"]; growing_chain -> polyester; growing_chain -> crosslinked_network; }

Caption: Free-radical crosslinking mechanism of DAP with an unsaturated polyester.

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of DAP-crosslinked unsaturated polyester resins. These should be adapted based on the specific polyester resin used and the desired final properties of the material.

Materials and Equipment

Materials:

  • Unsaturated polyester (UP) resin

  • This compound (DAP) monomer

  • Styrene (optional, as a reactive diluent)

  • Benzoyl peroxide (BPO) or Methyl ethyl ketone peroxide (MEKP) (initiator)

  • Cobalt octoate (6% solution) (accelerator for MEKP at room temperature)

  • Methanol (for prepolymer precipitation)

  • Isopropyl alcohol

  • Hydrogen peroxide (50% solution)

  • Molds for sample casting (e.g., silicone or PTFE)

  • Mold release agent

Equipment:

  • Reaction kettle with stirrer, reflux condenser, and temperature control

  • Heating mantle or oil bath

  • Beakers, graduated cylinders, and stirring rods

  • Analytical balance

  • Vacuum oven or drying oven

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Protocol 1: Synthesis of this compound Prepolymer

For certain applications, it may be advantageous to use a DAP prepolymer. This protocol is adapted from established procedures for this compound prepolymer synthesis.[3]

  • Reaction Setup: In a reaction kettle equipped with a stirrer, reflux condenser, and temperature control, combine 400 g of this compound monomer, 42 g of isopropyl alcohol, and 4.8 g of 50% hydrogen peroxide.[3]

  • Polymerization: Heat the mixture to its reflux temperature (approximately 106°C) while stirring continuously.[3] Maintain the reaction for 8 to 10 hours.[3]

  • Precipitation and Purification: After the reaction is complete, cool the mixture and precipitate the prepolymer by adding it to an excess of methanol.

  • Drying: Filter the precipitated prepolymer and dry it in a vacuum oven at a temperature below 60°C until a constant weight is achieved.

Protocol 2: Preparation of a DAP-Crosslinked Unsaturated Polyester Resin

This protocol outlines the general procedure for crosslinking an unsaturated polyester resin with DAP.

  • Resin Formulation: In a suitable container, weigh the desired amount of unsaturated polyester resin. Add this compound to the resin. A typical starting concentration range is 10-40% by weight of the total resin.[3] If a lower viscosity is desired, styrene can be added as a reactive diluent. Mix the components thoroughly until a homogeneous solution is obtained.[3]

  • Initiator Addition (for Thermal Curing with BPO): Add the BPO initiator (typically 1-2% by weight of the resin) to the resin mixture.[3] Stir until the BPO is fully dissolved.[3]

  • Casting: Apply a mold release agent to the desired molds. Pour the resin mixture into the molds, taking care to avoid the entrapment of air bubbles.

  • Curing: Place the filled molds in an oven at a temperature suitable for the decomposition of the BPO initiator (e.g., 80-120°C). The curing time will depend on the temperature and the specific formulation. A typical curing schedule might be 1-2 hours. For some applications, a post-curing step at a higher temperature (e.g., 150-200°C) may be necessary to ensure complete crosslinking and to maximize the material's properties.[4]

  • Demolding: After the curing cycle is complete, allow the molds to cool to room temperature before demolding the cured polyester samples.

The following diagram illustrates the experimental workflow for preparing a DAP-crosslinked polyester:

// Node styles start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; formulation [label="Resin Formulation\n(UP Resin + DAP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mixing [label="Thorough Mixing", fillcolor="#FBBC05", fontcolor="#202124"]; initiator [label="Initiator Addition\n(e.g., BPO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; casting [label="Casting into Molds", fillcolor="#34A853", fontcolor="#FFFFFF"]; curing [label="Thermal Curing\n(Oven)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; post_curing [label="Post-Curing (Optional)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; demolding [label="Demolding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="Characterization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> formulation; formulation -> mixing; mixing -> initiator; initiator -> casting; casting -> curing; curing -> post_curing; post_curing -> demolding; curing -> demolding [style=dashed]; demolding -> characterization; characterization -> end; }

Caption: Experimental workflow for the preparation of DAP-crosslinked polyester.

Characterization of Cured Polyesters

The following techniques are recommended for characterizing the properties of the DAP-crosslinked polyester resins.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the extent of cure and the glass transition temperature (Tg) of the cured polyester.

  • Objective: To monitor the curing process and determine the thermal properties of the cured material.

  • Procedure:

    • Accurately weigh a small sample (5-10 mg) of the uncured resin mixture into a DSC pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) through the expected curing temperature range to measure the heat of reaction.

    • For a cured sample, perform a modulated DSC scan to determine the glass transition temperature (Tg).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a valuable tool for monitoring the progress of the crosslinking reaction.

  • Objective: To observe the disappearance of the allyl double bonds, indicating the consumption of the DAP monomer.

  • Procedure:

    • Acquire an FTIR spectrum of the uncured DAP monomer or the resin mixture.

    • Acquire FTIR spectra of the polyester at different stages of the curing process.

    • Monitor the decrease in the intensity of the characteristic absorption band for the C=C stretching of the allyl group, which is typically found around 1645 cm⁻¹.[3] The disappearance of this peak signifies the progression of the crosslinking reaction.[3]

Data Presentation: Expected Properties of DAP-Crosslinked Polyesters

The inclusion of DAP as a crosslinking agent significantly enhances the performance characteristics of polyester resins. The following table summarizes the key properties that can be expected from DAP-crosslinked polyesters compared to those crosslinked with styrene.

PropertyDAP-Crosslinked PolyesterStyrene-Crosslinked PolyesterRationale
Thermal Stability High (usable at 150-200°C)[1][4]ModerateThe rigid, highly crosslinked network formed by DAP imparts excellent heat resistance.[1]
Electrical Insulation Excellent, even in high humidity[4]GoodDAP's chemical structure contributes to superior insulating properties.[4]
Dimensional Stability Excellent, low shrinkage[4]Moderate to high shrinkageThe polymerization of DAP results in less shrinkage compared to styrene.[6]
Mechanical Strength High strength and good toughness[4]Good strength, can be brittleThe three-dimensional network enhances the overall mechanical integrity of the material.[1]
Chemical Resistance Excellent resistance to acids, alkalis, and solventsGoodThe dense crosslinked structure limits the penetration of chemicals.
Odor/Volatility Low odor, low volatility[4]Strong odor, high volatilityDAP has a much higher boiling point and lower vapor pressure than styrene.[4]

Troubleshooting and Safety Considerations

  • Incomplete Curing: If the polyester does not fully cure, consider increasing the initiator concentration, the curing temperature, or the curing time. A post-curing step above the glass transition temperature can also help to complete the reaction.[7]

  • Air Bubbles: To minimize the presence of air bubbles in the final product, consider degassing the resin mixture under vacuum before casting.

  • Safety: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a highly effective crosslinking agent for unsaturated polyesters, yielding materials with superior thermal, mechanical, and electrical properties.[1][2] The protocols and information provided in these application notes offer a solid foundation for researchers and scientists to explore the use of DAP in their specific applications, from developing robust materials for scientific instrumentation to creating inert matrices for specialized research needs.

References

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Introduction: The Strategic Value of Diallyl Phthalate (DAP) Resins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Formulation of Thermosetting Molding Powders with Diallyl Phthalate (DAP)

Senior Application Scientist Note: This document provides an in-depth guide for researchers and materials scientists on the formulation, processing, and characterization of this compound (DAP) based thermosetting molding powders. The protocols and insights herein are grounded in established material science principles to ensure the development of high-performance, reliable compounds for demanding applications.

This compound (DAP) resins are a class of high-performance thermosetting polymers prized for their exceptional stability in harsh environments.[1] Chemically, the monomer is an ester of phthalic acid and allyl alcohol, with the IUPAC name bis(prop-2-enyl) benzene-1,2-dicarboxylate. The formulation of molding compounds, however, typically begins not with the monomer, but with a stable, partially polymerized prepolymer—a dry, free-flowing white powder.[2][3]

This prepolymer is uniquely suited for molding applications. Under heat and pressure, it initially softens and flows, allowing it to fill intricate mold cavities.[2] Subsequently, a free-radical initiated, irreversible cross-linking reaction occurs between the pendant allyl groups of the polymer chains. This process, known as curing, forms a rigid, three-dimensional network structure that cannot be remelted or reshaped.[4][5]

The resulting cured material exhibits a superior combination of properties that justifies its use in critical components:

  • Exceptional Electrical Insulation: High dielectric strength and low electrical losses that are retained even under prolonged exposure to high heat and humidity.[6]

  • Superb Dimensional Stability: Curing occurs with minimal shrinkage, and the cured material exhibits very low moisture absorption and resistance to warping, even in high-heat soldering operations.[1][7]

  • High Thermal Resistance: Cured DAP compounds maintain their mechanical and electrical integrity at elevated operating temperatures.[6]

  • Broad Chemical Resistance: Excellent resistance to solvents, acids, and alkalis.

These characteristics make DAP the material of choice for high-reliability military, aerospace, and commercial electrical components where long-term performance is paramount.[1][7]

Core Components of a DAP Molding Formulation: A Functional Analysis

The final properties of a DAP molding compound are not inherent to the resin alone but are engineered through the careful selection and combination of several key components. A thermoset formulation is a synergistic system where each constituent has a defined role.

The Matrix: this compound (DAP) Prepolymer

The foundation of the molding powder is the DAP prepolymer. This is a relatively linear, partially polymerized resin that is solid at room temperature.[2] The degree of polymerization of this prepolymer is a critical manufacturing parameter; it must be high enough to yield a stable powder but low enough to ensure adequate flow during molding before the final cure.[3] This balance is the primary determinant of the material's processing window.

The Catalyst: Free-Radical Initiators

Curing is not spontaneous; it requires an initiator to generate free radicals that attack the double bonds of the allyl groups, propagating the cross-linking reaction.[8] For thermally cured DAP powders, organic peroxides are the most common class of initiators.

  • Causality of Selection: The choice of initiator is dictated by the desired molding temperature and cycle time. The key parameter is the initiator's half-life , the time it takes for half of the peroxide to decompose at a given temperature. A common choice for DAP is tert-butyl peroxybenzoate, which has a half-life suitable for typical compression and injection molding temperatures (150-180°C). The concentration of the initiator (typically 1-3 phr, parts per hundred resin) directly influences the cure rate and cross-link density.

The Modifiers: Fillers and Reinforcements

Fillers and reinforcements are incorporated to enhance physical properties and manage cost.[9]

  • Fillers: These are particulate materials that modify properties and reduce formulation cost.[10]

    • Function: Improve dimensional stability, increase hardness, enhance electrical properties (e.g., arc resistance), and reduce shrinkage.[10][11][12]

    • Common Types:

      • Mineral Fillers: Ground silica, kaolin clay, and talc are used for general-purpose electrical applications.[10][13]

      • Low-CTE Fillers: Fused silica is critical for electronic encapsulation as its very low coefficient of thermal expansion (CTE) reduces stress on delicate components during thermal cycling.[11][14]

    • Causality of Selection: Filler particle size, shape, and surface chemistry are critical. Smaller, spherical particles generally improve flow, while irregular shapes can increase viscosity but may improve mechanical interlocking.[14]

  • Reinforcements: These are typically fibrous materials incorporated to dramatically improve mechanical performance.[9]

    • Function: Increase tensile strength, flexural strength, and impact resistance.

    • Common Types:

      • Short Glass Fibers: The most common reinforcement, providing a significant boost in strength and stiffness for structural components.[1][12]

      • Carbon Fibers: Used in high-end applications requiring maximum stiffness-to-weight ratios.[15]

    • Causality of Selection: The bond between the reinforcement and the DAP resin matrix is paramount. Fibers are often treated with a surface sizing or coupling agent to ensure strong adhesion, allowing for effective stress transfer from the matrix to the much stronger fibers.

The Enablers: Performance Additives

A suite of minor-quantity additives is essential for processability and long-term stability.

  • Internal Mold Release Agents: Facilitate the ejection of the cured part from the mold. Zinc stearate or calcium stearate are commonly used.[12][13]

  • Wetting and Dispersing Agents: These surface-active agents ensure that fillers and reinforcements are uniformly distributed throughout the resin, preventing agglomeration.[9] This is crucial for achieving consistent material properties and lowering the viscosity of the molten compound for better mold filling.[9]

  • Pigments: Provide color for aesthetic or identification purposes.[13]

  • Flame Retardants: Added to meet specific flammability standards, such as UL 94 V-0. Alumina trihydrate (ATH) is a common choice as it releases water vapor upon decomposition, which quenches flames.[13][16]

Typical Formulation Data

The following table provides starting-point formulation ranges for two common types of DAP molding compounds. Proportions are given in parts by weight.

ComponentGeneral-Purpose Electrical GradeHigh-Strength Mechanical Grade
DAP Prepolymer 100100
Initiator (e.g., t-butyl peroxybenzoate) 2 - 32 - 3
Filler (e.g., Kaolin Clay, Silica) 80 - 12040 - 60
Reinforcement (Short Glass Fiber) 20 - 4080 - 120
Internal Mold Release (e.g., Zinc Stearate) 1 - 21 - 2
Pigment 0.5 - 20.5 - 2

Experimental Workflows & Visualization

DAP Molding Powder Manufacturing Workflow

The logical flow from raw materials to a finished molding powder is a multi-step process designed to achieve a homogeneous blend ready for molding.

G cluster_0 Raw Material Staging cluster_1 Compounding Process cluster_2 Finished Product RM1 DAP Prepolymer Mix High-Intensity Mixing (Powders) RM1->Mix RM2 Fillers & Additives RM2->Mix RM3 Reinforcements Comp Two-Roll Milling (Melt Compounding) RM3->Comp Added during milling to minimize breakage RM4 Initiator RM4->Mix Mix->Comp Cool Cooling & Solidification Comp->Cool Gran Granulation / Pulverization Cool->Gran FP DAP Molding Powder Gran->FP G Initiator Peroxide Initiator Radical Free Radical (R•) Initiator->Radical Heat (Δ) DAP1 DAP Chain 1 Radical->DAP1 Initiation ActivatedDAP Activated Chain DAP2 DAP Chain 2 Network Cross-linked Network ActivatedDAP->DAP2 Propagation (Cross-linking)

Caption: Simplified DAP Free-Radical Curing Mechanism.

Standard Operating Protocols

Protocol 1: Laboratory-Scale Preparation of a DAP Molding Powder

Objective: To prepare a homogeneous, 500g batch of glass-filled DAP molding powder.

Materials & Equipment:

  • DAP Prepolymer

  • Short Glass Fibers (e.g., 3mm)

  • Kaolin Clay (calcined)

  • t-butyl peroxybenzoate

  • Zinc Stearate

  • Laboratory-scale high-speed mixer

  • Two-roll mill with heating and cooling capabilities

  • Sheet metal pan for cooling

  • Granulator or grinder

Procedure:

  • Pre-Treatment: Dry the kaolin clay and glass fibers in an oven at 110°C for 2 hours to remove any absorbed moisture. Allow to cool in a desiccator.

  • Component Weighing: Accurately weigh all components according to the desired formulation (e.g., using the High-Strength Mechanical Grade from the table above).

  • Dry Blending: a. Add the DAP prepolymer, kaolin clay, zinc stearate, and t-butyl peroxybenzoate to the bowl of the high-speed mixer. b. Mix at high speed (e.g., 1500 RPM) for 3-5 minutes until a visually uniform powder blend is achieved.

  • Melt Compounding: a. Pre-heat the two-roll mill to 90-105°C. The temperature must be high enough to melt the prepolymer but low enough to prevent premature initiation of the curing reaction. b. Set a narrow gap between the rolls. Add the powder blend from step 3 to the mill. The material will melt and form a band around the front roll. c. Once a consistent band is formed, gradually add the pre-dried glass fibers into the nip of the rolls. d. Continuously cut and fold the material on the mill for 10-15 minutes to ensure thorough and uniform dispersion of the glass fibers.

  • Sheeting and Cooling: Once compounding is complete, open the roll gap slightly and remove the material from the mill as a continuous sheet. Place the hot sheet flat in a metal pan to cool to room temperature.

  • Granulation: Break the cooled, brittle sheet into smaller pieces and feed them through a granulator to produce the final molding powder. Store the powder in a sealed, moisture-proof container away from heat and light.

Protocol 2: Quality Control of Uncured Molding Powder

Objective: To assess the processability and consistency of the prepared molding powder.

  • Spiral Flow Test (Ref: ASTM D3123): a. This is the most critical test for moldability. It measures the distance a compound flows in a spiral-shaped channel under specific temperature and pressure conditions before it gels. b. A longer flow indicates lower viscosity and a wider processing window. A shorter flow may suggest that the material has begun to advance (pre-react) or has a higher filler loading.

  • Bulk Density (Ref: ASTM D1895): a. Measure the mass of a known volume of unsettled powder. b. This value is important for setting the volume of the feed zone in injection molding and ensuring consistent shot size in compression molding.

  • Rheological Analysis (Oscillatory Rheometer): a. Place a sample of the powder between the parallel plates of a rheometer. b. Perform an isothermal test at the intended molding temperature (e.g., 160°C). c. Monitor the complex viscosity (η*), storage modulus (G'), and loss modulus (G'') over time. The point where G' crosses G'' is often defined as the gel point, a critical parameter for cure kinetics.

Protocol 3: Compression Molding of Test Specimens (Ref: ASTM D5224)[21]

Objective: To create standardized test specimens for mechanical, electrical, and thermal characterization.

Procedure:

  • Mold Preparation: Clean the mold cavities and pre-heat the compression molding press to the target temperature (e.g., 165 ± 3°C).

  • Charge Preparation: Weigh the amount of molding powder required to completely fill the mold cavity with minimal flash (this is determined empirically).

  • Molding Cycle: a. Place the powder charge into the heated mold cavity. b. Close the press and apply pressure (e.g., 5-10 MPa) according to the material datasheet or internal standards. c. The cure time begins when the full pressure is applied. Cure time is dependent on the formulation and part thickness (e.g., 5 minutes for a 3mm thick bar). d. At the end of the cycle, open the press and eject the hot, cured specimens.

  • Post-Molding: a. Remove any flash from the specimens while they are still warm. b. Allow specimens to cool to room temperature. c. Condition the specimens according to the relevant ASTM test standard (e.g., 48 hours at 23°C and 50% relative humidity) before testing.

Protocol 4: Characterization of Cured DAP Compound (Ref: ASTM D5948)[22][23]

Objective: To quantify the performance of the cured material against specifications. All tests should be performed on conditioned specimens as prepared in Protocol 3.

  • Mechanical Properties:

    • Flexural Strength & Modulus (ASTM D790): Measures the material's stiffness and strength in bending.

    • Tensile Strength & Modulus (ASTM D638): Measures the material's resistance to being pulled apart.

    • Izod Impact Strength (ASTM D256): Measures the material's toughness and resistance to fracture from a sudden blow.

  • Electrical Properties:

    • Dielectric Strength (ASTM D149): Measures the voltage the material can withstand before electrical breakdown.

    • Arc Resistance (ASTM D495): Measures the time required for a high-voltage arc to form a conductive path across the material's surface.

  • Thermal Properties:

    • Heat Deflection Temperature (HDT) (ASTM D648): Indicates the temperature at which the material begins to deform under a specific load.

    • Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). This is a fundamental property indicating the upper service temperature before significant changes in mechanical properties occur.

  • Physical Properties:

    • Water Absorption (ASTM D570): A 24-hour immersion test to quantify moisture uptake, which is critical for electrical and dimensional stability.

By methodically following these formulation principles and validation protocols, researchers can develop and optimize DAP thermosetting molding powders tailored to the specific demands of high-performance applications.

References

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  • ASTM International. (n.d.). D5948 Standard Specification for Molding Compounds, Thermosetting. Retrieved from [Link]

  • Dow Inc. (n.d.). Additives for Thermosetting Resins. Retrieved from [Link]

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  • BSI Knowledge. (2019). ASTM D5224 - 12(2019): The Standard for Standard Practice for Compression Molding Test Specimens of Thermosetting Molding Compounds. Retrieved from [Link]

  • InTouch Quality. (2014, April 24). Molding Compound Parts Quality Control. Retrieved from [Link]

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The Definitive Guide to Diallyl Phthalate (DAP) in High-Performance Electronics: Applications in Circuit Board and Insulator Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diallyl Phthalate (DAP) is a thermosetting resin renowned for its exceptional performance in demanding electrical and electronic applications.[1] This guide provides a comprehensive overview of the application of DAP in the manufacturing of high-reliability circuit boards and insulators. We will delve into the fundamental properties of DAP resins, explore their advantages in critical electronic components, and provide detailed protocols for their use in laminate production and insulator molding. This document is intended for researchers, materials scientists, and professionals in the electronics industry seeking to leverage the unique characteristics of DAP for advanced applications.

Introduction to this compound (DAP) Resins

This compound is a thermosetting ester resin produced through the reaction of allyl alcohol with phthalic anhydride. When cured, DAP forms a highly cross-linked polymer matrix, which imparts a range of desirable properties for electronic applications.[1] Unlike many other phthalate esters that act as plasticizers, DAP functions as a reactive plasticizer, covalently bonding into the polymer structure. This results in a rigid, durable material that maintains its integrity under harsh operating conditions.[2]

The key attributes that make DAP a material of choice for high-performance electronics include:

  • Exceptional Electrical Insulation: DAP resins exhibit high dielectric strength, high insulation resistance, and a low dissipation factor, even in high-humidity and high-temperature environments.

  • Superior Thermal Stability: These resins demonstrate excellent resistance to high temperatures, with some formulations suitable for continuous exposure to temperatures ranging from 155 to over 232°C.[3]

  • Outstanding Dimensional Stability: Cured DAP components show minimal warping or shrinkage, even when subjected to the high temperatures of soldering processes.[2]

  • Excellent Chemical Resistance: DAP is resistant to a wide range of solvents, acids, alkalis, and oils.

  • Low Moisture Absorption: The low moisture absorption of DAP contributes to the stability of its electrical and mechanical properties over time.

Application in Printed Circuit Board (PCB) Laminates

DAP is utilized in the production of high-reliability printed circuit boards, particularly for applications where consistent performance under extreme conditions is critical, such as in the aerospace, military, and telecommunications industries.[2][3][4] DAP-based laminates serve as the insulating substrate for the circuitry.

Causality of DAP Selection for PCBs

The selection of DAP for PCB laminates is driven by the need for a substrate that can withstand the rigors of both the manufacturing process and the end-use environment. The high thermal stability of DAP prevents the board from warping during soldering, while its excellent electrical properties ensure signal integrity.[2] Furthermore, its resistance to moisture and chemicals protects the circuit from environmental degradation.

Protocol for DAP-Based PCB Laminate Manufacturing

This protocol outlines the general steps for creating a DAP-based laminate for a multilayer PCB.

Materials and Equipment:

  • This compound resin solution (prepolymer mixed with monomer)

  • Fibrous carrier sheets (e.g., glass cloth)

  • Organic peroxide catalyst

  • Impregnation bath

  • Drying oven

  • Laminating press

  • Copper foil

Protocol:

  • Resin Preparation: Prepare the DAP resin solution by mixing the prepolymer with the monomer to achieve the desired viscosity. A typical formulation may contain about 85% prepolymer and 15% monomer to aid in solvent evaporation and resin flow during lamination.[5] Add a catalytic amount of an organic peroxide to the solution to initiate the final cure.

  • Impregnation: Pass the fibrous carrier sheet (e.g., glass cloth) through an impregnation bath containing the DAP resin solution. Ensure the sheet is thoroughly saturated.

  • Drying: Dry the resin-impregnated sheet in a controlled oven to remove the solvent, resulting in a tack-free "prepreg." The drying temperature and time will depend on the specific resin formulation and solvent used.

  • Lay-up: Stack the layers of the PCB in the desired order. This typically involves alternating layers of copper foil with one or more layers of DAP prepreg.[6] Alignment pins are used to ensure precise registration of the layers.[6]

  • Lamination: Place the stacked lay-up into a laminating press. The press applies controlled heat and pressure to the stack.[6] The temperature and pressure will cause the DAP resin to flow and cure, bonding the layers together and forming a solid, void-free laminate.[5][6] A vacuum is often applied during this stage to prevent the formation of voids.[6]

  • Curing: The laminate is held at the laminating temperature and pressure for a sufficient time to allow the DAP resin to fully cure into a thermoset state.[5]

  • Cooling and Finishing: The consolidated laminate is then cooled under pressure to prevent warping. Once cooled, the laminate can be cut to size and further processed (drilling, etching, etc.) to create the final printed circuit board.

Application in High-Voltage Insulators

DAP molding compounds, often filled with glass fibers or minerals, are extensively used to manufacture a variety of electrical insulators, including connectors, switches, terminal boards, and circuit breakers.[7][8]

Rationale for DAP in Insulator Manufacturing

The high dielectric strength and tracking resistance of DAP make it an ideal material for high-voltage applications.[3][9] Its ability to maintain these insulating properties at elevated temperatures and in the presence of moisture ensures the long-term reliability and safety of electrical components. The excellent dimensional stability of DAP is also crucial for maintaining the precise geometries required for electrical connectors and switches.

Protocol for DAP Insulator Molding (Compression Molding)

This protocol describes the compression molding process for creating DAP-based electrical insulators.

Materials and Equipment:

  • DAP molding compound (granular or preformed)

  • Compression molding press with heated platens

  • Mold cavity representing the desired insulator shape

  • Mold release agent

Protocol:

  • Mold Preparation: Clean the mold cavity thoroughly and apply a thin, even coat of a suitable mold release agent.

  • Mold Heating: Heat the mold to the recommended molding temperature for the specific DAP compound, typically between 135°C and 190°C.[8][10]

  • Charge Placement: Place a pre-weighed amount of the DAP molding compound into the heated lower half of the mold. The material can be at room temperature or preheated to reduce the curing time.[10]

  • Molding: Close the mold and apply full pressure. The molding pressure can range from 500 to 8,000 psi.[8][10] Under the heat and pressure, the DAP compound becomes plastic, flows to fill the mold cavity, and begins to cure.[10]

  • Curing: Maintain the molding temperature and pressure for the specified cure time. The time will vary depending on the part thickness and the specific DAP formulation.

  • Demolding: Once the curing cycle is complete, open the press and carefully eject the molded insulator from the cavity.

  • Post-Curing (Optional): For some applications requiring optimal properties, a post-curing step may be performed by placing the molded part in an oven at a specific temperature for a set duration.

  • Finishing: Remove any flash (excess material) from the molded part.

Data and Visualization

Typical Properties of this compound (DAP) Compounds
PropertyValueUnits
Mechanical
Compressive Strength150MPa
Tensile Strength28MPa
Flexural Strength62MPa
Thermal
Glass Transition Temperature150°C
Heat Deflection Temperature @ 1.82 MPa160°C
Electrical
Dielectric Strength40kV/mm
Dielectric Constant @ 1 Hz5.2
Physical
Density1.7g/cm³

Note: The values presented are typical and can vary depending on the specific formulation and fillers used. Data sourced from MakeItFrom.com[9].

Diagrams

cluster_pcb PCB Laminate Manufacturing Workflow A Resin Preparation B Impregnation A->B C Drying (Prepreg Formation) B->C D Lay-up C->D E Lamination (Heat & Pressure) D->E F Curing E->F G Cooling & Finishing F->G

Caption: Workflow for DAP-based PCB laminate manufacturing.

cluster_insulator Insulator Molding Workflow (Compression) H Mold Preparation I Mold Heating H->I J Charge Placement I->J K Molding (Heat & Pressure) J->K L Curing K->L M Demolding L->M N Finishing M->N

Caption: Workflow for DAP insulator compression molding.

Safety and Handling

This compound may cause an allergic skin reaction and is harmful if swallowed or inhaled. It is essential to handle DAP resins and molding compounds in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Always consult the Safety Data Sheet (SDS) for the specific DAP product being used for detailed safety information.[11][12][13]

Conclusion

This compound resins offer a unique combination of electrical, thermal, and mechanical properties that make them indispensable for the manufacturing of high-performance circuit boards and insulators. Their ability to maintain these properties under extreme conditions ensures the reliability and longevity of critical electronic components in a variety of demanding industries. The protocols outlined in this guide provide a framework for the successful application of DAP in these manufacturing processes.

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Curing Protocols for Diallyl Phthalate (DAP) Resins: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide to the curing of diallyl phthalate (DAP) thermosetting resins. DAP resins are renowned for their exceptional performance in demanding electrical and electronic applications due to their superb dielectric properties, high thermal stability, and excellent dimensional fidelity under harsh environmental conditions.[1][2] This guide delves into the fundamental chemistry of DAP curing, provides detailed, step-by-step protocols for laboratory-scale curing via compression molding, discusses the critical process parameters, and outlines methodologies for characterizing the cured resin. By explaining the causality behind experimental choices, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively cure and evaluate DAP resins for their specific high-performance applications.

Introduction: The Rationale for this compound in High-Performance Applications

This compound (DAP) is a thermosetting resin synthesized from the esterification of phthalic anhydride with allyl alcohol.[3] The monomer or its partially polymerized prepolymer—a dry, free-flowing white powder—can be cured into a rigid, intractable, three-dimensional network.[4] This curing process is an irreversible chemical reaction, typically initiated by heat and pressure, that distinguishes thermosets like DAP from thermoplastics.[5]

The key to DAP's exceptional properties lies in its highly cross-linked structure, which is formed through the free-radical polymerization of its two reactive allyl groups per molecule.[1][3] This stable network imparts several key advantages:

  • Outstanding Electrical Insulation: Cured DAP maintains high insulation resistance and a low dielectric loss factor, even in high-heat and high-humidity environments.[4][6]

  • Excellent Dimensional Stability: DAP resins exhibit minimal shrinkage upon curing and resist warping or dimensional changes, especially in high-temperature soldering applications.[2][4]

  • High Thermal Resistance: Standard DAP resins can operate continuously at temperatures up to 232°C (450°F), making them suitable for components exposed to significant heat.[4][5]

  • Chemical and Moisture Resistance: The cross-linked structure provides robust resistance to solvents, acids, alkalis, and moisture absorption.[6]

These attributes make DAP the material of choice for critical military, aerospace, and commercial electrical components where long-term reliability is paramount, such as connectors, switches, circuit breakers, and insulators.[2][5]

The Curing Mechanism: Free-Radical Polymerization

The curing of this compound is a chain-growth, free-radical polymerization process. This reaction is typically initiated by the thermal decomposition of an organic peroxide initiator. The process can be broken down into three primary stages: initiation, propagation, and termination (leading to cross-linking).

  • Initiation: An organic peroxide initiator (e.g., tert-butyl peroxybenzoate, dicumyl peroxide) is added to the DAP resin. Upon heating, the peroxide molecule undergoes homolytic cleavage, breaking the weak oxygen-oxygen bond to form two highly reactive free radicals. These radicals then attack one of the carbon-carbon double bonds within an allyl group of a DAP monomer, transferring the radical to the monomer and initiating the polymerization chain.

  • Propagation: The newly formed DAP monomer radical reacts with the allyl group of another DAP monomer. This process repeats, rapidly forming a linear or branched polymer chain.

  • Cross-linking & Termination: As the polymer chains grow, the pendant allyl groups on different chains can react with each other or with a growing chain radical. This creates covalent bonds between the polymer chains, forming a rigid, three-dimensional network. The polymerization terminates when two radical species combine or through other termination mechanisms. It is this extensive cross-linking that gives the cured DAP its thermoset properties.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_crosslinking 3. Cross-linking I Peroxide Initiator (R-O-O-R) Heat Heat (Δ) R 2 R-O• (Free Radicals) DAP_Monomer DAP Monomer DAP_Radical Initiated DAP Radical DAP_Radical2 DAP Radical DAP_Monomer2 Another DAP Monomer Growing_Chain Growing Polymer Chain Chain1 Polymer Chain 1 (with pendant allyl group) Chain2 Polymer Chain 2 (radical) Network Cross-linked Thermoset Network

Figure 1: Free-Radical Polymerization of this compound.

Materials and Equipment

This compound Resin

DAP is commercially available as a monomer (a clear, pale-yellow liquid) or, more commonly, as a prepolymer (a white powder).[6] The prepolymer is a partially polymerized, linear resin that softens and flows under heat and pressure before cross-linking during the final cure.[4] Formulations often include fillers (e.g., glass fibers, minerals) to enhance mechanical properties.[1]

Initiators

The choice of organic peroxide initiator is critical and depends on the desired curing temperature. The initiator's half-life—the time it takes for half of the peroxide to decompose at a specific temperature—is the key parameter. A shorter half-life indicates a more reactive initiator at that temperature. For DAP, high-temperature initiators are typically required.

Initiator NameChemical ClassTypical Curing Temp. Range1-Hour Half-Life Temp.
tert-Butyl Peroxybenzoate (TBPB) Peroxyester120 - 170°C125°C[7]
Dicumyl Peroxide (DCP) Dialkyl Peroxide> 149°C135°C (approx.)

Table 1: Common Organic Peroxide Initiators for DAP Curing. Data sourced from various chemical suppliers.[7]

A typical concentration for initiators in thermoset resins is in the range of 1-2 parts per hundred resin (phr) by weight.

Equipment
  • Analytical Balance (±0.1 mg)

  • Mixing container and non-sparking spatula

  • Laboratory Two-Roll Mill or similar mixer (for prepolymer powders)

  • Vacuum oven or desiccator (for degassing)

  • Compression Molding Press with heated platens and temperature control

  • Steel mold with desired cavity dimensions

  • Mold release agent (e.g., PTFE-based spray)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Curing Protocols

The following protocols provide a framework for curing DAP resin in a laboratory setting. Parameters should be optimized based on the specific grade of DAP, initiator choice, part thickness, and desired final properties.

Protocol 1: Compression Molding of DAP Prepolymer Powder

This protocol is suitable for commercially available DAP molding compounds, which are prepolymers typically pre-formulated with initiators and fillers.

G A 1. Material Preparation B 2. Mold Preparation A->B C 3. Preheating B->C D 4. Loading C->D E 5. Compression & Curing D->E F 6. Cooling & Demolding E->F G 7. Post-Processing F->G H 8. Post-Curing (Optional) G->H I Finished Part H->I

Figure 2: Workflow for Compression Molding of DAP Prepolymer.

Step-by-Step Methodology:

  • Material Preparation: Determine the required amount ("charge") of DAP molding powder needed to fill the mold cavity. An excessive charge will result in significant "flash" (excess material squeezed out), while an insufficient charge will lead to an incomplete part.[8]

  • Mold Preparation: Thoroughly clean the mold cavity. Apply a thin, uniform coat of mold release agent to all surfaces that will be in contact with the resin.

  • Preheating: Preheat the platens of the compression molding press to the target curing temperature, typically between 150°C and 180°C (300°F to 356°F) .[9][10] Preheating the mold ensures consistent and rapid heat transfer to the material.

  • Loading the Mold: Place the pre-weighed charge of DAP powder into the center of the open, heated mold cavity.[11]

  • Compression and Curing:

    • Close the press to bring the top and bottom mold halves together.

    • Apply pressure to compress the material, forcing it to flow and fill the entire cavity. Typical pressures range from 22 to 30 MPa (3200 to 4400 psi) .[9][10]

    • Maintain the set temperature and pressure for the duration of the cure time. Cure time is dependent on part thickness and temperature, but typically ranges from 2 to 10 minutes .[12] Thicker parts require longer cure times to ensure the core reaches the necessary temperature.

  • Cooling and Demolding: After the cure cycle is complete, the part can often be demolded while still warm.[13] Carefully open the press and remove the cured part. Allow the part to cool to room temperature.

  • Post-Processing: Carefully trim any flash from the edges of the part.

  • Post-Curing (Optional but Recommended): To maximize thermal and mechanical properties, a post-curing step is highly recommended. Place the demolded part in an oven and heat it to a temperature slightly above its initial glass transition temperature (Tg). A typical post-cure cycle is 165°C for 2-4 hours .[1] This step allows the polymerization reaction to proceed to completion, increasing the cross-link density and stabilizing the material.[1][14]

Protocol 2: Laboratory Formulation from Liquid DAP Monomer/Prepolymer

This protocol is for researchers starting with a liquid DAP resin or a soluble prepolymer and adding their own initiator.

  • Formulation: In a suitable container, weigh the DAP resin. Calculate the required amount of initiator (e.g., tert-butyl peroxybenzoate) corresponding to 1-2 phr. Add the initiator to the resin.

  • Mixing: Mix thoroughly using a spatula or mechanical mixer until the initiator is completely dissolved and the mixture is homogeneous. For viscous resins, gentle heating (e.g., to 40-50°C) can reduce viscosity and aid mixing.

  • Degassing: Place the mixture in a vacuum oven or desiccator at room temperature and apply a vacuum to remove any entrapped air bubbles. Bubbles can create voids in the final cured part, compromising its mechanical and dielectric properties.

  • Curing: Proceed with steps 2 through 8 as described in Protocol 4.1. The liquid resin can be carefully poured into the preheated mold before closing the press.

Characterization of Cured this compound

Verifying the cure state and characterizing the final properties are essential for ensuring the material meets performance requirements.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for assessing the degree of cure.[13]

  • Objective: To determine the glass transition temperature (Tg) and quantify any residual cure (unreacted resin).

  • Procedure:

    • A small sample (5-10 mg) of the cured DAP is hermetically sealed in a DSC pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

    • The heat flow is measured as a function of temperature.

  • Data Analysis:

    • Glass Transition (Tg): A step-change in the heat flow curve indicates the Tg. A higher Tg generally corresponds to a higher degree of cure.[15]

    • Residual Exotherm: If the resin is not fully cured, an exothermic peak will appear at temperatures above the Tg, representing the heat released from the residual curing reaction. The area of this peak (ΔH_residual) can be compared to the total heat of reaction for an uncured sample (ΔH_total) to calculate the degree of cure: Degree of Cure (%) = [1 - (ΔH_residual / ΔH_total)] x 100[13]

    • Isothermal DSC: Curing kinetics can be studied by holding a sample at a constant temperature (isothermal) and monitoring the heat flow over time.[16][17]

G A Prepare Uncured Resin + Initiator B Compression Mold (See Protocol 4.1) A->B C Prepare Cured Sample (5-10 mg) B->C D Run DSC Scan (e.g., 10°C/min) C->D E Analyze Data D->E F Determine Tg & Residual Exotherm E->F G Calculate Degree of Cure E->G

Figure 3: Workflow for DSC Analysis of DAP Cure.

Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition profile of the cured material.

  • Objective: To determine the temperature at which the material begins to degrade.

  • Procedure: A small sample of the cured DAP is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air) while its mass is continuously monitored.

  • Data Analysis: The resulting plot of mass versus temperature shows the onset temperature of decomposition, which is a key indicator of the material's thermal stability. Cured DAP resins typically exhibit high thermal stability.[1]

Dynamic Mechanical Analysis (DMA)

DMA is used to measure the mechanical and viscoelastic properties of the material as a function of temperature, time, or frequency.

  • Objective: To determine the storage modulus (E'), loss modulus (E''), and tan delta (δ), as well as a more precise measurement of the glass transition temperature.

  • Procedure: A rectangular sample of the cured DAP is clamped in the instrument and subjected to an oscillating (sinusoidal) stress.[3][5] The resulting strain and the phase lag between the stress and strain are measured as the sample is heated.

  • Data Analysis:

    • Storage Modulus (E'): Represents the elastic behavior or stiffness of the material. In the glassy region (below Tg), E' is high. It drops significantly through the glass transition.

    • Tan Delta (δ): The ratio of loss modulus to storage modulus (E''/E'). The peak of the tan delta curve is often used to define the glass transition temperature.[18]

Safety and Handling

  • This compound Monomer/Prepolymer: DAP is harmful if swallowed or inhaled and may cause an allergic skin reaction.[19] It is also very toxic to aquatic life.[18] Always handle in a well-ventilated area or under a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19]

  • Organic Peroxides: Organic peroxides are thermally sensitive and can decompose rapidly if heated or contaminated.[3] Store them according to the manufacturer's recommendations, typically in a refrigerated, dedicated location away from incompatible materials like acids, bases, or metal salts.[6] Never return unused peroxide to the original container to avoid contamination.[5] In case of a spill, absorb the material with an inert substance like vermiculite, wet it with water, and dispose of it as hazardous waste.[5]

Conclusion

The successful curing of this compound resins is paramount to achieving their superior properties for high-performance applications. By understanding the underlying free-radical polymerization mechanism, carefully selecting an appropriate initiator, and precisely controlling the curing parameters of temperature and pressure, researchers can produce materials with exceptional electrical, thermal, and dimensional stability. Post-curing is a critical step to ensure complete reaction and maximize performance. The analytical techniques of DSC, TGA, and DMA provide the necessary tools to validate the cure state, assess thermal stability, and characterize the mechanical properties, enabling the development and optimization of DAP-based components for the most demanding scientific and industrial applications.

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Diallyl Phthalate (DAP): Application Notes and Protocols for its Use as a Reactive Plasticizer in Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Plasticization

In the realm of polymer modification, the pursuit of enhanced performance and long-term stability is paramount. While traditional plasticizers effectively increase the flexibility and processability of polymer matrices, they often suffer from drawbacks such as migration, volatilization, and degradation over time, which can compromise the material's integrity.[1] Diallyl phthalate (DAP) emerges as a superior alternative, functioning as a reactive plasticizer. Unlike its inert counterparts, DAP possesses two highly reactive allyl groups that enable it to copolymerize with the primary polymer chains during the curing process.[2] This covalent bonding permanently integrates the DAP molecule into the polymer network, yielding a thermoset material with significantly improved thermal stability, chemical resistance, electrical insulation properties, and dimensional stability.[2][3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's role as a reactive plasticizer. We will delve into the underlying chemical mechanisms, present detailed experimental protocols for its application in key polymer systems, and provide quantitative data to guide formulation development.

The Dual Functionality of this compound: A Mechanistic Overview

The efficacy of this compound as a reactive plasticizer stems from its unique molecular structure, which features a central phthalate core with two pendant allyl ester groups.[5] This architecture allows DAP to perform a dual role:

  • Initial Plasticization: In its monomeric or prepolymeric state, DAP acts as a conventional plasticizer, reducing the intermolecular forces between polymer chains. This increases chain mobility, lowers the glass transition temperature (Tg), and decreases the melt viscosity of the polymer, thereby improving its processability.[6][7]

  • Reactive Crosslinking: Upon the introduction of a free-radical initiator and the application of heat, the allyl groups of the DAP monomer participate in a free-radical polymerization reaction.[8] This leads to the formation of a highly cross-linked, three-dimensional network. When blended with a thermoplastic polymer like Polyvinyl Chloride (PVC), DAP can be grafted onto the PVC backbone, while in thermosetting systems like unsaturated polyesters, it copolymerizes with the unsaturation in the polyester chains.[6][9]

The result is a final product that is not merely plasticized but is chemically transformed into a rigid, durable, and high-performance thermoset material.

Visualizing the Curing Mechanism

The following diagram illustrates the free-radical polymerization process of this compound, which is central to its function as a reactive plasticizer.

DAP_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Crosslinking Initiator Initiator Free_Radical 2R• Initiator->Free_Radical Heat (Δ) DAP_Monomer This compound Monomer Free_Radical->DAP_Monomer Reacts with Allyl Group Polymer_Chain Growing Polymer Chain (P•) DAP_Monomer->Polymer_Chain Chain Growth Polymer_Chain->DAP_Monomer Further Reaction Crosslinked_Network Crosslinked Thermoset Network Polymer_Chain->Crosslinked_Network Termination & Network Formation PVC_Plastisol_Workflow Start Start Weigh Weigh Components (PVC, DAP, Initiator, etc.) Start->Weigh Mix_Liquids Mix Liquid Components (DAP, Stabilizer) Weigh->Mix_Liquids Add_PVC Gradually Add PVC Resin under Low Shear Mix_Liquids->Add_PVC High_Shear_Mix High-Shear Mixing (Add Fillers if needed) Add_PVC->High_Shear_Mix Deaerate Vacuum Deaeration High_Shear_Mix->Deaerate Cast Cast into Molds Deaerate->Cast Cure Oven Curing (e.g., 160-180°C) Cast->Cure Cool_Demold Cool and Demold Cure->Cool_Demold End End Cool_Demold->End

Caption: Step-by-step workflow for preparing DAP-modified PVC plastisol.

Application in Unsaturated Polyester (UP) Resin Systems

In unsaturated polyester resins, this compound serves as a cross-linking monomer, often as an alternative to styrene. [9][10]Its low volatility reduces volatile organic compound (VOC) emissions during processing, and its ability to form a stable prepolymer allows for better control over the curing process. [11]The resulting DAP-crosslinked polyesters exhibit excellent electrical properties, thermal stability, and chemical resistance.

Quantitative Effects of DAP on Unsaturated Polyester Properties

The use of DAP as a crosslinker in UP resins significantly enhances their performance characteristics.

PropertyStyrene-Crosslinked UPDAP-Crosslinked UPTest Standard
Flexural Strength 80-120 MPa100-150 MPaASTM D790
Heat Deflection Temp. (HDT) 80-120°C130-200°CASTM D648
Glass Transition Temp. (Tg) 100-140°C160-235°CASTM D3418 [4][12][13][14][15]
Chemical Resistance GoodExcellentASTM D543 [16][17][18][19][20]

Note: Properties are dependent on the specific unsaturated polyester resin, DAP concentration, and curing conditions.

Experimental Protocol: Preparation of a DAP-Crosslinked Unsaturated Polyester Resin

This protocol describes the preparation and curing of an unsaturated polyester resin using this compound as the cross-linking agent.

Materials:

  • Unsaturated polyester resin (dissolved in a suitable monomer if necessary)

  • This compound (DAP) monomer

  • Tert-butyl peroxybenzoate (TBPB) or other high-temperature peroxide initiator

  • Cobalt octoate (accelerator, if required for room temperature initiation)

  • Molds for casting test specimens

Procedure:

  • Resin Formulation: In a suitable mixing vessel, weigh the desired amount of unsaturated polyester resin. Add this compound to the resin. A typical concentration range is 20-40% by weight of the total resin. [21]Mix thoroughly until a homogeneous solution is achieved.

  • Initiator Addition: Add the TBPB initiator (typically 1-2% by weight of the resin) to the resin mixture and stir until it is completely dissolved. [21]3. Casting: Pour the catalyzed resin into the desired molds. Take care to avoid introducing air bubbles.

  • Curing:

    • A two-stage curing process is often employed.

    • Initial Cure (Gelation): Allow the cast resin to cure at room temperature for 24 hours, or until it has gelled into a solid state. [21] * Post-Cure: Place the gelled samples in an oven and post-cure at an elevated temperature (e.g., 120-150°C) for 2-4 hours to ensure complete cross-linking. [22]5. Cooling and Demolding: After the post-curing cycle, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and cracking. Once cooled, demold the finished parts.

Workflow for Unsaturated Polyester Curing

UP_Curing_Workflow Start Start Formulate Formulate Resin (UP Resin + DAP) Start->Formulate Add_Initiator Add Initiator (e.g., TBPB) Formulate->Add_Initiator Mix Thorough Mixing Add_Initiator->Mix Cast Cast into Molds Mix->Cast Initial_Cure Initial Cure / Gelation (Room Temperature, 24h) Cast->Initial_Cure Post_Cure Post-Cure in Oven (e.g., 120-150°C, 2-4h) Initial_Cure->Post_Cure Cool Slow Cooling to RT Post_Cure->Cool Demold Demold Finished Part Cool->Demold End End Demold->End

Caption: Workflow for the preparation and curing of a DAP-crosslinked unsaturated polyester resin.

Trustworthiness and Self-Validation: Standardized Testing Protocols

To ensure the scientific integrity and trustworthiness of the data obtained from DAP-modified polymer systems, it is imperative to adhere to standardized testing methodologies. The following ASTM standards are recommended for characterizing the key properties of these materials:

  • ASTM D638 - Standard Test Method for Tensile Properties of Plastics: This standard is crucial for determining the tensile strength, modulus, and elongation at break of the cured DAP-polymer composites. [5][23][24][11][25]* ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC): DSC is essential for determining the glass transition temperature (Tg) of the cured materials, which is a key indicator of their thermal stability and the extent of cure. [12][13][14][15]* ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents: This standard provides a framework for assessing the chemical resistance of the DAP-modified polymers to various chemical agents, a critical performance metric for many applications. [16][17][18][19][20] By employing these standardized tests, researchers can generate reliable and comparable data, thus validating the performance enhancements achieved through the use of this compound as a reactive plasticizer.

Conclusion: A Versatile Tool for High-Performance Polymers

This compound stands out as a highly effective reactive plasticizer that offers a multitude of benefits over traditional, non-reactive additives. Its ability to covalently bond into the polymer matrix results in materials with superior thermal, mechanical, and chemical resistance properties. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this compound in developing advanced polymer systems for a wide range of demanding applications.

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Application Notes and Protocols for Glass-Filled Diallyl Phthalate (DAP) in High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Glass-Filled Diallyl Phthalate in Advanced Material Science

In the landscape of high-performance thermosetting plastics, this compound (DAP) stands out for its exceptional electrical insulation, thermal stability, and chemical resistance. When reinforced with glass fibers, DAP undergoes a significant transformation, emerging as a robust composite material with enhanced mechanical strength, making it an indispensable material for applications demanding long-term reliability in harsh environments.[1] This guide provides an in-depth exploration of glass-filled DAP, offering detailed protocols for its application and insights into its performance characteristics for researchers, scientists, and drug development professionals.

Glass-filled DAP is a material of choice for critical electrical and electronic components, particularly in the military, aerospace, and high-performance commercial sectors.[1] Its ability to maintain superior insulating properties under extreme conditions of heat and humidity, coupled with its dimensional stability, sets it apart from many other polymers.[1] The incorporation of glass fibers, both short and long, allows for a tailored approach to mechanical properties, enabling the design of components with specific strength, stiffness, and impact resistance.

This document will delve into the nuances of working with glass-filled DAP, from understanding its fundamental properties to the practicalities of molding and troubleshooting. The protocols and data presented herein are grounded in established standards and industry best practices to ensure scientific integrity and repeatable outcomes.

Material Properties: A Comparative Analysis

The addition of glass fibers to the DAP resin matrix fundamentally alters its mechanical and thermal properties. The length of the glass fibers plays a crucial role in the final performance of the composite, with long glass fibers generally imparting superior impact strength and stiffness.

Causality of Enhanced Properties:

The reinforcing effect of glass fibers stems from the efficient transfer of stress from the weaker polymer matrix to the strong and stiff fibers. This synergy results in a composite material with properties that are significantly greater than the sum of its individual components. The chemical inertness and low moisture absorption of both the DAP resin and the glass fibers contribute to the material's excellent performance in humid and chemically aggressive environments.

Data Summary of Glass-Filled this compound Properties:

The following tables provide a summary of typical mechanical, thermal, and electrical properties for short and long glass-fiber filled DAP, conforming to ASTM D5948, Type SDG-F.[2]

Table 1: Mechanical Properties of Glass-Filled this compound

PropertyShort Glass Fiber DAPLong Glass Fiber DAPTest Method
Tensile Strength35.0 - 117 MPa[3][4]70 MPa[5]ASTM D638
Flexural Strength60.0 - 180 MPa[3][4]-ASTM D790
Flexural Modulus8.00 - 18.0 GPa[3][4]10.6 GPa[5]ASTM D790
Compressive Strength130 - 200 MPa[3][4]-ASTM D695
Izod Impact, Notched0.270 - 3.50 J/cm[3][4]-ASTM D256

Table 2: Thermal and Electrical Properties of Glass-Filled this compound

PropertyShort Glass Fiber DAPLong Glass Fiber DAPTest Method
Deflection Temperature at 1.8 MPa (264 psi)180 - 288 °C[3][4]210 °C[5]ASTM D648
Max Service Temperature, Air130 - 200 °C[3][4]160 °C[5]-
Dielectric Strength13.8 - 17.7 kV/mm16 MV/m[5]ASTM D149
Volume Resistivity>10^14 ohm-cm10^14 ohm-cm[5]ASTM D257
Water Absorption (24 hrs)0.200 - 0.350 %[3][4]0.2 %[5]ASTM D570
Chemical Resistance:

This compound exhibits excellent resistance to a wide range of chemicals, including many solvents, acids, and alkalis.[6] This property is crucial for applications in laboratory and medical environments where exposure to various chemical agents is common.

Experimental Workflows and Logical Relationships

The successful application of glass-filled DAP is contingent on a thorough understanding of the interplay between material selection, processing parameters, and desired component performance.

Caption: Workflow for utilizing glass-filled DAP.

Detailed Experimental Protocols

The following protocols provide a starting point for the three primary molding techniques for glass-filled DAP. It is crucial to consult the specific material datasheet for the chosen grade for precise parameters.

Protocol 1: Compression Molding

Compression molding is a high-pressure process suitable for producing parts with good surface finish and dimensional accuracy.

Step-by-Step Methodology:

  • Mold Preparation:

    • Thoroughly clean the mold to remove any contaminants.

    • Apply a suitable mold release agent to all mold surfaces.

    • Preheat the mold to the recommended temperature, typically between 141-204°C (285-400°F).

  • Material Preparation:

    • Pre-weigh the required amount of glass-filled DAP molding compound.

    • For optimal results, preheat the material to a temperature close to the molding temperature.

  • Molding Cycle:

    • Place the preheated material into the open, heated mold cavity.

    • Close the mold and apply pressure, typically ranging from 13.8–20.7 MPa.

    • A "breathe cycle" (a brief opening and closing of the mold) may be incorporated to release trapped gases.

    • Maintain heat and pressure for the specified cure time, which can range from 30 seconds to several minutes depending on part thickness and material grade.

  • Demolding and Post-Curing:

    • Once the cure cycle is complete, open the mold and eject the part.

    • For some applications, a post-curing step at an elevated temperature may be required to achieve maximum properties.

Caption: Compression molding protocol for glass-filled DAP.

Protocol 2: Transfer Molding

Transfer molding is ideal for more complex shapes and for encapsulating inserts, as the material is heated before being transferred into the mold cavity.[7]

Step-by-Step Methodology:

  • Mold and Material Preparation:

    • Similar to compression molding, clean, apply release agent, and preheat the mold.

    • Pre-weigh the glass-filled DAP charge.

  • Loading the Transfer Pot:

    • Place the charge into the transfer pot, which is a separate chamber from the mold cavity.

    • The material is heated in the pot until it reaches a plastic state.

  • Transfer and Curing:

    • A plunger forces the molten material from the pot through sprues and runners into the closed mold cavity.

    • The mold is held at the curing temperature under pressure until the part is fully cured.

  • Demolding:

    • After curing, the mold is opened, and the part is ejected. The cull (residual material in the pot) and runner system are also removed.

Protocol 3: Injection Molding

Injection molding is a high-volume production method suitable for complex parts with tight tolerances.

Step-by-Step Methodology:

  • Machine and Mold Setup:

    • Use an injection molding machine equipped for thermoset materials.

    • Set the mold temperature, typically between 165-190°C.[8]

  • Material Handling:

    • Ensure the glass-filled DAP granules are dry to prevent processing issues.

  • Injection Cycle:

    • The material is fed into the barrel, where it is heated and plasticized.

    • The molten material is then injected into the mold cavity under high pressure.

    • The part is held under pressure during the curing phase.

  • Ejection:

    • Once cured, the mold opens, and the part is ejected.

Applications in Scientific and Medical Fields

The unique properties of glass-filled DAP make it suitable for a range of demanding applications in scientific instrumentation and medical devices.

  • High-Precision Electronics: Its excellent dimensional stability and electrical insulation are critical for components in analytical instruments, such as mass spectrometers and chromatographs, where precise geometries and stable electrical performance are paramount.[9]

  • Medical Device Components: Glass-filled DAP can be used for housings and components of medical electronic devices. However, it's important to note that this compound is a type of phthalate, and the potential for leaching of plasticizers is a concern in medical applications.[10] Any application involving direct or indirect patient contact requires rigorous testing and adherence to regulatory standards.

  • Sterilization Compatibility: The compatibility of DAP with common sterilization methods needs careful consideration.

    • Ethylene Oxide (ETO): Generally, most polymers are compatible with ETO sterilization.[11]

    • Gamma Radiation and Electron Beam: These methods can cause changes in the mechanical properties and color of some polymers.[12][13]

    • Steam Autoclave: The high temperatures and moisture of steam autoclaving can degrade many plastics.[11][13] Specific testing on the molded glass-filled DAP part is essential to validate its suitability for the chosen sterilization method.

Troubleshooting Common Molding Defects

Table 3: Troubleshooting Guide for Glass-Filled DAP Molding

DefectPotential CausesRecommended Solutions
Warpage Uneven cooling, non-uniform mold temperature, incorrect pressure.Ensure uniform mold temperature, optimize cooling time, adjust packing pressure.[14]
Voids/Porosity Trapped air or gas, insufficient material, low pressure.Improve mold venting, increase shot size, increase molding pressure.[15]
Flash Excessive material, low clamping force, worn mold.Reduce shot size, increase clamp tonnage, inspect and repair mold parting lines.[15]
Short Shots Insufficient material, low injection speed or pressure, premature curing.Increase shot size, increase injection speed and pressure, adjust mold temperature.[15]
Surface Cracks High ejection speed, insufficient curing.Reduce ejection speed, increase cure time and/or mold temperature.[16]

Conclusion: A Material for Demanding Applications

Glass-filled this compound is a high-performance thermoset composite that offers a unique combination of mechanical strength, thermal stability, and electrical insulation. By understanding its properties and following meticulous processing protocols, researchers and engineers can leverage this material to create robust and reliable components for a wide array of scientific and technological applications. The key to success lies in a systematic approach to material selection, process optimization, and rigorous quality control, ensuring that the final product meets the stringent demands of its intended environment.

References

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Application Notes and Protocols for UV Curing of Diallyl Phthalate (DAP) Inks and Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of diallyl phthalate (DAP) in ultraviolet (UV) curing applications for inks and coatings. It delves into the unique chemical principles of DAP, detailed formulation strategies, step-by-step experimental protocols, and advanced troubleshooting. The guide is structured to provide not just procedural instructions but also the scientific rationale behind each step, ensuring a deep understanding of the technology.

Introduction: The Unique Proposition of this compound in UV Curing

This compound (DAP) is a thermosetting resin that offers a unique combination of properties, making it a valuable, albeit specialized, component in the formulation of high-performance UV-curable inks and coatings.[1][2] Unlike the more common acrylate and methacrylate systems, which are known for their rapid cure speeds, DAP-based formulations offer superior thermal stability, exceptional chemical resistance, and excellent dimensional stability upon curing.[1][3] These characteristics are critical in demanding applications such as electronic components, automotive parts, and high-durability decorative laminates.[1][2]

The key to DAP's performance lies in its molecular structure, which features two allyl groups.[4] These allyl groups polymerize via a free-radical mechanism upon exposure to UV light in the presence of a suitable photoinitiator.[5] However, the kinetics and mechanism of allyl polymerization differ significantly from that of acrylates, presenting both advantages and challenges that will be explored in this guide.[5]

The Chemistry of DAP UV Curing: A Deeper Dive

The UV curing of DAP is a free-radical polymerization process.[6] The process can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation: This stage begins with the absorption of UV light by a photoinitiator molecule. The photoinitiator then undergoes a chemical change to generate highly reactive free radicals.[7]

  • Propagation: The free radicals generated from the photoinitiator attack the double bonds of the this compound monomers, initiating a chain reaction. This process forms a growing polymer chain. A notable characteristic of allyl polymerization is the potential for degradative chain transfer, where a radical abstracts a hydrogen atom from the methylene group adjacent to the double bond of a monomer. This can lead to a slower polymerization rate compared to acrylates.[5]

  • Termination: The polymerization process ceases when two growing polymer chains react with each other (combination or disproportionation) or when they are deactivated by inhibitors, such as oxygen.

A unique aspect of diallyl compound polymerization is the propensity for a cyclolinear mechanism, leading to the formation of macromolecules with alternating cyclic and linear units.[5] This contributes to the rigidity and dimensional stability of the cured material.

Diagram: UV Curing Mechanism of this compound

UV_Curing_DAP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) Radical Free Radical (R•) PI->Radical Cleavage UV UV Light UV->PI Absorption DAP_Monomer DAP Monomer Radical->DAP_Monomer Attack on allyl group Growing_Chain Growing Polymer Chain (P•) DAP_Monomer->Growing_Chain Growing_Chain->DAP_Monomer Chain Growth Cured_Polymer Crosslinked DAP Polymer Growing_Chain->Cured_Polymer Combination or Disproportionation Growing_Chain2 Another Growing Chain (P'•) Growing_Chain2->Cured_Polymer Combination or Disproportionation

Caption: Free-radical polymerization of DAP initiated by UV light.

Formulation of UV-Curable DAP Inks and Coatings

A successful UV-curable DAP formulation is a carefully balanced system of several key components. The selection and proportion of each component will dictate the final properties of the ink or coating.[8][9]

Core Components

A typical formulation consists of:

  • This compound (DAP) Prepolymer/Monomer: This forms the backbone of the cured film and imparts the desirable properties of heat, chemical, and dimensional stability.[1][3] DAP prepolymers are often used to increase viscosity and improve film-forming properties.[10]

  • Reactive Diluents: These are low-viscosity monomers that are added to adjust the formulation's viscosity for the intended application method (e.g., screen printing, spray coating). They also participate in the polymerization process and influence the final properties of the cured film. While DAP can be used as a reactive diluent itself, it is often blended with other monomers.

  • Photoinitiators: These are essential for initiating the polymerization reaction upon exposure to UV light. The choice of photoinitiator is critical and depends on the UV light source, the color of the formulation (for pigmented systems), and the desired cure speed.[7]

  • Additives: A variety of additives can be incorporated to fine-tune the properties of the formulation, such as pigments for color, adhesion promoters, leveling agents, and defoamers.

Rationale for Component Selection
  • DAP Prepolymer vs. Monomer: The choice between using a DAP prepolymer or monomer depends on the desired viscosity and application. Prepolymers are partially polymerized resins that provide higher viscosity and better film-building characteristics, making them suitable for applications like lithographic inks.[11] Monomers, being lower in viscosity, are useful for adjusting the overall viscosity of the formulation.

  • Blending with Acrylates: DAP is often blended with acrylate monomers to achieve a balance of properties. Acrylates offer faster cure speeds, while DAP contributes to improved thermal and chemical resistance.[12] This synergistic effect allows for the formulation of coatings with a customized performance profile.

  • Photoinitiator Selection:

    • Type I (Cleavage) vs. Type II (Hydrogen Abstraction): Type I photoinitiators, such as benzoin ethers and acylphosphine oxides, undergo unimolecular bond cleavage to form free radicals and are generally more efficient.[7] Type II photoinitiators, like benzophenones, require a co-initiator (e.g., an amine) to generate radicals.[7] For DAP systems, especially in pigmented formulations, a combination of photoinitiators is often beneficial.

    • For Clear Coatings: Alpha-hydroxy ketone (e.g., Irgacure 184) and phosphine oxide (e.g., TPO) type photoinitiators are excellent choices.[13][14]

    • For Pigmented Systems: Pigments can absorb UV light, hindering the penetration of UV radiation. Therefore, photoinitiators that absorb at longer wavelengths, such as bis-acylphosphine oxides (BAPO, e.g., Irgacure 819), are recommended for through-curing of pigmented DAP formulations.[13]

Experimental Protocols

The following protocols provide a starting point for the preparation and evaluation of UV-curable DAP inks and coatings.

Protocol 1: Preparation of a UV-Curable DAP-Based Clear Coating

Objective: To prepare a clear, UV-curable coating formulation based on this compound and evaluate its basic properties.

Materials:

ComponentFunctionExample Product
This compound PrepolymerPrimary ResinDAP Prepolymer
Tripropyleneglycol Diacrylate (TPGDA)Reactive Diluent
1-Hydroxycyclohexyl Phenyl KetonePhotoinitiatorIrgacure 184
Bis(2,4,6-trimethylbenzoyl)phenylphosphineoxidePhotoinitiatorIrgacure 819

Equipment:

  • High-shear mixer

  • Viscometer (e.g., Brookfield viscometer)

  • Film applicator (e.g., drawdown bar)

  • UV curing system (mercury vapor or LED lamp)

  • Substrate panels (e.g., glass, metal)

Procedure:

  • Formulation Preparation: a. In a suitable mixing vessel, combine the this compound prepolymer and TPGDA. b. Mix at low speed until a homogeneous mixture is obtained. c. In a separate container, pre-dissolve the photoinitiators (Irgacure 184 and Irgacure 819) in a small portion of the TPGDA. d. Add the photoinitiator solution to the main mixture and continue mixing at a moderate speed for 15-20 minutes, ensuring all components are fully dissolved and the mixture is uniform. e. Measure and record the viscosity of the formulation.

  • Film Application: a. Select a clean substrate panel. b. Using a drawdown bar of a specified thickness (e.g., 25 µm), apply a uniform film of the coating onto the substrate.

  • UV Curing: a. Place the coated substrate on the conveyor of the UV curing system. b. Expose the coating to UV radiation. The required UV dose will depend on the lamp intensity and conveyor speed. A typical starting point is a UV dose of 500-1000 mJ/cm².[15] c. After curing, allow the coated panel to cool to room temperature.

  • Quality Control and Characterization: a. Tack-Free Test: Gently touch the surface of the cured coating with a cotton ball. A tack-free surface will not show any fiber transfer. b. Solvent Rub Test (ASTM D5402): Rub the cured surface with a cloth soaked in a solvent (e.g., methyl ethyl ketone) for a specified number of double rubs.[16] A well-cured coating will show no signs of degradation. c. Pencil Hardness Test (ASTM D3363): Determine the hardness of the cured film by attempting to scratch the surface with pencils of known hardness. d. Adhesion Test (ASTM D3359): Assess the adhesion of the coating to the substrate using the cross-hatch tape test.

Diagram: Experimental Workflow for UV-Curable DAP Coating

Workflow cluster_prep Formulation Preparation cluster_app Application & Curing cluster_qc Quality Control Mix_Resin Mix DAP Prepolymer & Reactive Diluent Dissolve_PI Dissolve Photoinitiators Final_Mix Combine and Mix Dissolve_PI->Final_Mix Viscosity Measure Viscosity Final_Mix->Viscosity Apply Apply Film to Substrate Viscosity->Apply Cure UV Curing Apply->Cure Tack_Test Tack-Free Test Cure->Tack_Test Solvent_Test Solvent Rub Test Hardness_Test Pencil Hardness Adhesion_Test Adhesion Test

Caption: A typical workflow for preparing and testing UV-curable DAP coatings.

Data Presentation: Typical Formulation and Properties

The following tables provide an example of a UV-curable ink formulation containing this compound and the expected properties of the cured film.

Table 1: Example UV-Curable Lithographic Ink Formulation

ComponentWeight (%)Function
This compound (DAP) Prepolymer10 - 20Primary Resin, Rheology Modifier
Epoxy Acrylate Oligomer30 - 40Co-resin, improves reactivity
Trimethylolpropane Triacrylate (TMPTA)20 - 30Reactive Diluent
Pigment Dispersion15 - 25Colorant
Photoinitiator Blend (e.g., TPO, BAPO)5 - 10UV Curing Initiator
Additives (Leveling agent, Wax)1 - 3Surface properties, slip
Total 100

Table 2: Typical Properties of a Cured DAP-Based Coating

PropertyTypical ValueASTM Test Method
Physical Properties
Pencil HardnessH - 2HD3363
Adhesion (Cross-hatch)4B - 5BD3359
Solvent Resistance (MEK double rubs)>100D5402
Gloss (60°)>90 GUD523
Mechanical Properties
Impact Resistance (direct)60 - 80 in-lbsD2794
Flexibility (Conical Mandrel)Pass 1/8 inchD522
Thermal Properties
Glass Transition Temperature (Tg)100 - 150 °CE1545

Troubleshooting Common Issues

UV curing of DAP-based formulations can present unique challenges. The following table outlines common problems and potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Tacky or Undercured Surface Oxygen inhibition; Insufficient UV dose; Incorrect photoinitiator package.[2][17][18]Increase UV lamp intensity or decrease conveyor speed; Use a nitrogen atmosphere during curing; Add an amine synergist or thiol to the formulation; Optimize the photoinitiator blend for better surface cure.[19][20]
Poor Adhesion Incomplete cure at the substrate interface; Substrate contamination; High shrinkage stress.[2][21]Ensure sufficient UV dose for through-cure; Clean the substrate thoroughly before application; Incorporate adhesion promoters into the formulation; Optimize the blend of DAP and reactive diluents to manage shrinkage.
Yellowing Photoinitiator degradation products; Over-curing.[22]Select non-yellowing photoinitiators; Optimize the UV dose to avoid excessive exposure.
Brittleness High crosslink density.Increase the proportion of flexible reactive diluents; Incorporate flexibilizing oligomers into the formulation.

Conclusion

This compound offers a compelling set of properties for high-performance UV-curable inks and coatings. While its polymerization kinetics and sensitivity to oxygen inhibition require careful formulation and process control, the resulting cured films exhibit outstanding thermal stability, chemical resistance, and dimensional accuracy. By understanding the fundamental chemistry and applying the formulation principles and protocols outlined in this guide, researchers and scientists can successfully leverage the unique advantages of this compound in their UV curing applications.

References

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Quantitative Analysis of Diallyl Phthalate (DAP) by Gas Chromatography-Mass Spectrometry (GC/MS): A Validated Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl phthalate (DAP) is a diester of phthalic acid used in the production of polymers and as a plasticizer.[1][2] Due to its potential for environmental release and human exposure, sensitive and reliable quantification methods are essential.[1][3] This application note presents a detailed, validated protocol for the quantification of this compound in liquid matrices using Gas Chromatography coupled with Mass Spectrometry (GC/MS). The methodology emphasizes robust sample preparation, optimized instrumental parameters, and a thorough method validation framework to ensure data integrity and accuracy. The use of GC/MS is preferred for its high sensitivity and specificity in complex matrices.[4]

Introduction: The Rationale for this compound Quantification

This compound (CAS No. 131-17-9) is a colorless oily liquid primarily used as a cross-linking agent for polyester resins and as a plasticizer to enhance the flexibility and durability of plastics.[1][5] Unlike some other phthalates, DAP is not covalently bound to the polymer matrix, allowing it to leach into the environment and potentially contaminate food, water, and other consumer products.[1][4] Toxicological studies have raised concerns about its health effects, including skin sensitization and potential mutagenicity, making its monitoring a priority for regulatory bodies and in product safety testing.[2][6][7]

Gas Chromatography-Mass Spectrometry (GC/MS) stands as the gold standard for phthalate analysis. Its superior chromatographic resolution separates DAP from interfering matrix components, while mass spectrometry provides definitive identification and sensitive quantification based on the molecule's unique mass fragmentation pattern.[4][8] This guide provides an end-to-end workflow, grounded in established analytical principles like those outlined in EPA methods for phthalate analysis, to deliver trustworthy and reproducible results.[9]

Principle of the Method

The quantification of this compound is achieved through a multi-step process. First, DAP is extracted from the sample matrix into an organic solvent using Liquid-Liquid Extraction (LLE). An internal standard (IS) is added prior to extraction to correct for variability in sample preparation and instrument response. The resulting extract is then concentrated and injected into the GC/MS system.

Inside the gas chromatograph, the vaporized sample is carried by an inert gas through a capillary column. DAP is separated from other compounds based on its boiling point and affinity for the column's stationary phase. Upon exiting the column, the separated analyte enters the mass spectrometer, where it is ionized by an electron impact (EI) source. The resulting positively charged ions are fragmented in a reproducible pattern. The mass analyzer filters these fragments based on their mass-to-charge ratio (m/z). By monitoring specific, characteristic ions for DAP and the internal standard—a technique known as Selected Ion Monitoring (SIM)—high sensitivity and selectivity are achieved. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a multi-point calibration curve.

Materials, Reagents, and Contamination Control

The ubiquitous nature of phthalates in laboratory materials necessitates rigorous contamination control.[9][10]

  • Reagents & Standards:

    • This compound (DAP), analytical standard (≥99% purity)

    • Benzyl Benzoate (Internal Standard), analytical standard (≥99% purity)

    • n-Hexane, HPLC or GC-grade

    • Acetone, HPLC or GC-grade

    • Methylene Chloride, HPLC or GC-grade

    • Anhydrous Sodium Sulfate, analytical grade (bake at 400°C for ≥2 hours)

    • High-purity water (Milli-Q or equivalent)

  • Apparatus & Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC/MS)

    • Analytical balance (4-decimal place)

    • Glassware: Volumetric flasks, separatory funnels, pipettes, centrifuge tubes. All glassware must be thoroughly cleaned, rinsed with solvent, and baked at 400°C for at least 2 hours to remove phthalate contamination.[11]

    • Sample vials (2 mL) with phthalate-free septa

    • Nitrogen evaporator or rotary evaporator

    • Vortex mixer and Centrifuge

Detailed Experimental Protocols

Preparation of Standards

Causality: Preparing a concentrated stock solution that is serially diluted is a standard practice that minimizes weighing errors and ensures consistency across calibration levels. Benzyl benzoate is selected as an internal standard due to its similar chemical properties and chromatographic behavior, which ensures it effectively tracks the analyte through extraction and analysis.[12]

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of DAP standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with n-hexane.

    • Accurately weigh 10 mg of Benzyl Benzoate (IS) into a separate 10 mL Class A volumetric flask. Dissolve and bring to volume with n-hexane.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the primary IS stock solution 1:100 with n-hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the primary DAP stock solution with n-hexane as detailed in Table 1. Add a constant amount of the IS spiking solution to each standard to achieve a final concentration of 1 µg/mL.

Table 1: Preparation of Calibration Curve Standards

Calibration Level Concentration of DAP (ng/mL) Volume of DAP Stock (µL) Volume of IS Spiking Solution (µL) Final Volume (mL)
1 10 1 100 10
2 25 2.5 100 10
3 50 5 100 10
4 100 10 100 10
5 250 25 100 10
6 500 50 100 10

| 7 | 1000 | 100 | 100 | 10 |

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: LLE is a robust technique for isolating semi-volatile organic compounds like DAP from aqueous matrices.[13] Methylene chloride or n-hexane is used as the extraction solvent due to its immiscibility with water and high affinity for phthalates.[13][14] Adding the internal standard at the beginning of the process is critical for correcting analyte losses during the multi-step extraction and concentration procedure.[15]

  • Sample Measurement: Transfer 100 mL of the liquid sample into a 250 mL glass separatory funnel.

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL Benzyl Benzoate (IS) spiking solution to the sample. This yields a concentration of 10 ng/mL.

  • Extraction: Add 30 mL of n-hexane to the separatory funnel. Stopper and shake vigorously for 2 minutes, ensuring to vent pressure periodically.

  • Phase Separation: Allow the layers to separate for 10 minutes. Drain the lower aqueous layer and discard.

  • Repeat Extraction: Repeat the extraction (steps 3-4) two more times with fresh 30 mL aliquots of n-hexane, combining the organic extracts.

  • Drying: Pass the combined extract through a glass funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the dried extract to a final volume of 1.0 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Analysis: Transfer the final extract to a 2 mL GC vial for analysis.

GC/MS Instrumental Analysis

Causality: A pulsed splitless injection maximizes the transfer of trace analytes onto the column, enhancing sensitivity.[4] The HP-5ms column is a low-polarity phase well-suited for separating a wide range of organic compounds, including phthalates.[4][16] The oven temperature program is optimized to ensure DAP is well-resolved from potential interferences with a sharp peak shape.

Table 2: Optimized GC/MS Instrumental Parameters

Parameter Condition
GC System Agilent 8890 GC or equivalent
Inlet Mode Pulsed Splitless
Injection Volume 1 µL
Inlet Temperature 280°C
Pulse Pressure 25 psi for 0.9 min
Liner Ultra Inert Mid-Frit Liner
Carrier Gas Helium, Constant Flow
Flow Rate 1.0 mL/min
Column Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Oven Program 60°C (1 min hold), ramp at 20°C/min to 220°C, ramp at 5°C/min to 250°C, ramp at 20°C/min to 290°C (7.5 min hold)[17]
MS System Agilent 5977C MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
Quadrupole Temp. 150°C
Solvent Delay 4.0 min

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Causality: The SIM acquisition mode dramatically increases sensitivity by instructing the mass spectrometer to only monitor ions specific to the target analytes, thereby reducing noise and improving the signal-to-noise ratio.[1] The primary ion (quantifier) is typically the most abundant fragment, while qualifier ions are used for identity confirmation.

Table 3: Selected Ion Monitoring (SIM) Parameters

Compound Retention Time (approx. min) Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound (DAP) 9.52 149 189 132
Benzyl Benzoate (IS) ~12-15 105 212 77

(Note: Retention times are approximate and should be confirmed experimentally. Ion selection based on reference spectra and literature.)[12][17]

Method Validation

To ensure the method is fit for its intended purpose, a full validation was performed according to established guidelines.[18][19][20]

Method_Validation_Logic cluster_performance Core Performance Metrics cluster_sensitivity Sensitivity Linearity Linearity & Range (R² > 0.995) Validation Validated Method Linearity->Validation Accuracy Accuracy (Spike Recovery 80-120%) Accuracy->Validation Precision Precision (RSD < 15%) Precision->Validation LOD Limit of Detection (LOD) (S/N ≥ 3) LOQ Limit of Quantification (LOQ) (S/N ≥ 10) LOD->LOQ LOQ->Validation Specificity Specificity (No interference in blanks) Specificity->Validation GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Measure 100 mL Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction (n-Hexane) Spike->Extract Concentrate 4. Dry & Concentrate to 1 mL Extract->Concentrate Inject 5. Inject 1 µL into GC/MS Concentrate->Inject Separate 6. GC Separation Inject->Separate Detect 7. MS Detection (SIM Mode) Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Calibrate 9. Generate Calibration Curve Integrate->Calibrate Quantify 10. Calculate Concentration Calibrate->Quantify Result Final Result (ng/mL) Quantify->Result

Caption: End-to-end workflow for DAP quantification by GC/MS.

Conclusion

This application note provides a comprehensive and validated GC/MS method for the reliable quantification of this compound. By adhering to the detailed protocols for sample preparation, instrumental analysis, and contamination control, researchers and quality control professionals can achieve accurate and precise results. The robustness of this method makes it suitable for routine analysis in environmental monitoring, food safety, and pharmaceutical development settings.

References

  • Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent Application Note. Available at: [Link]

  • U.S. Environmental Protection Agency. (1984). Method 606: Phthalate Ester. 40 CFR Part 136.1. Available at: [Link]

  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent Application Note. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). This compound: Human health tier II assessment. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Esters in Water by GCECD. National Environmental Methods Index. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 506: Phthalate and Adipate Esters in Water by GCPID. National Environmental Methods Index. Available at: [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): this compound. ICSC 0430. Available at: [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet: this compound. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2004). SIDS Initial Assessment Report for this compound. Available at: [Link]

  • Shimadzu. (n.d.). Using GCMS to Determine the Phthalate Content in E-liquid. Shimadzu Application News. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Available at: [Link]

  • Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. Available at: [Link]

  • Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8560, this compound. Available at: [Link]

  • Joint Research Centre (JRC). (n.d.). Methods for the determination of phthalates in food. JRC Publications Repository. Available at: [Link]

  • Wang, W. J., et al. (2017). Determination of total phthalate in cosmetics using a simple three-phase sample preparation method. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ResearchGate. (2017). Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review. Available at: [Link]

  • ScienceDirect. (n.d.). Analytical methodologies for the determination of phthalates in environmental matrices. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Agilent Poster. Available at: [Link]

  • Le, T. V., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. PubMed Central. Available at: [Link]

  • International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines. Available at: [Link]

  • Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Technical Literature. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]

  • Madras Medical College. (n.d.). Detection and Quantification of Phthalates in Liquid Food Products by GC-MS. Thesis. Available at: [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Available at: [Link]

  • International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]

  • National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Available at: [Link]

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Guide to the Synthesis and Characterization of Diallyl Phthalate (DAP) Prepolymer

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Diallyl Phthalate Prepolymer

This compound (DAP) is a thermosetting resin valued for its exceptional performance in demanding environments. The monomer, a colorless to pale-yellow oily liquid, is synthesized from the esterification of phthalic anhydride and allyl alcohol[1]. When fully cured, DAP-based materials exhibit excellent electrical insulation, high thermal stability, superior dimensional stability, and robust resistance to moisture and chemicals. These properties make DAP the material of choice for high-performance electrical and electronic components, including connectors, insulators, and circuit boards, particularly in military and aerospace applications.

However, the direct polymerization of DAP monomer during component manufacturing is challenging. The reaction is highly exothermic and proceeds rapidly to a cross-linked, insoluble, and infusible gelled state. To control this process, the monomer is first converted into a soluble, stable, and partially polymerized form known as a "prepolymer"[2]. This prepolymer, a dry, white powder, can be stored, formulated with fillers (like glass fibers), pigments, and catalysts, and then molded under heat and pressure. During molding, the prepolymer softens, flows, and undergoes a final cross-linking reaction (curing) to form the final thermoset product[2].

This application note provides a detailed guide for the laboratory-scale synthesis of DAP prepolymer and outlines the essential characterization techniques required to ensure its quality and predict its performance in downstream applications.

Part 1: Synthesis of this compound Prepolymer

Principle of Controlled Polymerization

The synthesis of DAP prepolymer is a free-radical addition polymerization. Each DAP monomer possesses two reactive allyl groups, making it a difunctional monomer[3]. During polymerization, a linear polymer chain initially forms, with one allyl group from each monomer unit incorporated into the polymer backbone, leaving the second "pendant" allyl group available for further reaction.

The critical challenge in DAP prepolymer synthesis is managing these pendant allyl groups. As the reaction progresses and polymer chains grow, these pendant groups can react with other chains, leading to branching and, ultimately, the formation of a three-dimensional network (gelation). Once gelled, the polymer becomes insoluble and intractable. Therefore, the polymerization must be carefully monitored and terminated before the gel point, which typically occurs at approximately 25% monomer-to-polymer conversion[2][4]. The resulting product is a mixture of the soluble prepolymer and unreacted monomer, which are then separated.

Synthesis_Workflow monitoring monitoring termination termination monitoring->termination Target Conversion Reached precipitation precipitation termination->precipitation filtration filtration precipitation->filtration Separate Solid drying drying filtration->drying final_product final_product drying->final_product

Protocol 1: Laboratory Synthesis of DAP Prepolymer

This protocol is based on established methods using a peroxide initiator[2]. It is a representative procedure that can be adapted based on specific molecular weight requirements.

Materials & Equipment:

  • Chemicals:

    • o-Diallyl phthalate (DAP) monomer

    • Isopropyl alcohol (IPA)

    • Hydrogen peroxide (H₂O₂, 50% solution)

    • Methanol (for precipitation)

    • Tetrahydrofuran (THF, for analysis)

  • Equipment:

    • Three-neck round-bottom flask (500 mL or 1 L)

    • Reflux condenser

    • Mechanical stirrer with a paddle or crescent-shaped blade

    • Heating mantle with temperature controller and thermocouple

    • Dropping funnel

    • Large beaker (2 L or 4 L) for precipitation

    • Buchner funnel and filter paper

    • Vacuum oven

    • Refractometer or viscometer

Step-by-Step Methodology:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer in the central neck, the reflux condenser in one side neck, and a stopper or thermocouple adapter in the other.

  • Charging Reactants: To the flask, add 400 g of DAP monomer and 42 g of isopropyl alcohol. Begin stirring to ensure the mixture is homogeneous.

  • Initiating Polymerization: Add 4.8 g of 50% hydrogen peroxide to the mixture. Heat the flask using the heating mantle to the reflux temperature, which should be approximately 106°C.

  • Controlled Reaction: Maintain the reaction at reflux with continuous stirring for 8 to 10 hours. The causality here is critical: the temperature and initiator concentration control the rate of polymerization. Isopropyl alcohol acts as a solvent and may also function as a chain transfer agent, helping to control the molecular weight of the prepolymer[4].

  • In-Process Monitoring (Self-Validation): The extent of the reaction must be monitored to prevent gelation.

    • Every 30-60 minutes after the first few hours, briefly stop heating and take a small sample from the reaction mixture.

    • Measure its refractive index at 25°C. The reaction should be stopped when the refractive index reaches a range of 1.529 to 1.532, which corresponds to the desired conversion level just before the gel point[2]. Alternatively, solution viscosity can be monitored, as it increases with polymer formation.

  • Precipitation and Recovery: This is the most challenging step of the process[2].

    • Once the target refractive index is reached, cool the reaction mixture.

    • In a large beaker, place a sufficient volume of rapidly stirred methanol (e.g., 1.5 to 2 L).

    • Slowly pour the cooled, viscous reaction mixture into the vortex of the stirring methanol. Methanol is a non-solvent for the prepolymer but a solvent for the monomer, causing the prepolymer to precipitate as a white solid.

  • Washing and Purification:

    • Allow the solid to be thoroughly washed by the stirring methanol to remove unreacted monomer. The amount of residual monomer in the final product is a direct function of the efficiency of this washing step[2].

    • Collect the precipitated prepolymer using a Buchner funnel under vacuum.

    • Wash the solid cake on the filter with additional fresh methanol.

  • Drying: Dry the prepolymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The final product should be a fine, white, free-flowing powder.

Part 2: Characterization of this compound Prepolymer

Characterization is a self-validating system that ensures the synthesized prepolymer meets the required specifications for processability and final product performance. A prepolymer with too low a molecular weight may result in poor mechanical properties, while one with too high a molecular weight can cause processing difficulties during molding[5][6].

Characterization_Workflow cluster_primary Primary Characterization cluster_thermal Thermal & Rheological Analysis start DAP Prepolymer Sample (White Powder) gpc GPC / SEC (Molecular Weight, PDI, Residual Monomer) start->gpc ftir FTIR Spectroscopy (Chemical Structure, Pendant Allyl Content) start->ftir dsc DSC (Cure Behavior, Tg) start->dsc tga TGA (Thermal Stability) start->tga viscometry Viscometry (Solution Viscosity) start->viscometry mw_data Mw, Mn pdi_data PDI monomer_data % Monomer allyl_data % Pendant Allyl thermal_data Heat of Reaction (ΔH)

Key Characterization Parameters

The following table summarizes the critical parameters for DAP prepolymer quality control.

ParameterTechniquePurpose & Significance
Weight-Average Molecular Weight (Mw) Gel Permeation Chromatography (GPC/SEC)Influences melt flow during molding and mechanical properties of the cured part.
Number-Average Molecular Weight (Mn) Gel Permeation Chromatography (GPC/SEC)Related to the overall chain length distribution.
Polydispersity Index (PDI = Mw/Mn) Gel Permeation Chromatography (GPC/SEC)Describes the breadth of the molecular weight distribution. A broad or multimodal distribution is common for DAP prepolymers[2].
Residual Monomer Content Gel Permeation Chromatography (GPC/SEC)Affects flow during molding and final cure shrinkage. Must be controlled within limits[6].
Pendant Allyl Group Content Fourier Transform Infrared (FTIR) SpectroscopyDetermines the number of available sites for cross-linking during the final cure. Essential for achieving desired thermoset properties[2].
Thermal Stability Thermogravimetric Analysis (TGA)Measures the temperature at which the polymer begins to degrade, indicating its performance limits at high temperatures[7].
Cure Behavior (Heat of Reaction, ΔH) Differential Scanning Calorimetry (DSC)Quantifies the energy released during curing, which can be used to assess the degree of cure in molded parts[8].
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC) / Dynamic Mechanical Analysis (DMA)Indicates the temperature at which the cured material transitions from a rigid to a more flexible state[7][9].
Protocol 2: Molecular Weight Analysis by GPC/SEC

Principle: GPC separates polymer molecules based on their size (hydrodynamic volume) in solution. Larger molecules elute from the chromatography columns faster than smaller molecules. The system is calibrated with standards of known molecular weight (e.g., polystyrene) to correlate elution time with molecular weight.

Methodology:

  • Solvent Preparation: Use stabilized tetrahydrofuran (THF) as the mobile phase.

  • Sample Preparation: Prepare a dilute solution of the DAP prepolymer in THF (e.g., 0.5% w/v). Ensure the prepolymer is fully dissolved. Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • Instrumentation (Typical):

    • Waters Gel Permeation Chromatograph (or equivalent)[2].

    • Columns: A set of Styragel columns with a range of porosities (e.g., 10³, 10⁴, 10⁵ Å) to cover a broad molecular weight range.

    • Detector: Differential Refractometer (RI).

  • Analysis:

    • Inject the prepared sample solution into the GPC system.

    • Elute with THF at a constant flow rate (e.g., 1 mL/min).

    • Record the chromatogram. The resulting trace will show peaks corresponding to the polymer, oligomers, and residual monomer.

  • Data Processing:

    • Using the calibration curve, the software calculates Mw, Mn, and PDI.

    • The area of the monomer peak relative to the total area of all peaks is used to quantify the residual monomer content.

Protocol 3: Pendant Allyl Content by FTIR

Principle: The pendant allyl groups in the prepolymer have characteristic absorption bands in the infrared spectrum. By measuring the intensity of these bands, one can quantify their content.

Methodology:

  • Sample Preparation: Prepare a known concentration of the DAP prepolymer in a suitable IR-transparent solvent or prepare a KBr pellet containing a precise amount of the prepolymer.

  • Analysis:

    • Acquire the FTIR spectrum of the sample.

    • Identify the characteristic peaks for the allyl group (e.g., C=C stretch).

    • Identify an internal reference peak that does not change during polymerization (e.g., from the phthalate group).

  • Quantification: The ratio of the absorbance of the allyl peak to the reference peak can be correlated to the pendant allyl content. This method requires calibration with standards of known allyl concentration. A detailed quantitative method can be developed based on procedures outlined in technical reports[2].

Data Interpretation and Typical Results

The properties of the DAP prepolymer are highly dependent on the synthesis conditions. The goal is to produce a material that balances processability with the performance of the final cured part.

Table of Typical DAP Prepolymer Properties

The following specifications are based on commercially acceptable prepolymers and provide a target range for laboratory synthesis[5][6].

PropertyTypical Range
Weight-Average Mw (Mw) 30,000 - 150,000 g/mol
Molecular Weight Distribution (PDI) 3.0 - 18.0
Residual DAP Monomer Content 1.0% - 6.0%
Pendant Allyl Content 7.5% - 9.5%
Appearance White, free-flowing powder

Discussion of Results:

  • Molecular Weight and PDI: A broad or even bimodal/trimodal molecular weight distribution is characteristic of DAP prepolymers. This is thought to arise from the reaction of growing polymer chains with each other through their pendant allyl groups, creating a population of much higher molecular weight material alongside the primary linear chains[2]. Prepolymers with properties similar to successful commercial products like Dapon 35 often exhibit a bimodal distribution[2].

  • Monomer Content: Low monomer content is desirable for minimizing shrinkage during the final cure. However, a small amount of monomer can act as a reactive diluent, improving the flow of the molding compound[6]. The washing step during recovery is the primary control point for this parameter[2].

  • Pendant Allyl Content: This value is crucial as it dictates the cross-link density that can be achieved upon curing. A higher content generally leads to a more rigid, thermally stable final product.

Conclusion

The synthesis of this compound prepolymer is a controlled process designed to generate a stable, processable intermediate for thermoset applications. The key to successful synthesis lies in carefully monitoring the reaction to halt it just before the onset of gelation. Rigorous characterization, particularly using GPC/SEC for molecular weight and FTIR for reactive group content, is essential for ensuring batch-to-batch consistency and predicting the material's performance during molding and in its final application. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently produce and validate high-quality DAP prepolymer for advanced material development.

References

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Synthesis and characterization of this compound prepolymers. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound (DAP) RESIN. Retrieved from [Link]

  • G. Vogler B.V. (2020). This compound. Retrieved from [Link]

  • Carey, D. A. (1984). Scale-up Synthesis of Diallyl - Phthalate Prepolymer. (Technical Report). OSTI.GOV. Retrieved from [Link]

  • Baker, G. K., & Parker, B. G. (1982). Synthesis and characterization of this compound prepolymers. (Technical Report). OSTI.GOV. Retrieved from [Link]

  • Carey, D. A. (1984). Scale-up Synthesis of this compound Prepolymer. (Technical Report). OSTI.GOV. Retrieved from [Link]

  • Methylsulfonyl chloride. (n.d.). Cross-linking agent & plasticiz|Diallyl Phthalat(DAP)|Methylsufonyl chloride. Retrieved from [Link]

  • MakeItFrom.com. (n.d.). This compound (DAP). Retrieved from [Link]

  • Baker, G. K., & Parker, B. G. (1982). Synthesis and Characterization of this compound Prepolymers. (Report No. BDX-613-2848). OSTI.GOV. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and properties of this compound prepolymers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Polymerization of this compound. Retrieved from [Link]

  • SLT. (n.d.). What Is this compound?. Retrieved from [Link]

  • National Technical Reports Library. (n.d.). This compound Prepolymer Characterization and Testing in Fiberglass Filled Molding Compounds. Retrieved from [Link]

  • UNT Digital Library. (n.d.). This compound Prepolymer Characterization and Testing in Fiberglass Filled Molding Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal and Mechanical Performances of this compound/Clay Nanocomposites. Retrieved from [Link]

  • DTIC. (1980). Characterization of Fiberglass-Filled - this compound Plastic Molding Resins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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Application Notes and Protocols for the Use of Diallyl Phthalate (DAP) in Aerospace and Military-Grade Components

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and engineers on the application of diallyl phthalate (DAP) based thermosetting resins in the manufacturing of high-performance components for the aerospace and military sectors. This compound is a material of choice for critical applications where long-term reliability under extreme environmental conditions is paramount.[1] These application notes detail the exceptional properties of DAP, including its superior electrical insulation, thermal stability, dimensional integrity, and chemical resistance. Detailed, field-proven protocols for the preparation of DAP molding compounds, compression molding, and subsequent quality assurance are provided to ensure the production of components meeting stringent aerospace and military specifications.

Introduction: The Rationale for this compound in Critical Systems

This compound (DAP) is a thermosetting resin that, when cured, forms a highly cross-linked, three-dimensional polymer network. This structure is the foundation of its exceptional performance characteristics. Unlike many thermoplastic materials, DAP does not melt or creep at elevated temperatures, ensuring dimensional stability under load and in high-heat soldering environments.[2] Its primary applications in the aerospace and defense industries are found in electrical and electronic components such as connectors, insulators, terminal boards, and circuit breakers, where maintaining electrical integrity in harsh environments is a critical safety and performance requirement.[2][3] Most this compound compounds intended for these sectors are specified under military standards, underscoring their importance in high-reliability applications.

The selection of DAP for these demanding roles is a direct consequence of its unique combination of properties:

  • Exceptional Electrical Insulation: DAP maintains high dielectric strength and insulation resistance even when subjected to prolonged periods of high heat and humidity.[3]

  • Superb Dimensional Stability: Cured DAP components exhibit minimal shrinkage and resist warping, even in complex geometries and during temperature cycling.[2]

  • High Thermal Resistance: DAP-based materials can withstand continuous operating temperatures ranging from 155 to over 200°C, depending on the specific formulation.

  • Excellent Chemical Resistance: DAP is resistant to a wide range of solvents, acids, and alkalis.[2]

  • Low Outgassing: Specific formulations of DAP have passed NASA outgassing tests, making them suitable for use in the vacuum of space where outgassed materials can contaminate sensitive optical and electronic equipment.[2][4]

These application notes will provide the necessary protocols to harness these properties in the fabrication of robust and reliable aerospace and military-grade components.

Material Properties and Formulations

This compound is typically supplied as a prepolymer molding compound, which is a partially polymerized resin mixed with various fillers and additives. The choice of filler is critical in tailoring the material's properties to a specific application.

Common Fillers and Their Impact
  • Glass Fiber: Short or long glass fibers are incorporated to significantly enhance mechanical properties such as flexural strength, tensile strength, and impact resistance.[5] Glass-fiber filled DAP is often specified in military standards like MIL-M-14 and its successor, ASTM D5948, under designations such as Type SDG-F (short glass fiber, flame resistant).[6][7][8]

  • Mineral Fillers: These are used to improve dimensional stability, electrical properties, and to reduce cost.

  • Synthetic Fibers (e.g., Orlon, Dacron): These can be used to achieve specific mechanical and electrical characteristics.[2]

Quantitative Data on this compound (Type SDG-F)

The following table summarizes the typical properties of a short glass-fiber filled, flame-resistant this compound molding compound conforming to ASTM D5948, Type SDG-F.

PropertyTest MethodValue
Mechanical
Compressive StrengthASTM D69525,000 psi
Flexural StrengthASTM D79011,000 psi
Flexural ModulusASTM D7901.4 x 10^6 psi
Izod Impact StrengthASTM D2560.85 ft-lb/in
Tensile StrengthASTM D6388,500 psi
Thermal
Heat Distortion TemperatureASTM D648185°C (365°F)
Continuous Heat Resistance-204-232°C (400-450°F)
Coefficient of Linear Thermal ExpansionASTM D69634 x 10^-6 in/in/°C
Electrical
Dielectric StrengthASTM D149350 V/mil
Dielectric Constant @ 1 MHzASTM D1503.8
Dissipation Factor @ 1 MHzASTM D1500.012
Arc ResistanceASTM D495130 seconds
Volume ResistivityASTM D257> 10^13 ohm-cm
Physical
Specific GravityASTM D7921.84 - 1.91
Water Absorption (48 hrs @ 50°C)ASTM D5700.35%
FlammabilityUL 94V-0

Data sourced from a representative material conforming to ASTM D5948, Type SDG-F.[6]

Experimental Protocols

The following sections provide detailed protocols for the manufacturing and quality control of DAP components.

Protocol for Prepreg Preparation

While ready-to-mold compounds are common, in certain advanced applications, the creation of a custom prepreg (pre-impregnated reinforcement) may be necessary.

Objective: To create a uniform, partially cured sheet of DAP resin-impregnated glass fabric suitable for lamination and compression molding.

Materials and Equipment:

  • This compound Resin (monomer or low-viscosity prepolymer)

  • Peroxide initiator (e.g., benzoyl peroxide)

  • Woven fiberglass cloth (aerospace grade)

  • Solvent (e.g., acetone, if necessary for viscosity reduction)

  • Prepreg treater or film coater

  • Drying oven with controlled temperature and ventilation

  • Release film

Methodology:

  • Resin Formulation: In a clean vessel, combine the DAP resin with the specified amount of peroxide initiator. If necessary, add a minimal amount of solvent to achieve the desired viscosity for fabric impregnation. Mix thoroughly until the initiator is fully dissolved.

  • Fabric Impregnation: On a prepreg treater, pass the fiberglass cloth through the resin bath or apply the resin via a film coater to achieve a consistent resin content.

  • "B-Staging" (Partial Curing): Pass the impregnated fabric through a multi-zone drying oven. The temperature profile should be carefully controlled to evaporate any solvent and partially cure the resin to a "B-stage." At this stage, the prepreg should be tacky but not fully cured. A typical B-staging temperature profile might range from 80°C to 120°C, with residence time adjusted to achieve the desired degree of cure.

  • Quality Checks: Periodically measure the resin content, flow, and volatile content of the B-staged prepreg to ensure it meets specifications.

  • Storage: Interleave the B-staged prepreg with a release film and store it in a refrigerated, moisture-controlled environment to inhibit further curing and extend its shelf life.

Diagram: Prepreg Manufacturing Workflow

G cluster_0 Resin Preparation cluster_1 Impregnation & B-Staging cluster_2 Final Product Resin Formulation Resin Formulation Initiator Addition Initiator Addition Resin Formulation->Initiator Addition Viscosity Adjustment Viscosity Adjustment Initiator Addition->Viscosity Adjustment Fabric Unwinding Fabric Unwinding Viscosity Adjustment->Fabric Unwinding Resin Impregnation Resin Impregnation Fabric Unwinding->Resin Impregnation Drying/B-Staging Oven Drying/B-Staging Oven Resin Impregnation->Drying/B-Staging Oven Quality Control Checks Quality Control Checks Drying/B-Staging Oven->Quality Control Checks Release Film Interleaving Release Film Interleaving Quality Control Checks->Release Film Interleaving Refrigerated Storage Refrigerated Storage Release Film Interleaving->Refrigerated Storage

Caption: Workflow for DAP Prepreg Manufacturing.

Protocol for Compression Molding of Glass-Fiber Filled DAP

This protocol is based on typical parameters for a short glass-fiber filled DAP compound (Type SDG-F).

Objective: To produce a fully cured, void-free DAP component with optimal mechanical and electrical properties.

Materials and Equipment:

  • DAP molding compound (e.g., ASTM D5948, Type SDG-F)

  • Compression molding press with heated platens

  • Mold treated with a suitable release agent

  • Pre-heating oven (optional)

Methodology:

  • Pre-Molding Preparation:

    • Ensure the mold is clean and has a uniform coating of a high-temperature mold release agent.

    • Pre-heat the mold to the desired molding temperature, typically between 149°C and 193°C (300°F to 380°F).[2]

    • Weigh the precise amount of DAP molding compound required to fill the mold cavity.

    • For faster cycle times and improved flow, the molding compound may be pre-heated in a separate oven.

  • Molding Cycle:

    • Place the pre-weighed charge of molding compound into the heated mold cavity.

    • Close the press and apply an initial low pressure to allow trapped air to escape.

    • Increase the pressure to the final molding pressure, typically between 1.7 and 6.9 MPa (250 to 1000 psi).[2]

    • Maintain the specified temperature and pressure for the duration of the cure time. Cure time is dependent on the part thickness and can range from 30 seconds to several minutes for thicker sections.[9]

  • Demolding and Cooling:

    • Once the cure cycle is complete, open the press and carefully eject the hot part.

    • Allow the part to cool to room temperature in a controlled manner to avoid thermal shock and warping.

Diagram: Compression Molding Cycle for DAP

G Start Start Prepare Mold Prepare Mold Start->Prepare Mold End End Weigh Charge Weigh Charge Prepare Mold->Weigh Charge Load Mold Load Mold Weigh Charge->Load Mold Close Press & Apply Pressure Close Press & Apply Pressure Load Mold->Close Press & Apply Pressure Cure under Heat & Pressure Cure under Heat & Pressure Close Press & Apply Pressure->Cure under Heat & Pressure Open Press & Eject Part Open Press & Eject Part Cure under Heat & Pressure->Open Press & Eject Part Controlled Cooling Controlled Cooling Open Press & Eject Part->Controlled Cooling Post-Cure (if required) Post-Cure (if required) Controlled Cooling->Post-Cure (if required) Post-Cure (if required)->End

Caption: Compression Molding Cycle for DAP Components.

Protocol for Post-Molding Annealing

For components with extremely tight dimensional tolerances or those subjected to significant machining, a post-molding annealing step can relieve internal stresses.

Objective: To improve dimensional stability and reduce the risk of stress-induced cracking.

Materials and Equipment:

  • Programmable air-circulating oven

Methodology:

  • Heating: Place the molded DAP components in the oven. The parts should be supported to prevent distortion. Gradually heat the oven to a temperature approximately 10-20°C below the material's heat distortion temperature.[10] For DAP, a typical annealing temperature is around 165°C.[1]

  • Soaking: Hold the parts at the annealing temperature for a duration dependent on the part thickness (e.g., 30 minutes for every 1/4 inch of thickness).[11]

  • Cooling: Slowly cool the parts back to room temperature at a controlled rate (e.g., less than 10°C/h for thick-walled parts) to prevent the reintroduction of thermal stresses.[10][12]

Quality Assurance and Testing Protocols

To ensure components meet the stringent requirements of aerospace and military applications, a rigorous quality assurance program is essential. Testing should be conducted in accordance with established standards from organizations such as ASTM, MIL-STD, and EIA.

Visual and Dimensional Inspection
  • Procedure: Visually inspect each component under magnification for defects such as cracks, voids, blisters, and foreign material.

  • Dimensional Verification: Use calibrated instruments to verify that all critical dimensions are within the specified tolerances.

Thermal Analysis for Cure Verification
  • Technique: Differential Scanning Calorimetry (DSC)

  • Procedure: A small sample from a molded part is heated at a controlled rate in the DSC. The absence of a significant exothermic peak indicates a complete cure. A second scan can determine the glass transition temperature (Tg), which is an indicator of the degree of cross-linking.[13][14]

  • Acceptance Criteria: No significant residual exotherm. Tg should be within the specified range for the material.

NASA Outgassing Test
  • Standard: ASTM E595

  • Procedure: A material sample is exposed to a vacuum at 125°C for 24 hours. The total mass loss (TML) and collected volatile condensable materials (CVCM) are measured.[15][16]

  • Acceptance Criteria for Space Applications: TML < 1.0% and CVCM < 0.1%.[15]

Electrical Testing of DAP Insulators and Connectors

The following tests are critical for verifying the electrical performance of DAP components, often conducted as part of a sequence defined in standards like EIA-364.[17][18][19]

TestStandardDescriptionAcceptance Criteria (Typical)
Dielectric Withstanding Voltage (DWV) MIL-STD-202, Method 301[20]Application of a high voltage for a specific time to test for insulation breakdown.No flashover, sparkover, or breakdown. Leakage current below a specified limit.
Insulation Resistance (IR) EIA-364-21Measures the resistance of the insulating material between two conductors.Typically > 5000 MΩ at ambient conditions.
IR at High Humidity EIA-364-31[21]IR is measured after exposure to a high humidity environment (e.g., 90-98% RH for 10 days) to assess performance degradation.Must meet a minimum specified resistance (e.g., > 1000 MΩ).
Dielectric Constant & Dissipation Factor ASTM D150Measures the material's ability to store electrical energy and its inefficiency as an insulator.Values must be within the material specification limits.

Diagram: Quality Assurance Workflow for DAP Components

G Molded Component Molded Component Visual & Dimensional Inspection Visual & Dimensional Inspection Molded Component->Visual & Dimensional Inspection Thermal Analysis (DSC) Thermal Analysis (DSC) Visual & Dimensional Inspection->Thermal Analysis (DSC) Pass Rejection Rejection Visual & Dimensional Inspection->Rejection Fail Electrical Testing Electrical Testing Thermal Analysis (DSC)->Electrical Testing Pass Thermal Analysis (DSC)->Rejection Fail NASA Outgassing (if required) NASA Outgassing (if required) Electrical Testing->NASA Outgassing (if required) Pass Electrical Testing->Rejection Fail Final Acceptance Final Acceptance NASA Outgassing (if required)->Final Acceptance Pass NASA Outgassing (if required)->Rejection Fail

Caption: Quality Assurance Workflow for DAP Components.

Conclusion

This compound-based thermosets are indispensable materials for high-reliability aerospace and military components due to their exceptional electrical, thermal, and dimensional properties. Adherence to the detailed protocols for material preparation, molding, and rigorous quality assurance testing outlined in these application notes is critical to achieving the performance and reliability demanded by these sectors. The synthesis of a deep understanding of the material's chemistry with precise process control will ensure the successful application of this compound in the most demanding technological environments.

References

  • Cornucopia Tool & Plastics, Inc. Material Properties this compound. [Link]

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  • Scribd. Astm D5948-05. [Link]

  • UL Prospector. This compound (DAP): RX. [Link]

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  • Allied High Tech Products, Inc. Blue this compound Powder Cure Schedule. [Link]

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Copolymerization of diallyl phthalate with styrene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Copolymerization of Diallyl Phthalate with Styrene: A Comprehensive Guide to Synthesis, Characterization, and Application

Abstract

This compound (DAP) is a versatile thermosetting monomer known for producing polymers with exceptional heat resistance, dimensional stability, and electrical insulating properties.[1][2] Copolymerization with monovinyl monomers, such as styrene, allows for the modification of these properties, creating materials tailored for high-performance applications. This guide provides a detailed exploration of the free-radical copolymerization of this compound with styrene. We delve into the underlying reaction mechanisms, including the complexities of allylic polymerization, cyclization, and cross-linking. A comprehensive, step-by-step laboratory protocol for the synthesis of a DAP-styrene prepolymer is presented, followed by detailed procedures for its characterization using spectroscopic, thermal, and chromatographic techniques. This document is intended for researchers and scientists in polymer chemistry and materials science, providing the foundational knowledge and practical instructions necessary to successfully synthesize and analyze these robust copolymers.

Theoretical Background

The copolymerization of this compound and styrene proceeds via a free-radical mechanism. However, the presence of two allylic groups on the DAP monomer introduces complexities not seen in simple vinyl copolymerizations.

1.1 Monomer Structures

This compound is an ester of phthalic acid and allyl alcohol, containing two non-conjugated allyl double bonds. Styrene is an aromatic vinyl monomer. Their distinct structures are fundamental to the copolymerization kinetics and the final polymer architecture.

G cluster_DAP This compound (DAP) cluster_Styrene Styrene DAP DAP Styrene Styrene

Caption: Chemical structures of this compound and styrene monomers.

1.2 Reaction Mechanism and Kinetics

The reaction is typically initiated by the thermal decomposition of an initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to generate free radicals. The polymerization process involves several key reaction pathways:

  • Degradative Chain Transfer: A significant challenge in the polymerization of allylic monomers is the susceptibility of the allylic protons (the hydrogens on the carbon adjacent to the double bond) to abstraction by a growing polymer radical. This results in a stable, resonance-delocalized allyl radical that is less reactive and slow to re-initiate polymerization, effectively reducing the kinetic chain length and the overall polymerization rate.[3]

  • Cross-linking: As a divinyl monomer, DAP can act as a cross-linking agent.[2] After one allyl group has reacted to become part of a polymer chain, the second (pendant) allyl group can react with another growing chain, leading to the formation of a three-dimensional network structure. This process is responsible for the infusible and insoluble nature of the final cured thermoset.

  • Intramolecular Cyclization: The two allyl groups on a single DAP monomer unit within a growing chain can react with each other, forming a cyclic structure. This process, known as cyclopolymerization, competes with intermolecular cross-linking.[4][5] Cyclization reduces the number of available pendant double bonds for cross-linking, which can delay the onset of gelation.[5][6]

The copolymerization of DAP with styrene is complex; in the early stages, styrene can act as a diluent before becoming incorporated into the polymer network.[6] The gel time, or the point at which an infinite network forms, is influenced by the monomer feed ratio, with higher styrene content generally increasing the gel time.[5][6]

G Simplified DAP-Styrene Copolymerization Pathways Initiator Initiator (BPO) Radical Free Radical (R•) Initiator->Radical Heat Monomers DAP + Styrene Monomers Radical->Monomers Initiation GrowingChain Growing Linear Copolymer Chain Monomers->GrowingChain Propagation PendantGroup Chain with Pendant Allyl Group GrowingChain->PendantGroup Termination Terminated Chains GrowingChain->Termination Termination CyclizedChain Chain with Cyclized DAP Unit PendantGroup->CyclizedChain Intramolecular Cyclization Crosslinked Cross-linked Network (Gel) PendantGroup->Crosslinked Intermolecular Cross-linking PendantGroup->Termination Termination CyclizedChain->Termination Termination

Caption: Key pathways in the free-radical copolymerization of DAP and styrene.

Experimental Protocol: Bulk Copolymerization

This protocol describes the synthesis of a soluble DAP-styrene prepolymer by stopping the reaction before the gel point. Bulk polymerization is chosen for its simplicity and for producing a pure product without solvent contamination.

2.1 Materials and Reagents

MaterialGradeSupplierNotes
This compound (DAP)Reagent Grade, >97%Sigma-AldrichInhibitor should be removed before use.
StyreneReagent Grade, >99%Sigma-AldrichInhibitor should be removed before use.
Benzoyl Peroxide (BPO)Reagent Grade, 97%Sigma-AldrichCaution: Potentially explosive peroxide.
MethanolACS GradeFisher ScientificUsed for precipitation/purification.
TolueneACS GradeFisher ScientificUsed for dissolving the prepolymer.

2.2 Safety Precautions

  • Conduct all procedures in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Styrene is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.

  • Benzoyl peroxide is a strong oxidizing agent and can be explosive if heated or subjected to friction. Handle with care and store appropriately.

2.3 Inhibitor Removal

Both DAP and styrene are shipped with inhibitors (like hydroquinone) to prevent premature polymerization. These must be removed.

  • Styrene: Pass the monomer through a column packed with activated basic alumina.

  • DAP: Wash the monomer with a 10% aqueous NaOH solution in a separatory funnel to remove the inhibitor, followed by washing with deionized water until the aqueous layer is neutral. Dry the DAP over anhydrous magnesium sulfate and filter.

2.4 Step-by-Step Polymerization Protocol

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet/outlet.

  • Charging the Flask: To the flask, add 24.6 g (0.1 mol) of inhibitor-free this compound and 10.4 g (0.1 mol) of inhibitor-free styrene.

  • Initiator Addition: Add 0.35 g (~1 mol% relative to total monomers) of benzoyl peroxide to the monomer mixture.

  • Inert Atmosphere: Begin stirring the mixture and purge the system with dry nitrogen for 20-30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reaction: Immerse the flask in a preheated oil bath set to 80°C.[5][6]

  • Monitoring: The viscosity of the solution will increase as the polymerization proceeds. The reaction should be stopped before the gel point (the point at which the solution becomes a non-flowing gel). For these conditions, this is typically between 60 to 90 minutes. Visual inspection is key.

  • Quenching: Remove the flask from the oil bath and cool it rapidly in an ice-water bath to quench the polymerization.

2.5 Purification of the Prepolymer

  • Dissolution: Dissolve the viscous product in a minimal amount of toluene (~50 mL).

  • Precipitation: Slowly pour the toluene solution into a beaker containing a large excess of cold methanol (~500 mL) while stirring vigorously. The prepolymer will precipitate as a white, gummy solid.

  • Isolation: Decant the methanol/toluene supernatant. Redissolve the prepolymer in a small amount of toluene and re-precipitate into fresh cold methanol to further purify it.

  • Drying: Collect the purified prepolymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be a brittle, transparent solid.

G cluster_prep Preparation cluster_rxn Reaction cluster_purify Purification cluster_char Characterization Inhibitor 1. Remove Inhibitors (Alumina Column/NaOH Wash) Charge 2. Charge Flask with DAP, Styrene, BPO Inhibitor->Charge Inert 3. Purge with Nitrogen Charge->Inert Heat 4. Heat to 80°C Inert->Heat Monitor 5. Monitor Viscosity (Stop before gelation) Heat->Monitor Quench 6. Quench Reaction (Ice Bath) Monitor->Quench Dissolve 7. Dissolve in Toluene Quench->Dissolve Precipitate 8. Precipitate in Methanol Dissolve->Precipitate Dry 9. Dry under Vacuum Precipitate->Dry Analysis 10. Analyze Product (FTIR, NMR, DSC, GPC) Dry->Analysis

Caption: Experimental workflow for the synthesis and analysis of DAP-styrene prepolymer.

Characterization of the DAP-Styrene Copolymer

Proper characterization is essential to confirm the copolymer's structure, composition, and properties.[7][8]

3.1 Spectroscopic Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: Analyze a small amount of the dried prepolymer as a thin film on a KBr disk or using an ATR accessory.

    • Interpretation: Confirm the incorporation of both monomers. Look for characteristic peaks:

      • ~1725 cm⁻¹: C=O stretch from the phthalate group of DAP.

      • ~3030-3080 cm⁻¹: Aromatic C-H stretch from styrene.

      • ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching from both monomers.

      • A reduction in the intensity of the C=C vinyl stretch (~1640 cm⁻¹) compared to the monomers indicates polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve the prepolymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.

    • Interpretation: Determine the copolymer composition. The ratio of the integrated areas of the aromatic protons from both styrene and DAP (typically ~7.0-7.8 ppm) to the aliphatic protons of the polymer backbone and allyl groups can be used to calculate the molar ratio of the two monomers in the copolymer.

3.2 Thermal Analysis

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat a small sample (5-10 mg) in an aluminum pan under a nitrogen atmosphere, typically from room temperature to ~200°C at a rate of 10°C/min.

    • Interpretation: Determine the glass transition temperature (Tg), which appears as a step-change in the heat flow curve. The Tg provides insight into the polymer's rigidity and amorphous nature. For DAP-based thermosets, a broad exotherm following the Tg may indicate residual curing of pendant allyl groups.[8]

  • Thermogravimetric Analysis (TGA):

    • Protocol: Heat a sample (5-10 mg) in a crucible under a nitrogen or air atmosphere while monitoring its weight as a function of temperature. A typical heating rate is 10-20°C/min up to 600-800°C.

    • Interpretation: Assess the thermal stability of the copolymer. The onset temperature of decomposition indicates the material's upper service temperature limit.

3.3 Molecular Weight Determination

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • Protocol: Dissolve the prepolymer in a suitable mobile phase (e.g., THF) and inject it into the GPC system.

    • Interpretation: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A broad PDI is characteristic of DAP prepolymers due to branching reactions.[5][6]

Applications of DAP-Styrene Copolymers

The unique properties of DAP-based materials make them suitable for demanding applications where reliability is critical.

Application AreaRole of DAP-Styrene CopolymerKey Properties Utilized
Electronics Molding compounds for high-performance connectors, switches, insulators, and circuit boards.[1] Encapsulants for electronic components.Excellent electrical insulation, low loss tangent, high arc resistance, dimensional stability.[2]
Military & Aerospace Components in communication and aerospace systems that require long-term reliability under harsh conditions.[1]Superior heat resistance, low moisture absorption, stability in high humidity.[9]
Industrial Casting resins, decorative and industrial laminates, and as a cross-linking agent for unsaturated polyester resins.[1][10]High-temperature resistance, chemical resistance, low shrinkage during cure.[9]

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Application Notes and Protocols for Diallyl Phthalate in Decorative Laminate Construction Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application and analysis of diallyl phthalate (DAP) in the construction of decorative laminates. It delves into the fundamental chemistry of DAP, its polymerization into a high-performance thermosetting resin, and its integral role in the manufacturing of durable and resistant decorative surfaces. Detailed protocols for the preparation and analysis of DAP-containing laminates are provided, underpinned by a discussion of the scientific principles guiding these methodologies. This guide aims to equip the reader with the expertise to understand, utilize, and evaluate this compound in the context of advanced material science.

Introduction: The Role of this compound in High-Performance Laminates

This compound (DAP) is a specialized organic compound, an ester of phthalic acid and allyl alcohol, that serves as a crucial monomer for the production of high-performance thermosetting plastics.[1][2] Unlike many other phthalates that are primarily used as plasticizers to impart flexibility to polymers like polyvinyl chloride (PVC), DAP functions as a reactive monomer that, upon polymerization, forms a rigid, highly cross-linked, three-dimensional polymer network.[3][4] This network structure is the foundation of the exceptional properties exhibited by DAP resins.

In the realm of decorative laminates, particularly high-pressure laminates (HPL), DAP resin is the material of choice for applications demanding long-term reliability under extreme environmental conditions.[5][6] Its ability to form a durable, aesthetically pleasing, and highly resistant surface makes it invaluable in construction materials for furniture, wall paneling, and countertops.[7] One of the key advantages of using DAP in decorative laminates is its formulation as an environmentally friendly material that does not contain volatile organic compounds (VOCs).[6][8]

The primary function of DAP in this context is to impregnate decorative and core layers of paper or fabric, which are then cured under heat and pressure to create a solid, seamless, and robust laminate sheet.[9][10][11] The resulting material boasts superior resistance to heat, chemicals, moisture, and abrasion, outperforming many other resin systems.[1][12]

Fundamental Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is essential for its effective application in decorative laminates. DAP is a clear, pale-yellow, odorless liquid at room temperature.[4]

Chemical Properties

The key to DAP's functionality lies in its molecular structure, which features two highly reactive allyl groups. These unsaturated groups are capable of undergoing addition polymerization, enabling the formation of a cross-linked polymer matrix.[9] This polymerization can be initiated by heat and the presence of an organic peroxide catalyst.[4]

DAP's thermosetting nature means that once cured, it forms an infusible and insoluble solid that cannot be reshaped or melted, contributing to its excellent dimensional stability in high-heat applications.[3] This is in stark contrast to thermoplastic polymers, which soften upon heating.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound (C14H14O4).

Physical and Performance Properties

The physical properties of cured DAP resin are what make it a superior choice for decorative laminates. These properties are summarized in the table below.

PropertyValue/DescriptionSource(s)
Heat Resistance Can withstand continuous exposure to temperatures between 155°C and 180°C.
Chemical Resistance Excellent resistance to a wide range of chemicals, including aliphatic hydrocarbons, oils, alcohols, acids, and alkalis.[12]
Electrical Insulation High dielectric strength and insulation resistance, even in high humidity.[1][3]
Dimensional Stability Excellent post-mold dimensional stability with low moisture absorption; resists warping in high-heat environments.[13]
Mechanical Strength Good tensile and flexural strength, with high hardness. Can be reinforced with glass or mineral fillers for enhanced properties.[14]
Weathering Properties Exhibits excellent resistance to weathering.
VOC Content Used in environmentally friendly decorative laminates as it does not contain volatile organic compounds (VOCs).[6][8]

The Role of DAP in Decorative Laminate Manufacturing

The manufacturing of decorative laminates is a multi-step process where DAP resin plays a pivotal role in binding the constituent layers and forming a resilient surface.

Polymerization of this compound

The polymerization of this compound occurs via addition polymerization through its reactive allyl groups.[9] This process is typically initiated by an organic peroxide catalyst and heat.[9] The polymerization proceeds in two stages:

  • Formation of a Linear Partial Polymer: Initially, a fusible and soluble linear partial polymer of relatively low molecular weight is formed. This prepolymer still contains residual unsaturation.[9]

  • Cross-linking to a Thermoset Resin: Upon further polymerization, this partial polymer is cross-linked to form an infusible, insoluble, and highly durable thermoset resin.[9]

This two-stage process is advantageous in laminate production as the partially polymerized resin can be used to impregnate the paper or fabric layers in a tack-free state, which simplifies handling and storage before the final pressing and curing.[9]

Diagram 2: this compound Polymerization Workflow

G DAP_Monomer This compound Monomer Partial_Polymer Linear Partial Polymer (Fusible and Soluble) DAP_Monomer->Partial_Polymer Initial Polymerization Initiator Organic Peroxide Initiator + Heat Thermoset_Resin Cross-linked Thermoset Resin (Infusible and Insoluble) Partial_Polymer->Thermoset_Resin Further Curing (Cross-linking)

Caption: Simplified workflow of this compound polymerization.

Decorative Laminate Construction

The general process for creating decorative laminates using DAP resin involves the following steps:

  • Impregnation: Sheets of decorative paper and Kraft paper (for the core) are impregnated with a solution of DAP resin.[9][10][11]

  • Drying: The impregnated sheets are then dried to remove the solvent, leaving behind a tack-free, partially cured resin.[9][10]

  • Stacking: The dried, resin-impregnated sheets are stacked in the desired order, typically with a decorative sheet on top, followed by one or more layers of core sheets.[10]

  • Pressing and Curing: The stacked sheets are placed in a high-pressure press at elevated temperatures (typically 275-375°F or 135-190°C).[9] The heat and pressure fully cure the DAP resin, fusing the layers together into a single, solid laminate sheet.[10]

  • Finishing: The cured laminate sheets are then trimmed to size and the back is sanded to facilitate bonding to a substrate.[10]

Diagram 3: Decorative Laminate Manufacturing Process

G cluster_0 Preparation cluster_1 Assembly and Curing cluster_2 Finishing Impregnation 1. Impregnation of Decorative and Kraft Papers with DAP Resin Drying 2. Drying to a Tack-Free State Impregnation->Drying Stacking 3. Stacking of Impregnated Papers Drying->Stacking Pressing 4. High-Pressure Pressing and Thermal Curing Stacking->Pressing Finishing 5. Trimming and Sanding Pressing->Finishing

Caption: Key stages in the manufacturing of DAP-based decorative laminates.

Analytical Protocols for this compound in Decorative Laminates

The analysis of this compound in decorative laminates is crucial for quality control, regulatory compliance, and research and development. The primary objectives of such analyses are to determine the presence and concentration of unreacted DAP monomer and to characterize the cured polymer.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. Due to the insolubility of the cured DAP resin, extraction of any residual monomer requires careful consideration.

Protocol 4.1.1: Extraction of Residual this compound Monomer

  • Sample Collection: Obtain a representative sample of the decorative laminate.

  • Size Reduction: Cut the laminate sample into small pieces (e.g., 1-2 mm squares) to maximize the surface area for extraction. A low-speed saw or a cryogenic grinder can be used to prevent thermal degradation of the sample.

  • Solvent Extraction:

    • Place a known weight of the finely divided sample into a Soxhlet extraction apparatus.

    • Add a suitable solvent such as acetone or dichloromethane to the extraction flask.

    • Perform the extraction for a sufficient period (e.g., 6-8 hours) to ensure complete removal of the unreacted monomer.

  • Concentration: After extraction, evaporate the solvent under a gentle stream of nitrogen to concentrate the extract to a known volume.

  • Filtration: Filter the concentrated extract through a 0.45 µm syringe filter to remove any particulate matter before analysis.

Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common and reliable techniques for the quantitative analysis of this compound.[15][16]

Protocol 4.2.1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is suitable for the separation of phthalates.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injection:

    • Injector Temperature: 250-280°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split, depending on the expected concentration.

  • Oven Temperature Program:

    • Initial Temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of DAP in the sample extract can be determined by comparing its peak area to the calibration curve.

Protocol 4.2.2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically used.[17][18]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed. For example, a mixture of 25 mM formic acid in water (solvent A) and 25 mM formic acid in acetonitrile (solvent B) can be used with a linear gradient.[17][18]

  • Flow Rate: 0.5-1.0 mL/min.[17]

  • Detection: UV detection at a wavelength of 260 nm.[17][18]

  • Injection Volume: 10-20 µL.[17]

  • Quantification: Similar to GC-MS, a calibration curve is generated using standard solutions of this compound to quantify the amount in the sample extract.

Safety and Handling

While cured this compound resin is stable and generally considered safe, the monomer and materials containing it during the manufacturing process require careful handling.

  • Monomer Handling: this compound monomer can be harmful if swallowed or inhaled and may cause an allergic skin reaction.[19] Therefore, it is essential to handle the liquid monomer in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[19][20]

  • Combustibility: this compound is combustible and can react with strong oxidizers, acids, and bases.[19] It should be stored away from sources of ignition and incompatible materials.[19][20]

  • Dust Exposure: During finishing processes such as cutting, sanding, or machining of the cured laminate, dust may be generated. It is important to avoid breathing this dust and to use appropriate respiratory protection.[20] High concentrations of airborne dust may also form an explosive mixture with air.[20]

  • Environmental Considerations: this compound is very toxic to aquatic life.[19] Therefore, it is crucial to prevent its release into the environment and to dispose of any waste in accordance with all federal, state, and local regulations.[19][20]

Conclusion

This compound stands out as a high-performance thermosetting resin that imparts exceptional durability and resistance to decorative laminates. Its unique chemical properties and polymerization mechanism allow for the creation of robust and aesthetically pleasing surfaces suitable for demanding applications in the construction and furniture industries. The detailed protocols provided in this guide offer a framework for the analysis and quality control of DAP-based materials, ensuring their safe and effective use. A comprehensive understanding of the principles outlined herein will enable researchers and professionals to harness the full potential of this compound in the development of advanced decorative materials.

References

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Troubleshooting & Optimization

Preventing premature gelation of diallyl phthalate monomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diallyl Phthalate (DAP) Monomers. This resource is designed for researchers, scientists, and professionals in drug development and materials science. As Senior Application Scientists, we have compiled this guide to provide in-depth, field-proven insights into preventing the premature gelation of DAP monomers, a common yet manageable challenge in the laboratory.

Our approach is grounded in the principles of chemical causality and validated protocols. We aim to empower you with the knowledge to not only troubleshoot issues as they arise but to prevent them proactively.

Understanding Premature Gelation: The "Why" Behind the Problem

This compound is a thermosetting resin that polymerizes via a free-radical addition mechanism. Premature gelation, or the unintended polymerization of the monomer before its intended use, is a critical issue that can compromise experimental results and lead to material waste. This phenomenon is typically initiated by the presence of free radicals, which can be introduced through several environmental factors.

The polymerization process is highly sensitive to heat, light (specifically UV radiation), and contamination with peroxides or other radical-initiating species. The allyl groups in the DAP molecule are susceptible to radical attack, leading to the formation of a cross-linked, insoluble polymer network, otherwise known as a gel. To counteract this, commercial DAP monomers are typically supplied with an inhibitor, such as hydroquinone or p-methoxyphenol (MEHQ), which scavenges free radicals and provides a finite shelf life.

Troubleshooting Guide: Preventing & Resolving Premature Gelation

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I received a new batch of DAP monomer, and it appears more viscous than usual. What should I do?

Answer: Increased viscosity is an early indicator of partial polymerization. Do not assume the material is usable. The first step is to quarantine the batch and verify its quality before use in any critical application.

  • Immediate Action: Check the certificate of analysis (CofA) that accompanied the shipment. Compare the viscosity value with the specified range. Also, check the date of manufacture and the recommended shelf life.

  • Underlying Cause: The monomer may have been exposed to elevated temperatures or light during transit. Improper sealing of the container could also allow oxygen to enter, which can sometimes accelerate polymerization, especially in the presence of certain contaminants.

  • Recommended Protocol: Viscosity Check

    • Allow the monomer to equilibrate to a standard temperature (e.g., 25°C) for at least 4 hours in a temperature-controlled water bath.

    • Use a calibrated viscometer (e.g., Brookfield or cone-and-plate) to measure the viscosity.

    • Compare the measured viscosity to the supplier's specifications. A significant deviation (e.g., >15% increase) suggests that polymerization has begun.

  • Troubleshooting Workflow:

    G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Decision cluster_3 Resolution A Increased Viscosity Observed B Quarantine Batch A->B C Check CofA & Mfg. Date B->C D Perform Viscosity Test C->D E Viscosity within Spec? D->E F Proceed with Caution (Consider small-scale test) E->F Yes G Contact Supplier Reject Batch E->G No

    Caption: Troubleshooting workflow for increased monomer viscosity.

Question 2: My DAP monomer turned yellow and formed a gel after a few weeks in storage. How can I prevent this?

Answer: This is a classic case of premature polymerization due to improper storage conditions. The yellowing is often indicative of oxidation and inhibitor degradation.

  • Underlying Cause: The primary culprits are exposure to UV light and elevated temperatures. Light provides the energy to initiate free radical formation, while heat accelerates the rate of polymerization. The inhibitor present in the monomer is consumed over time as it scavenges these radicals. Once the inhibitor is depleted, polymerization can proceed rapidly.

  • Prevention Protocol: Proper Storage

    • Temperature: Store DAP monomer in a cool, dark place, ideally in a refrigerator or a temperature-controlled storage cabinet maintained between 4°C and 10°C. Avoid temperature cycling.

    • Light: Always store the monomer in its original opaque container (e.g., amber bottle or metal can) to protect it from light. If you must transfer it to a secondary container, ensure it is also opaque or wrapped in aluminum foil.

    • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or high-purity applications. This minimizes oxygen contact. The container should be tightly sealed.

  • Mechanism of Inhibition:

    G cluster_0 Polymerization Initiation cluster_1 Inhibition Pathway A DAP Monomer C Initiated Monomer (DAP•) A->C becomes B Free Radical (R•) (from Heat, Light) B->A attacks F Stable, Non-reactive Species B->F D Gel/Polymer C->D propagates to E Inhibitor (e.g., MEHQ) E->B scavenges E->F

    Caption: Simplified mechanism of free-radical scavenging by an inhibitor.

Question 3: I need to remove the inhibitor from the DAP monomer for my experiment. What is the safest and most effective way to do this?

Answer: Removing the inhibitor is a necessary step for controlled polymerization studies but must be done with extreme care immediately before use, as the uninhibited monomer is highly susceptible to rapid, and potentially hazardous, polymerization.

  • Causality: The inhibitor must be removed because it will interfere with the intended polymerization initiated by your chosen catalyst or initiator. If not removed, you may see long or inconsistent curing times.

  • Recommended Protocol: Inhibitor Removal via Column Chromatography

    • Preparation: Use a glass chromatography column packed with activated basic alumina. The amount of alumina will depend on the volume of monomer you are purifying. A general rule is to use approximately 100g of alumina per 1 liter of monomer.

    • Elution: Gently pour the inhibited DAP monomer onto the top of the alumina column.

    • Collection: Allow the monomer to pass through the column under gravity. The basic alumina will adsorb the phenolic inhibitor (like MEHQ). Collect the purified, inhibitor-free monomer in a clean, opaque container.

    • Immediate Use: The purified monomer is now highly reactive. It should be used immediately. Do not attempt to store it for more than a few hours, and even then, keep it cold (e.g., in an ice bath) and protected from light.

  • Safety Warning: Uninhibited DAP can polymerize exothermically. Handle small quantities only. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of an inhibited DAP monomer?

The shelf life of DAP monomer is typically 6 to 12 months from the date of manufacture when stored under recommended conditions (cool, dark, and sealed). Always refer to the supplier's datasheet for specific information.

Q2: Can I re-inhibit DAP monomer that has had its inhibitor removed?

Yes, it is possible to re-inhibit purified DAP for storage, although using it fresh is always the best practice. You can add a small amount of the original inhibitor (e.g., 100-200 ppm of MEHQ) to the purified monomer if you need to store it. Ensure thorough mixing.

Q3: How can I test for the presence and concentration of an inhibitor?

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the concentration of inhibitors like MEHQ in monomers. A simpler, qualitative test involves attempting to polymerize a small sample with a standard initiator concentration and observing the time it takes to gel. A longer gel time indicates a higher inhibitor concentration.

Q4: My experiment requires heating the DAP monomer. How can I do this without causing premature gelation?

If you must heat the inhibited monomer (e.g., to dissolve other components), do so cautiously. Use a well-controlled heating mantle or water bath with constant stirring. Do not exceed the temperatures recommended by the manufacturer, and minimize the heating time. Never heat uninhibited monomer unless it is part of a controlled polymerization process with an initiator already present.

Data Summary Table

ParameterRecommended ConditionRationale
Storage Temperature 4°C - 10°CMinimizes the kinetic rate of polymerization.
Light Exposure Store in opaque containersPrevents UV-induced free radical formation.
Atmosphere Tightly sealed; inert gas overlayPrevents oxidation and contamination.
Inhibitor Level (Typical) 100 - 200 ppm MEHQScavenges free radicals to ensure stability during storage.
Handling Uninhibited DAP Use immediately; keep cold (<4°C)Highly reactive and prone to rapid, exothermic polymerization.

References

Diallyl Phthalate Polymerization: A Technical Support Center for Shrinkage Control

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling shrinkage during the polymerization of diallyl phthalate (DAP). This resource, presented in a practical question-and-answer format, delves into the fundamental mechanisms of DAP polymerization, offers detailed troubleshooting for common experimental issues, and provides validated protocols to ensure reproducible, high-quality results. Our focus is on not just what to do, but why, empowering you with the scientific principles to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) about DAP Polymerization and Shrinkage

Q1: What is this compound (DAP) and why is it used in applications requiring high dimensional stability?

A1: this compound is a thermosetting resin that, upon curing, forms a rigid, cross-linked polymer network with exceptional thermal stability, superior electrical insulation properties, and robust mechanical strength.[1] A key advantage of DAP is its remarkably low shrinkage during and after polymerization, which makes it an ideal material for applications where precise dimensions are critical, such as in electronics, aerospace components, and high-fidelity molding.

Q2: What causes shrinkage in thermosetting resins like DAP during polymerization?

A2: Polymerization shrinkage is a phenomenon observed in most thermosetting resins and is primarily attributed to two factors:

  • Chemical Shrinkage: This occurs as monomer molecules, initially spaced at van der Waals distances, form covalent bonds during polymerization. The shorter length of covalent bonds compared to van der Waals distances results in a more compact structure and a reduction in volume.

  • Thermal Shrinkage: The polymerization of DAP is an exothermic process, meaning it releases heat. As the cured polymer cools from its peak reaction temperature to ambient temperature, it contracts, leading to thermal shrinkage.

Q3: Why does this compound exhibit lower shrinkage compared to other thermosetting resins like polyesters?

A3: The low shrinkage of this compound is a significant advantage and is primarily due to its unique polymerization mechanism. DAP is often supplied as a prepolymer, a solution of partially polymerized resin in the monomer. This means that a portion of the polymerization and the associated shrinkage has already occurred before the final curing step. The final curing process involves the cross-linking of these prepolymer chains, resulting in significantly less volumetric contraction compared to resins that polymerize entirely from monomers.

Furthermore, the polymerization of diallyl monomers can proceed via intramolecular cyclization, where one of the allyl groups on a monomer unit reacts with the radical on the same growing chain to form a cyclic structure.[1] This intramolecular reaction reduces the number of intermolecular cross-links that contribute to bulk shrinkage.

Q4: What are the common consequences of uncontrolled shrinkage in DAP polymerization?

A4: Uncontrolled shrinkage can lead to a variety of defects in the final cured product, including:

  • Warping and Distortion: Uneven shrinkage across the part can cause it to bend or twist, compromising its dimensional accuracy.

  • Internal Stresses: Shrinkage can induce internal stresses within the material, which can lead to reduced mechanical strength and an increased risk of cracking over time.

  • Poor Adhesion: In applications where DAP is bonded to other substrates, shrinkage can cause delamination or the formation of gaps at the interface.

  • Void and Bubble Formation: Trapped gases or volatiles can expand during the exothermic reaction and become trapped as the resin shrinks and solidifies, creating voids or bubbles.

Section 2: Troubleshooting Guide for Common DAP Polymerization Issues

This section addresses specific problems that may be encountered during DAP polymerization and provides actionable solutions based on scientific principles.

Issue 1: Excessive Shrinkage and Warping

Potential Cause Explanation Troubleshooting Action
High Exotherm A rapid, uncontrolled polymerization reaction generates excessive heat, leading to significant thermal shrinkage upon cooling.1. Reduce Initiator Concentration: Lowering the amount of peroxide initiator will slow down the reaction rate and reduce the peak exotherm.[2] 2. Implement a Staged Cure Cycle: Start with a lower initial temperature to allow for a more controlled polymerization before ramping up to the final cure temperature.
Inadequate Filler Loading Fillers are inert materials that displace a portion of the resin, thereby reducing the overall volumetric shrinkage.[3]1. Increase Filler Content: Incorporate a higher percentage of inorganic fillers like glass fibers or mineral fillers. 2. Optimize Filler Type and Size: The shape and size of filler particles can influence packing density and resin demand.
Non-Uniform Curing Uneven temperature distribution in the mold or part can lead to differential shrinkage and warping.1. Ensure Uniform Mold Heating: Verify that the mold heating elements are functioning correctly and providing a consistent temperature across the entire surface. 2. Optimize Part and Mold Design: Avoid large variations in part thickness, which can lead to different cooling rates and shrinkage.

Issue 2: Voids and Bubbles in the Cured Part

Potential Cause Explanation Troubleshooting Action
Trapped Air Air can be introduced during the mixing of the resin, initiator, and fillers.1. Vacuum Degassing: After mixing, place the resin mixture in a vacuum chamber to remove dissolved and trapped air. 2. Slow Pouring Technique: Pour the resin slowly and from a low height to minimize air entrapment.
Moisture Contamination The presence of moisture in the resin, fillers, or on the mold surface can vaporize at curing temperatures, creating bubbles.1. Dry Fillers: Ensure that all fillers are thoroughly dried in an oven before use. 2. Proper Mold Preparation: Clean and dry the mold thoroughly before applying any mold release agent.
Volatilization of Monomer or Initiator Byproducts At high curing temperatures, some components may volatilize, creating gas pockets.1. Optimize Cure Temperature: Avoid excessively high curing temperatures that could lead to the boiling of low-molecular-weight species. 2. Select Appropriate Initiator: Choose an initiator with a decomposition temperature that is well-suited for the desired cure cycle to minimize the formation of gaseous byproducts.[4]

Issue 3: Incomplete Cure or Soft Spots

Potential Cause Explanation Troubleshooting Action
Insufficient Initiator Concentration An inadequate amount of initiator will result in a low concentration of free radicals, leading to incomplete polymerization.1. Verify Initiator Calculation: Double-check the calculations for the initiator concentration based on the resin weight. 2. Properly Disperse Initiator: Ensure the initiator is thoroughly and uniformly mixed into the resin.
Incorrect Cure Temperature or Time The initiator has a specific temperature range for efficient decomposition (half-life). Curing below this temperature or for too short a time will result in an incomplete reaction.[4]1. Consult Initiator Datasheet: Use the recommended cure temperature and time for the specific peroxide initiator being used. 2. Implement Post-Curing: A post-cure at a temperature slightly above the glass transition temperature (Tg) of the material can help to complete the polymerization of any remaining reactive groups.[5]
Inhibition of Polymerization Certain contaminants can act as inhibitors, scavenging free radicals and preventing polymerization.1. Use Clean Equipment: Ensure all mixing containers and utensils are clean and free from contaminants. 2. Check for Material Compatibility: Be aware of any potential interactions between the DAP resin and mold materials or release agents that could inhibit the cure.

Section 3: Experimental Protocols

Protocol 1: Preparation and Curing of Unfilled this compound Resin

This protocol provides a general procedure for the preparation and curing of a simple, unfilled DAP resin for initial characterization and testing.

Materials:

  • This compound (DAP) prepolymer resin

  • Tert-Butyl peroxybenzoate (TBPB) or other suitable organic peroxide initiator

  • Clean, dry glass or metal mold

  • Mold release agent

  • Vacuum desiccator

  • Programmable oven

Procedure:

  • Mold Preparation: Thoroughly clean the mold and apply a thin, uniform coat of a suitable mold release agent. Allow the release agent to dry completely.

  • Initiator Addition: Weigh the desired amount of DAP prepolymer resin into a clean, dry mixing vessel. Based on the manufacturer's recommendations (typically 1-3% by weight of resin), accurately weigh and add the TBPB initiator to the resin.

  • Mixing: Mix the initiator into the resin thoroughly but gently to avoid introducing excessive air. A mechanical stirrer at low speed is recommended.

  • Degassing: Place the mixed resin in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles. Continue degassing until bubbling subsides.

  • Casting: Carefully pour the degassed resin into the prepared mold, avoiding the introduction of air.

  • Curing: Place the mold in a programmable oven and follow a staged cure cycle. A typical cycle might be:

    • Ramp to 80°C and hold for 1 hour.

    • Ramp to 120°C and hold for 2 hours.

    • Ramp to 160°C and hold for 4 hours.

  • Post-Curing (Optional but Recommended): After the initial cure, the part can be post-cured to enhance its properties. A typical post-cure cycle is to hold the part at a temperature approximately 10-20°C above its glass transition temperature for 2-4 hours.[5]

  • Demolding: Allow the mold to cool to room temperature before carefully demolding the cured DAP part.

Protocol 2: Preparation of a Glass-Filled this compound Composite

This protocol outlines the steps for incorporating glass fibers into a DAP resin matrix to improve mechanical properties and further reduce shrinkage.

Materials:

  • This compound (DAP) prepolymer resin

  • Tert-Butyl peroxybenzoate (TBPB) initiator

  • Short glass fibers (ensure they are sized for thermoset resin compatibility)

  • Silane coupling agent (optional, for improved fiber-matrix adhesion)

  • Clean, dry mixing vessel and mold

  • Mold release agent

  • Vacuum desiccator

  • Programmable oven

Procedure:

  • Filler Preparation: Dry the glass fibers in an oven at 110°C for at least 4 hours to remove any moisture. If using a silane coupling agent, treat the fibers according to the manufacturer's instructions.

  • Resin and Initiator Preparation: In a clean mixing vessel, weigh the DAP prepolymer resin and the TBPB initiator (typically 1-3% by weight of resin) and mix thoroughly.

  • Filler Incorporation: Gradually add the dried glass fibers to the resin-initiator mixture while stirring. Continue mixing until the fibers are uniformly dispersed. The amount of filler can be varied, but a common range is 30-60% by weight.

  • Degassing: Due to the increased viscosity, degassing a filled system may require a more powerful vacuum. Degas the mixture until bubbling subsides.

  • Molding: Transfer the filled resin system into the prepared mold. For higher filler loadings, compression molding may be necessary to ensure complete filling and consolidation.

  • Curing and Post-Curing: Follow the same curing and post-curing profiles as described in Protocol 1. The presence of fillers may slightly alter the optimal cure times, so some empirical optimization may be necessary.

  • Demolding: Allow the part to cool completely before demolding.

Section 4: Visualizing the Polymerization and Shrinkage Control Process

The following diagrams illustrate the key concepts discussed in this guide.

cluster_0 DAP Polymerization and Shrinkage Monomer + Prepolymer Monomer + Prepolymer Curing (Heat) Curing (Heat) Monomer + Prepolymer->Curing (Heat) Mixing Initiator Initiator Initiator->Curing (Heat) Cross-linked Polymer Cross-linked Polymer Curing (Heat)->Cross-linked Polymer Polymerization Shrinkage Shrinkage Cross-linked Polymer->Shrinkage

Caption: Overview of the DAP polymerization process leading to shrinkage.

cluster_1 Strategies for Shrinkage Control Shrinkage Shrinkage Low-Shrinkage DAP Low-Shrinkage DAP Use of Prepolymer Use of Prepolymer Use of Prepolymer->Low-Shrinkage DAP Reduces final cure shrinkage Addition of Fillers Addition of Fillers Addition of Fillers->Low-Shrinkage DAP Displaces resin volume Optimized Cure Cycle Optimized Cure Cycle Optimized Cure Cycle->Low-Shrinkage DAP Minimizes thermal shrinkage Cyclopolymerization Cyclopolymerization Cyclopolymerization->Low-Shrinkage DAP Reduces intermolecular cross-linking

Caption: Key strategies to mitigate shrinkage in DAP polymerization.

Section 5: References

  • Goodman, S. H. (Ed.). (2009). Handbook of Thermoset Plastics. William Andrew.

  • Matsumoto, A., & Oiwa, M. (1989). Studies of the polymerization of diallyl compounds. XLI. Discussion of substantially identical gel points among three isomeric diallyl phthalates. Journal of Polymer Science Part A: Polymer Chemistry, 27(10), 3327-3337.

  • Cosmic Plastics. (2015). TECHNICAL DATA SHEET D33 / 6120 DAP. Retrieved from [Link]

  • Ataman Kimya. This compound (DAP) RESIN. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and properties of this compound prepolymers. Retrieved from [Link]

  • MakeItFrom.com. This compound (DAP). Retrieved from [Link]

  • IDI Composites International. TROUBLESHOOTING MOLDING PROBLEMS. Retrieved from [Link]

  • Ataman Kimya. This compound (DAP). Retrieved from [Link]

  • ResearchGate. (2021). Bubble defects. (a) Single bubble. (b) Groups of smaller bubbles. Retrieved from [Link]

  • Nanoplas Inc. (n.d.). Plastic Injection Molding: Preventing Bubbles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102229532B - Preparation method of this compound. Retrieved from

  • Scribd. (n.d.). Casting Resin Instructions. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Cured Properties of this compound Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and properties of cured this compound resin modified with dimeric acid polyamide derivatives. Retrieved from [Link]

  • Defense Technical Information Center. (1980). Characterization of Fiberglass-Filled - this compound Plastic Molding Resins. Retrieved from [Link]

  • MDPI. (2022). Effects of Peroxide Initiator on the Structure and Properties of Ultralow Loss Thermosetting Polyphenylene Oxide-Based Composite. Retrieved from [Link]

  • MDPI. (2021). Correlation Between Polymerization Shrinkage and Filler Content for Universal Shade Flowable Resin-Based Composites. Retrieved from [Link]

  • YouTube. (2023). Troubleshooting Voids & Bubbles. Retrieved from [Link]

  • ResearchGate. (2019). ASSESSMENT OF POLYMERIZATION SHRINKAGE OF DIFFERENT BULK-FILL RESIN COMPOSITES. Retrieved from [Link]

  • UL Prospector. (2017). Plastic defects: avoiding common injection-molding issues. Retrieved from [Link]

  • PubMed. (1996). Curing shrinkage and volumetric changes of resin-modified glass ionomer restorative materials. Retrieved from [Link]

  • MDPI. (2022). Evaluation of Polymerization Shrinkage, Microhardness, and Depth of Cure of Different Types of Bulk-Fill Composites. Retrieved from [Link]

  • MDPI. (2024). New Perspectives in Overcoming Bulk-Fill Composite Polymerization Shrinkage: The Impact of Curing Mode and Layering. Retrieved from [Link]

  • MDPI. (2018). Degradation of this compound (DAP) by Fenton Oxidation: Mechanistic and Kinetic Studies. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Diallyl Phthalate (DAP) Resin Adhesion

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the adhesion of diallyl phthalate (DAP) resins to various substrates. As a thermosetting resin known for its exceptional electrical insulation, thermal stability, and chemical resistance, DAP is a material of choice for high-performance applications.[1] However, achieving robust and reliable adhesion is critical to leveraging its full potential. This guide offers a structured approach to troubleshooting common adhesion problems and provides answers to frequently asked questions, grounded in scientific principles and field-proven experience.

Section 1: Troubleshooting Guide - A Proactive Approach to Adhesion Failure

Adhesion failure can manifest at different stages of your experimental workflow. This troubleshooting guide is structured in a question-and-answer format to directly address specific issues you might encounter.

My DAP resin is showing poor adhesion to a metal substrate (e.g., aluminum, stainless steel). What are the likely causes and how can I fix it?

Poor adhesion to metal substrates is often a result of inadequate surface preparation, which fails to remove contaminants and create a receptive surface for bonding.

Immediate Actionable Steps:

  • Thorough Degreasing: Metal surfaces are often coated with oils or lubricants from manufacturing processes. These must be completely removed. Immerse the substrate in a suitable solvent like acetone or isopropanol and sonicate for 15-20 minutes.[2]

  • Mechanical Abrasion: A smooth, glossy surface provides a poor foundation for mechanical interlocking. Abrade the surface using sandblasting or with emery paper (e.g., 120-220 grit for steel).[3] This increases the surface area and creates a more jagged profile for the resin to grip.

  • Chemical Etching: For the most robust adhesion, a chemical treatment can create a micro-porous surface oxide layer.

    • For Aluminum Alloys: A commonly used etchant is a solution of sodium dichromate and sulfuric acid (FPL etch).[3] A safer alternative is an optimized phosphoric acid anodizing (PAA) process.[4]

    • For Stainless Steel: Etching in a solution of sulfuric acid followed by a desmutting step in a sulfuric acid/sodium dichromate solution can be effective.[5][6] Ferric chloride solutions have also been used with success.[5]

Experimental Protocol: Surface Preparation of Aluminum for DAP Bonding

  • Degrease: Immerse the aluminum substrate in an alkaline cleaning solution (e.g., Oakite 164) at 88°C ± 5°C for 10-20 minutes.[3]

  • Rinse: Rinse immediately and thoroughly with cold running water.[3]

  • Etch (Optimized FPL Etch): Immerse in a solution containing sodium dichromate and sulfuric acid for 12-15 minutes at 68-71°C.

  • Rinse: Rinse thoroughly with clean, cold running water.

  • Dry: Force dry with hot air (maximum 60°C).[3]

  • Prime/Bond: Apply primer or bond with DAP resin as soon as possible, ideally within 4 hours, to prevent re-oxidation of the surface.[5]

I'm experiencing delamination when bonding DAP resin to a plastic substrate (e.g., PEEK, Polypropylene). What's going wrong?

Plastics, particularly those with low surface energy like polypropylene, are notoriously difficult to bond. Delamination suggests that the interfacial energy between the DAP resin and the plastic is too high, preventing proper wetting and adhesion.

Troubleshooting Strategies:

  • Surface Roughening: Similar to metals, mechanical abrasion can increase the surface area and improve mechanical keying.[7]

  • Solvent Wiping: While less effective on its own for low-surface-energy plastics, wiping with a suitable solvent like isopropyl alcohol can remove surface contaminants.[7]

  • Corona or Plasma Treatment: These high-energy surface modification techniques are highly effective for plastics. They introduce polar functional groups on the polymer surface, increasing its surface energy and making it more receptive to bonding.[8][9][10][11]

    • Corona Treatment: This involves exposing the plastic surface to a high-voltage electrical discharge in the air.[9][11]

    • Plasma Treatment: This is performed in a vacuum chamber with a specific gas (e.g., oxygen, argon). Oxygen plasma is particularly effective at creating a functionalized surface on polymers like PEEK.[12][13][14]

Experimental Workflow: Plasma Treatment for PEEK

Caption: Workflow for plasma treatment of PEEK substrates.

My glass fiber-reinforced DAP composite is showing signs of fiber pull-out. How can I improve the fiber-matrix adhesion?

Fiber pull-out indicates a weak interface between the glass fibers and the DAP resin matrix. This is a common issue as glass is hydrophilic and can attract moisture to the interface, weakening the bond over time. The solution lies in using a "molecular bridge" to connect the inorganic glass surface to the organic resin matrix.

The Role of Silane Coupling Agents:

Organofunctional silanes are the key to solving this problem.[15][16] These molecules have a dual functionality:

  • Inorganic-reactive group: Typically an alkoxy group (e.g., methoxy, ethoxy) that hydrolyzes to form silanol groups. These silanols then condense with the hydroxyl groups on the glass fiber surface, forming strong, covalent Si-O-Si bonds.

  • Organic-reactive group: A functional group that is compatible and can react with the DAP resin during curing. For DAP resins, vinyl or methacrylate functional silanes are often good choices.

Application Protocol for Silane Treatment of Glass Fibers:

  • Prepare the Silane Solution: A common method is to prepare a dilute solution (0.5-2.0% by weight) of the silane in a 95:5 ethanol:water mixture.[17] For non-aminosilanes, adjust the pH to 4.5-5.5 with acetic acid to promote hydrolysis.[17]

  • Allow for Hydrolysis: Let the solution sit for about 5 minutes to allow the silane to hydrolyze and form reactive silanol groups.[17]

  • Apply to Fibers: The glass fibers can be dipped in the solution for 1-2 minutes or the solution can be sprayed onto the fibers.[17][18]

  • Rinse (Optional but Recommended): Briefly rinse with ethanol to remove excess silane.[17]

  • Cure: Cure the treated fibers at 110°C for 5-10 minutes or at room temperature for 24 hours.[17]

Diagram: Mechanism of Silane Coupling Agent

Caption: How silane coupling agents bridge the gap.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about improving DAP resin adhesion, providing deeper insights into the underlying science.

What is the optimal curing schedule for DAP resins to maximize adhesion?

The curing schedule (temperature, time, and pressure) is critical for achieving a fully cross-linked polymer network, which is essential for good cohesive strength and, consequently, good adhesion. An incomplete cure will result in a weak bond.

  • Curing Temperature: Typically ranges from 135°C to 190°C.[19] The exact temperature depends on the specific DAP formulation and the initiator used.

  • Curing Time: Can range from a few minutes to over an hour. Thicker sections require longer cure times to ensure uniform heat distribution.

  • Curing Pressure: For molding compounds, pressures between 500 and 8,000 psi are common.[19]

The Importance of Post-Curing: For demanding applications, a post-cure step is highly recommended. This involves heating the bonded assembly at a temperature slightly above its glass transition temperature (Tg) for several hours. Post-curing helps to complete the cross-linking reactions, relieve internal stresses, and improve the overall mechanical and thermal properties of the bond. A post-cure at 165°C can be required to achieve 100% cure in some DAP systems.[1]

Table 1: Typical Curing Schedules for DAP Molding Compounds

Mold Size (Diameter)Heat Time (min)Temperature (°C)Cool Time (min)Pressure (psi)
1" & 25 mm5-61503-44200
1.25" & 30 mm7-815043700
1.5" & 40 mm8-915043500
2" & 50 mm8-915053200
Note: These are general guidelines. Always refer to the technical data sheet for your specific DAP resin system.[20]
Can I use a primer to improve the adhesion of DAP resins?

Yes, primers can be very effective in enhancing adhesion, especially on challenging substrates. A primer acts as an intermediate layer that has good adhesion to both the substrate and the DAP resin.

  • For Thermoset Resins: Epoxy-based primers are often a good choice due to their excellent adhesion to a wide range of materials and their chemical compatibility with thermoset resins like DAP.[21]

  • Commercially Available Primers: Products like Loctite Prism Primer 770 are designed for use with cyanoacrylate adhesives but may have varied effects with DAP resins; in some cases, they have been shown to lower bond strengths.[7] It is crucial to select a primer that is specifically formulated for thermoset resins and the intended substrate. Urethane-modified acrylic (UMA) bonding primers are also available for promoting adhesion on smooth, slick surfaces.[15]

How do I analyze an adhesion failure to determine the root cause?

Understanding the mode of failure is the first step in diagnosing the problem. There are three primary failure modes:

  • Adhesive Failure: The adhesive pulls cleanly away from the substrate. This indicates a problem at the interface, most likely due to poor surface preparation, contamination, or improper wetting.

  • Cohesive Failure: The adhesive splits, leaving a layer of adhesive on both the substrate and the debonded part. This suggests that the adhesive bond to the substrate is stronger than the internal strength of the adhesive itself. The cause could be an incomplete cure of the resin or a formulation that is not strong enough for the application.

  • Substrate Failure: The substrate itself breaks before the adhesive bond fails. This is the ideal scenario, as it indicates that the adhesive bond is stronger than the substrate.

Advanced Failure Analysis Techniques:

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the fracture surface, which can help to visually identify the failure mode and reveal details about the surface topography.

  • X-ray Photoelectron Spectroscopy (XPS): An extremely surface-sensitive technique that can identify the elemental and chemical composition of the top few nanometers of a surface. XPS is invaluable for detecting thin layers of contamination that may be the root cause of adhesive failure.

Troubleshooting Flowchart: Adhesion Failure Analysis

Adhesion_Failure_Analysis Start Adhesion Failure Observed Visual Visually Inspect Failure Surface Start->Visual Adhesive Adhesive Failure (Clean separation from substrate) Visual->Adhesive Cohesive Cohesive Failure (Resin on both surfaces) Visual->Cohesive Substrate Substrate Failure (Substrate breaks) Visual->Substrate Adhesive_Cause Likely Cause: - Poor Surface Prep - Contamination - Improper Wetting Adhesive->Adhesive_Cause Cohesive_Cause Likely Cause: - Incomplete Cure - Weak Resin Formulation Cohesive->Cohesive_Cause Substrate_Cause Ideal Failure Mode: Adhesive bond is stronger than the substrate Substrate->Substrate_Cause Adhesive_Action Action: - Review Surface Prep Protocol - Use XPS to check for contamination Adhesive_Cause->Adhesive_Action Cohesive_Action Action: - Optimize Cure Cycle - Consider Resin Modification Cohesive_Cause->Cohesive_Action Substrate_Action Action: - No action needed for adhesion - Consider stronger substrate Substrate_Cause->Substrate_Action

Sources

Technical Support Center: Diallyl Phthalate (DAP) Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Initiator Concentration for Researchers, Scientists, and Drug Development Professionals

Introduction to Diallyl Phthalate Polymerization

This compound (DAP) is a thermosetting resin that polymerizes via a free-radical chain mechanism to form a cross-linked polymer.[1][2] Each DAP monomer possesses two allyloxy groups, which allows for the formation of a robust, three-dimensional network upon polymerization.[1][3] This process can be initiated by thermal energy or, more commonly, through the addition of a radical initiator.[2] The resulting polymer is known for its excellent electrical insulation properties, dimensional stability, and heat resistance, making it a valuable material in the production of high-performance electrical components and molding resins.[1][3]

However, the polymerization of DAP is not without its complexities. The presence of two allyl groups introduces the possibility of side reactions such as intramolecular cyclization and chain transfer, which can significantly impact the polymerization kinetics and the properties of the final polymer. Therefore, precise control over the polymerization conditions, particularly the initiator concentration, is crucial for achieving the desired material characteristics.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of initiator concentration in DAP polymerization.

1. What is the fundamental role of an initiator in DAP polymerization?

An initiator is a chemical species that, upon decomposition (typically induced by heat), generates free radicals. These free radicals then react with DAP monomers to initiate the polymerization chain reaction. The choice of initiator is critical and should be based on its half-life and decomposition rate at the desired reaction temperature to ensure a controlled initiation process.[4]

2. How does initiator concentration influence the rate of polymerization?

Generally, a higher initiator concentration leads to a greater number of free radicals being generated, which in turn increases the rate of polymerization.[5] This is because more active polymer chains are formed simultaneously, leading to faster consumption of the monomer.[5][6]

3. What is the relationship between initiator concentration and the molecular weight of the resulting polymer?

The molecular weight of the polymer is inversely proportional to the initiator concentration.[6] An increase in initiator concentration results in a higher number of growing polymer chains competing for the available monomer. Consequently, each chain has a shorter length, leading to a lower average molecular weight.[6][7] Conversely, a lower initiator concentration produces fewer, longer polymer chains, resulting in a higher average molecular weight.[7]

4. What are some common initiators used for DAP polymerization?

Peroxide initiators are commonly used for DAP polymerization.[] Benzoyl peroxide (BPO) is a widely researched organic peroxide initiator due to its mature synthesis process and moderate decomposition temperature.[] Other radical initiators, such as tert-butyl hydroperoxide, can also be employed. The selection of the initiator often depends on the desired curing temperature and processing conditions.

5. How does initiator concentration affect the final properties of the DAP polymer?

The initiator concentration directly impacts the molecular weight and the degree of crosslinking in the final polymer, which in turn influences its mechanical and thermal properties. A higher initiator concentration, leading to lower molecular weight and potentially a more branched structure, might result in a more brittle material. Conversely, a lower initiator concentration can yield a tougher polymer with higher strength due to the formation of longer, more entangled polymer chains.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during DAP polymerization, with a focus on initiator concentration.

Issue 1: Polymerization is too slow or incomplete.
  • Possible Cause: The initiator concentration may be too low, or the initiator is not decomposing effectively at the reaction temperature.

  • Troubleshooting Steps:

    • Verify Initiator Choice: Ensure the selected initiator has a suitable half-life at the chosen polymerization temperature. If the temperature is too low, the initiator will not decompose at a sufficient rate to initiate polymerization effectively.[4]

    • Increase Initiator Concentration: Gradually increase the initiator concentration in small increments. Monitor the polymerization rate to find the optimal concentration that provides a reasonable reaction time without compromising the polymer properties.

    • Increase Polymerization Temperature: If increasing the initiator concentration is not desirable, consider raising the polymerization temperature to increase the initiator decomposition rate. Be mindful that temperature can also affect side reactions like cyclization.

Issue 2: Polymerization is too fast and difficult to control, potentially leading to premature gelation.
  • Possible Cause: The initiator concentration is too high.

  • Troubleshooting Steps:

    • Decrease Initiator Concentration: Reduce the amount of initiator used. This will lower the number of initial radicals, slowing down the polymerization rate and providing better control over the process.

    • Lower Polymerization Temperature: Reducing the reaction temperature will decrease the rate of initiator decomposition, thus slowing down the overall polymerization rate.

    • Consider a Different Initiator: If feasible, switch to an initiator with a longer half-life at the desired polymerization temperature.

Issue 3: The final DAP polymer is brittle or has poor mechanical properties.
  • Possible Cause: The initiator concentration may be too high, leading to low molecular weight and a highly cross-linked, brittle network.

  • Troubleshooting Steps:

    • Reduce Initiator Concentration: A lower initiator concentration will promote the growth of longer polymer chains, leading to a higher molecular weight and improved mechanical properties such as toughness and strength.[7][9]

    • Optimize Monomer Concentration: While focusing on the initiator, ensure the monomer concentration is also optimal. Very high monomer concentrations can sometimes lead to uncontrolled polymerization and gelation.[4]

Issue 4: Inconsistent results between batches.
  • Possible Cause: Inaccurate measurement of the initiator, temperature fluctuations, or impurities in the monomer or solvent.

  • Troubleshooting Steps:

    • Precise Measurement: Ensure accurate and consistent measurement of the initiator for each batch. Small variations in initiator concentration can lead to significant differences in polymerization kinetics and final properties.

    • Strict Temperature Control: Maintain a stable and uniform temperature throughout the polymerization process. Temperature fluctuations can alter the rate of initiator decomposition and affect the overall reaction.[4]

    • Use High-Purity Reagents: Ensure the DAP monomer and any solvents used are of high purity. Impurities can act as inhibitors or chain transfer agents, leading to inconsistent results.

Experimental Protocol: Optimizing Initiator Concentration

This protocol provides a systematic approach to determining the optimal initiator concentration for your specific DAP polymerization system.

Objective: To determine the initiator concentration that yields the desired polymerization rate and final polymer properties.

Materials:

  • This compound (DAP) monomer

  • Selected radical initiator (e.g., Benzoyl Peroxide)

  • Reaction vessel with temperature control and inert atmosphere capabilities

  • Stirring mechanism

  • Appropriate analytical instruments for polymer characterization (e.g., Gel Permeation Chromatography for molecular weight, Differential Scanning Calorimetry for thermal properties, and mechanical testing equipment).

Procedure:

  • Establish a Baseline: Start with a literature-recommended or a conservatively low initiator concentration (e.g., 0.5% by weight of the monomer).

  • Prepare a Series of Concentrations: Prepare a series of DAP monomer batches with varying initiator concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% by weight). Ensure the initiator is fully dissolved in the monomer before initiating polymerization.

  • Controlled Polymerization: For each batch, carry out the polymerization under identical conditions (temperature, stirring rate, time, and atmosphere).

  • Monitor Polymerization: Record the time to gelation or the monomer conversion at specific time points to assess the polymerization rate for each initiator concentration.

  • Characterize the Polymer: After polymerization is complete, characterize the resulting polymer from each batch for key properties such as:

    • Molecular weight and molecular weight distribution

    • Mechanical properties (e.g., tensile strength, hardness)

    • Thermal properties (e.g., glass transition temperature)

  • Analyze and Optimize: Compare the results across the different initiator concentrations. Select the concentration that provides the best balance between a practical polymerization rate and the desired final polymer properties.

Data Presentation

Table 1: Illustrative Effect of Initiator Concentration on DAP Polymerization

Initiator Concentration (% w/w)Polymerization Time (hours)Average Molecular Weight ( g/mol )Hardness (Shore D)
0.51225,00075
1.0818,00080
1.5512,00085
2.038,00088
2.51.55,00090

Note: The values in this table are for illustrative purposes and may not represent actual experimental data. The optimal values will depend on the specific reaction conditions and desired application.

Visualizations

Initiator_Concentration_Effect cluster_input Input Variable cluster_process Polymerization Process cluster_output Outcome Initiator Concentration Initiator Concentration Rate of Initiation Rate of Initiation Initiator Concentration->Rate of Initiation Directly Proportional Number of Polymer Chains Number of Polymer Chains Rate of Initiation->Number of Polymer Chains Increases Polymerization Rate Polymerization Rate Number of Polymer Chains->Polymerization Rate Increases Molecular Weight Molecular Weight Number of Polymer Chains->Molecular Weight Inversely Proportional Polymer Properties Polymer Properties Polymerization Rate->Polymer Properties Impacts (e.g., Crosslink Density) Molecular Weight->Polymer Properties Impacts (e.g., Toughness)

Caption: Relationship between initiator concentration and polymerization outcomes.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_action Corrective Actions start Polymerization Issue Identified q1 Is polymerization too slow? start->q1 q2 Is polymerization too fast? q1->q2 No a1 Increase Initiator Conc. Increase Temperature q1->a1 Yes q3 Are polymer properties poor? q2->q3 No a2 Decrease Initiator Conc. Decrease Temperature q2->a2 Yes a3 Decrease Initiator Conc. Optimize Monomer Conc. q3->a3 Yes end Problem Resolved a1->end a2->end a3->end

Caption: Troubleshooting workflow for DAP polymerization issues.

References

  • How are the molecular weight and kinetic chain length affected if the initiator concentration is increased. (2023, August 17).
  • How to Control Molecular Weight in Free Radical Polymerization. (2025, July 3).
  • Studies of the polymerization of diallyl compounds. XLI. Discussion of substantially identical gel points among three isomeric diallyl phthalates. (1989, February 1). Semantic Scholar.
  • The e€ect of initiator concentration on polymerization. AM 6 wt%; TBA=H... - ResearchGate. (n.d.).
  • CN102229532B - Preparation method of this compound - Google Patents. (n.d.).
  • Cross-linking agent &plasticiz|Diallyl Phthalat(DAP)|Methylsufonyl chloride. (n.d.).
  • Diallyl Phthal
  • How to Improve Product Yield in Free Radical Polymerization - P
  • How Does Initiator Concentration Affect Chain Length? - Chemistry For Everyone - YouTube. (2025, May 13).
  • An In-depth Technical Guide to Diallyl Isophthal
  • Polymerization Initi
  • This compound -
  • This compound | C14H14O4 | CID 8560 - PubChem - NIH. (n.d.).

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Technical Support Center: Managing Heat Resistance in Cured Diallyl Phthalate (DAP) Components

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diallyl phthalate (DAP) thermosetting resins. This guide is designed for researchers, scientists, and professionals in drug development and other high-performance fields who are utilizing the exceptional thermal and electrical properties of cured DAP components. Here, we will delve into the critical aspects of managing and optimizing the heat resistance of your cured DAP parts, moving from foundational principles to in-depth troubleshooting of common experimental challenges.

Section 1: Fundamentals of Heat Resistance in this compound

This compound is a thermosetting resin renowned for its excellent dimensional stability, low moisture absorption, and superior electrical insulating properties, particularly under conditions of high heat and humidity.[1][2] The remarkable heat resistance of cured DAP stems from its highly cross-linked, three-dimensional molecular network formed during polymerization.[3] This rigid structure is key to its performance in demanding applications such as aerospace, automotive, and electronics.[4]

The curing of DAP is a free-radical polymerization process, typically initiated by organic peroxides at elevated temperatures.[4] The selection of the initiator, the cure temperature profile, and any post-curing steps are all critical parameters that dictate the final cross-link density and, consequently, the thermal stability of the component.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the heat resistance and curing of this compound resins.

Q1: What is the typical heat resistance of a cured this compound component?

A standard cured this compound (DAP) resin can typically resist temperatures ranging from 155 to 180°C.[5] For applications requiring even higher thermal stability, diallyl isophthalate (DAIP) resins can offer continuous exposure resistance up to 206 to 232°C.[5] The addition of fillers, such as glass fibers, can significantly enhance the heat deflection temperature (HDT) of the cured component.[6]

Q2: How does the choice of initiator affect the heat resistance of my DAP component?

The initiator plays a crucial role in the free-radical polymerization of DAP. The type and concentration of the initiator will influence the rate and extent of the curing reaction, which in turn affects the final cross-link density and thermal stability. Organic peroxides are the most common initiators for DAP.[7] The selection of an initiator is primarily based on its decomposition temperature, which should align with the desired curing temperature for your application.

Q3: What is the purpose of post-curing, and is it necessary for achieving maximum heat resistance?

Post-curing is a critical step for maximizing the thermal stability of DAP components. The initial molding process may not achieve 100% cure, leaving some unreacted allyl groups.[8] A post-cure cycle, which involves heating the component for a specific duration at a temperature typically at or above its glass transition temperature (Tg), allows for the completion of the polymerization reaction.[8] This increases the cross-link density, leading to improved mechanical properties and a higher heat deflection temperature.[9]

Q4: Can the addition of fillers improve the heat resistance of DAP?

Absolutely. The incorporation of fillers, particularly glass fibers, is a well-established method for enhancing the thermal and mechanical properties of DAP resins.[6] Glass fibers significantly increase the heat deflection temperature (HDT) and the flexural modulus of the cured composite.[6] Other fillers, such as mineral fillers or nano-clays, can also be used to modify the thermal properties of the final component.[10]

Section 3: Troubleshooting Guide for Heat Resistance Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered when working with this compound resins, with a focus on issues related to heat resistance.

Problem 1: My cured DAP component is warping or distorting at temperatures below its expected service temperature.

  • Potential Cause 1: Incomplete Cure

    • Explanation: An incomplete cure results in a lower cross-link density, leading to a reduced glass transition temperature (Tg) and heat deflection temperature (HDT). The component will soften and deform at a lower temperature than a fully cured part.

    • Troubleshooting Steps:

      • Verify Initiator Concentration: Ensure the correct concentration of the organic peroxide initiator was used. Insufficient initiator can lead to an incomplete reaction.

      • Review Cure Cycle: Check that the cure time and temperature were sufficient for the specific DAP formulation and initiator used. Consult the technical data sheet for the recommended cure schedule.

      • Implement or Optimize Post-Curing: If not already doing so, introduce a post-curing step. If a post-cure is already in place, consider increasing the temperature or duration to ensure complete polymerization. A study on fiberglass-filled DAP showed that a post-cure at 165°C was necessary to achieve 100% cure.[8]

      • Analytical Verification: Use Differential Scanning Calorimetry (DSC) to determine the degree of cure. A residual exotherm in the DSC scan indicates an incomplete reaction.

  • Potential Cause 2: Non-Uniform Heating During Curing

    • Explanation: Uneven temperature distribution in the mold or oven can lead to variations in the degree of cure across the component. This creates internal stresses, which are released upon subsequent heating, causing warpage.

    • Troubleshooting Steps:

      • Monitor Mold Temperature: Use thermocouples to verify uniform temperature across the mold surface.

      • Ensure Proper Air Circulation: In an oven cure, ensure adequate air circulation to prevent hot or cold spots.

      • Optimize Part Placement: Position the component in the mold or oven to ensure even heating.

Problem 2: The cured DAP component exhibits brittleness or cracking after thermal cycling.

  • Potential Cause 1: Excessive Cross-linking or "Over-curing"

    • Explanation: While a high degree of cross-linking is desirable for heat resistance, an excessively long or high-temperature cure can lead to a very rigid and brittle material. This can make the component susceptible to cracking, especially when subjected to the stresses of thermal cycling.

    • Troubleshooting Steps:

      • Optimize Cure Time and Temperature: Systematically reduce the cure time or temperature in small increments to find the optimal balance between a high degree of cure and acceptable toughness.

      • Consider a Different Initiator: An initiator with a lower decomposition temperature might allow for a complete cure at a lower temperature, potentially reducing brittleness.

      • Modify Formulation: The addition of toughening agents or a more flexible grade of DAP resin can improve the fracture toughness of the cured component.

  • Potential Cause 2: Thermal Shock

    • Explanation: Rapid changes in temperature can induce significant thermal stresses within the material, leading to cracking, particularly in components with complex geometries or variations in thickness.

    • Troubleshooting Steps:

      • Implement Controlled Cooling: Instead of rapid cooling, introduce a controlled cooling ramp after the curing or post-curing cycle.

      • Review Part Design: Minimize sharp corners and abrupt changes in wall thickness in the component design, as these can act as stress concentrators.

Problem 3: The Heat Deflection Temperature (HDT) of my glass-filled DAP component is lower than specified.

  • Potential Cause 1: Poor Filler Wet-out and Adhesion

    • Explanation: For fillers to effectively reinforce the polymer matrix and enhance heat resistance, there must be good adhesion between the filler and the DAP resin. Poor "wet-out" of the filler by the resin can lead to voids and a weaker interface, reducing the overall thermal performance.

    • Troubleshooting Steps:

      • Use a Sizing Agent: Ensure that the glass fibers have a compatible sizing agent (a type of coating) that promotes adhesion to the DAP resin.

      • Optimize Mixing/Compounding: Ensure that the mixing process provides thorough dispersion of the filler within the resin without damaging the filler (e.g., excessive breakage of glass fibers).

      • Consider a Coupling Agent: In some cases, the addition of a coupling agent to the formulation can improve the interfacial bonding between the filler and the resin.

  • Potential Cause 2: Incorrect Filler Loading

    • Explanation: The HDT of a filled DAP component is directly related to the volume fraction of the filler. An insufficient amount of filler will result in a lower HDT.[6]

    • Troubleshooting Steps:

      • Verify Filler Content: Use techniques like Thermogravimetric Analysis (TGA) to burn off the polymer and accurately determine the weight percentage of the filler in the cured component.

      • Review Formulation and Batching: Double-check the formulation calculations and the weighing of components during the batching process to ensure the correct filler loading.

Section 4: Experimental Protocols and Data Presentation

Key Curing and Formulation Parameters

The following table summarizes typical initiators used for the thermal curing of this compound and the effect of glass fiber reinforcement on thermal properties.

ParameterRecommendation/Typical ValueRationale
Initiator Type Organic Peroxides (e.g., tert-Butyl Peroxybenzoate, Benzoyl Peroxide, Dicumyl Peroxide)These initiators decompose at temperatures suitable for DAP curing, generating the free radicals necessary to initiate polymerization.[7][11]
Initiator Concentration 1-4 phr (parts per hundred resin)The concentration affects the reaction rate and the final cross-link density. Higher concentrations can lead to a faster cure but may also increase brittleness.[11]
Cure Temperature 135 - 190 °CThis temperature range is typically required to activate the organic peroxide initiators and achieve a reasonable cure rate.
Post-Cure Temperature 150 - 170 °CPost-curing at or above the glass transition temperature ensures the completion of the polymerization reaction, maximizing thermal stability.[8]
Glass Fiber Loading 10 - 40% by weightIncreases Heat Deflection Temperature (HDT) and mechanical strength. The specific loading depends on the desired balance of properties and processability.[6]
Experimental Workflows

Objective: To quantify the extent of the curing reaction in a this compound sample.

Methodology:

  • Sample Preparation:

    • For an uncured sample, accurately weigh 5-10 mg of the liquid DAP resin (mixed with initiator) into a hermetically sealed aluminum DSC pan.

    • For a partially or fully cured sample, carefully cut a 5-10 mg piece from the component and place it in a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected onset of curing (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).

    • Hold the sample at the final temperature for a few minutes to ensure the reaction is complete.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan at the same rate to establish a baseline and determine the glass transition temperature (Tg) of the now fully cured material.

  • Data Analysis:

    • For an uncured sample, integrate the area under the exothermic peak from the first heating scan to determine the total heat of reaction (ΔH_total).

    • For a partially cured sample, integrate the area of the residual exothermic peak (ΔH_residual).

    • Calculate the degree of cure using the following equation: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100[12]

Objective: To determine the thermal degradation profile of a cured this compound component.

Methodology:

  • Sample Preparation:

    • Cut a small, representative sample of the cured DAP component (typically 5-10 mg).

  • Instrument Setup:

    • Place the sample in a TGA pan (e.g., platinum or ceramic).

    • Tare the balance.

  • Thermal Program:

    • Heat the sample in a controlled atmosphere (typically nitrogen for thermal degradation or air for oxidative stability) at a constant heating rate (e.g., 10 or 20°C/min) to a high temperature (e.g., 800°C) to ensure complete decomposition.

  • Data Acquisition:

    • Continuously record the sample's weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This is a key indicator of the material's thermal stability.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of decomposition is at its maximum.

Section 5: Visualizations

This compound Curing Mechanism

G cluster_initiation Initiation cluster_propagation Propagation & Cross-linking I Peroxide Initiator R Free Radicals (2R.) I->R Heat M DAP Monomer R->M Attacks Allyl Group RM Monomer Radical M->RM P Growing Polymer Chain RM->P Chain Growth P->M Reacts with another monomer P->P XL Cross-linked Thermoset Network P->XL

Caption: Free-radical polymerization of this compound.

Troubleshooting Workflow for Low Heat Resistance

G Start Problem: Low Heat Resistance (e.g., Warping, Low HDT) CheckCure Is the component fully cured? Start->CheckCure CheckFormulation Is the formulation correct? CheckCure->CheckFormulation Yes IncompleteCure Action: Incomplete Cure - Verify initiator concentration - Optimize cure/post-cure cycle - Perform DSC analysis CheckCure->IncompleteCure No CheckProcess Are processing conditions optimal? CheckFormulation->CheckProcess Yes IncorrectFiller Action: Incorrect Filler - Verify filler type and loading (TGA) - Check for proper sizing/coupling agents - Optimize mixing CheckFormulation->IncorrectFiller No NonUniformHeating Action: Non-uniform Heating - Monitor mold temperature - Ensure proper oven air circulation CheckProcess->NonUniformHeating No Resolved Problem Resolved CheckProcess->Resolved Yes IncompleteCure->Resolved IncorrectFiller->Resolved NonUniformHeating->Resolved

Caption: Systematic troubleshooting for heat resistance issues in DAP.

References

  • ASTM International. (2007). Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position (ASTM D648-07). Retrieved from [Link]

  • Ataman Kimya. This compound. Retrieved from [Link]

  • Ataman Kimya. This compound (DAP) RESIN. Retrieved from [Link]

  • Coi Rubber Products. ASTM D648: Heat Deflection Temperature (HDT) of Plastics. Retrieved from [Link]

  • G. Vogler B.V. (2020). This compound. Retrieved from [Link]

  • Industrial Physics. ASTM D648 testing. Retrieved from [Link]

  • MakeItFrom.com. This compound (DAP). Retrieved from [Link]

  • MDPI. (2023). Development of this compound-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites. Retrieved from [Link]

  • Polymer Innovation Blog. (2017). Characterization of Thermosets Part 19: Heat Deflection Temperature (HDT) -2. Retrieved from [Link]

  • Professional Plastics. DAP per MIL-M-14. Retrieved from [Link]

  • ResearchGate. (2009). Preparation and Cured Properties of this compound Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2012). Preparation and properties of cured this compound resin modified with dimeric acid polyamide derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Thermal and Mechanical Performances of this compound/Clay Nanocomposites. Retrieved from [Link]

  • SLT. (2025). What Is this compound?. Retrieved from [Link]

  • TA Instruments. Characterization of the Degree of Cure of Thermosetting Resins by DSC. Retrieved from [Link]

  • Taylor & Francis Online. (1974). Evaluation of Initiators and Fillers in this compound Resins by Differential Scanning Calorimetry. Retrieved from [Link]

  • Vesta Chemicals bv. Tert-Butyl Peroxybenzoate | CAS: 614-45-9 | Enox TBPB. Retrieved from [Link]

  • Wako Pure Chemical Corporation. (2022). What is free radical polymerization?. Retrieved from [Link]

  • Willard, P. E. (1974). Evaluation of Initiators and Fillers in this compound Resins by Differential Scanning Calorimetry. Journal of Macromolecular Science: Part A - Chemistry, 8(1), 33-49.
  • Xometry. (2023). Heat Deflection Temperature: Definitions, Importance, and Factors That Affect HDT. Retrieved from [Link]

  • Z. D. H. (1980). Characterization of Fiberglass-Filled - this compound Plastic Molding Resins. Defense Technical Information Center. Retrieved from [Link]

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Diallyl Phthalate Handling: A Technical Guide to Preventing Skin Irritation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling of diallyl phthalate. This guide is designed for our community of researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing skin irritation and managing exposure risks during your experiments. Our goal is to move beyond mere procedural lists and offer a deeper understanding of the "why" behind each recommendation, grounded in scientific principles and extensive field experience.

Frequently Asked Questions (FAQs)

Here, we address the most common queries and concerns regarding the dermal hazards of this compound.

Q1: What are the primary skin hazards associated with this compound?

This compound poses two main risks to the skin: direct irritation and allergic contact dermatitis (skin sensitization).[1][2] Direct irritation is a result of the chemical's ability to disrupt the natural barrier of the skin, leading to redness, itching, and discomfort upon contact.[3][4][5] More critically, this compound is recognized as a skin sensitizer.[1][6] This means that with repeated or prolonged exposure, your immune system may develop a hypersensitivity to the chemical. Subsequent contact, even with minute amounts, can trigger a more severe, delayed allergic reaction, manifesting as a rash, hives, or dermatitis.[2]

Q2: I've heard this compound can be absorbed through the skin. What are the implications of this?

Yes, this compound can be absorbed dermally.[3] This is a significant concern because once absorbed, it can enter the bloodstream and potentially lead to systemic effects. While acute toxicity from dermal absorption is low, chronic or repeated exposure could contribute to internal disorders.[3] Therefore, preventing skin contact is not just about avoiding a localized rash but also about minimizing the risk of long-term health effects.

Q3: What type of gloves should I use when handling this compound?

The selection of appropriate gloves is your most critical line of defense. Standard latex or nitrile examination gloves may not offer sufficient protection for prolonged handling. It is crucial to consult the manufacturer's specifications for chemical resistance. For this compound, it is recommended to use gloves that have been tested and approved under standards such as EN 166 (EU) or NIOSH (US).[7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[7] Proper glove removal technique is also essential to prevent skin contact with the contaminated outer surface of the glove.[7]

Q4: Are there any specific laboratory practices I should adopt to minimize skin exposure?

Beyond personal protective equipment (PPE), adopting stringent laboratory hygiene practices is paramount. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure which can accompany dermal exposure risks.[7] Avoid wearing personal items such as jewelry that could trap the chemical against your skin. It is also advisable to wear a lab coat or a chemical-resistant apron to protect your clothing and underlying skin from splashes.[7][8]

Troubleshooting Guide: Managing this compound Exposure

This section provides step-by-step protocols for managing accidental skin contact and decontaminating work areas.

Scenario 1: Accidental Skin Contact

Immediate Action Protocol:

  • Cease all work immediately. Your safety is the priority.

  • Remove any contaminated clothing or jewelry. Be careful not to spread the chemical to other areas of your skin.[9][10]

  • Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [7][10][11] Ensure you are gently cleansing the skin without abrading it.

  • Seek medical attention if irritation, redness, or a rash develops. [2] Inform the medical personnel of the chemical you were exposed to; bring the Safety Data Sheet (SDS) if possible.[7]

  • Report the incident to your laboratory supervisor or environmental health and safety officer.

Logical Flow for Managing Skin Exposure:

A Skin Contact Occurs B Immediately remove contaminated clothing A->B C Wash affected area with soap and water for 15 minutes B->C D Observe for signs of irritation or rash C->D E No symptoms develop D->E No F Irritation or rash appears D->F Yes G Continue to monitor E->G H Seek immediate medical attention F->H I Report incident to supervisor G->I H->I

Caption: Decision-making workflow following skin contact with this compound.

Scenario 2: Decontamination of Work Surfaces and Equipment

Decontamination Protocol:

  • Ensure you are wearing appropriate PPE , including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[7]

  • Contain the spill by using an inert absorbent material such as sand, silica gel, or a universal binder.[3][7][9] Do not use combustible materials.

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][7]

  • Clean the contaminated surface with a 60-70% ethanol solution, followed by a thorough wash with soap and water.[3]

  • Dispose of all contaminated materials , including gloves and cleaning supplies, as hazardous waste according to your institution's guidelines.[7]

Summary of Protective Measures

Precaution CategoryKey RecommendationsRationale
Engineering Controls Handle in a well-ventilated area or chemical fume hood.[7]To minimize inhalation of vapors and prevent accumulation of airborne contaminants.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety glasses/face shield, and a lab coat.[7][8][9]To provide a direct barrier against skin and eye contact.
Hygiene Practices Wash hands thoroughly after handling. Avoid wearing jewelry.[7][11]To remove any residual chemical from the skin and prevent trapping of the substance.
Emergency Preparedness Know the location of safety showers and eyewash stations. Have a spill kit readily available.To ensure a rapid and effective response in the event of an accidental exposure or spill.

References

  • This compound - JoDrugs. (n.d.). Retrieved from [Link]

  • This compound - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]

  • Blue this compound Powder - Glass/Mineral-Filled - Safety Data Sheet. (2024, July 2). Retrieved from [Link]

  • This compound Mineral Filled Safety Data Sheet - MetLab Corporation. (2021, August 2). Retrieved from [Link]

  • This compound - Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Retrieved from [Link]

  • This compound CAS N°: 131-17-9 - OECD Existing Chemicals Database. (2004, December 23). Retrieved from [Link]

  • This compound. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Poly(this compound), average mw 65000 (gpc) - Cole-Parmer. (n.d.). Retrieved from [Link]

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Technical Support Center: Diallyl Phthalate (DAP) Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for diallyl phthalate (DAP). This resource is designed to provide you, our valued researchers and scientists, with in-depth, field-proven insights into the safe and effective storage of this compound to ensure its stability and performance in your critical experiments. The integrity of your starting materials is paramount, and understanding the causality behind proper storage conditions is the first step toward reproducible and reliable results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the day-to-day storage of this compound.

Q1: What is the ideal temperature for storing this compound to ensure long-term stability?

A1: For optimal long-term stability and to minimize the risk of spontaneous polymerization, this compound should be stored under refrigerated conditions, specifically at or below 4°C.[1] Some sources may indicate storage at room temperature or not exceeding 32°C is acceptable; this is generally intended for shorter-term storage or for DAP formulations that contain inhibitors or are in a solid, pre-polymerized state (e.g., molding compounds).[2][3] However, for the pure liquid monomer used in sensitive research applications, refrigeration is the most reliable method to prevent the initiation of polymerization, which can be triggered by thermal energy.[4]

Q2: Does this compound need to be stored under a specific atmosphere?

A2: Yes. This compound is incompatible with oxygen and moisture, as these can facilitate degradation and polymerization reactions.[5][6] For the highest purity and stability, it is best practice to store DAP under an inert atmosphere, such as nitrogen or argon. The container should be kept tightly sealed to prevent exposure to atmospheric oxygen and humidity.[2][7][8]

Q3: What type of container is recommended for storing this compound?

A3: You should always store this compound in the original, manufacturer-supplied container whenever possible.[1] These containers are selected for their material compatibility. If you must aliquot the material, use clean, dry, airtight containers made of glass or other non-reactive materials. Ensure the container is properly labeled and sealed.[3]

Q4: How does light exposure affect the stability of this compound?

A4: While this compound is primarily sensitive to heat and catalysts, prolonged exposure to light, particularly UV light, can provide the energy needed to initiate polymerization.[9] Therefore, it is recommended to store the material in a dark location or in an amber/opaque container to protect it from light.[9]

Q5: What is the typical shelf life of this compound?

A5: When stored under the recommended conditions (≤4°C, inert atmosphere, protected from light), this compound is very stable.[9] One supplier of a DAP molding compound suggests a shelf life of 12 months under specified conditions (dry location between 70°F and 89°F).[3] However, for the pure liquid monomer, stability is highly dependent on storage purity and conditions. Always refer to the manufacturer's certificate of analysis and expiration date. We recommend re-evaluating the material's purity if it has been stored for an extended period, especially if the container has been opened multiple times.

Troubleshooting Guide: Stability Issues

This guide provides a logical, step-by-step approach to identifying and resolving common stability-related issues you might encounter during your experiments.

Q1: I've observed that my this compound has become more viscous, or has even solidified. What has happened, and is it still usable?

A1: An increase in viscosity or solidification is a clear indication that the material has begun to polymerize.[4] This happens when individual DAP monomer units link together to form long polymer chains.

  • Causality: Polymerization is most commonly initiated by:

    • Elevated Temperatures: Storing the material above the recommended refrigerated conditions can provide the activation energy for polymerization to begin.[4]

    • Contamination: Accidental introduction of catalysts (like organic peroxides), strong acids, strong bases, or other reactive species can initiate the reaction.[4][8]

    • Presence of Oxygen/Air: Oxygen can react with the monomer to form peroxides, which are potent polymerization initiators.[6]

    • Inhibitor Depletion: DAP is often supplied with a small amount of inhibitor to prevent spontaneous polymerization. Over time, or due to improper storage, this inhibitor can be consumed, leaving the monomer susceptible to polymerization.[4][5]

  • Recommended Action: Once this compound has polymerized, its chemical properties are fundamentally changed, and it is no longer suitable for use as a monomer in most applications. The material should be disposed of as hazardous waste according to your institution's and local regulations.[7][10] Do not attempt to reverse the polymerization.

Q2: My this compound, which is normally colorless to light yellow, has developed a darker yellow or brownish tint. What does this signify?

A2: A significant color change often indicates degradation or the presence of impurities.

  • Causality: This can be caused by oxidation due to prolonged exposure to air or by reactions with contaminants.[6] While a slight yellowing may be within specification for some grades, a noticeable darkening is a red flag. The degradation products could interfere with your reactions, alter the properties of the resulting polymer, or act as unintended catalysts.

  • Recommended Action: We advise against using material that has significantly changed color. If your experiment is highly sensitive, it is best to use a fresh, unopened lot of material. If you must proceed, consider running a small-scale pilot experiment to verify that the material still performs as expected.

Q3: I suspect my container of this compound was not sealed properly and was exposed to air and humidity. What are the risks?

A3: Exposure to air and moisture presents significant risks to the stability and purity of this compound.

  • Causality:

    • Oxygen: As mentioned, oxygen can lead to the formation of peroxide initiators, increasing the risk of premature and uncontrolled polymerization.[6]

    • Moisture: this compound is incompatible with water.[5] While it has very poor water solubility, moisture can still lead to hydrolytic degradation over time, breaking down the ester linkages and creating impurities like phthalic acid and allyl alcohol.[4][11] Moisture can also impact the performance of DAP in certain molding applications.[12]

  • Recommended Action: Immediately purge the container headspace with an inert gas (e.g., nitrogen) and seal it tightly. Store it at ≤4°C.[1] Before use, carefully inspect the material for any signs of increased viscosity or haziness. If the material's integrity is critical, its purity should be verified analytically (e.g., via GC, HPLC, or titration) before use.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for assessing the stability of your stored this compound.

DiallylPhthalate_Troubleshooting start Start: Visually Inspect This compound q_color Is there a significant color change (darkening)? start->q_color q_viscosity Is there an increase in viscosity or solidification? q_color->q_viscosity No action_degraded Potential Degradation Consider pilot test or discarding. q_color->action_degraded Yes q_exposure Is there known exposure to air, moisture, or heat? q_viscosity->q_exposure No action_polymerized Polymerization has occurred. Material is unusable. q_viscosity->action_polymerized Yes action_verify High Risk of Instability Verify purity via analysis before use. q_exposure->action_verify Yes end_ok Material appears stable. Proceed with experiment. q_exposure->end_ok No action_dispose Dispose as hazardous waste per local regulations. action_polymerized->action_dispose

Caption: Decision tree for troubleshooting this compound stability.

Summary of Safe Storage Conditions

For quick reference, the key parameters for ensuring the stability of this compound monomer are summarized below.

ParameterRecommended ConditionRationale & Key Considerations
Temperature ≤ 4°C (Refrigerated) [1]Minimizes the risk of thermally-induced polymerization. Room temperature may be acceptable for short periods or for stabilized solid compounds.[2][3]
Atmosphere Inert (Nitrogen or Argon) DAP is incompatible with oxygen, which can form peroxide initiators.[5][6] Always keep containers tightly sealed.[2]
Light Exposure Store in Dark / Opaque Container Protects from light, which can provide energy to initiate polymerization.[9]
Container Original, Tightly Sealed Container [1][2]Ensures material compatibility and prevents contamination and exposure to air/moisture.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases, Water, Oxygen [4][5][8]These substances can act as catalysts for polymerization or cause chemical degradation.

References

  • Allied High Tech Products Inc. (2024). Blue this compound Powder - Glass/Mineral-Filled - Safety Data Sheet. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 8560. [Link]

  • MetLab Corporation. (2021). This compound Mineral Filled Safety Data Sheet. [Link]

  • Labkem. (n.d.). Material Safety Data Sheet: this compound. [Link]

  • Buehler. (n.d.). This compound - Glass Filled Safety Data Sheet. [Link]

  • Alpha Resources. (2024). This compound - Glass Filled Safety Data Sheet. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0430 - this compound. [Link]

  • Cosmic Plastics. (n.d.). Safety Data Sheet - this compound Compounds. [Link]

  • Ataman Kimya. (n.d.). This compound. [Link]

  • SLT. (2025). What Is this compound?. [Link]

  • LookChem. (n.d.). Cross-linking agent & plasticiz|Diallyl Phthalat(DAP). [Link]

  • Ataman Kimya. (n.d.). This compound (DAP) Resin. [Link]

  • Karrabi, M., et al. (2018). Degradation of this compound (DAP) by Fenton Oxidation: Mechanistic and Kinetic Studies. Molecules, 23(12), 3363. [Link]

  • Hefner, B. A. (1976). Effects of moisture and transfer pressure on surface finish and shrinkage of 52-20-30 this compound. Bendix Corp., Kansas City, Mo. (USA). [Link]

Sources

Technical Support Center: Minimizing Volatile Organic Compounds in Drug Affinity Purification (DAP) Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Drug Affinity Purification (DAP). This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of their DAP experiments by minimizing interference from Volatile Organic Compounds (VOCs). Here, we move beyond standard protocols to explain the fundamental reasons for experimental choices, offering field-proven insights to ensure the integrity and success of your work.

Section 1: Frequently Asked 'Why' Questions (The Core Principles)

This section addresses the foundational questions regarding the impact of VOCs on the sensitive and nuanced process of Drug Affinity Purification.

Q1: Why is it critical to minimize VOCs in DAP workflows?

Minimizing VOCs is paramount because they can directly interfere with the sensitive biochemical interactions at the heart of DAP and compromise the integrity of subsequent analyses like mass spectrometry (MS).[1] VOCs, which are carbon-containing chemicals that easily evaporate at room temperature, are ubiquitous in laboratory environments, originating from solvents, plastics, cleaning agents, and even personal care products.[2][3][4] Their presence can lead to several critical issues:

  • Altered Protein-Ligand Interactions: VOCs can interact with your target protein or immobilized drug molecule, potentially altering binding affinities and leading to inaccurate characterization of drug-protein interactions.[1]

  • Mass Spectrometry Contamination: In downstream LC-MS analysis, VOCs can appear as background noise or "ghost peaks," obscuring low-abundance analytes and complicating data interpretation.[5][6][7] This elevated background noise reduces sensitivity and can lead to false-positive identifications.[8][9][10]

  • Ion Suppression: Volatile compounds in the sample can interfere with the ionization process in the mass spectrometer's source, a phenomenon known as ion suppression.[11] This reduces the signal intensity of the target analytes, making detection and quantification difficult or impossible.

Q2: My lab has good ventilation. Isn't that enough to control VOCs?

While essential for safety, standard laboratory ventilation may not be sufficient to eliminate the trace levels of VOCs that can impact highly sensitive DAP-MS experiments.[12] High-efficiency particulate air (HEPA) filters, for instance, are effective at removing airborne particles but do not remove gaseous VOCs.[4] Contamination can be insidious, originating from sources directly within the experimental workflow:

  • Reagents and Solvents: The highest-grade solvents can still contain impurities or degrade over time, releasing VOCs.[7] Traditional HPLC-grade acetonitrile, a common VOC, is a primary component in many proteomics workflows.[13]

  • Labware: Plastic consumables, such as microfuge tubes, pipette tips, and storage bottles, can leach plasticizers like polyethylene glycol (PEG) and other VOCs into your samples and solvents.[2][14]

  • Cross-Contamination: Improperly sealed containers can release VOCs into a safety cabinet or onto a benchtop, where they can be adsorbed by other samples or reagents.[4]

Therefore, a proactive approach to minimizing VOCs at every step is a more robust strategy than relying on ventilation alone.

Q3: What are the primary VOCs of concern in a typical DAP-MS workflow?

The most significant VOCs are often the solvents used in the chromatography and sample preparation steps.

  • Acetonitrile (ACN): Traditionally the workhorse of reversed-phase chromatography due to its low viscosity and UV transparency, ACN is a major VOC.[15] Its volatility makes it a common source of background contamination in MS.[13]

  • Methanol (MeOH): Another common solvent in HPLC, methanol is also a VOC of concern.[16]

  • Acetone: While sometimes used as a "greener" alternative, acetone can be problematic in ESI-MS due to the formation of condensation products at low m/z, adding to background complexity.[17][18][19][20]

  • Leached Plasticizers (e.g., PEG, Phthalates): These are not always highly volatile in the traditional sense but are common contaminants from plastic labware that behave like VOCs in an MS source, creating characteristic repeating ion series (e.g., +44 Da for PEG) that can obscure large portions of a mass spectrum.[2][14][21]

Section 2: Troubleshooting Guide: A-Q&A Approach

This guide addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions rooted in minimizing VOCs.

Issue 1: High Background Noise or "Chemical Noise" in Mass Spectrometry Blanks

Q: I'm running a blank injection (mobile phase only) on my LC-MS system, and I see a high, noisy baseline or a "forest" of small, unidentified peaks. What's causing this?

A: This is a classic sign of system contamination, often from VOCs. The source could be your solvents, the LC system itself, or the surrounding lab environment.

Troubleshooting Steps:

  • Isolate the Source: Systematically diagnose the problem.

    • Divert the LC Flow: Divert the flow from the LC to waste before it enters the mass spectrometer. If the background noise in the MS drops significantly, the contamination is coming from your LC system or solvents. If the noise persists, the MS source itself or the gas supply may be contaminated.

    • Run Fresh Solvents: Prepare fresh mobile phase using high-purity, LC-MS grade solvents from a new, sealed glass bottle.[22] If the noise decreases, your old solvents were the likely culprit. Solvents stored in plastic bottles can leach contaminants over time.[14]

    • Systematic Flushing: If fresh solvents don't solve the issue, a component in the LC flow path may be contaminated. Flush the system with a strong, "greener" solvent mixture like 25:25:25:25 water:isopropanol:methanol:acetonitrile with 0.2% formic acid.[23]

dot

cluster_0 Troubleshooting High MS Background Start High Background Noise in MS Blank Divert_Flow Divert LC Flow to Waste Start->Divert_Flow Noise_Persists Noise Persists in MS? Divert_Flow->Noise_Persists MS_Contam Source: MS Contamination (Clean Source, Check Gas) Noise_Persists->MS_Contam Yes LC_Contam Source: LC System / Solvents Noise_Persists->LC_Contam No End Problem Resolved MS_Contam->End Fresh_Solvents Prepare Fresh Mobile Phase (from glass bottles) LC_Contam->Fresh_Solvents Noise_Decreases Noise Decreases? Fresh_Solvents->Noise_Decreases Solvent_Issue Cause: Contaminated Solvents Noise_Decreases->Solvent_Issue Yes Flush_System Systematically Flush LC Components Noise_Decreases->Flush_System No Solvent_Issue->End Flush_System->End

Caption: Logic diagram for troubleshooting high background noise in MS.

Issue 2: Appearance of "Ghost Peaks" in Chromatograms

Q: I'm observing unexpected peaks in my DAP sample chromatograms that also appear intermittently in my blank runs. What are they and where do they come from?

A: These are known as "ghost peaks" and are typically caused by contaminants being adsorbed onto a part of the system (like the column head or injector) and then eluting under different gradient conditions.[5][6][7][24]

Potential Causes & Solutions:

  • Carryover from Previous Injections: A highly concentrated or "sticky" compound from a previous sample may not have fully eluted.

    • Solution: Implement a rigorous needle wash protocol and inject a "strong" solvent blank (e.g., isopropanol) between sample runs to clean the injection system and column.[6][25]

  • Mobile Phase Contamination: Impurities can accumulate from your solvents. This is common in gradient methods where contaminants from a weak solvent (like water) concentrate on the column and are then eluted as the organic solvent percentage increases.[7][24]

    • Solution: Always use the highest purity solvents and prepare mobile phases fresh daily.[22] Filter aqueous mobile phases through a 0.2 µm filter to remove particulate and microbial contamination.

  • Leachables from Labware: Phthalates from plastic tubes or well plates can cause ghost peaks.

    • Solution: Whenever possible, use glass or polypropylene labware.[3] Perform a final solvent exchange into glass autosampler vials before analysis.

Issue 3: Reduced Protein Yield or Activity with Low-VOC Solvents

Q: I switched from acetonitrile to ethanol for the elution step in my DAP protocol to be "greener," but now my protein yield is lower. Why?

A: While ethanol is a great low-VOC alternative, its properties differ from acetonitrile, which can affect protein precipitation and recovery.

Causality & Optimization:

  • Protein Precipitation Efficiency: Ethanol is an effective precipitant for many proteins, but its efficiency can be temperature-dependent.[26] Acetonitrile can sometimes be more efficient at precipitating certain classes of proteins.[27]

    • Solution: Optimize your precipitation protocol. Ethanol precipitation is often more effective at low temperatures (-20°C or -80°C).[26] Ensure sufficient incubation time to allow for complete precipitation.

  • Protein Re-solubilization: The precipitated protein pellet may be harder to re-solubilize after ethanol precipitation compared to acetonitrile.

    • Solution: After centrifuging and removing the supernatant, ensure the pellet is thoroughly dried to remove all residual ethanol. Use a robust, MS-compatible buffer (e.g., one containing a low concentration of a volatile salt like ammonium bicarbonate) and vortex thoroughly to re-dissolve the protein.[28]

Section 3: Low-VOC Protocols and Data

This section provides actionable protocols and data to help you transition to a lower-VOC DAP workflow.

Greener Solvents: A Comparative Overview

Switching from traditional solvents like acetonitrile requires an understanding of the trade-offs. The following table summarizes key properties of common low-VOC alternatives.

SolventElution Strength (Reversed-Phase)Viscosity (cP at 20°C)UV Cutoff (nm)Key Considerations
Acetonitrile (ACN) Moderate0.37190Traditional standard; high VOC; potential for supply shortages.
Ethanol (EtOH) Lower than ACN1.20210Excellent green alternative; higher viscosity leads to higher backpressure; may alter peptide elution order.[15]
Isopropanol (IPA) Higher than ACN2.30205Good for eluting hydrophobic proteins; high viscosity is a major consideration for system pressure.[15]
Acetone Similar to ACN0.32330Low viscosity; high UV cutoff limits its use with UV detectors; can form adducts in ESI-MS.[17][18]
Protocol 1: Low-VOC Buffer Preparation for DAP

Objective: To prepare wash and elution buffers for affinity chromatography that are effective and minimize VOCs and MS-incompatible components.

Materials:

  • High-purity (e.g., Milli-Q) water

  • Ammonium bicarbonate (volatile salt)

  • Sodium chloride (for wash buffers, non-volatile)

  • Ethanol (LC-MS Grade)

  • Formic acid (LC-MS Grade)

  • Sterile, glass containers for storage

Procedure:

  • Low-Salt Wash Buffer (for initial washes):

    • Prepare a 1L solution of 1X Phosphate-Buffered Saline (PBS) containing 500 mM NaCl.

    • Rationale: The high salt concentration disrupts non-specific ionic interactions, washing away weakly bound, non-target proteins. This is a non-volatile buffer and must be thoroughly washed from the column before elution.

  • Volatile Wash Buffer (final wash before elution):

    • Prepare a 100mL solution of 50 mM Ammonium Bicarbonate in water.

    • Rationale: Ammonium bicarbonate is a volatile salt that is compatible with mass spectrometry.[28][29] It will sublime into ammonia, water, and carbon dioxide during the lyophilization or electrospray process, leaving no residue.[28] This step removes the non-volatile NaCl before eluting the protein of interest.

  • Low-VOC Elution Buffer:

    • Prepare 50mL of 30% Ethanol in 50 mM Ammonium Bicarbonate, adjusted to pH 3.0 with formic acid.

    • Rationale: This buffer uses a "green" organic solvent (ethanol) to disrupt hydrophobic interactions and a low pH to disrupt ionic/hydrogen bonds, eluting the target protein.[30] Both ethanol and formic acid are volatile and MS-compatible. The concentration of ethanol may need to be optimized (20-50%) depending on the affinity of the protein-ligand interaction.

dot

cluster_1 Low-VOC Affinity Chromatography Workflow Load 1. Load Sample (Cell Lysate) Wash1 2. Wash: High Salt Buffer (e.g., PBS + 500mM NaCl) Load->Wash1 Removes non-specific binders Wash2 3. Wash: Volatile Buffer (50mM Ammonium Bicarbonate) Wash1->Wash2 Removes non-volatile salts Elute 4. Elute: Low-VOC Buffer (30% EtOH in 50mM AmmBic, pH 3.0) Wash2->Elute Recovers target protein Analyze 5. Analyze by LC-MS Elute->Analyze

Caption: Workflow for a DAP experiment using low-VOC buffers.

Protocol 2: Low-VOC Protein Precipitation for MS Sample Preparation

Objective: To concentrate the eluted protein fraction from Protocol 1 and prepare it for LC-MS analysis using a low-VOC solvent.

Materials:

  • Eluted protein sample from DAP

  • Ethanol (LC-MS Grade), pre-chilled to -20°C

  • High-purity water (LC-MS Grade)

  • Formic acid (LC-MS Grade)

  • Polypropylene or glass microcentrifuge tubes

Procedure:

  • Precipitation:

    • To your eluted protein fraction, add 4 volumes of pre-chilled (-20°C) ethanol. (e.g., to 200 µL of eluate, add 800 µL of cold ethanol).

    • Vortex gently and incubate at -20°C for at least 1 hour (overnight is also acceptable) to precipitate the protein.

    • Rationale: Ethanol reduces the dielectric constant of the solvent, promoting protein aggregation and precipitation. Performing this at low temperature enhances the yield.[26]

  • Pelleting:

    • Centrifuge the tubes at >14,000 x g for 30 minutes at 4°C to pellet the precipitated protein.[26]

    • Carefully decant and discard the supernatant, being careful not to disturb the protein pellet.

  • Washing (Optional but Recommended):

    • Add 500 µL of pre-chilled 90% ethanol to the pellet.

    • Centrifuge again at >14,000 x g for 15 minutes at 4°C.

    • Discard the supernatant. This step helps remove any residual salts or contaminants.

  • Drying and Reconstitution:

    • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry, as this can make reconstitution difficult.

    • Reconstitute the protein pellet in a volume of LC-MS mobile phase A (e.g., 50 µL of 0.1% Formic Acid in water) appropriate for your expected protein concentration. Vortex thoroughly.

    • The sample is now ready for LC-MS analysis.

References

  • MtoZ Biolabs. (n.d.). Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination. MtoZ Biolabs. [Link]

  • Allumiqs. (n.d.). Avoiding PEG Contaminants. Allumiqs. [Link]

  • University of Maryland. (n.d.). Sample Preparation. Department of Chemistry and Biochemistry. [Link]

  • Keppel, K. R., Skanchy, D. J., & Schöneich, C. (2009). The use of acetone as a substitute for acetonitrile in analysis of peptides by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(24), 3991-3998. [Link]

  • Tholey, A., & Heinzle, E. (2018). Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines. Journal of The American Society for Mass Spectrometry, 29(9), 1838-1847. [Link]

  • Waters. (n.d.). PEG contamination observed on Mass Spectrometer with ACQUITY or nanoACQUITY front end - WKB15751. Waters Knowledge Base. [Link]

  • Stanford University Mass Spectrometry. (n.d.). Removal Of PEG Contaminants From Peptides Through An Off-Line Ion-Exchange Spin Column. [Link]

  • Fischer, J. F., & Breinlinger, P. J. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of The American Society for Mass Spectrometry, 34(11), 2535-2543. [Link]

  • ResearchGate. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?. [Link]

  • Kendrick Labs. (n.d.). Ethanol Precipitation of Protein: Protocol and % Recovery. Kendrick Labs. [Link]

  • MtoZ Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry?. MtoZ Biolabs. [Link]

  • Edwards, R. L., et al. (2011). Systematic evaluation of acetone and acetonitrile for use in hydrophilic interaction liquid chromatography coupled with electrospray ionization mass spectrometry of basic small molecules. Rapid Communications in Mass Spectrometry, 25(24), 3695-3704. [Link]

  • ResearchGate. (2009). The use of acetone as a substitute for acetonitrile in analysis of peptides by liquid chromatography/electrospray ionization mass spectrometry | Request PDF. [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • Academic Strive. (2024). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. [Link]

  • Waters. (n.d.). Mass Spec contamination issue - High background - WKB3420. Waters Knowledge Base. [Link]

  • ResearchGate. (2026). Assessing Volatile Organic Compounds (VOCs) in a laboratory and office building environment | Request PDF. [Link]

  • Paul, J., & Raffler, P. (2022). On-Site Detection of Volatile Organic Compounds (VOCs). Sensors, 22(19), 7196. [Link]

  • Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout. [Link]

  • Pace Analytical. (n.d.). Volatile Organic Compounds (VOCs) Testing Services. [Link]

  • ResearchGate. (2011). Systematic evaluation of acetone and acetonitrile for use in hydrophilic interaction liquid chromatography coupled with electrospray ionization mass spectrometry of basic small molecules | Request PDF. [Link]

  • Shimadzu. (2025). Shimadzu Ghost Peaks. [Link]

  • Von Storp, B., et al. (2022). Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics. Pharmaceutics, 14(3), 643. [Link]

  • Ion Science. (n.d.). Detecting Volatile Organic Compounds In Laboratories. [Link]

  • Sustainability Directory. (2023). What Are Common Methods for Measuring VOC Levels in Indoor Air?. [Link]

  • Preprints.org. (2025). Protein Recovery from Ethanol By-Products: A Comprehensive Review of Zein Extraction, Processing Technologies, and Industrial Integration Across Dry-Mill Streams. [Link]

  • LCGC International. (2011). Ghost Peak Investigation in a Reversed-Phase Gradient LC System. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Chrom Tech, Inc. (2025). Offline vs. Online Degassing of HPLC Solvents. [Link]

  • University of Washington. (n.d.). Sample Prep. [Link]

  • Center For Mass Spectrometry. (n.d.). Solvent and Additive Considerations. [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. [Link]

  • MDPI. (2025). Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Phenomenex. (2025). HPLC Degassing methods: Inline vs Offline. [Link]

  • LCGC International. (n.d.). Degassing Mobile Phase Solvents. [Link]

  • Agilent. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. [Link]

  • Advent Chembio. (n.d.). Best Solvent Practices for HPLC Analysis. [Link]

  • Shimadzu. (n.d.). Degassing Mobile Phase Solvents. [Link]

  • Wiley Analytical Science. (2019). Make-up solvent selection for ESI detection. [Link]

  • University of Washington Proteomics Resource. (n.d.). Common Mass Spec Contaminants. [Link]

  • Google Patents. (2017).
  • G-Biosciences. (2017). Optimize Elution Conditions in Affinity Chromatography to Antibodies. [Link]

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Addressing dimensional instability in high-heat DAP applications

Author: BenchChem Technical Support Team. Date: January 2026

Addressing Dimensional Instability in High-Heat DAP Applications

Welcome to the Technical Support Center for diallyl phthalate (DAP) applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing DAP in their experiments and encountering challenges with dimensional instability, particularly in high-heat scenarios. As a thermosetting resin known for its excellent dimensional stability, heat resistance, and electrical insulation properties, DAP is a material of choice for critical components in the electronics, automotive, and aerospace industries.[1][2] However, achieving optimal performance requires a nuanced understanding of its processing characteristics.

This guide provides in-depth troubleshooting in a question-and-answer format, focusing on the root causes of dimensional instability and offering field-proven, step-by-step protocols to diagnose and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My molded DAP components are exhibiting significant post-mold shrinkage and warpage. What are the primary contributing factors?

A1: Dimensional instability in the form of shrinkage and warpage is a common challenge in injection molding and is often a result of a complex interplay between material properties, mold design, and processing parameters.[3][4][5] For DAP, which is generally known for its excellent dimensional stability, these issues are typically exacerbated by inconsistencies in the molding process.[6]

Causality Explained:

  • Volumetric Shrinkage: All polymers undergo volumetric shrinkage as they transition from a molten to a solid state.[7][8] For thermosetting resins like DAP, this is compounded by the cross-linking reaction that occurs during curing, which leads to a more compact molecular structure.[9]

  • Differential Cooling: Non-uniform cooling across the part is a primary driver of warpage.[3][10] Thicker sections of a component will cool and shrink at a slower rate than thinner sections, inducing internal stresses that lead to distortion.[5]

  • Molecular Orientation: During the filling phase of molding, polymer chains and any fillers (like glass fibers) can become aligned in the direction of flow. This orientation can lead to anisotropic shrinkage, where the material shrinks differently in the flow direction compared to the transverse direction, causing warpage.

  • Inadequate Packing Pressure: Insufficient pressure during the packing phase can lead to under-filled cavities and an inability to compensate for material shrinkage as it cools, resulting in sink marks and voids.[3][11][12]

To diagnose the root cause of your specific issue, a systematic approach to evaluating your process is necessary. The following experimental workflow can help you isolate the contributing factors.

Experimental Workflow: Diagnosing Shrinkage and Warpage

G start Start: Observe Shrinkage/Warpage mold_analysis Step 1: Mold Design & Temperature Analysis start->mold_analysis process_params Step 2: Process Parameter Optimization mold_analysis->process_params If mold design is sound material_eval Step 3: Material Evaluation process_params->material_eval If parameters are optimized data_analysis Step 4: Data Analysis & Iteration material_eval->data_analysis If material is consistent data_analysis->mold_analysis Iterate if necessary solution Solution: Optimized Process data_analysis->solution

Caption: A systematic workflow for troubleshooting shrinkage and warpage in DAP molding.

Q2: How does moisture content in the DAP molding compound affect dimensional stability?

A2: Moisture content is a critical, yet often overlooked, factor that can significantly impact the dimensional stability of molded DAP parts. While DAP exhibits low moisture absorption, any absorbed moisture can have a pronounced effect during the high-temperature molding process.

Causality Explained:

  • Plasticization Effect: At elevated temperatures, water can act as a plasticizer, reducing the viscosity of the molten DAP. This can lead to over-packing of the mold in some areas and under-packing in others, contributing to non-uniform shrinkage.

  • Volatilization and Voids: During molding, trapped moisture will vaporize, creating gas pockets or voids within the part.[11] These voids can act as stress concentration points and lead to localized shrinkage and surface defects like blisters.

  • Hydrolytic Degradation: Although DAP has good chemical resistance, excessive moisture at high temperatures can potentially lead to some degree of hydrolytic degradation of the ester groups in the polymer backbone, which could affect the final mechanical properties and dimensional stability.

A study on glass-filled this compound showed that moisture can act as a propellant, leading to greater material packing density and a decrease in shrinkage.[13] However, this effect can be difficult to control and may not be uniform, potentially leading to other defects. Therefore, proper drying of the molding compound is crucial.

Protocol: Gravimetric Moisture Analysis of DAP Compound

This protocol outlines a standard method for determining the moisture content of your DAP molding compound before processing.

Materials:

  • Analytical balance (readable to 0.1 mg)

  • Drying oven with temperature control (±2°C)

  • Desiccator

  • Aluminum weighing dishes

  • DAP compound sample

Procedure:

  • Pre-dry the aluminum weighing dishes in the oven at 105°C for 30 minutes and then cool them to room temperature in a desiccator.

  • Weigh an empty, dry weighing dish and record the weight (W_dish).

  • Place approximately 5-10 grams of the DAP compound into the weighing dish and record the initial weight (W_initial).

  • Place the dish with the sample in the drying oven set to a temperature appropriate for the specific DAP grade (typically 80-100°C to avoid premature curing).

  • Dry the sample for a specified period (e.g., 2-4 hours).

  • After drying, transfer the dish to a desiccator to cool to room temperature.

  • Weigh the cooled dish and sample, and record the final weight (W_final).

  • Calculate the percentage of moisture content using the following formula:

    % Moisture = [(W_initial - W_final) / (W_initial - W_dish)] x 100

Data Interpretation:

Moisture Content (%)Expected Impact on Dimensional StabilityRecommended Action
< 0.1%Minimal impact, optimal for processing.Proceed with molding.
0.1% - 0.2%Potential for minor inconsistencies in shrinkage.Consider pre-drying the material.
> 0.2%High risk of voids, blisters, and non-uniform shrinkage.Pre-drying is mandatory.
Q3: What are the key molding process parameters to optimize for minimizing dimensional instability in high-heat DAP applications?

A3: Optimizing the injection molding process parameters is crucial for achieving dimensionally stable DAP components. The primary parameters to consider are melt temperature, mold temperature, injection pressure and speed, and packing/holding pressure and time.[14][15][16]

Causality Explained:

  • Melt Temperature: A lower melt temperature reduces the overall thermal expansion of the material, leading to less shrinkage upon cooling.[10] However, the temperature must be high enough to ensure proper flow and fill the cavity completely.

  • Mold Temperature: A higher mold temperature allows for a slower cooling rate, which can reduce internal stresses and improve dimensional stability.[15] It also helps in achieving a higher degree of cure.

  • Injection Pressure and Speed: High injection pressure can lead to over-packing and increased internal stress.[4][16] The injection speed should be optimized to fill the mold quickly and uniformly without causing excessive shear heating.[10]

  • Packing/Holding Pressure and Time: This is a critical phase for compensating for shrinkage.[14][17] Adequate packing pressure and time are necessary to force more material into the cavity as it cools and shrinks.[12]

Experimental Workflow: Process Parameter Optimization

G start Start: Define Acceptable Dimensional Tolerance doe Design of Experiments (DOE) start->doe molding_trials Conduct Molding Trials doe->molding_trials measurement Measure Part Dimensions (ASTM D1204) molding_trials->measurement analysis Analyze Results & Identify Optimal Settings measurement->analysis analysis->molding_trials Iterate if necessary validation Validate Optimized Parameters analysis->validation

Caption: A workflow for optimizing molding process parameters to enhance dimensional stability.

Protocol: Measuring Linear Dimensional Change (based on ASTM D1204)

This protocol provides a method for quantifying the dimensional stability of your molded DAP parts.[18][19][20]

Materials:

  • Molded DAP specimens (at least three)

  • Vernier calipers or a micrometer

  • Forced-air oven with precise temperature control

  • Fine-tipped permanent marker or scribe

Procedure:

  • Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Create two reference marks on each specimen, in the direction of interest (e.g., along the flow direction), approximately 50 mm apart.

  • Accurately measure the initial distance between the reference marks (L_initial) to the nearest 0.02 mm.

  • Place the specimens in the oven on a non-stick surface (e.g., PTFE sheet) to prevent sticking.

  • Set the oven to the desired high-heat application temperature and hold for a specified duration (e.g., 2 hours).

  • After the exposure time, remove the specimens from the oven and allow them to cool to room temperature in a controlled environment for at least one hour.[19]

  • Re-measure the distance between the reference marks (L_final).

  • Calculate the percent linear dimensional change using the following formula:

    % Linear Change = [(L_final - L_initial) / L_initial] x 100

A negative value indicates shrinkage, while a positive value indicates expansion.[19]

References

  • This compound (DAP) for Superior Electrical Insulation: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). Ataman Kimya.
  • ASTM D1204 Dimensional Stability Lab In US. (n.d.). Infinita Lab.
  • This compound (DAP) for Plastic & Rubber. (n.d.). GreenChem Industries.
  • What Is this compound? (2025, July 29). SLT.
  • This compound (DAP). (n.d.). Ataman Kimya.
  • Effects of moisture and transfer pressure on surface finish and shrinkage of 52-20-30 this compound. (1976, September 1). OSTI.GOV.
  • Dimensional Stability ASTM D1204. (n.d.). Intertek.
  • This compound. (n.d.). Ataman Kimya A.Ş.
  • Dimensional Stability ASTM D1204. (n.d.). Material Testing Expert.
  • How to Troubleshoot 9 Common Defects in Injection Molded Parts. (2024, December 16). RJG, Inc.
  • TROUBLESHOOTING GUIDE FOR INJECTION MOLDING. (2019, March 14). Amazon S3.
  • Understanding Mold Shrinkage: Key Factors and Best Practices. (n.d.). TDL.
  • Optimize Injection-Molding Process Parameters and Build an Adaptive Process Control System Based on Nozzle Pressure Profile and Clamping Force. (n.d.). MDPI.
  • Kruse Training Webinar: Understanding Shrinkage and Warpage. (2021, December 2). YouTube.
  • Optimization of Injection Molding Parameters by Data Mining Method in PIM Process. (n.d.).
  • 11 Injection Molding Defects and Troubleshooting. (n.d.). Elastron.
  • 10 Shrinkage and Warpage. (n.d.). Marcia Swan.
  • Tips for process optimization in injection molding. (2021, May 5). ENGEL Blog.
  • Shrinkage Value of Plastics Material & Injection Molding - Chart. (2025, July 13). SpecialChem.
  • Injection Moulding Process Optimization. (2021, September 29). DGMF Mold Clamps Co., Ltd.
  • How To Avoid Warping and Shrinkage in Injection Mold Design. (2024, October 22). AIM Processing.

Sources

Technical Support Center: Enhancing Chemical Resistance of Cured Diallyl Phthalate (DAP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for diallyl phthalate (DAP). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile thermosetting resin. Here, we will delve into the intricacies of enhancing the chemical resistance of cured DAP, providing you with troubleshooting guides and frequently asked questions to navigate the challenges you may encounter during your experiments.

Understanding this compound (DAP) Chemistry: A Foundation for Enhancement

This compound is a thermosetting resin known for its excellent electrical insulation, heat resistance, and mechanical strength.[1][2] Its chemical backbone, derived from phthalic anhydride and allyl alcohol, features two highly reactive allyl groups.[1] Upon curing, these allyl groups undergo free-radical polymerization to form a rigid, three-dimensional cross-linked network.[1][3] This highly cross-linked structure is the primary reason for DAP's inherent durability, thermal stability, and impressive resistance to a wide array of chemicals, including aliphatic hydrocarbons, oils, alcohols, acids, and alkalis.[1][4][5]

Understanding this fundamental curing mechanism is paramount. The density and integrity of this cross-linked network directly correlate with the final cured properties, especially its ability to withstand chemical attack. In essence, to enhance the chemical resistance of DAP is to optimize and reinforce this molecular network.

Curing Process Optimization: The First Line of Defense

An improperly cured DAP resin will invariably exhibit suboptimal chemical resistance. The following Q&A section addresses common issues related to the curing process and provides solutions to maximize the cross-link density.

Frequently Asked Questions: Curing Process

Q1: My cured DAP is showing signs of chemical degradation (swelling, softening) when exposed to solvents it should be resistant to. What could be the cause?

A1: This is a classic sign of incomplete curing. An incomplete cure results in a lower cross-link density, leaving the polymer matrix vulnerable to solvent penetration and subsequent degradation. Several factors could be at play:

  • Insufficient Initiator Concentration: The free-radical polymerization of DAP is initiated by organic peroxides.[3] An inadequate amount of initiator will result in a lower concentration of free radicals, leading to incomplete polymerization.

  • Incorrect Curing Temperature: The curing process is temperature-dependent.[6] Temperatures that are too low will not provide enough energy to efficiently decompose the initiator and propagate the polymerization chains. Conversely, excessively high temperatures can lead to side reactions that may compromise the final network structure.[6]

  • Insufficient Curing Time: Polymerization is not instantaneous. The material requires a sufficient amount of time at the specified temperature to achieve a high degree of cure.

Q2: What is "post-curing," and is it necessary for enhancing chemical resistance?

A2: Post-curing is a crucial step that involves heating the molded DAP part for a period of time after the initial cure. This process is highly recommended to maximize chemical resistance. During the initial molding, the polymerization reaction may not proceed to 100% completion. A post-curing step, typically at a temperature at or slightly above the glass transition temperature (Tg) of the material, provides the necessary energy for the remaining unreacted allyl groups to cross-link.[7] This drives the cure to completion, resulting in a more densely cross-linked and chemically resistant network.[7]

Q3: How do I determine the optimal curing and post-curing parameters for my specific application?

A3: The optimal parameters depend on the specific DAP formulation, including the type and concentration of initiator and any fillers or additives. A systematic approach using Differential Scanning Calorimetry (DSC) is highly recommended. DSC analysis can determine the onset of cure, the peak exotherm temperature, and the total heat of reaction, which are critical for establishing an effective curing profile.[3] A second DSC scan of the cured sample can determine the glass transition temperature (Tg), which will inform the appropriate post-curing temperature.[3][7]

Strategies for Enhancing Chemical Resistance

Beyond optimizing the curing process, several strategies can be employed to further bolster the chemical resistance of DAP.

Troubleshooting Guide: Advanced Enhancement Techniques

Q1: I need to improve the resistance of my cured DAP to strong acids and bases. What are my options?

A1: While DAP inherently possesses good resistance to many acids and alkalis, highly corrosive environments may require further reinforcement.[4][5] The incorporation of fillers is a common and effective strategy.

  • Glass Fiber Reinforcement: Incorporating short or long glass fibers into the DAP resin significantly enhances its mechanical strength and can improve its chemical resistance.[1][8][9] The inert nature of glass fibers provides a physical barrier to chemical attack and helps maintain the structural integrity of the composite material.[8] Glass-filled DAP is particularly noted for its enhanced rigidity and resistance to deformation in high-stress environments.[1]

  • Mineral Fillers: Other mineral fillers, such as silica or clay, can also be used to improve chemical resistance. These fillers can reduce the overall polymer content exposed to the chemical and can have a barrier effect, slowing down the diffusion of corrosive substances into the polymer matrix.

Q2: Can I blend DAP with other polymers to improve its chemical resistance?

A2: Yes, copolymerization or blending is a viable strategy. For instance, blending DAP with epoxy resins can improve adhesive properties and fracture toughness.[10] The choice of the blending polymer is critical and should be based on the desired final properties and the specific chemical environment the material will be exposed to. It's important to note that compatibility between the polymers is crucial to avoid phase separation and ensure a homogenous material with enhanced properties.

Q3: My application involves exposure to a specific, aggressive solvent. How can I predict the compatibility of my cured DAP formulation?

A3: While general chemical resistance charts provide a good starting point, empirical testing is the most reliable method for determining compatibility with a specific chemical.[11][12] A standardized immersion test is recommended. This involves exposing a sample of the cured DAP to the chemical for a defined period and at a specific temperature, followed by an evaluation of changes in weight, dimensions, and mechanical properties.

Data at a Glance: Chemical Resistance and Physical Properties

The following tables provide a summary of the general chemical resistance of DAP and the impact of fillers on its mechanical properties.

Table 1: General Chemical Resistance of Cured this compound

Chemical ClassResistance
Aliphatic HydrocarbonsExcellent
Oils and FuelsExcellent[4]
AlcoholsExcellent[4]
Weak AcidsGood to Excellent[4][5]
Strong AcidsFair to Good
Weak AlkalisGood to Excellent[4][5]
Strong AlkalisFair to Good
Halogenated SolventsFair
Ketones and EstersPoor to Fair

Note: This is a general guide. Actual resistance can vary based on the specific chemical, concentration, temperature, and exposure time.

Table 2: Typical Properties of Unfilled vs. Glass-Fiber Reinforced DAP

PropertyUnfilled DAPShort Glass-Fiber Reinforced DAPLong Glass-Fiber Reinforced DAP
Tensile StrengthLowerGood[13]Best[14]
Flexural ModulusLowerGood[13]Best[14]
Notched Impact StrengthLowerGoodBest[14]
Heat Distortion TemperatureLowerGoodBest[14]

Experimental Protocols

Protocol 1: Standard Curing and Post-Curing of DAP Resin

  • Preparation: Thoroughly mix the DAP resin with the recommended concentration of a suitable organic peroxide initiator (e.g., benzoyl peroxide or dicumyl peroxide).

  • Molding: Transfer the mixture to a preheated mold.

  • Curing: Cure the resin in the mold at a temperature between 130-190°C for 8-10 minutes, or as determined by DSC analysis.[8]

  • Demolding: Carefully remove the cured part from the mold.

  • Post-Curing: Place the cured part in an oven and heat it to a temperature approximately 10-20°C above its glass transition temperature (Tg), as determined by DSC.[7] Hold at this temperature for 2-4 hours.

  • Cooling: Allow the part to cool slowly to room temperature to avoid thermal stress.

Visualizing the Process: Curing and Troubleshooting

To further clarify the concepts discussed, the following diagrams illustrate the DAP curing process and a logical workflow for troubleshooting chemical resistance issues.

DAP_Curing_Process cluster_0 Initiation cluster_1 Propagation & Cross-linking cluster_2 Result Initiator Organic Peroxide Radical Free Radical (R•) Initiator->Radical Heat Heat Heat->Initiator Decomposition Monomer DAP Monomer Radical->Monomer Attacks Allyl Group Polymer Growing Polymer Chain Monomer->Polymer Polymer->Polymer Network Cross-linked Network Polymer->Network Cross-linking CuredDAP Cured DAP (High Chemical Resistance) Network->CuredDAP

Caption: Free-radical polymerization of this compound.

Troubleshooting_Workflow Start Poor Chemical Resistance Observed CheckCure Verify Curing Parameters (Temp, Time, Initiator) Start->CheckCure OptimizeCure Optimize Cure Cycle (Use DSC Analysis) CheckCure->OptimizeCure Incorrect AddFillers Incorporate Reinforcements (e.g., Glass Fibers) CheckCure->AddFillers Correct PostCure Implement/Optimize Post-Curing Step OptimizeCure->PostCure ReTest Re-evaluate Chemical Resistance PostCure->ReTest FinalProduct Improved Chemical Resistance Achieved ReTest->FinalProduct AddFillers->ReTest ConsiderBlend Evaluate Polymer Blends AddFillers->ConsiderBlend ConsiderBlend->ReTest

Caption: Troubleshooting logic for enhancing DAP chemical resistance.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound (DAP) in Enhancing Chemical Resistance.
  • SLT. What Is this compound?.
  • Ataman Kimya. This compound.
  • GreenChem Industries. This compound (DAP) for Plastic & Rubber.
  • Ataman Kimya. This compound (DAP).
  • Anamet. This compound powders – Fibre Glass.
  • AZoM. This compound - DAP Short Glass Fibre Reinforced Reinforced.
  • AZoM. This compound - DAP Long Glass Fibre Reinforced.
  • RASCHIG Duroplaste. This compound resin & diallyl iso-phthalate resin moulding compounds.
  • Benchchem. An In-Depth Technical Guide to Diallyl Isophthalate Thermosetting Resins.
  • Univar Solutions. This compound.
  • DTIC. Characterization of Fiberglass-Filled - this compound Plastic Molding Resins.
  • Max Spare. Chemical-Compatibility-Chart.pdf.
  • AIP Publishing. Bulk crosslinking of this compound monomers | Journal of Rheology.
  • Max Spare. Chemical-Compatibility-Chart.pdf.
  • ResearchGate. Preparation and Cured Properties of this compound Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid | Request PDF.

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Technical Support Center: Diammonium Phosphate (DAP) Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting and optimizing the handling of Diammonium Phosphate (DAP) compound mixtures. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering solutions grounded in scientific principles and validated by field experience. This guide is structured to provide direct answers to common challenges, ensuring the integrity and efficiency of your experimental workflows.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the handling and processing of DAP mixtures. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement an effective solution.

Question 1: My solid DAP granules are clumping and forming hard cakes. What is causing this poor flowability and how can I fix it?

  • Probable Cause: This phenomenon, known as caking, is the most frequent issue affecting the flowability of solid DAP. DAP is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] When granules absorb moisture, the salt on their surface can dissolve. Subsequent re-crystallization or pressure from storage can form solid bridges between adjacent particles, cementing them together into large agglomerates.[3][4] The primary drivers for caking are high humidity, temperature fluctuations, storage pressure, and inconsistent particle characteristics.[3][5]

  • Recommended Solutions:

    • Control Environmental Conditions:

      • Action: Store DAP in a dry, cool, and well-ventilated area.[6][7] The critical relative humidity (CRH) is the point above which a fertilizer absorbs atmospheric moisture.[3] Aim to keep storage humidity well below the CRH of your specific DAP mixture.

      • Causality: By maintaining a low-humidity environment, you prevent the initial step of caking: moisture absorption. Covering the material with a tarp can reduce moist air uptake during temporary storage.[1]

    • Utilize Anti-Caking Agents:

      • Action: Apply an appropriate anti-caking agent. These agents work by either absorbing excess moisture or by coating the granules to create a water-repellent barrier, preventing liquid bridges from forming.[8][9][10]

      • Causality: The agent physically disrupts the mechanisms of cake formation at a microscopic level, ensuring granules remain free-flowing.[11]

    • Optimize Particle Characteristics:

      • Action: Ensure your DAP granules are uniform in size and shape, ideally spherical and within a 2-4mm range.[1][12] Minimize the presence of fine particles and dust, as these dramatically increase the contact area between particles, promoting caking.[11]

      • Causality: Uniform, spherical granules have fewer points of contact compared to irregular or fine particles, reducing the potential for inter-particle bonding. The granulation process is critical for achieving these characteristics.[3][12]

    • Proper Handling and Storage Protocols:

      • Action: Avoid long-term storage in silos where pressure can compact the material.[3] When handling, use equipment that minimizes granule damage, as broken particles increase dust and fines.[1]

      • Causality: Reducing compaction pressure minimizes particle deformation and forced contact, which can otherwise lead to caking even at lower moisture levels.

Troubleshooting Workflow for DAP Caking

observe Observation: DAP Caking / Poor Flowability check_env Step 1: Analyze Storage Environment observe->check_env check_humidity Is Relative Humidity (RH) consistently high? check_env->check_humidity check_temp Are there significant temperature fluctuations? check_humidity->check_temp No sol_env Solution: Control Environment - Dehumidify storage area - Seal containers tightly check_humidity->sol_env Yes check_material Step 2: Inspect Material Properties check_temp->check_material No check_temp->sol_env Yes check_particles Are granules non-uniform? (Size, Shape, Dust) check_material->check_particles check_coating Is an anti-caking agent being used effectively? check_particles->check_coating No sol_particles Solution: Optimize Granules - Screen to remove fines - Refine granulation process check_particles->sol_particles Yes sol_coating Solution: Apply/Optimize Coating - Select appropriate agent - Ensure uniform application check_coating->sol_coating No/Ineffective

Caption: A logical workflow for diagnosing and resolving DAP caking issues.

Question 2: The viscosity of my aqueous DAP slurry is too high for efficient pumping and granulation. How can I reduce it?

  • Probable Cause: High viscosity in DAP slurries typically arises from an imbalance in the chemical and physical properties of the mixture. Key factors include low water content, impurities in the phosphoric acid feedstock, and a non-optimal nitrogen-to-phosphorus (N:P) mole ratio.[13][14] Impurity ions like iron (Fe), aluminum (Al), and magnesium (Mg) are particularly problematic as they can form complex precipitates that dramatically increase slurry viscosity.[14]

  • Recommended Solutions:

    • Adjust Slurry Water Content:

      • Action: Carefully increase the water content. The goal is to achieve a slurry that is fluid enough for pumping (often 16-20% moisture) but not so dilute that it compromises production rates and increases drying costs.[13][15]

      • Causality: Water acts as a solvent and lubricant, reducing friction between solid particles. However, this is often a balancing act, as excess water must be removed later, which consumes energy.[16]

    • Optimize the N:P Mole Ratio:

      • Action: Control the ammoniation process to target a specific N:P mole ratio. A mixture of monoammonium phosphate (MAP) and DAP is often more soluble and results in a less viscous slurry than either component alone.[13][14]

      • Causality: The solubility profile of the ammonium phosphate salts is highly dependent on the mole ratio. By operating in a region of higher solubility, you minimize the formation of solid precipitates that contribute to viscosity.

    • Manage Raw Material Impurities:

      • Action: If possible, use phosphoric acid with lower levels of metallic impurities. If high-impurity acid is unavoidable, process adjustments may be needed. For instance, research suggests that high-iron slurries are better processed as MAP, while high-aluminum slurries are more suitable for DAP production to minimize viscosity.[14]

      • Causality: Iron and aluminum impurities form different types of hydrolysis products and precipitates depending on the N:P ratio (and thus pH), directly impacting inter-particle forces and overall slurry rheology.[14]

    • Control Reaction Temperature:

      • Action: Maintain precise control over the temperature in the pre-neutralizer or reactor. The reaction between ammonia and phosphoric acid is exothermic, and excessive heat must be managed.[13][17]

      • Causality: Temperature affects reaction kinetics, salt solubility, and water evaporation. Uncontrolled temperatures can lead to the formation of undesirable by-products and an overly concentrated, viscous slurry.[17]

Factors Influencing DAP Slurry Viscosity

viscosity DAP Slurry Viscosity raw_materials Raw Materials impurities Acid Impurities (Fe, Al, Mg) raw_materials->impurities acid_purity P2O5 Concentration raw_materials->acid_purity process_params Process Parameters water Water Content process_params->water mole_ratio N:P Mole Ratio process_params->mole_ratio temperature Temperature process_params->temperature impurities->viscosity acid_purity->viscosity water->viscosity mole_ratio->viscosity temperature->viscosity

Caption: Key material and process variables that determine DAP slurry viscosity.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage and handling conditions for DAP to maintain quality? A: DAP should be stored in a cool, dry, and well-ventilated area to prevent moisture absorption.[6][7] Avoid storing it with incompatible materials like strong acids or alkalis.[7] Use handling equipment that minimizes physical damage to the granules to prevent the creation of dust, which can worsen caking.[1]

Q: How does particle size distribution affect the flowability of DAP powder? A: A narrow and uniform particle size distribution is critical for good flowability. The ideal size for DAP granules is typically between 2 and 4 mm.[18] A high concentration of fine particles (<1 mm) or excessive dust significantly increases the surface area and cohesive forces between particles, leading to poor flow and caking.[11][19]

Q: Can additives other than anti-caking agents be used to modify DAP mixture properties? A: Yes. In liquid or slurry systems, various additives can be explored. For instance, in related fertilizer processes, complexing agents have been used to sequester problematic impurity ions (like Ca²⁺) to reduce viscosity.[16] While specific to nitrophosphate fertilizers, this principle could be adapted. For solid blends, flow aids like silica or talc can be added to reduce inter-particle friction, although this is more common in other industries.[20] Any additive must be tested for compatibility to ensure it doesn't cause adverse chemical reactions.[21][22]

Q: What is the impact of raw material quality on the final DAP product? A: The quality of the raw materials—primarily phosphoric acid and ammonia—is paramount.[17][23] Impurities in the phosphoric acid, such as iron, aluminum, and magnesium, do not just affect slurry viscosity during production; they can also impact the final granule hardness, hygroscopicity, and nutrient availability.[14] Using high-purity raw materials leads to a more consistent and higher-quality final product.[17]

Data & Protocols

Table 1: Common Anti-Caking Agents for Phosphate Fertilizers
Agent TypeMechanism of ActionTypical Application RateKey Considerations
Surface Coatings (Oils/Waxes) Forms a hydrophobic barrier on the granule surface, repelling moisture.0.1% - 0.5% by weightCan affect product appearance; must be applied uniformly.
Powder Adsorbents (Clays, Talc) Adsorbs moisture from the air or the granule surface, keeping contact points dry.[9]1.0% - 3.0% by weightCan increase dustiness if not formulated properly; highly effective.[10]
Surfactant-Based Agents Modifies the crystal structure of the salt bridges, making them weaker and easier to break.[4]0.05% - 0.2% by weightHighly efficient at low concentrations; formulation is key.
Protocol: Evaluating DAP Flowability Using Angle of Repose

This protocol provides a simple, standardized method to quantify the flowability of your solid DAP mixture, allowing for objective comparison between different batches or after process modifications.

Objective: To measure the angle of repose, an indicator of powder flowability. A lower angle indicates better flowability.

Materials:

  • Dry DAP granule sample (~500g)

  • Funnel with a fixed stand

  • Flat, circular base with a known diameter (e.g., a petri dish on graph paper)

  • Ruler or caliper

  • Protractor

Procedure:

  • Setup: Position the funnel on the stand at a fixed height above the flat circular base. A typical starting height is 10-15 cm from the tip of the funnel to the base.

  • Sample Loading: Close the funnel outlet and carefully pour the DAP sample into the funnel.

  • Cone Formation: Open the funnel outlet and allow the granules to flow out and form a conical pile on the base. Ensure the pile grows until its base reaches the edges of the circular plate and the pile is stable.

  • Measure Height: Once the flow has stopped, carefully measure the height (h) of the cone from the center of the base to the apex.

  • Measure Radius: Measure the radius (r) of the base of the cone.

  • Calculation: Calculate the angle of repose (θ) using the following formula:

    • θ = arctan(h/r)

  • Analysis: Compare the calculated angle to standard flowability indices. Generally, angles <30° indicate excellent flow, while angles >45° suggest poor or cohesive flow.

  • Replication: Repeat the measurement 2-3 times and average the results to ensure consistency.

References

  • Di-Ammonium Phosphate (DAP) . Impact Fertilisers.

  • Ideal Anticaking for Phosphate MAP/DAP . Slideshare.

  • Fertilizer Granulation for DAP and MAP: Enhancing Efficiency in Fertilizer Production . LANE Machinery.

  • Process for producing granular diammonium phosphate . Google Patents.

  • Diammonium Phosphate (DAP) Safety Data Sheet . Mosaic Crop Nutrition.

  • Anticaking Agent For Fertilizers . NAQ Global.

  • Method of producing granular diammonium phosphate . Google Patents.

  • (DAP) Diammonium phosphate Safety Data Sheet . Kirby Agri.

  • DIAMMONIUM PHOSPHATE (DAP) Safety Data Sheet . GrowHow UK Ltd.

  • Compatibility of Diammonium Phosphate (DAP) with Fracturing Fluid Systems for Deep Consolidation of Carbonate Rocks . ACS Omega.

  • Diammonium Phosphate . Mosaic Crop Nutrition.

  • Challenges in DAP Fertilizer Manufacturing and How to Overcome Them . LANE Machinery Blog.

  • CHAPTER 7 DIAMMONIUM PHOSPHATE PRODUCTION . Madar.

  • Compatibility of Diammonium Phosphate (DAP) with Fracturing Fluid Systems for Deep Consolidation of Carbonate Rocks . ResearchGate.

  • How Anti-Caking Agents Prevent NPK Fertilizer Clumping . NAQ Global.

  • MAP and DAP . Incitec Pivot Fertilisers.

  • Impact of Moisture Content and Composition on Flow Properties of Dairy Powders . DigitalCommons@USU.

  • New Diammonium Phosphate Technology – Powdered or Granular DAP . The International Fertiliser Society.

  • A rheological study of ammonium phosphate slurries . ResearchOnline@JCU.

  • What are the quality improvement initiatives in a DAP factory? . Hubei Forbon Technology Co.,Ltd. Blog.

  • Effect of Atmospheric Humidity and Temperature on the Flowability of Lubricated Powder Metallurgy Mixes . Ferrous Metallics.

  • Anti-Caking Agents for Fertilizers . Arkema.

  • Anti-Caking Agents: Your Essential Guide to Product Stability and Efficiency . Bisley International.

  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients . PMC - NIH.

  • Viscosity Formation Mechanism and Viscosity Reduction Strategy for Ammoniated Slurry of Nitrophosphate Fertilizer . Industrial & Engineering Chemistry Research - ACS Publications.

  • What are the signs of Diammonium Phosphate deterioration? . Crown Champion.

  • Techniques for enhancing powder flowability and mitigating issues like caking or clumping . Matcon.

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Validation & Comparative

A Comparative Guide to Phthalate Esters: Diallyl Phthalate (DAP) vs. DEHP and DBP as Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phthalate esters have long been the industry standard for imparting flexibility to rigid polymers, most notably polyvinyl chloride (PVC). However, not all phthalates are created equal. This guide provides an in-depth technical comparison between Diallyl Phthalate (DAP) and two other common phthalates, Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). While DEHP and DBP function as traditional external plasticizers, DAP's unique chemical structure allows it to act as a reactive, or "internal," plasticizer. This fundamental difference results in significantly varied performance characteristics, particularly in thermal stability, chemical resistance, and long-term permanence. This document will delve into the mechanistic distinctions, compare performance metrics with supporting data, provide standardized experimental protocols for validation, and discuss the critical toxicological and regulatory landscape surrounding these compounds.

Introduction: A Tale of Three Phthalates

Plasticizers are additives that increase the plasticity or fluidity of a material.[1] In polymer science, they are essential for converting brittle plastics into flexible, durable materials suitable for a vast range of applications.[2][3] The most common class of plasticizers is phthalate esters.[2] This guide focuses on a comparative analysis of three specific phthalates:

  • This compound (DAP): A specialized thermosetting resin and reactive monomer.[4] Unlike its counterparts, DAP contains two allyl groups, enabling it to polymerize and cross-link within the polymer matrix.[5][6]

  • Di(2-ethylhexyl) phthalate (DEHP): For decades, DEHP has been the most widely used general-purpose plasticizer for PVC due to its low cost and good performance.[7][8][9]

  • Dibutyl phthalate (DBP): Another common plasticizer known for its efficiency in enhancing the flexibility of various polymers, including PVC, adhesives, and coatings.[2][10]

Mechanism of Action: Internal vs. External Plasticization

The primary distinction between DAP and the other phthalates lies in their interaction with the polymer matrix.

DEHP and DBP (External Plasticizers): These molecules work by physically positioning themselves between long polymer chains.[2] This spacing weakens the intermolecular forces (van der Waals forces) holding the chains together, allowing them to slide past one another more easily and imparting flexibility.[2] However, because they are not chemically bonded to the polymer, they can migrate out of the material over time, a phenomenon known as leaching or exudation.[2][11][12] This can lead to embrittlement of the plastic and environmental/health concerns.[11]

This compound (DAP) (Reactive/Internal Plasticizer): DAP is fundamentally different. It can be used as an "internal plasticizer."[4][11] When heated in the presence of an initiator, its allyl groups undergo polymerization, forming cross-links and chemically integrating DAP into the polymer structure.[5][13] This covalent bonding means the plasticizing effect is permanent, and the molecule cannot leach out.[11] This process transforms the material into a more rigid, thermoset-like structure with enhanced durability.[5][13]

Comparative Performance Analysis

The mechanistic differences directly translate to distinct performance profiles. While DEHP and DBP excel at imparting simple flexibility at a low cost, DAP provides a suite of high-performance characteristics for demanding applications.[8]

Property This compound (DAP) Di(2-ethylhexyl) Phthalate (DEHP) Dibutyl Phthalate (DBP)
Plasticizing Mechanism Internal (Reactive, Cross-linking)[4][11]External (Physical Spacing)[2]External (Physical Spacing)[2]
Thermal Stability Excellent; maintains properties at high temperatures (150-200°C).[5][6]Moderate; less volatile than DBP but lower than DAP.[7]Lower; more volatile than DEHP and DAP.[14]
Chemical & Solvent Resistance Excellent; due to cross-linked structure.[6][11][13]Good.Good.
Migration & Leaching None; chemically integrated into the polymer matrix.[11]Prone to migration, especially in contact with fats/oils.[15]Prone to migration; higher volatility than DEHP.[2][14]
Mechanical Properties High strength, toughness, and dimensional stability.[6]Imparts high elasticity and good flexibility.[7]Enhances pliability and workability.[2][10]
Electrical Insulation Excellent, even in high heat and humidity.[6][13]Satisfactory electrical properties.[7]Not a primary feature.
Primary Applications High-performance electronics, aerospace components, molding compounds, specialty coatings.[5][13]General-purpose flexible PVC: medical tubing, flooring, cables, consumer goods.[7][8][9]Adhesives, inks, sealants, nitrocellulose paints, some consumer goods.[1][10][16]

Experimental Protocols for Performance Evaluation

To objectively compare these plasticizers, researchers must employ standardized testing methodologies. The following protocols are foundational for evaluating the key performance indicators of plasticized polymers.

Evaluation of Mechanical Properties (Tensile Testing)

The efficiency of a plasticizer is often determined by its effect on the mechanical properties of the polymer, such as tensile strength and elongation. ASTM D2284 provides a standardized method for this evaluation.[3]

Objective: To measure the tensile strength, elongation at break, and modulus of elasticity of PVC samples plasticized with DAP, DEHP, and DBP.

Methodology (Based on ASTM D2284):

  • Sample Preparation:

    • Prepare distinct PVC formulations, each containing a specific concentration (e.g., 30, 40, 50 parts per hundred resin) of the plasticizer being evaluated (DAP, DEHP, or DBP).

    • Include necessary stabilizers in the mixture.[17]

    • Process the formulations into standardized test sheets (e.g., via compression molding).

    • Cut dumbbell-shaped test specimens from the sheets according to ASTM D638 specifications.

  • Conditioning:

    • Condition all specimens in a controlled environment (e.g., 23 ± 2°C and 50 ± 10% relative humidity) for at least 40 hours prior to testing.

  • Tensile Test:

    • Mount a specimen in the grips of a universal testing machine (tensometer).

    • Apply a tensile load at a constant rate of crosshead speed until the specimen fails.

    • Record the force and elongation throughout the test.

  • Data Analysis:

    • Calculate Tensile Strength (stress at failure).

    • Calculate Elongation at Break (percentage change in length at failure).

    • Calculate Modulus of Elasticity (stiffness).

    • Compare the results across the different plasticizers and concentrations to determine their relative efficiency in imparting flexibility and strength.[3]

G cluster_prep Preparation & Conditioning cluster_test Testing cluster_analysis Analysis prep Prepare PVC Formulations (Varying Plasticizer Content) mold Compression Mold into Sheets prep->mold cut Cut Dumbbell Specimens mold->cut condition Condition Specimens (23°C, 50% RH, 40h) cut->condition mount Mount Specimen in Tensometer condition->mount pull Apply Tensile Load until Failure mount->pull record Record Force vs. Elongation Data pull->record calculate Calculate: - Tensile Strength - Elongation at Break - Modulus record->calculate compare Compare Plasticizer Performance calculate->compare

Caption: Workflow for Tensile Property Evaluation of Plasticizers.

Evaluation of Thermal Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the operational temperature limits of plasticized materials.[18][19][20]

Objective: To determine and compare the thermal stability of PVC compounds plasticized with DAP, DEHP, and DBP.

Methodology (Based on TGA/DSC Principles):

  • Sample Preparation:

    • Use small, uniform samples (5-10 mg) of the previously prepared plasticized PVC sheets.[18]

  • TGA Protocol:

    • Place the sample in a TGA crucible (e.g., alumina).[18]

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 500°C) at a controlled heating rate (e.g., 5-10 K/min) in a controlled atmosphere (e.g., air or nitrogen).[18]

    • Continuously record the sample's mass as a function of temperature.

    • The onset temperature of mass loss indicates the beginning of thermal degradation. A higher onset temperature signifies greater thermal stability.

  • DSC Protocol:

    • Place a sample in a DSC pan.

    • Heat the sample through a defined temperature range.

    • Record the heat flow into or out of the sample.

    • This can be used to determine the glass transition temperature (Tg). A lower Tg indicates higher plasticizing efficiency.

  • Data Analysis:

    • From the TGA curve, determine the temperature at which 5% mass loss occurs (T5%) for each sample.

    • Compare the T5% values. The material with the highest T5% is the most thermally stable.

    • From the DSC curve, compare the Tg values.

G cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_analysis Analysis & Comparison start Prepare Small Samples (5-10 mg) of Plasticized PVC tga_load Load Sample into TGA Crucible start->tga_load dsc_load Load Sample into DSC Pan start->dsc_load tga_heat Heat at Controlled Rate (e.g., 10 K/min) tga_load->tga_heat tga_record Record Mass Loss vs. Temperature tga_heat->tga_record tga_analyze Determine Onset of Degradation Temp (T5%) tga_record->tga_analyze dsc_heat Heat at Controlled Rate dsc_load->dsc_heat dsc_record Record Heat Flow vs. Temperature dsc_heat->dsc_record dsc_analyze Determine Glass Transition Temp (Tg) dsc_record->dsc_analyze compare Compare Thermal Stability (T5%) & Plasticizing Efficiency (Tg) tga_analyze->compare dsc_analyze->compare

Caption: Workflow for Thermal Analysis (TGA/DSC) of Plasticizers.

Evaluation of Chemical Resistance

The ability of a plasticized material to maintain its integrity upon exposure to chemicals is critical for many applications. ASTM D543 provides a framework for this evaluation.[21][22]

Objective: To assess the resistance of plasticized PVC samples to various chemical reagents.

Methodology (Based on ASTM D543):

  • Sample Preparation:

    • Use test specimens of a standard size from the prepared plasticized sheets.

  • Initial Measurements:

    • Before exposure, measure and record the weight, dimensions, and appearance of each specimen.

    • Optionally, perform baseline tensile tests on a control set of specimens.

  • Chemical Exposure:

    • Immerse the test specimens completely in the selected chemical reagents (e.g., acids, bases, solvents, oils) at a specified temperature (e.g., 23°C) for a defined period (e.g., 7 days).[23][24]

  • Post-Exposure Evaluation:

    • Remove the specimens from the reagents, clean them as specified, and re-condition them.

    • Measure and record the post-exposure weight, dimensions, and appearance. Note any swelling, cracking, or discoloration.[23][24]

    • Perform tensile tests on the exposed specimens to quantify any changes in mechanical properties.

  • Data Analysis:

    • Calculate the percentage change in weight and dimensions.

    • Calculate the percentage retention of tensile strength and elongation.

    • Compare the results to determine which plasticizer imparts superior chemical resistance.[23]

G cluster_pre Pre-Exposure Measurement cluster_post Post-Exposure Evaluation cluster_analysis Data Analysis prep Prepare Standardized Test Specimens measure_initial Measure Initial Weight, Dimensions, Appearance prep->measure_initial tensile_initial Perform Baseline (Control) Tensile Test prep->tensile_initial expose Immerse Specimens in Chemical Reagents (Specified Time & Temp) measure_initial->expose remove Remove, Clean, and Re-condition Specimens expose->remove measure_final Measure Final Weight, Dimensions, Appearance remove->measure_final tensile_final Perform Post-Exposure Tensile Test remove->tensile_final calculate Calculate % Change in: - Weight & Dimensions - Mechanical Properties measure_final->calculate tensile_final->calculate compare Compare Chemical Resistance calculate->compare

Caption: Workflow for Chemical Resistance Testing of Plasticizers.

Toxicology and Regulatory Landscape

The selection of a plasticizer is heavily influenced by its safety profile and regulatory status. There are significant differences between DAP, DEHP, and DBP in this regard.

  • DEHP and DBP: Both DEHP and DBP have faced increasing regulatory scrutiny due to health concerns.[8] Animal studies have linked repeated exposure to adverse effects, most notably developmental and reproductive toxicity.[25][26] These compounds are considered endocrine disruptors.[2][26] Consequently, regulatory bodies worldwide have restricted their use in many applications, especially those involving direct human contact like children's toys, food packaging, and medical devices.[8][25][27] The U.S. FDA recommends avoiding the use of DBP and DEHP as excipients in drug products.[25][26][28] The EPA has also preliminarily determined that DBP and DEHP present unreasonable risks to human health under certain conditions of use.[29]

  • This compound (DAP): DAP exhibits low to moderate acute oral toxicity in rodents.[30][31] While it can be a skin and eye irritant, the primary concern in repeated-dose studies has been liver toxicity at high doses.[32][33][34] Importantly, because DAP is a reactive monomer that becomes part of the final polymer, the potential for human exposure through leaching from the finished product is negligible compared to external plasticizers.[11][33] This is a critical distinction from a risk assessment perspective. However, like any reactive chemical, appropriate handling procedures are necessary during the manufacturing process.

Conclusion

The choice between this compound, DEHP, and DBP is a choice between fundamentally different technologies.

  • DEHP and DBP are cost-effective, general-purpose external plasticizers that provide excellent flexibility. However, their utility is increasingly limited by their tendency to migrate and significant health and regulatory concerns.[8][25][27]

  • This compound (DAP) operates as a high-performance, reactive additive. By integrating into the polymer backbone, it offers a permanent plasticizing effect with unparalleled thermal stability, chemical resistance, and electrical insulation properties.[6][11][13] Its non-migratory nature makes it a superior choice for demanding applications where long-term reliability, durability, and safety are paramount.[11] For researchers and drug development professionals working on high-performance materials, DAP presents a compelling alternative to traditional phthalates, offering enhanced performance without the liabilities of leaching and regulatory pressures associated with DEHP and DBP.

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A Comparative Analysis of Diallyl Phthalate (DAP) and Epoxy Resins for Advanced Electronic Components

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of electronic components, the selection of appropriate thermosetting resins for encapsulation, potting, and as a structural material is paramount to ensuring long-term reliability and performance. Among the myriad of available options, diallyl phthalate (DAP) and epoxy resins have emerged as two of the most widely utilized materials, each possessing a unique set of properties that make them suitable for specific applications. This guide provides a comprehensive comparative analysis of DAP and epoxy resins, offering objective performance data and insights into the experimental methodologies used to characterize these critical materials.

Introduction to Thermosetting Resins in Electronics

Thermosetting resins, once cured, form a rigid, three-dimensional network structure that provides exceptional mechanical strength, thermal stability, and resistance to environmental factors.[1] In the context of electronic components, these materials serve to protect sensitive circuitry from moisture, dust, chemicals, and mechanical shock, while also providing electrical insulation.

This compound (DAP) is a high-performance thermosetting resin known for its excellent electrical insulation properties, particularly in high-temperature and high-humidity environments.[2][3] It also exhibits remarkable dimensional stability and low moisture absorption.

Epoxy resins are a versatile class of thermosets renowned for their strong adhesion, high mechanical strength, and excellent chemical resistance.[4][5] Their properties can be tailored over a wide range by selecting different resins, curing agents, and fillers.

This guide will delve into a direct comparison of these two material classes, examining their key performance characteristics and the standardized testing protocols that validate their suitability for demanding electronic applications.

Comparative Performance Analysis

The selection of either DAP or epoxy resin is a nuanced decision that hinges on the specific electrical, thermal, mechanical, and chemical requirements of the electronic component. The following sections provide a detailed comparison of their key properties, supported by experimental data.

Electrical Properties

For electronic applications, key electrical properties include dielectric constant, dissipation factor, dielectric strength, and volume resistivity. These parameters dictate the material's ability to insulate conductors, minimize signal loss at high frequencies, and withstand high voltages.

PropertyDAP (Glass/Mineral Filled)Epoxy (Glass/Mineral Filled)Test Method
Dielectric Constant @ 1 MHz 3.3 - 5.5[6]4.2 - 4.5[7]ASTM D150
Dissipation Factor @ 1 MHz 0.005 - 0.030[6]~0.015ASTM D150
Dielectric Strength (kV/mm) 12.2 - 40.0[6]~14.0[7]ASTM D149 / IEC 60243-1
Volume Resistivity (ohm-cm) > 10^14> 10^15[7]ASTM D257

Expertise & Experience: DAP resins typically exhibit a lower and more stable dielectric constant and dissipation factor over a wide range of frequencies and temperatures, making them a superior choice for high-frequency applications where signal integrity is critical.[8] While epoxy resins offer excellent insulation, their dielectric properties can be more sensitive to frequency and temperature variations.[9][10][11] The choice of filler and curing agent in epoxy systems can significantly influence these properties.[4]

Thermal Properties

The ability of a resin to withstand the thermal stresses of manufacturing processes (e.g., soldering) and operational heat dissipation is crucial. Key thermal properties include the glass transition temperature (Tg), coefficient of thermal expansion (CTE), and thermal conductivity.

PropertyDAP (Glass/Mineral Filled)Epoxy (Anhydride Cured)Test Method
Glass Transition Temperature (Tg) (°C) 150 - 235[2]120 - 250+[12][13]ASTM E1356
Coefficient of Thermal Expansion (CTE) (µm/m-K) 25 - 33[14]50 - 100[12]ASTM E831
Thermal Conductivity (W/m-K) ~0.6[12]0.2 - 1.0+ (filled)[12][15]ASTM E1461

Expertise & Experience: DAP resins generally exhibit a lower CTE compared to many epoxy systems, leading to better dimensional stability and reduced stress on encapsulated components during thermal cycling. However, the Tg of epoxy resins can be tailored to exceed that of DAP, offering superior performance in very high-temperature applications.[13] The thermal conductivity of epoxy resins can be significantly enhanced with the addition of thermally conductive fillers, a common practice for thermal management in power electronics.[15]

Mechanical Properties

The mechanical integrity of the encapsulant is vital for protecting electronic components from physical damage. Important mechanical properties include tensile strength, flexural strength, and compressive strength.

PropertyDAP (Glass/Mineral Filled)Epoxy (Glass/Mineral Filled)Test Method
Tensile Strength (MPa) 28 - 55[16]67 - 83[7][12]ASTM D638
Flexural Strength (MPa) 62 - 117[17][18]103 - 147[7][19]ASTM D790
Compressive Strength (MPa) 150 - 172[17][14]193 - 331[4][7]ASTM D695
Flexural Modulus (GPa) 8.5 - 9.7[17]11.3 - 24.0[19]ASTM D790

Expertise & Experience: Epoxy resins, in general, offer superior mechanical properties, including higher tensile, flexural, and compressive strengths, as well as a higher flexural modulus.[12][20] This makes them ideal for applications requiring robust structural support and protection against mechanical shock and vibration. DAP resins, while still offering good mechanical properties, are typically not as strong as their epoxy counterparts.[16][21]

Chemical and Moisture Resistance

The ability of the resin to resist moisture ingress and chemical attack is critical for the long-term reliability of electronic components.

PropertyDAP (Glass/Mineral Filled)EpoxyTest Method
Water Absorption (24 hrs, %) 0.22 - 0.35[16][22]0.25 - 1.98[7][23]ASTM D570
Flammability Rating V-0[16][24]V-0 (with flame retardants)[5]UL 94

Expertise & Experience: DAP resins are known for their exceptionally low water absorption, which contributes to their stable electrical properties in humid environments.[25] While standard epoxy resins can have higher water absorption, formulations can be optimized for improved moisture resistance.[23] Both DAP and epoxy resins can be formulated to meet the stringent UL 94 V-0 flammability rating, which is often a requirement for electronic components.[5][24]

Experimental Protocols

To ensure the accuracy and reproducibility of the data presented, standardized test methods must be employed. The following are detailed protocols for key experiments used to characterize DAP and epoxy resins.

Measurement of Dielectric Constant and Dissipation Factor (ASTM D150)

This test method determines the dielectric constant and dissipation factor of solid electrical insulating materials over a range of frequencies.

Experimental Workflow:

astm_d150 cluster_prep Specimen Preparation cluster_test Testing cluster_calc Calculation prep1 Machine or mold specimen to specified dimensions prep2 Clean and dry specimen prep1->prep2 prep3 Apply electrodes (e.g., silver paint, foil) prep2->prep3 test1 Place specimen in test fixture prep3->test1 test2 Connect to LCR meter or impedance analyzer test1->test2 test3 Apply AC voltage at desired frequencies test2->test3 test4 Measure capacitance and dissipation factor test3->test4 calc1 Calculate dielectric constant from capacitance and dimensions test4->calc1 calc2 Record dissipation factor calc1->calc2

Caption: ASTM D150 Experimental Workflow

Step-by-Step Methodology:

  • Specimen Preparation: Prepare flat, uniform specimens of the material to the dimensions specified in the standard. Ensure the surfaces are clean and free of contaminants. Apply electrodes (e.g., conductive paint, metallic foil) to the surfaces of the specimen.

  • Conditioning: Condition the specimens at a specified temperature and humidity for a set period to ensure equilibrium.

  • Measurement: Place the specimen in a suitable test fixture. Connect the fixture to an LCR meter or impedance analyzer. Apply an AC voltage at the desired test frequencies and measure the capacitance and dissipation factor.

  • Calculation: Calculate the dielectric constant from the measured capacitance, the area of the electrodes, and the thickness of the specimen.

Measurement of Water Absorption (ASTM D570)

This test method determines the relative rate of water absorption by plastics when immersed in water.[26]

Experimental Workflow:

astm_d570 cluster_prep Preparation cluster_immersion Immersion cluster_measurement Measurement prep1 Prepare specimens to specified dimensions prep2 Dry specimens in an oven prep1->prep2 prep3 Cool in a desiccator and weigh (initial weight) prep2->prep3 immersion1 Immerse specimens in distilled water at a specified temperature prep3->immersion1 immersion2 Remove specimens after 24 hours (or other specified time) immersion1->immersion2 meas1 Wipe specimens dry and weigh (final weight) immersion2->meas1 meas2 Calculate percentage weight increase meas1->meas2

Caption: ASTM D570 Experimental Workflow

Step-by-Step Methodology:

  • Specimen Preparation: Prepare specimens of the plastic material to the dimensions specified in the standard.

  • Initial Conditioning and Weighing: Dry the specimens in an oven at a specified temperature for 24 hours. Cool the specimens in a desiccator and weigh them to the nearest 0.001 g.

  • Immersion: Immerse the specimens in distilled water maintained at a specified temperature (typically 23°C) for 24 hours.

  • Final Weighing: After the immersion period, remove the specimens, wipe them dry with a lint-free cloth, and reweigh them immediately.

  • Calculation: Calculate the percentage increase in weight, which represents the water absorption.

Conclusion

Both DAP and epoxy resins offer a compelling set of properties for the demanding environment of modern electronic components. The choice between them is not a matter of one being universally superior, but rather a careful consideration of the specific application's requirements.

  • This compound (DAP) excels in applications demanding exceptional electrical performance, particularly at high frequencies, and in environments with high humidity and temperature. Its low moisture absorption and stable dielectric properties make it a reliable choice for critical components.

  • Epoxy resins provide outstanding mechanical strength, thermal stability, and chemical resistance. Their versatility, allowing for a wide range of formulations with tailored properties, makes them suitable for a broad spectrum of electronic applications, from structural components to high-performance encapsulants.

By understanding the nuanced differences in their performance, as validated by standardized experimental data, researchers, scientists, and drug development professionals can make informed decisions in the selection of these essential materials, thereby enhancing the reliability and longevity of advanced electronic systems.

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A Senior Application Scientist's Guide to Validating the Dielectric Strength of Diallyl Phthalate (DAP) Insulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of high-performance polymers, Diallyl Phthalate (DAP) stands out for its exceptional stability in demanding electrical and electronic applications.[1][2] As a thermosetting resin, it offers a constellation of desirable properties: superior electrical insulation, robust heat and chemical resistance, and remarkable dimensional stability, even when subjected to high heat and humidity over extended periods.[3] These characteristics make DAP an indispensable material for critical components in the aerospace, military, and telecommunications industries, where reliability is not just a metric, but a prerequisite.[1][4]

This guide provides an in-depth, objective comparison of DAP's dielectric strength against common alternatives. Moving beyond mere data-sheet values, we will explore the causality behind experimental choices for validation, present a detailed protocol grounded in established standards, and offer insights gleaned from extensive field application. Our objective is to equip researchers, scientists, and engineers with the knowledge to not only select but also rigorously validate the optimal insulating material for their specific high-stakes applications.

The Crux of Electrical Insulation: Understanding Dielectric Strength

At its core, the dielectric strength of a material is the measure of its ability to withstand a high electrical field without breaking down and conducting electricity.[5] It represents the voltage threshold beyond which an insulator becomes a conductor, often resulting in catastrophic failure of the component. This breakdown is not a gradual process; once the voltage exceeds the material's dielectric strength, a puncture or "burn-through" occurs, permanently altering the material's molecular structure.[6] For this reason, a high dielectric strength is a critical performance indicator for any material intended for electrical insulation. It is typically expressed in kilovolts per unit of thickness (kV/mm or V/mil).[5]

The chemical structure of a polymer is the primary determinant of its dielectric properties.[7] DAP, a thermosetting ester resin, cures into a rigid, three-dimensional cross-linked structure.[4] This structure tightly binds electrons, making it highly resistant to the flow of electric current and thus an excellent insulator.[1][7]

The Gold Standard for Validation: A Deep Dive into ASTM D149

Trustworthy and reproducible data is the bedrock of scientific integrity. In the realm of electrical insulation, the ASTM D149 standard provides the definitive framework for determining the dielectric breakdown voltage and dielectric strength of solid materials.[6][8][9] Adherence to this standard ensures that data is comparable across different materials and laboratories.

The ASTM D149 test method involves placing a specimen of the insulating material between two electrodes and applying a continuously increasing AC voltage at a commercial power frequency (typically 50 or 60 Hz) until breakdown occurs.[9][10] The standard outlines three primary methods for voltage application:

  • A. Short-Time Method: The voltage is increased from zero to the breakdown voltage at a uniform rate (e.g., 500 V/second).[5] This is the most common method and is used for general quality control.

  • B. Slow Rate-of-Rise Method: The voltage is initially raised to 50% of the anticipated breakdown voltage (as determined by the short-time method) and then increased at a slower, uniform rate until breakdown.[5] This method is more sensitive and provides a more precise measurement.

  • C. Step-by-Step Method: The voltage is increased in discrete, equal increments and held at each step for a specified period until failure. This method is useful for determining the time-dependent effects on dielectric strength.

The choice of method, electrode geometry, surrounding medium (air, oil, etc.), and sample conditioning are all critical parameters that must be specified and controlled to ensure a valid test.[6]

Experimental Protocol: A Self-Validating System for Dielectric Strength Measurement

This section details a step-by-step methodology for validating the dielectric strength of a this compound (DAP) specimen, grounded in the ASTM D149 standard. The causality behind each step is explained to ensure a self-validating and robust experimental design.

Objective: To determine the dielectric strength of a 1.5 mm thick, glass-fiber-filled DAP specimen.

Apparatus:

  • High-voltage AC test set with a variable transformer and accurate voltmeter.

  • Test chamber with safety interlocks.

  • ASTM D149 compliant electrodes (e.g., Type 1: opposing cylinders of 51 mm diameter with 6.4 mm radius edges).

  • Micrometer for precise thickness measurement.

  • Conditioning chamber (23°C ± 2°C, 50% ± 5% relative humidity).

Methodology (based on ASTM D149 Short-Time Method):

  • Sample Preparation & Conditioning:

    • Step: Cut at least five DAP specimens into 100 mm x 100 mm squares. Ensure edges are smooth and free of defects, which can act as points of premature electrical failure.

    • Causality: Multiple specimens are required for statistical validity, accounting for any material inconsistencies.

    • Step: Measure the thickness at the center of each specimen using a micrometer. Record this value precisely.

    • Causality: Dielectric strength is voltage at breakdown divided by thickness. An accurate thickness measurement is paramount for an accurate result.

    • Step: Condition the specimens for a minimum of 40 hours at 23°C and 50% relative humidity.

    • Causality: Polymers can absorb moisture, which significantly lowers dielectric strength.[7] Conditioning ensures a consistent and standardized baseline moisture content.

  • Test Execution:

    • Step: Place a single DAP specimen between the two electrodes in the test chamber, ensuring the electrodes are centered on the specimen.

    • Causality: Proper alignment ensures the electric field is uniform and concentrated through the bulk of the material, preventing flashover along the edges.[9]

    • Step: Set the voltage controller to increase the voltage at a uniform rate of 500 V/s.

    • Causality: A standardized rate of rise ensures comparability of results. A rate that is too fast may yield an artificially high value, while one that is too slow can cause premature failure due to dielectric heating.[5]

    • Step: Initiate the test. The voltage will rise until the specimen breaks down, at which point the test set should automatically shut off and record the peak voltage.

    • Causality: The automatic shut-off captures the precise voltage at the moment of dielectric failure.

    • Step: Record the breakdown voltage (V).

    • Step: Repeat the test for all remaining specimens.

  • Data Analysis & Reporting:

    • Step: For each specimen, calculate the dielectric strength (DS) using the formula: DS (kV/mm) = Breakdown Voltage (kV) / Thickness (mm) .

    • Step: Calculate the average dielectric strength and the standard deviation for the set of specimens.

    • Causality: Statistical analysis provides a measure of the material's consistency and the reliability of the test results.

    • Step: Report the average dielectric strength, standard deviation, specimen thickness, conditioning parameters, and the specific ASTM D149 method used.

Experimental Workflow Visualization

ASTM_D149_Workflow cluster_prep Phase 1: Preparation & Conditioning cluster_test Phase 2: Test Execution cluster_analysis Phase 3: Analysis & Reporting Prep Sample Preparation (Cut & Clean Specimens) Measure Measure Thickness Prep->Measure Condition Condition Specimens (40h @ 23°C, 50% RH) Measure->Condition Mount Mount Specimen between Electrodes Condition->Mount ApplyV Apply Voltage (Uniform Rate of Rise, e.g., 500V/s) Mount->ApplyV Detect Detect Dielectric Breakdown (Puncture) ApplyV->Detect RecordV Record Breakdown Voltage Detect->RecordV Calculate Calculate Dielectric Strength (DS = V / thickness) RecordV->Calculate Stats Statistical Analysis (Average & Std. Dev.) Calculate->Stats Report Generate Final Report Stats->Report

Caption: Workflow for Dielectric Strength Validation via ASTM D149.

Comparative Analysis: this compound vs. Alternative Insulators

The selection of an insulating material is always a trade-off between performance, processability, and cost. While DAP exhibits premier dielectric strength, it is crucial to understand its performance relative to other common high-performance polymers.

MaterialTypical Dielectric Strength (kV/mm)Key Characteristics & Trade-offs
This compound (DAP) 15 - 40 [4]Pros: Excellent dimensional stability, low moisture absorption, high heat and humidity resistance.[1][3] Retains electrical properties under adverse conditions. Cons: Can be more brittle than some alternatives.
Epoxy Resin 16 - 20 Pros: Excellent adhesion, good mechanical strength, and chemical resistance. Versatile formulations are available. Cons: Significantly lower dielectric strength than DAP. Higher moisture absorption can degrade electrical properties.
Silicone 20 - 30 Pros: Excellent flexibility over a wide temperature range, good thermal stability. Cons: Lower mechanical strength than DAP. Dielectric strength can be sensitive to humidity and temperature.
PEEK 17 - 25 Pros: Exceptional mechanical strength at high temperatures, excellent chemical and wear resistance. Cons: Lower dielectric strength than premium DAP grades. Higher cost.
Bakelite (Phenolic) 15 - 20 [9]Pros: Low cost, good heat resistance, and high rigidity. Cons: More brittle than DAP, lower dielectric strength, and can absorb moisture.

Note: The values presented are typical ranges for unfilled or standard grades. The addition of fillers (e.g., glass fibers, minerals) can significantly alter these properties.

Critical Factors Influencing Dielectric Strength

A material's intrinsic dielectric strength can be significantly influenced by a range of external and internal factors. A comprehensive validation process must account for these variables.

  • Temperature: For most polymers, dielectric strength decreases as temperature increases.[5] Elevated temperatures increase molecular chain mobility, which can facilitate electrical breakdown at lower voltages.

  • Moisture: The presence of moisture is highly detrimental to the insulating properties of many polymers, particularly polar plastics.[7] Water molecules can create conductive paths, drastically reducing the voltage required for breakdown. DAP's low moisture absorption is a key advantage in humid environments.

  • Thickness: The relationship between thickness and breakdown voltage is not perfectly linear. While a thicker specimen will withstand a higher total voltage, its dielectric strength (in kV/mm) often decreases as thickness increases.[6] This "volume effect" is due to the higher probability of finding a weak point or flaw in a larger volume of material.

  • Frequency: The ASTM D149 standard typically uses power frequencies of 50/60 Hz. At higher frequencies, dielectric heating can become a significant problem, leading to thermal failure at a much lower voltage than the intrinsic dielectric strength.[6][8]

  • Mechanical Stress: Applying mechanical loads can create micro-flaws or stress points within the material that serve as leakage paths, reducing overall dielectric strength.[5]

Influencing Factors Diagram

Influencing_Factors DS Dielectric Strength Temp Temperature Temp->DS (Increases Temp, Decreases DS) Moisture Moisture/Humidity Moisture->DS (Increases Moisture, Decreases DS) Thickness Material Thickness Thickness->DS (Increases Thickness, Decreases DS) Frequency AC Frequency Frequency->DS (High Freq. can cause thermal failure) MechStress Mechanical Stress MechStress->DS (Increases Stress, Decreases DS) Flaws Material Flaws Flaws->DS (Presence Decreases DS)

Caption: Key Factors Affecting a Polymer's Dielectric Strength.

Conclusion: The Authoritative Standing of this compound

The experimental data robustly supports the standing of this compound as a premier material for high-reliability electrical insulators. Its dielectric strength, particularly in well-formulated, glass-reinforced grades, consistently surpasses that of common alternatives like epoxy, silicone, and Bakelite. This performance, combined with its exceptional dimensional stability and resistance to heat and humidity, makes it the material of choice for applications where electrical integrity cannot be compromised.

While materials like PEEK offer superior mechanical performance at extreme temperatures, DAP provides a more advantageous balance of dielectric performance, processability, and cost for a vast range of demanding electronic and electrical applications. The key to leveraging DAP's full potential lies in a rigorous, standards-based validation process, as outlined in this guide. By controlling for external variables and adhering to established protocols like ASTM D149, researchers and engineers can confidently specify and deploy this compound components for long-term, reliable service.

References

  • GreenChem Industries. (n.d.). This compound (DAP) for Plastic & Rubber. GreenChem Industries. [Link]

  • ASTM International. (2021). D149-20, Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies. [Link]

  • Scribd. (n.d.). ASTM D 149 Standard Test Method Dielectric Breakdown Voltage. [Link]

  • ASTM International. (2017). D149-09(2017), Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies (historical). [Link]

  • UL Prospector. (n.d.). Dielectric Strength - ASTM D149. [Link]

  • JingHong. (2024, September 23). How to Test Dielectric Strength of Bakelite Sheets?. [Link]

  • Admet. (n.d.). ASTM D149 Dielectric Breakdown Voltage and Dielectric Strength. [Link]

  • Ataman Kimya. (n.d.). This compound (DAP). [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • UL Prospector. (n.d.). This compound (DAP) Generic Description. [Link]

  • MakeItFrom.com. (n.d.). DAP vs. Silicone Plastic. [Link]

  • Appalachian State University. (n.d.). Dielectric Properties of Polymers. [Link]

  • IEEE Xplore. (2010). Dielectric Behavior and Electric Strength of Polymer Films in Varying Thermal Conditions for 50 Hz to 1 MHz Frequency Range. [Link]

  • JingHong. (2024, April 21). Is Bakelite Sheet Electrical Insulator?. [Link]

  • MakeItFrom.com. (n.d.). DAP vs. Epoxy. [Link]

  • AZoM. (2001, April 25). This compound - DAP Short Glass Fibre Reinforced; Fire Retardant. [Link]

  • Sumitomo Bakelite Co., Ltd. (n.d.). This compound (DAP) Molding Compound for High Voltage (800V) and High Heat Resistance. [Link]

  • MakeItFrom.com. (n.d.). DAP vs. PEEK. [Link]

  • Ataman Kimya. (n.d.). This compound. [Link]

  • MatWeb. (n.d.). Sumitomo Bakelite 73-70-70 C-P Diallyl Ortho-Phthalate Molding Compound. [Link]

  • LookPolymers. (n.d.). Overview of materials for this compound (DAP) Molding Compound, Short Glass Fiber Filled. [Link]

  • ResearchGate. (2009). Preparation and Cured Properties of this compound Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. [Link]

  • Sumitomo Bakelite Co., Ltd. (2023, December 26). Development of SUMIKON® AM-3800 - a this compound (DAP) molding compound for high voltage (800V) and high heat resistance. [Link]

  • JingHong. (2024, September 19). Bakelite Board Specifications Every Engineer Should Know. [Link]

  • JingHong. (2024, August 28). How Bakelite Sheet Performs in High-Voltage Environments?. [Link]

  • ResearchGate. (2012). Thermal and Mechanical Performances of this compound/Clay Nanocomposites. [Link]

  • Electrical Engineering Portal. (n.d.). Dielectric strength of insulator materials. [Link]

  • All About Circuits. (n.d.). Dielectric strengths for insulators. [Link]

  • PEEKCHINA. (2024, July 27). Why PEEK is Ideal for Electrical Insulation?. [Link]

  • OPUS FAU. (2018). Dielectric strength behaviour and mechanical properties of transparent insulation materials suitable to optical monitoring of partial discharges. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). PF: Phenol-Formaldehyde Resin. [Link]

  • ResearchGate. (2018). The dielectric breakdown limit of silicone dielectric elastomer actuators. [Link]

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A Comparative Performance Analysis: Glass-Filled vs. Mineral-Filled Diallyl Phthalate (DAP) Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fillers in High-Performance DAP Resins

Diallyl Phthalate (DAP) is a high-performance thermosetting resin renowned for its exceptional stability in harsh environments. When cured, DAP forms a highly cross-linked polymer structure, which imparts remarkable resistance to heat, moisture, and chemicals, alongside excellent electrical insulating properties.[1] These characteristics make DAP the material of choice for demanding electrical and electronic components, including connectors, switches, and insulators, particularly in the aerospace, automotive, and military sectors.[2][3]

However, neat DAP resin is rarely used in isolation. To optimize its performance for specific applications and improve its cost-effectiveness, fillers are incorporated into the resin matrix. These fillers are not merely extenders; they are functional additives that significantly modify the material's properties. The two most common classes of fillers used in DAP molding compounds are glass fibers and minerals.

  • Glass Fibers: These are reinforcing fillers. Composed of numerous extremely fine fibers of glass, they provide a significant boost in mechanical properties such as strength, stiffness, and impact resistance.[4][5] They are available in different forms, primarily chopped short fibers for granular, free-flowing compounds and long fibers for applications requiring maximum strength.[6]

  • Mineral Fillers: These are typically particulate fillers, such as clays, silicas, or calcium carbonate.[5] While they can enhance certain properties like dimensional stability and arc resistance, they are often used to reduce cost and control shrinkage.[4][6]

This guide provides an in-depth, objective comparison of the performance characteristics of glass-filled and mineral-filled DAP compounds, supported by experimental data and standardized testing protocols. The aim is to equip researchers, scientists, and engineers with the necessary insights to make informed material selection decisions for their specific applications.

Comparative Analysis: Head-to-Head Performance

The choice between glass and mineral fillers fundamentally alters the performance profile of the final DAP compound. The following sections break down these differences across key engineering metrics.

Mechanical Performance

The most significant divergence between the two material types is observed in their mechanical properties. Glass fibers are specifically engineered to bear mechanical loads, transferring stress away from the weaker polymer matrix. This reinforcement mechanism results in substantially higher strength and toughness.[7]

  • Tensile & Flexural Strength: Glass-filled DAP exhibits significantly higher tensile and flexural strength. The long glass fiber variants offer the highest performance, making them suitable for structural components.[6] Short glass fiber compounds, while less strong than their long-fiber counterparts, still offer a considerable advantage over mineral-filled grades.[8] Mineral fillers, being particulate and non-reinforcing in nature, contribute less to the material's ability to withstand bending and pulling forces.[9][10]

  • Impact Strength: The energy-absorbing capability of glass fibers provides superior impact resistance (measured by Izod or Charpy tests) compared to the more brittle nature of mineral-filled compounds. This makes glass-filled DAP a more robust choice for components that may experience sudden shocks or vibrations.

  • Compressive Strength: Both material types offer high compressive strength, a characteristic inherent to the rigid DAP resin system. However, glass-filled versions typically maintain a slight edge.

Electrical Performance

DAP resins are prized for their stable electrical properties, which are maintained even after prolonged exposure to high heat and humidity. Both glass and mineral fillers are excellent insulators, and thus both compound types deliver exceptional electrical performance.

  • Dielectric Strength: This is a measure of a material's ability to withstand high voltage without electrical breakdown. Both glass-filled and mineral-filled DAP compounds boast high dielectric strength, making them reliable for high-voltage applications.[6][8]

  • Arc Resistance: Arc resistance is the time an insulating material can resist the formation of a conductive path when exposed to a high-voltage arc. Mineral-filled DAP is often cited for its excellent arc resistance.[6] Glass-filled grades also perform very well in this regard, with typical values exceeding 140 seconds.[8]

Thermal Performance and Dimensional Stability

One of the core strengths of DAP is its superb dimensional stability, meaning it resists warping and shrinking, especially under thermal stress.[2]

  • Heat Deflection Temperature (HDT): This temperature indicates when a material will begin to deform under a specified load. Glass-filled DAP compounds exhibit very high HDT values, often exceeding 200°C, allowing them to maintain structural integrity in high-temperature environments like soldering processes.[8][11]

  • Mold Shrinkage: Both filler types result in low and predictable mold shrinkage, which is critical for manufacturing high-precision components with tight tolerances. Mineral fillers can be particularly effective at creating uniform, isotropic shrinkage (equal in all directions), which further minimizes the risk of part warpage.[5]

Physical Properties
  • Specific Gravity: The density of the final compound is influenced by the filler. Mineral fillers can sometimes have a higher density than glass fibers, resulting in a slightly heavier final part.[9][12]

  • Water Absorption: DAP resins inherently have low moisture absorption. The addition of fillers can slightly alter this. Data shows that short glass-filled DAP can have lower water absorption rates than some mineral-filled counterparts, which is advantageous for maintaining stable electrical and mechanical properties in humid conditions.[8][9]

Quantitative Data Summary

The following table summarizes typical performance data for short glass-filled and mineral-filled DAP compounds, based on manufacturer datasheets. This allows for a direct, quantitative comparison.

PropertyTest MethodShort Glass-Filled DAPMineral-Filled DAPUnit
Mechanical
Tensile StrengthASTM D63841.4 - 68.941.0MPa
Flexural StrengthASTM D79089.6 - 103.476.0MPa
Compressive StrengthASTM D695165.5 - 179.3165MPa
Izod Impact Strength (Notched)ASTM D2560.50 - 1.2~0.43ft-lb/in
Electrical
Dielectric Strength (dry)ASTM D149380High (Data Varies)V/mil
Arc ResistanceASTM D495145>120 (Typical)seconds
Thermal
Heat Deflection Temp. (@ 264 psi)ASTM D648260High (Data Varies)°C
Physical
Specific GravityASTM D7921.721.74-
Water Absorption (48hr @ 50°C)ASTM D5700.250.40%

Data compiled from technical datasheets for Cosmic Plastics D33 / 6120 (Short Glass-Filled)[8] and Cosmic Plastics D45 (Mineral-Filled)[9]. Note that values for mineral-filled electrical and thermal properties are typical industry values as they were not present in the specific datasheet.

Visualization of Performance Trade-offs

To make an effective material choice, it is crucial to visualize the relationship between key performance metrics and other factors like cost. Glass-filled DAP generally offers superior mechanical strength at a higher material cost, while mineral-filled DAP provides a more economical solution with adequate performance for many applications.

Caption: Performance trade-off between Mineral-Filled and Glass-Filled DAP.

Key Experimental Protocols

The data presented in this guide is derived from standardized test methods, primarily those developed by ASTM International. Adherence to these protocols is critical for generating reliable and comparable data. Below are summaries of the methodologies for key performance tests.

ASTM D638: Tensile Properties of Plastics

This test is fundamental for determining a material's ability to withstand tensile (pulling) forces.[13]

  • Objective: To measure tensile strength, tensile modulus (stiffness), and elongation at break.[12]

  • Methodology:

    • Specimen Preparation: A dumbbell or "dog-bone" shaped specimen of standardized dimensions (e.g., Type I) is molded or machined from the material.[9]

    • Apparatus: A universal testing machine (UTM) equipped with grips to securely hold the specimen and a load cell to measure the applied force is used.[12] An extensometer is attached to the specimen's gauge length to precisely measure elongation.

    • Procedure: The specimen is mounted in the grips. The UTM pulls the specimen apart at a constant rate of crosshead speed until it fractures.[4]

    • Data Collection: The force applied and the corresponding elongation are recorded continuously throughout the test, generating a stress-strain curve.

    • Calculation:

      • Tensile Strength is the maximum stress the material withstands before breaking.

      • Tensile Modulus is calculated from the slope of the initial, linear portion of the stress-strain curve.

ASTM_D638_Workflow start Start prep Prepare Dumbbell Specimen (ASTM D638 Type I) start->prep mount Mount Specimen in Universal Testing Machine Grips prep->mount attach_ext Attach Extensometer to Gauge Length mount->attach_ext apply_load Apply Tensile Load at Constant Crosshead Speed attach_ext->apply_load record Record Force vs. Elongation Data apply_load->record fracture Continue Until Specimen Fractures record->fracture analyze Analyze Stress-Strain Curve fracture->analyze Fracture Occurs calculate Calculate Tensile Strength, Modulus, and Elongation analyze->calculate end End calculate->end

Sources

A Comparative Guide to Diallyl Phthalate (DAP) vs. Diallyl Isophthalate (DAIP) Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isomers at the Forefront of High-Performance Thermosets

In the realm of high-performance thermosetting resins, Diallyl Phthalate (DAP) and Diallyl Isophthalate (DAIP) stand out for their exceptional stability and reliability in demanding environments. Both belong to the allylic ester family and are renowned for their superb electrical insulation properties, robust chemical resistance, and excellent dimensional stability, particularly under conditions of high heat and humidity.[1][2] While often grouped, DAP and DAIP are not interchangeable. They are structural isomers, and this subtle difference in their chemical architecture—the positioning of the diallyl ester groups on the benzene ring—gives rise to significant distinctions in their thermal and mechanical performance.

This guide provides a detailed comparison of DAP and DAIP resins, moving from their foundational chemical structures to their cured properties and application-specific performance. We will explore the causality behind their differences, supported by experimental data and standardized testing protocols, to empower researchers and engineers in making informed material selection decisions for critical applications in the aerospace, electronics, and automotive industries.[3][4]

The Decisive Factor: Ortho- vs. Meta-Isomerism

The fundamental difference between DAP and DAIP lies in their monomer structure. DAP is the ortho-isomer, derived from the esterification of ortho-phthalic anhydride with allyl alcohol. DAIP is the meta-isomer, synthesized from meta-phthalic (isophthalic) acid and allyl alcohol.[3]

  • This compound (DAP): The two diallyl ester groups are positioned adjacent to each other (positions 1 and 2) on the aromatic ring.

  • Diallyl Isophthalate (DAIP): The diallyl ester groups are separated by a carbon atom (positions 1 and 3) on the aromatic ring.

This meta-positioning in DAIP creates a more sterically hindered and rigid molecular structure. Upon polymerization, this results in a more robust, tightly cross-linked network with superior thermal stability compared to the more flexible ortho-linkage in DAP.

G cluster_DAP This compound (DAP) Monomer (Ortho-isomer) cluster_DAIP Diallyl Isophthalate (DAIP) Monomer (Meta-isomer) DAP_img DAIP_img

Caption: Chemical structures of DAP (ortho-) and DAIP (meta-) monomers.

Curing Mechanism: Addition Polymerization without Volatiles

Both DAP and DAIP resins cure via a free-radical addition polymerization mechanism.[3] This process is typically initiated by organic peroxides (like benzoyl peroxide) at elevated temperatures. The initiator decomposes to form free radicals, which attack the reactive allyl groups on the monomers, initiating a chain reaction. This propagation continues, forming a dense, three-dimensional, cross-linked network.

A key advantage of this mechanism is that no condensation byproducts, such as water, are released during the cure.[5] This leads to minimal post-mold shrinkage and exceptional dimensional stability in the final component.

G Initiator Peroxide Initiator + Heat Radicals Free Radicals (R•) Initiator->Radicals Decomposition Monomer DAP or DAIP Monomer Radicals->Monomer Initiation Propagation Chain Propagation & Cross-Linking Monomer->Propagation Addition Reaction Network Cured Thermoset Network Propagation->Network Curing

Caption: Free-radical polymerization workflow for DAP and DAIP resins.

Head-to-Head Performance Comparison

The structural isomerism directly translates into tangible differences in performance, particularly under thermal stress.

Thermal Stability: The Clear Advantage of DAIP

The most significant distinction between the two resins is their heat resistance. The rigid, symmetric structure of DAIP provides substantially higher thermal stability.

  • DAP is generally resistant to continuous temperatures in the range of 155 to 180°C.

  • DAIP excels at higher temperatures, suitable for continuous exposure up to 206 to 232°C. Moldings based on DAIP can withstand temperatures up to about 220°C for extended periods.[6]

This superior thermal performance makes DAIP the material of choice for applications in demanding aerospace, military, and high-temperature electronic environments.[2][7]

Mechanical Properties

The increased structural rigidity of DAIP also imparts superior mechanical strength.

  • Tensile Strength: DAIP exhibits a tensile strength approximately 10% higher than that of DAP.[8]

  • Strength & Hardness: Cured moldings from DAIP are harder and more resistant to abrasion.[6] Both resins can be reinforced with glass or mineral fillers to significantly enhance their mechanical properties for structural components.[2]

Electrical Insulation Properties

Both DAP and DAIP are premier electrical insulating materials. They exhibit high dielectric strength, high insulation resistance, and a low loss factor. A critical feature is their ability to retain these excellent electrical properties even after prolonged exposure to high heat and humidity, making them highly reliable for connectors, insulators, and circuit boards.[2] While both are excellent, DAIP's ability to maintain these properties at higher operating temperatures gives it an edge in more critical applications.[3]

Chemical & Environmental Resistance

Both resins demonstrate good resistance to a wide range of chemicals, including solvents, oils, acids, and weathering. One notable difference is that DAP has better resistance to alkalis compared to DAIP.[8] Both exhibit very low moisture absorption, which contributes to their stable electrical and dimensional properties in humid environments.

Quantitative Data Summary

The table below summarizes the key performance differences based on available data. Note that exact values can vary with specific formulations (e.g., fillers, additives).

PropertyThis compound (DAP)Diallyl Isophthalate (DAIP)Key Advantage
Continuous Use Temperature 155 - 180°C206 - 232°CDAIP
Heat Deflection Temp. (HDT) ~160°C[9]>180°C[5]DAIP
Tensile Strength Lower~10% Higher than DAP[8]DAIP
Flexural Strength GoodHigher than DAPDAIP
Electrical Insulation ExcellentExcellentComparable
Moisture Absorption Very LowVery LowComparable
Alkali Resistance Better[8]GoodDAP
Dimensional Stability Excellent[2]Excellent[2]Comparable

Experimental Protocols for Material Characterization

To ensure scientific integrity and validate performance claims, all thermosetting resins must be characterized using standardized testing methodologies.

General Experimental Workflow

The characterization of DAP and DAIP resins follows a structured workflow from sample preparation to property analysis.

G cluster_prep Sample Preparation cluster_test Property Characterization Resin Resin Formulation (DAP/DAIP + Initiator + Fillers) Mixing Homogeneous Mixing Resin->Mixing Degassing Vacuum Degassing Mixing->Degassing Molding Compression / Injection Molding Degassing->Molding Curing Thermal Curing (Specified Temp & Time) Molding->Curing Machining Machining to ASTM Specs Curing->Machining Thermal Thermal Analysis (HDT - ASTM D648) Machining->Thermal Mechanical Mechanical Testing (Tensile - ASTM D638) Machining->Mechanical Electrical Electrical Testing (Dielectric - ASTM D149) Machining->Electrical

Caption: General experimental workflow for thermoset resin characterization.

Methodology: Tensile Strength (ASTM D638)

This test determines the force required to break a specimen and its elongation at that point.

  • Specimen Preparation: Molded resin sheets are machined into standardized "dog-bone" shaped specimens as per ASTM D638 dimensions.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

  • Testing Apparatus: A Universal Testing Machine (UTM) equipped with grips and an extensometer is used.

  • Procedure: a. The specimen's width and thickness are measured precisely. b. The specimen is secured in the UTM grips. c. The extensometer is attached to the specimen's gauge length. d. A constant crosshead speed (e.g., 5 mm/min) is applied, pulling the specimen until it fractures.[10]

  • Data Analysis: The load and extension data are recorded to calculate Tensile Strength (at break) and Tensile Modulus.

Methodology: Heat Deflection Temperature (HDT) (ASTM D648)

This test determines the temperature at which a material deforms under a specified load.

  • Specimen Preparation: Rectangular bars of specified dimensions (e.g., 127 x 13 x 13 mm) are molded and conditioned.

  • Testing Apparatus: An HDT testing instrument with a three-point bending setup immersed in a temperature-controlled oil bath.

  • Procedure: a. The specimen is placed on the supports in the testing apparatus. b. A constant load (typically 1.82 MPa or 264 psi) is applied to the center of the specimen. c. The oil bath is heated at a uniform rate (e.g., 2°C/min). d. The temperature at which the specimen deflects by a specific amount (0.25 mm) is recorded as the Heat Deflection Temperature.

Applications: Selecting the Right Isomer

The choice between DAP and DAIP is primarily driven by the thermal requirements of the end-use application.

  • This compound (DAP) is widely used for:

    • High-quality electrical connectors, switches, and insulators for consumer and industrial electronics.

    • Molding compounds for automotive distributor caps and appliance handles.[11]

    • Decorative laminates that are free of volatile organic compounds (VOCs).[1]

  • Diallyl Isophthalate (DAIP) is specified for more critical, high-temperature applications, including:

    • Aerospace and military connectors and components that must perform under extreme thermal and climatic conditions.[2][7]

    • High-temperature resistant printed circuit boards (PCBs) and laminating resins.[5][12]

    • Encapsulation of electronic components requiring high reliability and thermal stability.[12]

Conclusion: A Choice Dictated by Performance Needs

This compound (DAP) and diallyl isophthalate (DAIP) are both exceptional thermosetting resins that deliver stable, high-performance properties. The causality of their performance differences is rooted in their fundamental chemical structure: the ortho- versus meta- positioning of their ester groups.

DAP serves as a versatile and reliable material for a broad range of electrical and structural applications requiring excellent dimensional stability and performance at moderately elevated temperatures.

DAIP , by virtue of its more rigid molecular backbone, provides a significant step-up in thermal resistance and mechanical strength.[6] It is the premium choice for applications where performance under extreme heat is non-negotiable. While more expensive, its enhanced stability justifies its use in critical systems where reliability is paramount. The selection, therefore, is a clear engineering decision based on the required operational temperature and mechanical robustness of the final component.

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A Senior Application Scientist's Guide to Characterizing Cross-Linking Density in Cured Diallyl Phthalate (DAP) Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and material development, understanding the network structure of thermosetting polymers is paramount. Diallyl Phthalate (DAP) resins, prized for their exceptional electrical insulation, dimensional stability, and resistance to heat and chemicals, owe these properties to the formation of a robust three-dimensional cross-linked network during curing. The density of these cross-links—the number of effective network junctions per unit volume—is a critical parameter that dictates the ultimate mechanical, thermal, and chemical performance of the final product.[1][2] An insufficient cross-linking density may lead to poor mechanical strength and thermal stability, while an overly dense network can result in brittleness.

This guide provides an in-depth comparison of the principal analytical techniques used to characterize the cross-linking density of cured DAP polymers. Moving beyond a simple listing of methods, we will explore the fundamental principles, provide actionable experimental protocols, and discuss the causality behind methodological choices, empowering you to select and implement the most appropriate technique for your research and development needs.

The Chemistry of DAP Curing: A Foundation for Measurement

The curing of DAP prepolymers is a free-radical polymerization process.[3] The key functional groups are the two allyl groups on each monomer unit. During curing, initiated by heat and a peroxide catalyst, these allyl groups react to form a complex, cross-linked network. However, the reaction is not perfectly efficient. Side reactions, such as intramolecular cyclization (where an allyl group reacts within the same monomer unit), can consume double bonds without contributing to the load-bearing network structure.[3][4] This complexity underscores the necessity of empirical characterization; theoretical calculations alone are often insufficient to predict the final network properties.

Comparative Analysis of Key Characterization Techniques

The selection of an analytical method depends on the specific information required, whether it's a precise quantitative value for fundamental research or a comparative metric for quality control. We will compare four principal methods: Swelling Method, Dynamic Mechanical Analysis (DMA), Differential Scanning Calorimetry (DSC), and Spectroscopic Techniques.

Swelling Method: The Classic Approach

The swelling method is a widely used and fundamentally important technique for estimating cross-link density.[5][6] It is based on the principle that a cross-linked polymer, when immersed in a compatible solvent, will not dissolve but will swell to an equilibrium volume.[7] This equilibrium is reached when the thermodynamic force of the solvent mixing with the polymer chains is balanced by the retractive elastic force of the stretched, cross-linked network.[5]

Principle of Operation

The relationship between equilibrium swelling and cross-link density is mathematically described by the Flory-Rehner equation.[8][9][10] This equation relates the polymer volume fraction in the swollen gel (


) to the molecular weight between cross-links (

), a direct inverse measure of cross-link density.

The Flory-Rehner Equation:



Where:

  • 
     is the volume fraction of the polymer in the swollen gel.
    
  • 
     is the Flory-Huggins polymer-solvent interaction parameter.
    
  • 
     is the molar volume of the solvent.
    
  • 
     is the density of the polymer.
    
  • 
     is the average molecular weight between cross-links.
    

Causality in Experimental Design: The choice of solvent is critical. A "good" solvent, one with a low Flory-Huggins interaction parameter (


), will maximize swelling and lead to more accurate results.[5] For DAP, solvents like toluene or acetone are often suitable. The experiment must be allowed to run until equilibrium is truly reached, which can take 24 to 72 hours or even longer.[5][11]

Experimental Protocol: Swelling Measurement (ASTM D2765 as a guideline) [12][13]

  • Sample Preparation: Cut a small, precisely weighed sample of the cured DAP polymer (typically 0.1-0.5 g).

  • Initial Mass: Record the initial dry weight of the sample (

    
    ).
    
  • Immersion: Place the sample in a sealed container with an excess of the chosen solvent (e.g., toluene).

  • Equilibrium Swelling: Allow the sample to swell at a constant temperature (e.g., 25°C) in the dark to prevent solvent degradation.[5] Periodically remove, quickly blot the surface to remove excess solvent, and weigh the swollen sample (

    
    ) until a constant weight is achieved, indicating equilibrium.
    
  • Drying: After the final swollen weight is recorded, dry the sample under vacuum to a constant weight to ensure no solvent remains.

  • Calculations:

    • Calculate the weight of the absorbed solvent (

      
      ).
      
    • Convert weights to volumes using the densities of the polymer (

      
      ) and solvent (
      
      
      
      ).
    • Calculate the polymer volume fraction:

      
      .[5]
      
    • Use the calculated

      
       in the Flory-Rehner equation to solve for 
      
      
      
      . The cross-link density (
      
      
      ) can then be calculated as
      
      
      .
Dynamic Mechanical Analysis (DMA): The Mechanical Approach

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of polymers by applying a sinusoidal stress and measuring the resultant strain.[2][14][15] For determining cross-link density, DMA is particularly valuable as it directly measures the mechanical response of the polymer network.[1]

Principle of Operation

According to the theory of rubber elasticity, the storage modulus (


) of a cross-linked polymer in its rubbery plateau region (the temperature range above the glass transition temperature, 

, but below degradation) is directly proportional to its cross-link density.[11][16]

The Rubber Elasticity Equation:



Where:

  • 
     is the storage modulus in the rubbery plateau.
    
  • 
     is the cross-link density (in mol/m³).
    
  • 
     is the universal gas constant (8.314 J/mol·K).
    
  • 
     is the absolute temperature (in Kelvin).
    

Causality in Experimental Design: The key is to accurately identify the rubbery plateau. A temperature sweep experiment is performed to measure


 as a function of temperature. The plateau is the relatively flat region of the modulus curve after the sharp drop at the glass transition. The temperature chosen for the calculation should be well within this plateau to ensure the polymer is in a truly rubbery state. It is also crucial to ensure the applied strain is within the material's linear viscoelastic region (LVR) to obtain meaningful modulus data.[15]

Experimental Protocol: DMA Temperature Sweep

  • Sample Preparation: Prepare a rectangular specimen of the cured DAP polymer with precise dimensions (e.g., 35 mm x 6 mm x 2 mm).[17]

  • Instrument Setup: Mount the sample in the DMA instrument using a suitable clamp, such as single cantilever or three-point bending.

  • Test Parameters:

    • Set a low strain amplitude (e.g., 0.1%) to remain in the LVR.

    • Set a fixed frequency (e.g., 1 Hz).

    • Define a temperature range that starts below the

      
       and extends well into the rubbery plateau (e.g., from 30°C to 250°C for DAP).
      
    • Set a heating rate (e.g., 3-5 °C/min).

  • Data Acquisition: Run the temperature sweep and record the storage modulus (

    
    ), loss modulus (
    
    
    
    ), and tan(
    
    
    ) as a function of temperature.
  • Data Analysis:

    • Identify the glass transition temperature (

      
      ), often taken as the peak of the tan(
      
      
      
      ) curve.
    • Select a temperature (

      
      ) in the rubbery plateau region (typically 
      
      
      
      + 40°C or higher).
    • Record the corresponding storage modulus (

      
      ) at that temperature.
      
    • Calculate the cross-link density (

      
      ) using the rubber elasticity equation: 
      
      
      
      .
Differential Scanning Calorimetry (DSC): A Measure of Cure State

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time.[18] While it does not directly measure cross-link density, it is an excellent and widely used technique for determining the degree of cure.[19][20] The degree of cure is directly related to the extent of the cross-linking reaction. This method is particularly useful for quality control, ensuring that different batches of material are cured to the same extent.[6]

Principle of Operation

The polymerization and cross-linking of DAP is an exothermic reaction, releasing a specific amount of heat (the total heat of reaction,


).[19] By measuring the residual heat of reaction (

) in a partially cured sample, one can determine the percentage of the reaction that has already occurred.

Degree of Cure Calculation:

Degree of Cure (%) =



Causality in Experimental Design: To determine the absolute degree of cure, a sample of completely uncured resin is required to measure


. The heating rate used during the DSC scan can affect the shape and peak temperature of the exotherm, so a consistent rate should be used for all comparative tests.[20]

Experimental Protocol: DSC for Degree of Cure

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the cured DAP polymer into a DSC pan. To determine

    
    , prepare an identical sample of the uncured prepolymer.
    
  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Test Parameters:

    • Define a temperature program that starts well below the curing temperature and extends until the curing exotherm is complete (e.g., from 25°C to 300°C).

    • Set a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Run the temperature program for both the cured and uncured samples, recording the heat flow.

  • Data Analysis:

    • Integrate the area of the exothermic peak for the uncured sample to get

      
      .
      
    • Integrate the area of the residual exothermic peak for the cured sample to get

      
      .
      
    • Calculate the degree of cure using the formula above.[18][21]

Spectroscopic Methods (FTIR & Raman): The Chemical Approach

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the chemical changes that occur during polymerization.[22] They can be used to track the progress of the cross-linking reaction by measuring the decrease in the concentration of reactive functional groups.[23]

Principle of Operation

The allyl groups in DAP monomers have characteristic vibrational bands (e.g., C=C stretching) in the infrared and Raman spectra. As the curing reaction proceeds and these double bonds are consumed to form cross-links, the intensity of these specific spectral peaks decreases. By ratioing the peak of the reactive group against an internal standard peak (a peak corresponding to a chemical group that does not participate in the reaction, such as the aromatic ring C=C stretch in DAP), the extent of conversion can be quantified. This conversion is a proxy for the development of the cross-linked network.

Causality in Experimental Design: The selection of appropriate, well-resolved, and non-overlapping peaks for both the reactive group and the internal standard is crucial for accurate quantification. For in-situ measurements, coupling the spectrometer to a heated stage allows for real-time monitoring of the cure kinetics.

Experimental Protocol: FTIR Spectroscopy for Conversion

  • Sample Preparation: Prepare a thin film of the DAP resin on an IR-transparent substrate (e.g., KBr salt plate) or use an Attenuated Total Reflectance (ATR) accessory.

  • Initial Spectrum: Acquire a spectrum of the uncured material.

  • Curing: Cure the sample for a specific time and temperature.

  • Final Spectrum: Acquire a spectrum of the cured sample.

  • Data Analysis:

    • Identify the characteristic peak for the allyl C=C bond and a suitable internal standard peak (e.g., aromatic ring vibration).

    • Measure the area of these peaks in both the uncured (

      
      , 
      
      
      
      ) and cured (
      
      
      ,
      
      
      ) spectra.
    • Calculate the conversion (

      
      ) at time t as:
      
      
      
      

Comparison Summary and Data Presentation

To facilitate an objective comparison, the key attributes of each technique are summarized below.

FeatureSwelling MethodDynamic Mechanical Analysis (DMA)Differential Scanning Calorimetry (DSC)Spectroscopic Methods (FTIR/Raman)
Primary Measurement Equilibrium solvent uptakeStorage Modulus (

) in rubbery plateau
Residual heat of reaction (

)
Disappearance of reactive groups
Information Provided

(Molecular weight between cross-links), Cross-link density (

)
Cross-link density (

), Viscoelastic properties (

, damping)
Degree of Cure (%),

Degree of Conversion (%)
Nature of Result Quantitative (requires

parameter)
QuantitativeQuantitative (relative to uncured state)Quantitative (relative to uncured state)
Sample Type Bulk solidSolid bar/filmSmall solid/powderThin film/surface
Destructive? YesNo (unless tested to failure)YesNo
Key Advantage Simple, low-cost equipmentDirect measure of mechanical network propertiesExcellent for QC, fastCan be used for in-situ, real-time monitoring
Key Limitation Time-consuming, requires accurate

parameter, sensitive to fillers
More complex/expensive equipment, assumes ideal networkIndirect measure of cross-link densityIndirect measure, can be difficult to quantify for opaque/filled samples

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow for determining cross-link density.

G cluster_0 General Characterization Workflow Start Cured DAP Polymer Sample Method Select Characterization Method Start->Method Perform Perform Experiment Method->Perform Analyze Analyze Raw Data Perform->Analyze Result Calculate Cross-Link Density / Degree of Cure Analyze->Result G cluster_1 Swelling Method Workflow A Weigh Dry Sample (m_dry) B Immerse in Solvent A->B C Achieve Equilibrium Swelling B->C D Weigh Swollen Sample (m_swollen) C->D E Calculate Polymer Volume Fraction (V_r) D->E F Apply Flory-Rehner Equation E->F G Determine M_c and Cross-Link Density F->G

Caption: Step-by-step workflow for the swelling method.

G cluster_2 DMA Workflow A Prepare Rectangular Sample B Perform Temperature Sweep (Measure E') A->B C Identify Rubbery Plateau from E' vs. T Plot B->C D Select E' and T in Plateau Region C->D E Apply Rubber Elasticity Theory D->E F Calculate Cross-Link Density E->F

Caption: Step-by-step workflow for the DMA method.

Conclusion and Recommendations

There is no single "best" method for characterizing the cross-link density of cured DAP polymers; the optimal choice is dictated by the experimental goal.

  • For fundamental research where an accurate, quantitative value of cross-link density is needed to correlate with mechanical properties, Dynamic Mechanical Analysis (DMA) is the most direct and powerful technique. [17][24]It provides a direct link between the macroscopic mechanical behavior and the underlying network structure.

  • For comparative analysis and quality control where consistency between batches is the primary concern, the Swelling Method and Differential Scanning Calorimetry (DSC) are highly effective. [6]The swelling method offers a cost-effective way to obtain a reliable comparative measure of cross-linking. [5][25]DSC provides a rapid and highly reproducible assessment of the degree of cure, making it ideal for a production environment. [20][21]

  • For studying reaction kinetics and understanding the curing process in real-time, in-situ Spectroscopic Methods (FTIR/Raman) are unparalleled. They provide invaluable insights into the rate and extent of the chemical reactions forming the network.

By understanding the principles, strengths, and limitations of each technique presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to effectively characterize their cured DAP materials, ensuring optimal performance and product quality.

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A Senior Application Scientist's Guide to Confirming Diallyl Phthalate Polymerization with FTIR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, particularly in applications demanding high thermal stability and exceptional electrical insulation, diallyl phthalate (DAP) stands out as a critical thermosetting resin. The transition of the liquid DAP monomer into a robust, cross-linked polymer network is the cornerstone of its utility. Verifying the completion of this polymerization is not merely a quality control checkpoint; it is essential for ensuring the material's performance and safety in demanding applications, from electronic components to advanced composites.

Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive, and highly specific method for monitoring this chemical transformation. It provides a molecular-level "fingerprint" of the material, allowing for the direct observation of the consumption of reactive functional groups and the confirmation of a complete cure. This guide provides an in-depth comparison of the FTIR spectra of DAP monomer and its resulting polymer, supported by experimental data and protocols, to empower researchers to confidently assess the degree of polymerization.

The Principle: Tracking Molecular Vibrations to Monitor a Reaction

FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies.[1] When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to these vibrations, resulting in a unique spectrum of absorption bands. Polymerization fundamentally alters the chemical structure of the monomer, leading to predictable changes in the FTIR spectrum. For this compound, the key event is the reaction of the allyl functional groups, which contain carbon-carbon double bonds (C=C). By monitoring the disappearance of the vibrational bands associated with these allyl groups, we can quantitatively track the progress of the polymerization.[2][3]

Spectral Comparison: this compound Monomer vs. Poly(this compound)

The most direct way to confirm polymerization is a comparative analysis of the FTIR spectra before and after the curing process. The spectra of the DAP monomer and the fully cured poly(this compound) exhibit distinct and telling differences.

The DAP monomer spectrum is characterized by sharp, well-defined absorption bands corresponding to its specific functional groups. The most critical of these for our analysis are the vibrations of the two allyl groups.

In contrast, the spectrum of the fully cured poly(this compound) shows the dramatic attenuation or complete disappearance of the bands associated with the allyl groups. Concurrently, the rest of the molecule's core structure, the phthalate ester group, remains largely unchanged, providing stable reference peaks.

Below is a summary of the key vibrational modes and their expected changes upon polymerization.

Wavenumber (cm⁻¹)Vibrational Mode Assignment (in Monomer)Change Upon PolymerizationRationale for Change
~3080 cm⁻¹ =C-H Asymmetric & Symmetric StretchingDisappearsThe C-H bonds on the terminal double bond of the allyl group are consumed during polymerization.
~1645 cm⁻¹ C=C Stretching of the Allyl GroupDisappearsThis is the most direct indicator of polymerization, as the double bond is converted into a single bond to form the polymer backbone.[3]
~990 & 930 cm⁻¹ =C-H Out-of-Plane Bending (Wag)DisappearsThese deformation modes are characteristic of the vinyl group in the allyl moiety and are eliminated upon polymerization.
~1725 cm⁻¹ C=O Stretching of the Ester GroupRemains StableThe carbonyl group is not involved in the polymerization reaction and serves as an excellent internal standard.[2]
~1580 & 1601 cm⁻¹ C=C Aromatic Ring StretchingRemains StableThe benzene ring of the phthalate core is unaffected by the reaction, providing reliable reference peaks.[4]
~740 cm⁻¹ C-H Out-of-Plane Bending (Aromatic)Remains StableThis peak, characteristic of ortho-disubstituted benzene rings, is a stable feature for normalization.[4]

Quantitative Analysis: Determining the Degree of Conversion

A visual comparison confirms that polymerization has occurred, but a quantitative assessment of the extent of the reaction, known as the Degree of Conversion (DC), is often necessary for rigorous material characterization. The DC can be calculated from the FTIR spectra by using the Beer-Lambert law, which relates absorbance to concentration.

The principle is to compare the decrease in the absorbance of a reactive group's characteristic peak to the absorbance of a stable, non-reactive group's peak (an internal standard). For DAP polymerization, the C=C stretching peak at ~1645 cm⁻¹ is the analytical peak of interest, as its intensity is directly proportional to the concentration of unreacted allyl groups. The aromatic ring stretching peak at ~1580 cm⁻¹ or the carbonyl (C=O) peak at ~1725 cm⁻¹ are ideal internal standards as their concentrations do not change during the reaction.

The Degree of Conversion (DC) at any given time (t) can be calculated using the following formula:

DC (%) = [ 1 - ( (A_allyl / A_internal)_t / (A_allyl / A_internal)_0 ) ] x 100

Where:

  • (A_allyl)_t is the absorbance of the C=C allyl peak at time t.

  • (A_internal)_t is the absorbance of the internal standard peak at time t.

  • (A_allyl)_0 is the initial absorbance of the C=C allyl peak (in the monomer).

  • (A_internal)_0 is the initial absorbance of the internal standard peak.

Sample Experimental Data

To illustrate this, consider a thermal polymerization of DAP initiated with a peroxide catalyst. FTIR spectra are taken at different time intervals.

Reaction Time (min)Absorbance of Allyl C=C (~1645 cm⁻¹)Absorbance of Aromatic C=C (~1580 cm⁻¹)Ratio (A_allyl / A_aromatic)Degree of Conversion (%)
0 (Monomer)0.8500.6201.3710.0
300.4250.6210.68450.1
600.1700.6190.27579.9
1200.0430.6220.06995.0
2400.0080.6200.01399.1

This quantitative data clearly demonstrates the progression of the reaction towards completion, providing a robust, data-driven confirmation of polymerization.

Experimental Protocols & Workflows

Achieving reliable and reproducible FTIR data requires a meticulous experimental approach. Both ex-situ (sampling at time points) and in-situ (real-time monitoring) methods can be employed.

Protocol 1: Ex-Situ Analysis of DAP Polymerization

This method involves taking aliquots of the reaction mixture at various time points, quenching the reaction, and analyzing the sample.

  • Reaction Setup: Initiate the polymerization of DAP monomer in a reaction vessel at the desired temperature, typically with a free-radical initiator (e.g., benzoyl peroxide).

  • Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), extract a small aliquot of the reaction mixture.

  • Quenching: Immediately cool the aliquot on an ice bath and, if necessary, add an inhibitor to stop the polymerization.

  • Sample Preparation:

    • For liquid/viscous samples: Place a small drop of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • For solid polymer samples: Dissolve a small amount in a suitable solvent (e.g., methylene chloride), cast a thin film onto a KBr window, and allow the solvent to evaporate completely. Alternatively, grind the solid polymer with KBr powder and press it into a pellet.

  • FTIR Data Acquisition:

    • Record a background spectrum of the clean ATR crystal or KBr window.

    • Place the sample and acquire the FTIR spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Baseline correct all spectra to a consistent level.

    • Measure the peak heights or areas of the analytical allyl peak (~1645 cm⁻¹) and the chosen internal standard peak (~1580 cm⁻¹ or ~1725 cm⁻¹).

    • Calculate the Degree of Conversion using the formula provided above.

Workflow for In-Situ Monitoring with ATR-FTIR

For a more dynamic view of the reaction kinetics, in-situ monitoring using a heated ATR probe is the superior method.

G cluster_setup Experimental Setup cluster_reaction Reaction & Monitoring cluster_analysis Real-Time Data Analysis setup1 Insert heated ATR probe into reaction vessel setup2 Couple probe to FTIR spectrometer via fiber-optic cables setup1->setup2 setup3 Set temperature controller for probe and reactor setup2->setup3 react1 Add DAP monomer and initiator to vessel setup3->react1 react2 Start continuous spectral acquisition (e.g., 1 spectrum/min) react1->react2 react3 Initiate heating to start polymerization react2->react3 analysis1 Process spectra in real-time: baseline correction, peak picking react3->analysis1 analysis2 Plot normalized absorbance of allyl peak vs. time analysis1->analysis2 analysis3 Calculate Degree of Conversion for each time point analysis2->analysis3

Workflow for in-situ ATR-FTIR monitoring.

This in-situ approach provides a continuous kinetic profile of the polymerization, offering deeper insights into reaction rates and mechanisms without the need for manual sampling.

Chemical Transformation Diagram

The fundamental chemistry underpinning the FTIR analysis is the conversion of allyl double bonds into a saturated polymer backbone.

Conversion of DAP monomer to a cross-linked polymer.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of this compound polymerization. It provides not only a qualitative confirmation of the reaction by tracking the disappearance of characteristic allyl group vibrations but also enables a precise quantitative determination of the degree of conversion. By leveraging the principles and protocols outlined in this guide, researchers can establish a self-validating system for ensuring the complete curing of DAP resins, leading to materials with optimal performance, reliability, and safety. The comparison of spectra before, during, and after polymerization offers incontrovertible, data-driven evidence of a successful chemical transformation from a liquid monomer to a high-performance thermoset polymer.

References

  • Agilent Technologies. (2015). Measuring and Verifying Performance of FTIR for Rapid Phthalate Screening. Agilent. [Link]

  • Yilmaz, O., et al. (2023). Development of this compound-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites. MDPI. [Link]

  • Xu, S.-A., et al. (2008). Effect of ultrasonic separation on the structure and properties of this compound prepolymer. Ultrasonics Sonochemistry. [Link]

  • Higgins, F. (2013). Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. Agilent Technologies. [Link]

  • Oh, S. J., & Koenig, J. L. (1998). Phase and Curing Behavior of Polybutadiene/Diallyl Phthalate Blends Monitored by FT-IR Imaging Using Focal-Plane Array Detection. Analytical Chemistry. [Link]

  • Scribd. (2018). Polymer and Phthalate Analysis With FTIR Spectroscopy Webinar. [Link]

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. This compound. [Link]

  • Collares, F. M., et al. (2013). Discrepancies in degree of conversion measurements by FTIR. Brazilian Oral Research. [Link]

  • Otsuka, K., et al. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. MDPI. [Link]

  • Bedia, E., et al. (2003). Polymerization Reaction Monitoring for PSA Production Using an ATR-FTIR Probe. Adhesives & Sealants Industry. [Link]

  • Society for Applied Spectroscopy. Spectra–Structure Correlations: Polymer Spectra. [Link]

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A Researcher's Guide to Quantifying the Effects of Diallyl Phthalate on Polymer Hardness

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and material development, understanding the precise impact of additives on the mechanical properties of a final product is paramount. This guide provides an in-depth, technical comparison of how Diallyl Phthalate (DAP) influences polymer hardness. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind its function and provide a robust experimental framework for its evaluation against common alternatives.

Deconstructing this compound: Beyond the "Plasticizer" Misnomer

While many compounds in the phthalate family are known as plasticizers—agents that increase flexibility and decrease hardness—this compound (DAP) operates through a fundamentally different mechanism. It is a reactive monomer and cross-linking agent . This distinction is critical. Unlike traditional plasticizers that physically separate polymer chains to increase mobility, DAP chemically integrates into the polymer structure.

DAP's molecular structure features two highly reactive allyl groups. During the curing process, typically initiated by heat and a radical initiator, these groups polymerize to form a rigid, three-dimensional thermoset network. This covalent cross-linking locks the polymer chains in place, resulting in a material with significantly increased hardness, dimensional stability, heat resistance, and chemical resistance. Therefore, the primary effect of adding DAP to a compatible resin system, such as an unsaturated polyester, is a quantifiable increase in hardness .

The diagram below illustrates the cross-linking function of DAP within a polymer matrix.

G cluster_0 Uncured State cluster_1 Cured State (with Initiator + Heat) p1 Polymer Chain p2 Polymer Chain dap1 DAP dap2 DAP p3 Polymer Chain p4 Polymer Chain p3->p4 DAP Cross-link p4->p3 DAP Cross-link initiator Radical Initiator + Heat cluster_1 cluster_1 initiator->cluster_1 cluster_0 cluster_0

Caption: Curing process: DAP monomers form covalent cross-links.

Selecting the Appropriate Hardness Measurement Protocol

The choice of hardness testing methodology is dictated by the material's properties. For rigid thermoset plastics, such as those formulated with DAP, two methods are prevalent: Shore (Durometer) Hardness and Rockwell Hardness.

  • Shore Hardness (ASTM D2240): This test measures the resistance of a material to indentation by a spring-loaded indenter.[1][2] For rigid and semi-rigid plastics, the Shore D scale is used.[3][4][5][6] The test is quick, non-destructive, and can be performed with a portable durometer, making it ideal for quality control.[7] The value is a dimensionless number from 0 to 100, where a higher number indicates greater hardness.[1][3][8]

  • Rockwell Hardness (ASTM D785): This method also measures indentation resistance but is generally used for harder plastics like polycarbonate and nylon.[1][3] It involves applying a minor load followed by a major load, and the hardness value is derived from the net increase in indentation depth.[9][10] The Rockwell M and R scales are common for plastics.[3] While highly accurate, it requires a stationary benchtop tester.

Causality of Choice: For evaluating a concentration gradient of DAP in a polyester resin, the Shore D scale is often the most practical and appropriate choice . It provides excellent comparative data for the expected hardness range and the equipment is widely accessible.

Experimental Protocol: Quantifying DAP's Effect on Unsaturated Polyester Resin Hardness

This section provides a self-validating, step-by-step protocol to measure the effect of varying DAP concentrations on the Shore D hardness of an unsaturated polyester (UP) resin.

Objective: To determine the quantitative relationship between this compound concentration and the final hardness of a cured UP resin system.

Materials & Equipment:

  • Unsaturated Polyester (UP) Resin (orthophthalic, general purpose)

  • This compound (DAP) monomer

  • Benzoyl Peroxide (BPO) paste (radical initiator)

  • Analytical Balance (±0.01 g)

  • Disposable mixing cups and stirring rods

  • Flat-bottomed casting molds (e.g., aluminum or silicone, to produce samples at least 6 mm thick as per ASTM D2240)

  • Programmable laboratory oven

  • Shore D Durometer (calibrated, compliant with ASTM D2240)

  • Test stand for durometer (recommended for consistency)

  • Stopwatch

Experimental Workflow Diagram:

G prep 1. Sample Formulation (Varying DAP %) mix 2. Initiator Addition & Homogenization prep->mix cast 3. Casting (≥6mm thick samples) mix->cast cure 4. Curing (Specified Temp & Time) cast->cure condition 5. Conditioning (ASTM D618 Procedure A) cure->condition measure 6. Hardness Measurement (ASTM D2240 - Shore D) condition->measure analyze 7. Data Analysis & Comparison measure->analyze

Caption: Workflow from formulation to final data analysis.

Procedure:

  • Formulation Preparation: Prepare four distinct formulations based on the weight percentages shown in Table 1. Use an analytical balance for all measurements.

    • Causality: This concentration range is selected to demonstrate a clear trend from a baseline (0% DAP) to a significant modification level (30% DAP).

    Table 1: Experimental Formulations

    Formulation ID UP Resin (g) This compound (DAP) (g) Total Resin (g) BPO Initiator (g) (2% of Total)
    DAP-00 100.00 0.00 100.00 2.00
    DAP-10 90.00 10.00 100.00 2.00
    DAP-20 80.00 20.00 100.00 2.00

    | DAP-30 | 70.00 | 30.00 | 100.00 | 2.00 |

  • Mixing: For each formulation, first mix the UP resin and DAP monomer thoroughly until a homogenous solution is achieved. Then, add the BPO initiator and mix vigorously for 60 seconds, ensuring even dispersion.

    • Trustworthiness: Incomplete mixing is a primary source of experimental error, leading to inconsistent curing and variable hardness. Scrape the sides and bottom of the mixing cup.

  • Casting: Pour the mixed resin into the molds, ensuring a final sample thickness of at least 6 mm. Avoid introducing air bubbles.

  • Curing: Place the cast samples in a pre-heated laboratory oven. Cure according to the resin manufacturer's specifications (e.g., 1 hour at 80°C followed by a post-cure of 2 hours at 120°C).

    • Expertise: The post-cure step is crucial for thermosets to achieve maximum cross-link density and, consequently, their ultimate hardness and thermal stability.

  • Conditioning: After curing and cooling, demold the samples. Before testing, condition them for a minimum of 40 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified in ASTM D618, Procedure A.

    • Trustworthiness: This standard conditioning ensures that all samples are at thermal and moisture equilibrium, making the hardness measurements comparable and reproducible.

  • Hardness Measurement (ASTM D2240): a. Place the durometer in a test stand to ensure the presser foot is parallel to the specimen surface. b. Position a conditioned sample on a hard, flat surface directly below the indenter. c. Apply force smoothly to bring the presser foot into firm, parallel contact with the sample surface. d. Take the hardness reading exactly 1 second after the presser foot is in full contact. e. Make at least five measurements at different positions on each sample, ensuring each position is at least 12 mm from any edge. f. Record all five readings for each formulation.

  • Data Analysis: Calculate the mean and standard deviation of the five Shore D hardness readings for each DAP concentration. Plot the mean hardness as a function of DAP percentage.

Comparative Analysis with Alternatives: DAP vs. Styrene

In unsaturated polyester systems, the most common alternative reactive monomer to DAP is Styrene . While both function to cross-link the polyester chains, they impart different properties to the final cured product.

Table 2: Comparative Performance of DAP vs. Styrene in UP Resins

PropertyThis compound (DAP)StyreneRationale & Field Insights
Typical Hardness HigherLowerDAP's bifunctional allyl groups create a denser, more rigid 3D network, leading to superior hardness and scratch resistance.
Heat Resistance Excellent (maintains integrity >200°C)Moderate (degrades around 150-180°C)The stable phthalate core in DAP contributes to enhanced thermal stability compared to the vinyl group in styrene.
Dimensional Stability Excellent (low post-mold shrinkage)Fair (higher shrinkage)DAP polymerizes with very little shrinkage, a critical factor for high-precision electrical and electronic components.
Handling & Safety Low volatility, nearly odorlessHigh volatility, strong odor (VOC)DAP's low vapor pressure makes it significantly easier and safer to handle in a manufacturing environment.
Cost HigherLowerStyrene is a commodity chemical and is significantly less expensive, making it the default choice for less demanding applications.

While specific hardness values depend on the base resin and cure cycle, a general trend would show neat UP resin at ~80-85 Shore D, increasing to 90-95 Shore D or higher with the addition of 30-40% DAP. Styrene-cured systems typically remain in the 85-90 Shore D range.[11]

Data Interpretation and Conclusion

The experimental results should demonstrate a clear, positive correlation between the concentration of this compound and the Shore D hardness of the cured polyester resin. This increase is a direct result of a higher cross-link density within the polymer matrix.

This guide has established that this compound is not a plasticizer but a potent cross-linking agent that significantly enhances polymer hardness. Its effects are reliably and reproducibly quantifiable using standard methodologies like the ASTM D2240 Shore D hardness test. When compared to alternatives like styrene, DAP offers superior performance in hardness, thermal stability, and dimensional control, justifying its use in high-performance applications where these properties are critical. The provided protocol serves as a robust template for researchers to validate these effects and make informed material selection decisions.

References

  • Intertek. (n.d.). Shore Hardness ASTM D2240. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D785: Rockwell Hardness Of Plastics And Electrical Insulating Materials. Retrieved from [Link]

  • G. L. Figueroa, L. A. Cisneros-López, J. L. Angulo-Sánchez, & R. O. O. Rocha. (2001). Unsaturated Polyester Resins: Influence of the Styrene Concentration on the Miscibility and Mechanical Properties. Journal of Applied Polymer Science, 80(8), 1239-1247. Retrieved from [Link]

  • ASTM International. (2018). ASTM D785-08(2018), Standard Test Method for Rockwell Hardness of Plastics and Electrical Insulating Materials. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D2240: Shore Hardness Testing for Plastics and Polymers. Retrieved from [Link]

  • U.S. Plastic Corp. (2023, January 16). What is the difference between Rockwell and Shore Durometer?. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D785 & ISO 2039-1/-2 Plastics hardness test. Retrieved from [Link]

  • ARCOR Epoxy Technologies. (n.d.). Shore (Durometer) Hardness Testing of Plastics. Retrieved from [Link]

  • Xometry. (2024, September 3). Shore Hardness for Plastics and Rubbers: Shore A and Shore D. Retrieved from [Link]

  • Matmatch. (2022, December 13). Comparing Hardness Tests: Vickers, Rockwell, Brinell, Mohs, Shore and Knoop. Retrieved from [Link]

  • U Resin Industrial. (n.d.). Difference between Shore A and D Hardness. Retrieved from [Link]

  • Pecora Corporation. (2024, September 26). Understanding Shore A and Shore D Hardness. Retrieved from [Link]

  • WorldofTest.com. (2025, June 30). Understanding the Shore Hardness Test: Method, Formula & Diagram. Retrieved from [Link]

  • Hapco, Inc. (n.d.). Guide to Shore Hardness. Retrieved from [Link]

  • Xometry. (2023, April 28). Shore D Hardness Scale: Definition, Use, Types, Benefits, and Limitations. Retrieved from [Link]

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A Comparative Guide to the Thermal Properties of Diallyl Phthalate (DAP) and Other Key Thermosetting Resins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and advanced materials, the selection of a thermosetting resin is a critical decision dictated by the performance requirements of the final application. Thermal stability is often a primary consideration, as it governs the material's ability to maintain its structural and functional integrity under elevated temperatures. This guide provides an in-depth comparison of the thermal properties of Diallyl Phthalate (DAP) resin against other widely used thermosetting resins: epoxies, phenolics, and cyanate esters. Our analysis is grounded in experimental data and standardized testing methodologies to provide a clear, objective comparison for informed material selection.

Introduction to High-Performance Thermosetting Resins

Thermosetting resins are polymers that, once cured, form a rigid, three-dimensional cross-linked network, rendering them infusible and insoluble. This cross-linked structure is the foundation of their excellent mechanical and thermal properties.

  • This compound (DAP): DAP resins are known for their exceptional electrical insulation properties, dimensional stability, and resistance to heat and humidity. Curing occurs via a polymerization reaction, resulting in a stable network with minimal shrinkage.[1]

  • Epoxy Resins: Epoxies are one of the most versatile classes of thermosets, offering a broad range of properties depending on the specific resin and curing agent chemistry. They are valued for their excellent adhesion, mechanical strength, and chemical resistance.[2]

  • Phenolic Resins: As the first commercially successful synthetic polymers, phenolics are lauded for their high heat resistance, dimensional stability, and excellent fire, smoke, and toxicity (FST) properties.[3]

  • Cyanate Ester Resins: These high-performance resins are characterized by their exceptionally high glass transition temperatures, low dielectric constants, and excellent thermal stability, making them suitable for demanding aerospace and electronics applications.[4]

The thermal performance of these resins is not a singular metric but a composite of several key properties, which we will explore in detail.

Comparative Analysis of Key Thermal Properties

The following table summarizes the typical thermal properties of DAP, epoxy, phenolic, and cyanate ester resins. It is important to note that these values can vary significantly based on the specific formulation, filler content, and curing conditions.

PropertyThis compound (DAP)Epoxy ResinPhenolic ResinCyanate Ester Resin
Glass Transition Temperature (Tg) 150 - 160 °C[5]60 - 250 °C[2]127 - 159 °C230 - 400 °C[4]
Coefficient of Thermal Expansion (CTE) 25 - 76 µm/m·K[1][5]40 - 80 µm/m·K30 - 45 µm/m·K40 - 65 µm/m·K
Thermal Conductivity ~0.6 W/m·K[5]0.1 - 0.2 W/m·K (unfilled)[6]0.15 - 0.94 W/m·K[7]~0.2 W/m·K
Decomposition Temperature (Td) Begins around 300-350 °CBegins around 300-350 °C[8]Begins around 200 °C, carbonizes >300 °C[9]Up to ~400 °C

The Science Behind Thermal Performance: A Structural Perspective

The differences in thermal properties among these resins are intrinsically linked to their molecular architecture, specifically their crosslink density and the nature of their chemical bonds.

Crosslink Density: This refers to the number of cross-links per unit volume in the polymer network. A higher crosslink density restricts the mobility of polymer chains, leading to a higher glass transition temperature (Tg) and enhanced thermal stability.[10][11] Thermosets, by their nature, have a high crosslink density which contributes to their dimensional stability at elevated temperatures.[2][12]

Aromaticity: The presence of aromatic rings in the polymer backbone significantly enhances thermal stability. The rigid structure and high bond energy of aromatic rings require more energy to induce molecular motion, thus increasing the Tg and decomposition temperature. Cyanate esters and many high-performance epoxies and phenolics derive their exceptional thermal resistance from their high aromatic content.

  • DAP: Possesses good thermal stability due to its cross-linked structure. Its bending strength remains largely unchanged with continuous use at temperatures between 150-200°C.

  • Epoxy: The thermal stability of epoxy resins is highly dependent on the chemical structure of both the epoxy resin and the hardener. Aromatic amines and anhydrides as hardeners create a denser, more rigid network, elevating the Tg.[8]

  • Phenolic: The high degree of cross-linking and aromatic character in phenolic resins contribute to their excellent thermal resistance, allowing them to withstand temperatures exceeding 250°C without significant degradation.[5]

  • Cyanate Ester: The trimerization of cyanate groups forms highly stable triazine rings, resulting in a densely cross-linked network with exceptional thermal stability and very high Tg values.[4]

Standardized Methodologies for Thermal Property Evaluation

To ensure accurate and reproducible data, the thermal properties of thermosetting resins are evaluated using standardized experimental protocols. The following sections detail the methodologies for determining the key thermal parameters discussed in this guide.

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-change in the heat flow curve, indicating the transition from a rigid, glassy state to a more flexible, rubbery state.

Experimental Protocol:

  • Sample Preparation: A small sample of the cured resin (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC is calibrated for temperature and enthalpy. An empty sealed pan is used as a reference.

  • Thermal Scan: The sample is subjected to a controlled heating and cooling cycle. A typical procedure involves:

    • An initial heating ramp to a temperature above the expected Tg to erase any prior thermal history.

    • A controlled cooling ramp.

    • A second heating ramp at a specified rate (e.g., 10 or 20 °C/min), during which the Tg is measured.[13]

  • Data Analysis: The Tg is determined as the midpoint of the transition region in the heat flow versus temperature plot from the second heating scan.

Figure 1: Workflow for Tg Determination by DSC

Coefficient of Thermal Expansion (CTE) by Thermomechanical Analysis (TMA)

Standard: ASTM E831 - Standard Test Method for Linear Thermal Expansion of Solid Materials by Thermomechanical Analysis.[14]

Principle: TMA measures the dimensional change of a material as a function of temperature. A probe rests on the sample with a minimal compressive force, and its displacement is recorded as the sample is heated or cooled.

Experimental Protocol:

  • Sample Preparation: A solid specimen with parallel and flat surfaces is prepared. The typical size is between 2 and 10 mm in length.[15]

  • Instrument Setup: The TMA is calibrated for displacement and temperature.

  • Measurement: The specimen is placed in the TMA holder, and the probe is brought into contact with the sample surface. The sample is then heated at a constant rate over the desired temperature range.[15]

  • Data Analysis: The CTE is calculated from the slope of the linear portion of the dimensional change versus temperature curve.

Figure 2: Workflow for CTE Determination by TMA

Thermal Conductivity by Guarded Heat Flow Meter

Standard: ASTM E1530 - Standard Test Method for Evaluating the Resistance to Thermal Transmission of Materials by the Guarded Heat Flow Meter Technique.[9]

Principle: This steady-state method determines the thermal resistance of a material by measuring the heat flow and temperature difference across a specimen of known thickness. A guard heater is used to minimize lateral heat loss, ensuring one-dimensional heat flow.[16][17]

Experimental Protocol:

  • Sample Preparation: A flat, solid specimen of uniform thickness is prepared.

  • Instrument Setup: The apparatus consists of a heated upper plate and a cooled lower plate, with a heat flux transducer. The system is calibrated using a material of known thermal conductivity.

  • Measurement: The specimen is placed between the two plates, and a steady-state temperature gradient is established. The heat flow and the temperature difference across the specimen are measured.

  • Data Analysis: The thermal conductivity is calculated from the measured heat flow, temperature difference, and specimen dimensions.

Figure 3: Workflow for Thermal Conductivity Measurement

Decomposition Temperature (Td) by Thermogravimetric Analysis (TGA)

Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[8]

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).

Experimental Protocol:

  • Sample Preparation: A small sample of the cured resin (typically 10-15 mg) is placed in a TGA pan.[18]

  • Instrument Setup: The TGA is calibrated for mass and temperature. The desired atmosphere (e.g., nitrogen for inert decomposition, or air for oxidative decomposition) is set.

  • Thermal Scan: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through a temperature range that encompasses the decomposition of the material.[18]

  • Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at specific weight loss percentages.

Figure 4: Workflow for Td Determination by TGA

Conclusion

The selection of a thermosetting resin for high-performance applications necessitates a thorough understanding of its thermal properties. This guide has provided a comparative analysis of this compound (DAP) with epoxy, phenolic, and cyanate ester resins, highlighting the key thermal parameters that dictate their performance at elevated temperatures.

  • DAP offers a balanced profile of good thermal stability, excellent electrical properties, and dimensional stability.

  • Epoxies provide a broad spectrum of thermal performance that can be tailored through formulation.

  • Phenolics excel in high-temperature environments and applications requiring superior fire resistance.

  • Cyanate esters represent the pinnacle of thermal stability, with exceptionally high glass transition temperatures.

The choice of the optimal resin will ultimately depend on the specific requirements of the application, including the operating temperature, mechanical loads, and environmental conditions. The standardized testing methodologies outlined herein provide a robust framework for the empirical evaluation and comparison of these materials, ensuring that material selection is based on reliable and reproducible data.

References

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A Senior Application Scientist's Guide to Validating Diallyl Phthalate Purity: A Comparative Analysis of Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and drug development, the purity of monomers like diallyl phthalate (DAP) is paramount. As a critical crosslinking agent and monomer for thermosetting resins, trace impurities can significantly impact polymerization kinetics, final polymer properties, and the safety profile of end-products. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the comprehensive validation of DAP purity, offering field-proven insights into method selection and experimental design.

The Analytical Challenge: Understanding this compound and Its Process-Related Impurities

This compound (C₁₄H₁₄O₄) is synthesized via the esterification of phthalic anhydride with allyl alcohol. This process inherently introduces potential impurities that must be monitored and controlled. The primary analytes of interest in a purity validation study are:

  • This compound (DAP): The main component.

  • Monoallyl Phthalate (MAP): A key reaction intermediate resulting from incomplete esterification.

  • Phthalic Anhydride: An unreacted starting material. In the presence of moisture, it can hydrolyze to phthalic acid.

  • Allyl Alcohol: The second unreacted starting material.

A robust analytical method must be able to separate and quantify these compounds, which possess a range of polarities and volatilities, to provide a complete impurity profile.

Strategic Method Selection: Gas Chromatography vs. High-Performance Liquid Chromatography

The choice between GC and HPLC is not arbitrary; it is dictated by the physicochemical properties of the analytes and the specific goals of the analysis (e.g., routine quality control vs. comprehensive impurity identification).

Gas Chromatography (GC): The Gold Standard for Volatile and Semi-Volatile Analytes

GC is a powerful and widely-used technique for phthalate analysis due to its high resolving power and sensitivity, particularly for volatile and thermally stable compounds.[1]

  • Principle of Separation: In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases, which is primarily governed by their boiling points and polarity.

  • Why it Works for DAP: DAP and its primary impurities (allyl alcohol, monoallyl phthalate) are sufficiently volatile and thermally stable to be analyzed by GC without degradation.

  • Detector Selection:

    • Flame Ionization Detector (FID): Offers a robust, linear response for quantifiable carbon-containing compounds, making it ideal for routine purity assays and quantification of known impurities.[2]

    • Mass Spectrometry (MS): Provides structural information, enabling definitive peak identification and the detection of unknown impurities. GC-MS is the preferred method for method development, validation, and in-depth impurity profiling.[1]

  • Column Choice Rationale: A mid-polarity column, such as one with a stationary phase of 5% phenyl-methylpolysiloxane, provides an excellent balance of interactions to effectively resolve the aromatic esters (DAP, MAP) from the more polar starting materials.

High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Polarities

HPLC excels in separating compounds that are non-volatile, thermally labile, or span a wide polarity range.[3][4]

  • Principle of Separation: HPLC uses a high-pressure pump to pass a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). Separation is based on each component's differential affinity for the stationary and mobile phases.

  • Why it is a Viable Alternative: For DAP analysis, reversed-phase HPLC is particularly effective. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water). The nonpolar DAP and MAP are retained longer, while the more polar phthalic acid (from anhydride hydrolysis) and allyl alcohol elute earlier. This makes HPLC highly effective for simultaneously analyzing starting materials, intermediates, and the final product.[5]

  • Detector Selection:

    • Ultraviolet (UV) Detector: Phthalates contain a benzene ring, which is a strong chromophore, making UV detection highly suitable and sensitive.[6][7] A wavelength around 230 nm is typically effective for detecting all aromatic species in the sample.[3]

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed to be robust and self-validating, providing a clear path for implementation in a research or quality control laboratory.

Gas Chromatography (GC-FID/MS) Protocol

This method is optimized for the simultaneous quantification of DAP and its key process-related impurities.

Workflow Diagram:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing S1 Weigh DAP Sample S2 Dissolve in Isooctane S1->S2 A1 Inject 1 µL into GC Inlet S2->A1 S3 Prepare Calibration Standards (DAP, MAP, Phthalic Anhydride, Allyl Alcohol) S3->A1 A2 Separation on HP-5ms Column A1->A2 A3 Detection by FID (Quantification) & MS (Identification) A2->A3 D1 Integrate Peak Areas A3->D1 D2 Generate Calibration Curves D1->D2 D3 Calculate Purity & Impurity % D2->D3

Caption: Workflow for DAP Purity Analysis by GC-FID/MS.

Instrumentation and Conditions:

  • System: Agilent 8890 GC with 5977C MSD and FID detector (split configuration).[8]

  • Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Inlet: Split/Splitless, 280°C, Split ratio 50:1.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

  • FID Detector: 320°C.

  • MSD Transfer Line: 280°C.

  • MS Source: 230°C.

  • MS Quadrupole: 150°C.

  • Acquisition Mode: Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity if needed.

Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with isooctane.

  • Standard Stock Solutions: Prepare individual stock solutions of DAP, monoallyl phthalate, phthalic anhydride, and allyl alcohol in isooctane at 1 mg/mL.

  • Calibration Standards: Prepare a series of mixed working standards by diluting the stock solutions to cover a range from approximately 0.05% to 2% of the nominal sample concentration.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is ideal for resolving the polar and non-polar components of the sample mixture.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh DAP Sample S2 Dissolve in Acetonitrile S1->S2 A1 Inject 10 µL into HPLC S2->A1 S3 Prepare Calibration Standards (DAP, MAP, Phthalic Acid) S3->A1 A2 Separation on C18 Column A1->A2 A3 Detection by UV (230 nm) A2->A3 D1 Integrate Peak Areas A3->D1 D2 Generate Calibration Curves D1->D2 D3 Calculate Purity & Impurity % D2->D3

Caption: Workflow for DAP Purity Analysis by HPLC-UV.

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    • Start at 40% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Standard Stock Solutions: Prepare individual stock solutions of DAP, monoallyl phthalate, and phthalic acid (as the hydrolysis product of the anhydride) in acetonitrile at 1 mg/mL.

  • Calibration Standards: Prepare a series of mixed working standards by diluting the stock solutions to cover a range from approximately 0.05% to 2% of the nominal sample concentration. Note: Allyl alcohol has a poor UV chromophore and is not typically quantified by this method; a separate GC method is preferred for this impurity.

Performance Comparison: Making an Informed Decision

The choice of method depends on the specific requirements of the analysis. The following table summarizes the expected performance characteristics of each technique for DAP purity validation.

Parameter Gas Chromatography (GC-FID/MS) High-Performance Liquid Chromatography (HPLC-UV) Rationale / Senior Scientist Insight
Analyte Scope Excellent for DAP, MAP, and Allyl Alcohol. Phthalic anhydride is also detectable.Excellent for DAP, MAP, and Phthalic Acid. Allyl alcohol is difficult to detect by UV.GC is superior for quantifying the volatile allyl alcohol. HPLC excels at quantifying the non-volatile phthalic acid, which is a critical impurity if the sample has been exposed to moisture.
Resolution Very High. Capillary GC columns offer superior peak efficiency.[1]High. Modern columns provide good resolution, but typically less than capillary GC.For complex impurity profiles or closely eluting isomers (not typical for DAP), GC generally provides better separation.
Sensitivity (LOQ) ~0.01-0.1 µg/mL (FID); <0.01 mg/L (MS-SIM).[9][10]~0.1-0.6 µg/mL (UV).[6]GC, especially with an MS detector in SIM mode, generally offers higher sensitivity, making it ideal for trace impurity analysis.
Analysis Time ~15-20 minutes.~20-25 minutes (including equilibration).GC methods can often be faster due to rapid temperature programming.
Identification Excellent with MS. Mass spectra provide definitive structural confirmation.Limited. Identification is based on retention time matching with standards.For identifying unknown peaks or confirming impurity identity, GC-MS is the authoritative choice.
Robustness High. FID is a very stable and reliable detector.High. HPLC-UV systems are workhorses in QC labs.Both methods are highly robust and suitable for routine use once validated.

Conclusion and Recommendations

Both GC and HPLC are powerful, validated techniques for assessing the purity of this compound. The optimal choice is contingent on the analytical objective.

  • For comprehensive purity analysis and impurity identification , a Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended. It provides superior resolution and definitive identification of all key potential impurities, including the volatile allyl alcohol.

  • For routine quality control (QC) and assay of known impurities (DAP, MAP, Phthalic Acid) , an HPLC-UV method is a highly reliable and robust alternative. It avoids the high temperatures of the GC inlet, which can be advantageous, and effectively quantifies the critical non-volatile acid impurity.

Ultimately, a well-equipped laboratory should consider validating both methods. A primary GC-MS method can be used for initial characterization and reference, while a simpler HPLC-UV or GC-FID method can be employed for high-throughput routine testing. This dual-pronged approach ensures the highest level of scientific integrity and confidence in the quality of your this compound.

References

  • Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Available at: [Link]

  • Geyer, R., & Saunders, D. (1986). Determination of Phthalic Anhydride In Workplace Air Using Reverse Phase High Performance Liquid Chromatography.
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  • Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. Governors State University. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid. Available at: [Link]

  • Dural, E. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Combinatorial Chemistry & High Throughput Screening, 23(10), 1010-1022. Available at: [Link]

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  • Chen, H., et al. (2005). Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection. International Journal of Cosmetic Science, 27(4), 205-10. Available at: [Link]

  • UL Prospector. (n.d.). This compound (DAP): RX®. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing Drug Affinity Probe (DAP) Reliability in Adverse Environments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of phenotypic drug discovery, identifying the specific molecular targets of a bioactive compound is a critical step, a process known as target deconvolution.[1][2][3] Among the arsenal of techniques available, Drug Affinity Probes (DAP) offer a powerful approach. However, the reliability of these probes can be compromised in the complex and often harsh conditions of biological experiments. This guide provides an in-depth comparison of DAP with alternative methods, focusing on their long-term reliability in adverse environments and offering detailed experimental protocols to empower researchers in their decision-making process.

Understanding the Core Technology: The Drug Affinity Probe (DAP)

A Drug Affinity Probe is a trifunctional chemical tool designed to identify the protein targets of a small molecule.[4] Its architecture consists of three key components:

  • The Small Molecule: The bioactive compound of interest that binds to the target protein.

  • The Linker: A chemical chain that connects the small molecule to a tag. The linker's chemical nature is a critical determinant of the probe's stability.

  • The Tag: A reporter molecule, such as biotin or a fluorescent dye, that enables the detection and isolation of the probe-protein complex.[5]

The general principle involves immobilizing the DAP on a solid support (e.g., beads), incubating it with a complex biological sample like a cell lysate, washing away non-specific binders, and finally eluting and identifying the specifically bound proteins, typically by mass spectrometry.[4]

Defining "Adverse Environments" in Target Deconvolution

The success of a DAP experiment hinges on the probe's ability to maintain its structural integrity and binding affinity under various experimental conditions. "Adverse environments" can be defined by several factors that deviate from ideal physiological conditions:

  • pH Extremes: Biological compartments and experimental buffers can range from acidic to alkaline. These conditions can lead to the hydrolysis of sensitive linkers (e.g., esters) or alter the ionization state of the probe and target, affecting binding.[6]

  • Temperature Fluctuations: Elevated temperatures, often used in protocols like the thermal shift assay, can degrade the probe or the target protein.[7][8] Conversely, low temperatures can impact binding kinetics.[7]

  • Redox Potential: The presence of reducing or oxidizing agents in lysates or specific cellular compartments can cleave certain chemical bonds within the probe, such as disulfide bridges.

  • High Salt Concentrations: While often used to minimize non-specific ionic interactions, high salt concentrations can also disrupt the affinity between the probe and its target.

  • Complex Biological Matrices: Cell lysates, plasma, and tissue homogenates contain a high concentration of proteins, lipids, and metabolites, as well as active enzymes like proteases and esterases that can degrade the probe.

A Comparative Analysis: DAP vs. Alternative Technologies

No single target deconvolution method is universally superior. The choice of technique depends on the specific biological question, the nature of the small molecule, and the experimental conditions. Here, we compare DAP with three leading alternatives: Affinity Chromatography-Mass Spectrometry (AC-MS), Activity-Based Protein Profiling (ABPP), and the Cellular Thermal Shift Assay (CETSA).

Technique Principle Strengths in Adverse Environments Weaknesses in Adverse Environments
Drug Affinity Probe (DAP) Small molecule probe captures targets from a biological sample.[4]Versatile; can be tailored with robust linkers for specific conditions.Susceptible to degradation by proteases/esterases; linker stability is critical.
Affinity Chromatography (AC-MS) Similar to DAP, it uses an immobilized ligand to capture binding partners.[4][9]Well-established; allows for stringent washing conditions to remove non-specific binders.Requires significant amounts of protein; immobilization chemistry can be harsh.
Activity-Based Protein Profiling (ABPP) Uses reactive probes that covalently bind to the active sites of specific enzyme families.[5][10][11]Covalent bond is highly stable, making it resistant to harsh washing conditions.Limited to enzyme classes with reactive catalytic residues; probe can be inherently reactive.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.[12][13]Label-free, avoiding probe synthesis; performed in intact cells, preserving the native environment.Not all ligand binding events result in a significant thermal shift; can lead to false negatives.[14]

Experimental Protocols for Assessing Probe Reliability

To ensure the trustworthiness of your results, it is imperative to validate the stability of your Drug Affinity Probe under the specific conditions of your experiment. Here are protocols designed to test the robustness of a DAP.

Protocol 1: pH Stability Assay

This protocol assesses the integrity of the DAP across a range of pH values.

Objective: To determine the pH range in which the DAP remains intact.

Methodology:

  • Prepare a series of buffers with pH values ranging from 4.0 to 10.0 (e.g., citrate, phosphate, borate buffers).

  • Incubate the DAP in each buffer at the experimental temperature for a predetermined time course (e.g., 0, 1, 4, and 24 hours).

  • At each time point, quench the reaction and analyze the integrity of the probe using LC-MS.

  • Quantify the percentage of intact probe remaining relative to the t=0 time point.

  • Self-Validation: Include a known stable compound as a positive control and the buffer alone as a negative control.

Protocol 2: Thermal Stability Assay

This protocol evaluates the probe's resilience to heat.

Objective: To determine the maximum temperature the DAP can withstand without degradation.

Methodology:

  • Aliquot the DAP into a suitable buffer (e.g., PBS).

  • Expose the aliquots to a temperature gradient (e.g., 37°C, 50°C, 60°C, 70°C, 80°C) for a fixed duration (e.g., 15 minutes).

  • Cool the samples on ice and analyze by LC-MS to assess degradation.

  • Plot the percentage of intact probe against temperature.

  • Self-Validation: Run a parallel experiment with a compound known to be thermally labile as a control.

Protocol 3: Stability in Biological Matrix

This is a crucial test to determine if the probe can survive in a realistic biological environment.

Objective: To assess the DAP's stability in the presence of cellular enzymes.

Methodology:

  • Prepare a cell lysate from the relevant cell line or tissue.

  • Incubate the DAP in the cell lysate at 37°C over a time course (e.g., 0, 30, 60, 120 minutes).

  • To differentiate between enzymatic and non-enzymatic degradation, run a parallel experiment with heat-inactivated lysate (e.g., heated at 95°C for 10 minutes).

  • At each time point, precipitate proteins (e.g., with cold acetone or methanol) and analyze the supernatant for intact probe via LC-MS.

  • Self-Validation: A key control is to spike a known stable, non-hydrolyzable compound into the lysate to monitor for non-specific degradation or sample loss.

Visualizing Workflows and Decision-Making

Clear visualization of experimental processes and decision logic is essential for complex scientific endeavors.

DAP Experimental Workflow

The following diagram illustrates the typical workflow for a target deconvolution experiment using a Drug Affinity Probe.

DAP_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis p1 Synthesize Drug Affinity Probe p2 Immobilize Probe on Solid Support p1->p2 e1 Incubate with Cell Lysate p2->e1 e2 Wash Non-specific Binders e1->e2 e3 Elute Bound Proteins e2->e3 a1 Protein Digestion (e.g., Trypsin) e3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis & Target Identification a2->a3

Caption: General workflow for DAP-based target identification.

Decision Framework for Method Selection

Choosing the right technique is critical. This diagram provides a logical framework for selecting a target deconvolution method based on the properties of the small molecule and the experimental context.

Decision_Tree decision decision method method start Start: Have a phenotypic hit q1 Is the hit covalently binding? start->q1 q2 Is label-free method preferred? q1->q2 No abpp Use ABPP q1->abpp Yes q3 Is probe chemically stable in lysate? q2->q3 No cetsa Use CETSA q2->cetsa Yes dap Use DAP / AC-MS q3->dap Yes redesign Redesign Probe q3->redesign No

Caption: Decision tree for selecting a target deconvolution method.

Conclusion and Future Perspectives

The reliability of a Drug Affinity Probe in adverse environments is not a given; it must be empirically determined. While DAP and AC-MS remain powerful and versatile techniques, their successful application requires careful consideration of probe stability.[4][9] For covalently acting compounds, ABPP offers a robust alternative due to the stability of the covalent adduct.[10] Meanwhile, label-free methods like CETSA bypass the need for probe synthesis altogether, offering a view of target engagement in a more native cellular context, although they are not without their own limitations.[12][14]

Future advancements in linker chemistry will undoubtedly lead to the development of more robust probes that can withstand a wider range of experimental conditions. Furthermore, the integration of multiple orthogonal methods will provide the highest confidence in target identification and validation, a crucial step in translating a phenotypic hit into a viable drug development program.[3]

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Comparative study of diallyl phthalate polymerization kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Polymerization Kinetics of Diallyl Phthalate Isomers

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of the free-radical polymerization kinetics of this compound (DAP) and its isomers, diallyl isophthalate (DAIP) and diallyl terephthalate (DAT). We will delve into the unique mechanistic pathways that govern the polymerization of these bifunctional monomers, detail robust experimental methodologies for their kinetic characterization, and present comparative data to guide researchers in materials science and polymer chemistry.

Introduction: The Unique Position of this compound in Thermoset Resins

This compound (DAP) is a cornerstone monomer in the field of high-performance thermosetting polymers. Unlike common monofunctional vinyl monomers, DAP possesses two reactive allyl groups, enabling it to form a highly cross-linked, three-dimensional network upon polymerization.[1] This structure imparts exceptional thermal stability, dimensional stability, chemical resistance, and superb electrical insulation properties to the final polymer.[1][2][3] Consequently, poly(this compound) is indispensable in demanding applications, including electrical connectors, insulators, and structural composites for the electronics and automotive industries.[1][2]

However, the polymerization of diallyl monomers is mechanistically complex. The kinetics are not as straightforward as those of typical vinyl monomers like styrene or acrylates. The process is characterized by a competition between several reaction pathways:

  • Intermolecular Propagation: A growing polymer chain radical adds to an allyl group of a separate monomer molecule, leading to linear chain growth and branching.

  • Intramolecular Cyclization: The radical on a growing chain attacks the second allyl group on the same monomer unit, forming a cyclic structure within the polymer backbone.[4][5][6]

  • Degradative Chain Transfer: A propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and creates a resonance-stabilized allylic radical that is slow to re-initiate polymerization, thereby reducing the overall polymerization rate and the polymer's molecular weight.[4][5]

  • Crosslinking: Reaction of the pendant double bonds remaining on the polymer chains, leading to the formation of an infinite network, a phenomenon known as gelation.[7][8]

Understanding the kinetics of these competing reactions is paramount for controlling the final properties of the thermoset material. This guide focuses on a comparative study of ortho-diallyl phthalate (DAP), meta-diallyl isophthalate (DAIP), and para-diallyl terephthalate (DAT) to elucidate how the isomeric structure influences these intricate kinetic pathways.

Mechanistic Deep Dive: The Influence of Isomeric Structure

The spatial arrangement of the two diallyl ester groups on the benzene ring is the primary determinant of the kinetic differences observed between DAP, DAIP, and DAT. This structural variation directly impacts the propensity for intramolecular cyclization versus intermolecular propagation and crosslinking.

The Central Role of Cyclopolymerization

For diallyl monomers, the polymerization process begins with an initiator radical attacking one of the allyl double bonds of a monomer. The resulting radical then faces a critical choice: it can either attack a double bond on a different monomer (intermolecular propagation) or the second double bond on its own monomer unit (intramolecular cyclization).[4][5] This latter process, known as cyclopolymerization, is a defining feature of diallyl monomers.

The probability of cyclization is highly dependent on the distance and orientation between the radical and the pendant double bond.

  • In This compound (DAP) , the ortho-positioning of the ester groups brings the two allyl moieties into close proximity, significantly favoring intramolecular cyclization. This leads to the formation of a polymer chain rich in cyclic repeating units.

  • In Diallyl Isophthalate (DAIP) and Diallyl Terephthalate (DAT) , the meta- and para-positioning increases the distance between the allyl groups, making intramolecular cyclization less probable compared to DAP.

This difference in cyclization efficiency has profound kinetic consequences. Efficient cyclization consumes double bonds without creating crosslinks, which can delay the onset of gelation.[9]

Diagram 1: Key Mechanistic Pathways in this compound Polymerization

G cluster_initiation Initiation cluster_propagation Propagation & Competing Reactions cluster_outcome Resulting Structures I Initiator (I) R Primary Radical (R•) I->R Decomposition M DAP Monomer (M) R->M Addition RM1 Uncyclized Radical (RM•) M->RM1 Addition Cyclization Intramolecular Cyclization RM1->Cyclization Favored in DAP Intermolecular Intermolecular Propagation RM1->Intermolecular Linear Growth/ Branching ChainTransfer Degradative Chain Transfer RM1->ChainTransfer Forms stable allyl radical CyclizedRadical Cyclized Radical Cyclization->CyclizedRadical LinearChain Growing Linear Chain Intermolecular->LinearChain DeadPolymer Terminated Chain ChainTransfer->DeadPolymer CyclizedRadical->Intermolecular Further Propagation Crosslinking Crosslinking (Gelation) CyclizedRadical->Crosslinking Reacts with pendant double bonds LinearChain->Crosslinking Reacts with pendant double bonds

Caption: Competing reaction pathways in the free-radical polymerization of this compound.

Experimental Methodologies for Kinetic Analysis

To quantitatively compare the polymerization kinetics of DAP isomers, precise experimental techniques are required. The following protocols represent robust, self-validating systems for acquiring high-quality kinetic data.

Dilatometry: Measuring Overall Polymerization Rate

Causality: Dilatometry is a classic and highly accurate method for monitoring the overall rate of polymerization (Rp).[10][11][12] It operates on the principle that the density of a polymer is typically higher than that of its corresponding monomer. This density difference results in a measurable volume contraction as the reaction progresses. By tracking this volume change over time in a precisely calibrated vessel (a dilatometer), one can directly calculate the monomer-to-polymer conversion rate.[13][14] This technique is particularly valuable for bulk polymerizations up to low or moderate conversions, before significant changes in viscosity and the onset of autoacceleration (the Trommsdorff effect) complicate the kinetics.

Experimental Protocol:

  • Preparation: Purify the DAP monomer (and its isomers) by passing it through an inhibitor removal column to eliminate any storage stabilizers. Prepare a stock solution of a free-radical initiator (e.g., benzoyl peroxide or AIBN) in the monomer at the desired concentration (e.g., 0.5-2.0 wt%).

  • Dilatometer Calibration: Determine the precise volume of the dilatometer bulb (Vd) and the volume per unit length of the capillary tube (Vc) by weighing the dilatometer empty and then filled with a liquid of known density, such as mercury or distilled water.[10]

  • Charging the Dilatometer: Carefully charge the dilatometer with the monomer/initiator mixture, ensuring no air bubbles are trapped. The liquid level should be brought to a starting position within the graduated capillary.

  • Thermostatting: Submerge the charged dilatometer in a constant-temperature water or oil bath maintained at the desired reaction temperature (e.g., 70-90 °C) with a precision of ±0.1 °C.[10][14] Allow the system to reach thermal equilibrium (typically 5-10 minutes), during which the liquid level will first rise due to thermal expansion and then begin to fall as polymerization commences.[12]

  • Data Acquisition: Record the height of the liquid in the capillary (h) as a function of time (t). Readings are typically taken every 5-10 minutes.

  • Calculation of Conversion: The fractional conversion (X) at any time t is calculated using the formula: X = (ΔV_t / ΔV_100%) = (h_0 - h_t) / (h_0 - h_f) where ΔV is the volume change, h_0 is the initial height at t=0 (after thermal equilibrium), h_t is the height at time t, and h_f is the theoretical final height at 100% conversion (calculated from monomer and polymer densities). The rate of polymerization (Rp) is determined from the initial slope of the conversion versus time plot.

Real-Time FTIR Spectroscopy: Monitoring Monomer Depletion

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for monitoring polymerization kinetics in real-time.[15][16] The method relies on tracking the decrease in the characteristic absorption band of the reacting functional group—in this case, the C=C double bond of the allyl group. The rate of disappearance of this peak is directly proportional to the rate of monomer consumption.[17][18] Attenuated Total Reflectance (ATR)-FTIR is particularly advantageous as it allows for the analysis of viscous or opaque samples without complex sample preparation.[18]

Experimental Protocol:

  • Setup: Use an FTIR spectrometer equipped with a heated ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal at the desired reaction temperature.

  • Sample Application: Apply a small drop of the monomer/initiator mixture directly onto the ATR crystal.

  • Reaction Monitoring: Initiate the polymerization (either thermally by heating the ATR stage or photochemically with a UV lamp if a photoinitiator is used).[17] Configure the FTIR software to collect spectra at regular time intervals (e.g., one spectrum every 30-60 seconds).

  • Data Analysis: Monitor the decrease in the peak area or height of the allyl C=C stretching vibration (typically around 1645 cm⁻¹).[19] An internal, non-reacting peak (e.g., the C=O ester peak around 1720 cm⁻¹ or an aromatic ring peak) should be used as an internal standard to correct for any minor changes in sample volume or contact. The percent conversion (X) is calculated as: X(t) = [1 - (A_t / A_0)] * 100% where A_t is the normalized absorbance of the C=C peak at time t, and A_0 is the initial normalized absorbance.

Size-Exclusion Chromatography (SEC/GPC): Characterizing the Resulting Polymer

Causality: While not a direct measure of reaction rate, Size-Exclusion Chromatography (also known as Gel Permeation Chromatography) provides critical information about the molecular weight (Mn, Mw) and molecular weight distribution (Đ or PDI) of the soluble polymer (sol) fraction formed before the gel point.[20][21][22][23][24] This data is a direct reflection of the underlying kinetics. For instance, a high degree of degradative chain transfer will result in polymers with low molecular weights. Comparing the molecular weight evolution for DAP, DAIP, and DAT at equivalent conversions provides insight into the relative importance of chain transfer versus propagation.

Experimental Protocol:

  • Sample Preparation: Conduct the polymerization in solution or bulk. At various time points (before gelation), extract a small aliquot of the reaction mixture and immediately quench the polymerization by cooling and adding an inhibitor (e.g., hydroquinone).

  • Polymer Isolation: Precipitate the polymer by adding the quenched solution to a large volume of a non-solvent (e.g., methanol). Filter and dry the polymer to a constant weight.

  • SEC Analysis: Dissolve a known concentration of the dried polymer in a suitable mobile phase (e.g., THF or DMF).[22] Inject the solution into the SEC system, which separates polymer molecules based on their hydrodynamic volume.[21]

  • Data Interpretation: Use a calibration curve generated from polymer standards (e.g., polystyrene) to determine the relative molecular weight averages (Mn, Mw) and the dispersity (Đ = Mw/Mn).[23]

Diagram 2: Experimental Workflow for a Dilatometry Study

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis A Purify Monomer (Remove Inhibitor) B Prepare Monomer/ Initiator Solution A->B D Charge Dilatometer with Solution B->D C Calibrate Dilatometer (Determine Vd and Vc) H Calculate Conversion (X) vs. Time (t) C->H Calibration Data E Thermostat in Constant Temp Bath D->E F Record Capillary Height (h) vs. Time (t) E->F G Plot h vs. t F->G G->H I Determine Initial Rate (Rp) from Slope H->I

Caption: A self-validating workflow for kinetic analysis using dilatometry.

Comparative Kinetic Data and Performance

Studies comparing the bulk polymerization of the three this compound isomers reveal significant kinetic differences, which can be directly attributed to their molecular structures.

ParameterThis compound (ortho)Diallyl Isophthalate (meta)Diallyl Terephthalate (para)Rationale
Initial Polymerization Rate (Rp) HighestIntermediateLowestThe proximity of allyl groups in DAP enhances overall reactivity despite cyclization. The rigid, linear structure of DAT may reduce radical accessibility.
Tendency for Cyclization Very HighModerateLowSteric factors: ortho-positioning in DAP forces allyl groups close, favoring intramolecular reaction. This tendency decreases as the groups move to meta and para positions.[9]
Gel Point Conversion HighestIntermediateLowestHigh cyclization in DAP consumes double bonds without forming crosslinks, delaying the formation of an infinite network. In DAT, lower cyclization means intermolecular reactions dominate earlier, leading to faster gelation.[9]
Residual Unsaturation at Gel Point LowestIntermediateHighestReflects the efficiency of cyclization. DAP consumes a higher fraction of its double bonds via intramolecular rings prior to gelation.
Polymer Molecular Weight (pre-gel) LowLowLowAll isomers are susceptible to degradative chain transfer, which inherently limits the achievable molecular weight compared to vinyl monomers. Minor differences may exist but the overall trend is low MW.

Note: The trends presented in this table are generalized from typical free-radical polymerization studies. Absolute values are highly dependent on specific reaction conditions (temperature, initiator type, and concentration).

Conclusion for the Research Professional

The choice between this compound, isophthalate, and terephthalate is not arbitrary; it is a strategic decision based on a trade-off between reaction kinetics and desired network structure.

  • This compound (DAP) is ideal for applications requiring a significant degree of conversion before gelation, allowing for better flow and mold-filling in casting and molding applications. Its high propensity for cyclization results in a polymer network structure that is less strained and possesses excellent post-curing dimensional stability.

  • Diallyl Terephthalate (DAT) , with its lower cyclization tendency and faster gelation, is suited for applications where rapid network formation is desired. The resulting polymer is more likely to have a higher density of crosslinks formed via intermolecular reactions, potentially leading to a more rigid but also more brittle material.

  • Diallyl Isophthalate (DAIP) offers a kinetic profile intermediate between DAP and DAT, providing a balance of processing characteristics and final network properties.

This comparative guide underscores the critical link between monomer architecture and polymerization kinetics. By leveraging the detailed experimental protocols provided, researchers can accurately characterize their own diallyl systems, enabling the rational design and optimization of thermoset materials for advanced applications.

References

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Diallyl Phthalate (DAP)

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and innovators in the chemical and biomedical fields, our work inherently involves handling a diverse array of chemical reagents. Among these is Diallyl Phthalate (DAP), a thermosetting resin valued for its excellent electrical insulation and heat resistance properties.[1] However, the very reactivity that makes DAP useful also necessitates a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a procedural and scientific framework to ensure that the disposal of this compound is conducted with the utmost regard for personal safety, regulatory adherence, and environmental stewardship. The causality behind each step is explained to build a protocol that is not just followed, but understood.

Hazard Profile & Critical Safety Data

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is not a benign substance; it is classified as harmful and presents significant risks upon exposure and release.

Health and Environmental Hazards:

  • Toxicity: DAP is harmful if swallowed and can be absorbed through the skin.[2][3][4] Symptoms of exposure can include irritation to the skin, eyes, and mucous membranes.[2][3] At high concentrations, it may cause central nervous system depression.[2]

  • Irritation and Sensitization: It is an eye and skin irritant and may cause an allergic skin reaction.[4][5][6]

  • Carcinogenicity: DAP is suspected to be a carcinogen based on experimental animal data.[4][7]

  • Environmental Impact: this compound is classified as very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[8][9][10][11] This ecotoxicity is a primary driver for its classification as a hazardous waste and underscores the imperative to prevent its release into sewer systems or waterways.[9][11]

The following table summarizes the critical quantitative data for this compound, which is essential for shipping, handling, and waste manifest documentation.

PropertyValueSource
CAS Number 131-17-9
UN Number 3082[8][11]
Transport Hazard Class Class 9, Miscellaneous Dangerous Substances[5][8][11]
Packing Group III[5][8][11]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound)[8][11]
Flash Point 166 °C (330.8 °F)[5][8][11]
Physical State Clear, colorless to light yellow liquid[7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, water, and oxygen[2][5][7][8]

Immediate Spill Response Protocol

An accidental release of this compound requires immediate and precise action to mitigate exposure and prevent environmental contamination. The following protocol is designed for small-scale laboratory spills.

Step-by-Step Spill Neutralization and Cleanup:

  • Ensure Safety & Isolate the Area:

    • Immediately remove all sources of ignition from the vicinity, as DAP is combustible.[2]

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Isolate the spill area for at least 50 meters (150 feet) in all directions.[2]

  • Don Personal Protective Equipment (PPE):

    • At a minimum, wear a NIOSH-approved respirator with organic vapor cartridges, chemical-resistant gloves, and safety goggles or a face shield.[2][9] A lab coat or chemical-resistant apron is also required.[4]

  • Containment and Absorption:

    • Use an inert, non-combustible absorbent material to contain and soak up the spill. Suitable materials include sand, silica gel, or universal binders.[5][9][11]

    • Causality Note: It is critical to avoid mineral-based or clay-based absorbents. This compound belongs to a reactive group that has been known to react with these materials, presenting an unforeseen chemical hazard.[2]

  • Collection of Contaminated Material:

    • Carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated absorbent and any contaminated items (e.g., gloves, paper towels) into a heavy-duty, vapor-tight plastic bag or a designated, sealable container.[2][9]

  • Decontamination of Spill Area:

    • Wash the contaminated surface with 60-70% ethanol, followed by a thorough wash with soap and water.[2]

    • Do not permit reentry into the area until a safety officer has verified that it has been properly cleaned and is safe.[2]

This compound Waste Management & Disposal Workflow

The proper disposal of DAP is not merely a suggestion but a regulatory requirement. It must be managed as hazardous waste from the point of generation to its final destruction.[4][10]

The Cardinal Rule: Never dispose of this compound or its solutions down the sanitary sewer. Its high aquatic toxicity can disrupt wastewater treatment processes and cause significant ecological damage.[8][9]

Step-by-Step Waste Accumulation Protocol:

  • Designate a Hazardous Waste Container:

    • Use a chemically compatible container (e.g., glass or polyethylene) that is in good condition, has a secure screw-top cap, and is clearly labeled.

  • Labeling:

    • The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of any other components in the waste mixture.

  • Waste Collection:

    • Carefully transfer unwanted DAP liquid into the designated waste container using a funnel.

    • For contaminated solids (e.g., absorbent from spills, used gloves, contaminated labware), collect them in a separate, clearly labeled solid waste container.

  • Storage:

    • Keep the waste container tightly closed except when adding waste.

    • Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.[11]

The following workflow diagram illustrates the decision-making process for handling DAP waste in a laboratory setting.

dap_disposal_workflow start This compound (DAP) Waste Generated decision_type Waste Type? start->decision_type liquid_path Liquid DAP or Aqueous/Solvent Mixture decision_type->liquid_path Liquid solid_path Contaminated Solids (Absorbents, PPE, Glassware) decision_type->solid_path Solid collect_liquid Transfer to a designated, properly labeled, compatible liquid hazardous waste container. liquid_path->collect_liquid collect_solid Place in a designated, properly labeled, compatible solid hazardous waste container. solid_path->collect_solid seal_container Keep container securely sealed. Store in satellite accumulation area. collect_liquid->seal_container collect_solid->seal_container consult_ehs Consult Institutional EHS and DAP Safety Data Sheet (SDS) for specific guidance. seal_container->consult_ehs vendor_pickup Arrange for pickup by a licensed hazardous waste disposal vendor. consult_ehs->vendor_pickup

Caption: Decision workflow for the safe segregation and accumulation of this compound waste.

Final Disposal & Regulatory Compliance

The ultimate disposal of chemical waste is a highly regulated process that must be entrusted to professionals.

  • Licensed Disposal Vendor: All waste containers holding this compound must be turned over to a licensed and certified hazardous waste disposal company.[9] These companies have the permits and technology to transport and dispose of the chemical in an environmentally sound manner, typically through high-temperature incineration.

  • Institutional EHS Office: Your primary resource for navigating waste disposal is your institution's Environmental Health and Safety (EHS) office. They will provide the correct containers, labels, and procedures specific to your location and will manage the relationship with the disposal vendor.

  • Documentation: Ensure all waste is properly documented according to your institution's and local regulatory requirements. This creates a chain of custody that is legally required and scientifically responsible. Chemical waste generators are ultimately responsible for consulting local, regional, and national regulations to ensure complete and accurate classification and disposal.[11]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect our shared environment, and ensure that our scientific pursuits are conducted with integrity from experiment to disposal.

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Navigating the Safe Handling of Diallyl Phthalate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount to fostering innovation. Diallyl phthalate (DAP), a versatile monomer used in the synthesis of polymers and resins, requires meticulous handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure your well-being and maintain the integrity of your research.

Understanding the Risks: Why PPE is Non-Negotiable

This compound presents several health hazards that necessitate the consistent use of appropriate PPE. Exposure can cause irritation to the skin and eyes, and it may lead to an allergic skin reaction in sensitive individuals.[1] Inhalation of vapors or mists can irritate the respiratory tract, and ingestion is harmful.[1][2] Long-term or repeated exposure may cause skin sensitization.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your laboratory's safety protocol.

Core Personal Protective Equipment for this compound

The following table summarizes the essential PPE for handling this compound in a laboratory setting. It is crucial to select equipment that complies with established standards, such as those from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Body PartPersonal Protective EquipmentStandard/Specification
Eyes & Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133, EN 166
Hands Chemical-resistant gloves (Nitrile recommended)Consult manufacturer's compatibility data
Body Laboratory coat or chemical-resistant apronN/A
Respiratory NIOSH-approved respirator with organic vapor cartridgesNIOSH regulations (42 CFR Part 84)

A Step-by-Step Guide to PPE Selection and Use

Eye and Face Protection: Your First Line of Defense

Given that this compound can cause eye irritation, appropriate eye and face protection is mandatory.[2]

  • Standard Operations: For routine handling of small quantities, chemical safety goggles that provide a complete seal around the eyes are essential.

  • Splash Hazards: When there is a significant risk of splashing, such as during pouring or mixing larger volumes, a face shield should be worn in addition to safety goggles to protect the entire face.

All eye and face protection must meet the standards set by OSHA in 29 CFR 1910.133 or the European Standard EN 166.[3]

Hand Protection: Selecting the Right Gloves

Choosing the correct gloves is critical to prevent skin contact and potential sensitization. While specific permeation data for this compound is not widely available, we can make an informed decision based on its chemical family (phthalates) and general chemical resistance guides.

  • Recommended Material: Nitrile gloves are recommended for handling this compound. Chemical resistance charts for similar phthalates, such as Dibutyl phthalate and Dioctyl phthalate, indicate that nitrile offers good protection.[4][5]

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Disposable nitrile gloves should not be reused.

  • Proper Technique: Use proper glove removal techniques to avoid contaminating your skin. Peel the first glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, over the first glove.

It is imperative to consult the specific chemical resistance guide from your glove manufacturer to ensure the chosen glove provides adequate protection for your application.

Body Protection: Shielding Against Spills and Splashes

A standard laboratory coat should be worn at all times when handling this compound. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. Contaminated clothing should be removed immediately and laundered before reuse.[6]

Respiratory Protection: Ensuring Clean Air

Engineering controls, such as working in a well-ventilated area or under a chemical fume hood, are the primary methods for controlling exposure to this compound vapors.[6] However, in situations where ventilation is inadequate or during a large spill, respiratory protection is necessary.

  • Recommended Respirator: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[7] A Type A (brown) organic gases and vapors filter is also a suitable option.[8]

  • Fit and Maintenance: Ensure your respirator is properly fitted and you have passed a fit test. Regularly inspect the respirator and cartridges for damage and replace the cartridges according to the manufacturer's recommendations or your laboratory's established schedule.

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Decision_Tree start Handling this compound ventilation_check Is ventilation adequate (e.g., fume hood)? start->ventilation_check spill_check Is there a risk of a large spill? ventilation_check->spill_check No no_respirator No respirator required. Continue with standard PPE. ventilation_check->no_respirator Yes respirator_required NIOSH-approved respirator with organic vapor cartridges required. spill_check->respirator_required Yes spill_check->respirator_required Potential

Respiratory Protection Decision Flowchart

Operational and Disposal Plans

Safe Handling and Storage
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Don Appropriate PPE: Before cleaning up the spill, don all the recommended PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[2]

The workflow for a chemical spill response is outlined in the diagram below.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Area & Increase Ventilation spill->evacuate don_ppe Don Full PPE (including respirator if needed) evacuate->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

This compound Spill Response Workflow
Disposal

All this compound waste, including contaminated absorbent materials and disposable PPE, must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound down the drain or dispose of it with regular trash.[9]

By adhering to these guidelines and fostering a culture of safety within your laboratory, you can confidently work with this compound while minimizing risks and ensuring a secure research environment.

References

  • Material Safety Data Sheet - Poly(this compound). (n.d.). Cole-Parmer. Retrieved from [Link]

  • ICSC 0430 - this compound. (2021). ILO and WHO. Retrieved from [Link]

  • This compound. (n.d.). PubChem, NIH. Retrieved from [Link]

  • This compound. (n.d.). ScienceLab.com. Retrieved from [Link]

  • This compound | C14H14O4 | CID 8560. (n.d.). PubChem, NIH. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, July 21). PACE Technologies. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific. Retrieved from [Link]

  • Chemical Resistance Selection Chart for Protective Gloves. (n.d.). East Carolina University. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Toledo. Retrieved from [Link]

Sources

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